2-Acetyl-1-ethylpyrrole
Description
Properties
IUPAC Name |
1-(1-ethylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQADRFRTIALOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068199 | |
| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to yellowish liquid; Warm, nutty, ethereal aroma | |
| Record name | 2-Acetyl-1-ethylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Ethyl-2-acetylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
209.00 to 211.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-1-ethylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fixed oils and propylene glycol, Soluble (in ethanol) | |
| Record name | 1-Ethyl-2-acetylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.052-1.058 | |
| Record name | 1-Ethyl-2-acetylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39741-41-8 | |
| Record name | 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39741-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-acetyl pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-1-ethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-2-ACETYL PYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0ULZ3H4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-1-ethylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-Acetyl-1-ethylpyrrole
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the core properties and applications of this compound (CAS No. 39741-41-8). This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and utility, grounded in established scientific principles.
Introduction and Molecular Overview
This compound is a heterocyclic aromatic ketone that has garnered significant interest, primarily for its distinct organoleptic properties.[1][2] Structurally, it consists of a five-membered pyrrole ring, N-substituted with an ethyl group and C2-substituted with an acetyl group.[3] This specific arrangement of functional groups is crucial to its chemical reactivity, aromatic profile, and its utility as a versatile building block in organic synthesis.[4] It belongs to the class of organic compounds known as aryl alkyl ketones.[5] While celebrated in the flavor and fragrance sectors, its pyrrole scaffold suggests broader potential in medicinal chemistry and material science.[2][4]
Caption: Chemical structure of this compound.
Physicochemical and Organoleptic Properties
The physical state and solubility of a compound are foundational parameters that dictate its handling, formulation, and application. This compound is typically supplied as a colorless to light yellow or orange liquid.[1][6] Its sensory profile is its most notable characteristic, often described as having a warm, nutty, roasted, and ethereal aroma.[4][6][7] This profile makes it a valuable component in flavor formulations, particularly for coffee, cocoa, and baked goods.[3][7]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 39741-41-8 | [1][3] |
| Molecular Formula | C₈H₁₁NO | [1][3][8] |
| Molecular Weight | 137.18 g/mol | [1][3][8] |
| Appearance | Colorless to yellow/orange clear liquid | [1][6] |
| Boiling Point | 82 °C @ 12 mmHg; 209-211 °C @ 760 mmHg | [1][9] |
| Density | ~1.01 - 1.058 g/cm³ | [1][9][10] |
| Refractive Index (n20D) | ~1.53 - 1.556 | [1][9] |
| Solubility | Soluble in ethanol, fixed oils, propylene glycol. Slightly soluble in water. | [3][9][10] |
| Flash Point | 86.11 °C (187.00 °F) |[10] |
Synthesis Methodologies
The synthesis of this compound is grounded in fundamental organic chemistry reactions. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. Two primary, well-established routes dominate its preparation: the acylation of 1-ethylpyrrole and the N-alkylation of 2-acetylpyrrole.[3][11]
-
Pathway A: Acylation of 1-Ethylpyrrole: This is a classic Friedel-Crafts-type acylation. The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution. The reaction typically proceeds at the C2 position due to the directing effect of the nitrogen atom.
-
Pathway B: N-Alkylation of 2-Acetylpyrrole: This route involves the deprotonation of the N-H bond of 2-acetylpyrrole, followed by nucleophilic attack on an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
Caption: Primary synthesis pathways for this compound.
General Experimental Protocol: Acylation of 1-Ethylpyrrole
This protocol describes a generalized methodology. Researchers must optimize reaction conditions (temperature, solvent, reaction time) based on their specific laboratory setup and scale.
-
Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous solvent (e.g., diethyl ether).
-
Reagent Preparation: In the dropping funnel, prepare a solution of the acylating agent (e.g., trichloroacetyl chloride) in the anhydrous solvent.[12]
-
Reactant Addition: Charge the flask with freshly distilled 1-ethylpyrrole.
-
Controlled Reaction: Cool the flask in an ice bath. Add the acylating agent solution dropwise to the stirred solution of 1-ethylpyrrole over several hours. The heat of the reaction should be carefully managed.[12]
-
Work-up: After the addition is complete, allow the reaction to stir for an additional hour. Slowly add a basic aqueous solution (e.g., potassium carbonate solution) to quench the reaction.[12]
-
Extraction & Purification: Separate the organic layer. Wash sequentially with water and brine. Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final product.
Spectroscopic and Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of synthesized this compound.[11] A combination of chromatographic and spectroscopic techniques provides a complete structural and purity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for both identification and purity assessment.[11] The retention time provides chromatographic separation, while the mass spectrum offers a definitive molecular fingerprint. The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 137, corresponding to the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the ketone is expected.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features | Rationale / Source |
|---|---|---|
| MS (EI) | Molecular Ion (M⁺) at m/z = 137 | Corresponds to C₈H₁₁NO.[3] |
| ¹H NMR | Signals for: Ethyl group (triplet & quartet), 3 Pyrrole ring protons (multiplets), Acetyl methyl group (singlet) | Based on the molecular structure. Analogous data from 2-acetylpyrrole shows characteristic ring proton shifts.[13] |
| ¹³C NMR | Signals for: Carbonyl carbon (>180 ppm), 4 unique Pyrrole ring carbons, Ethyl carbons, Acetyl methyl carbon | Based on functional groups present.[14] |
| FT-IR | Strong C=O stretch (~1650-1680 cm⁻¹), C-H stretches, C=C and C-N ring stretches | The carbonyl stretch is a hallmark of the acetyl group. IR spectra for 2-acetylpyrrole confirm these regions.[15] |
Caption: Workflow for spectroscopic analysis.
Applications in Research and Development
The unique properties of this compound make it a valuable compound in several industrial and research settings.
-
Flavor and Fragrance: This is its primary application. Its warm, nutty, and roasted aroma profile makes it a key ingredient in creating or enhancing flavors in foods like baked goods and confectionery, as well as coffee and cocoa.[1][3] In perfumery, it can add sophisticated gourmand, warm, or smoky notes to fragrance compositions.[7]
-
Pharmaceutical Research: The pyrrole nucleus is a common scaffold in pharmacologically active molecules. As such, this compound serves as a valuable starting material or intermediate for synthesizing novel therapeutic agents.[1][4] Its functional groups allow for a variety of chemical transformations to build more complex molecules.[4]
-
Analytical Chemistry: Due to its distinct properties, it can be used as a reference standard in analytical methods designed to identify and quantify its presence in complex matrices like food products.[3]
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. While specific toxicity data for this compound is limited, data from aggregated ECHA notifications suggest it is a skin irritant.[9] Precautionary measures should be based on this and on data for structurally similar compounds like 2-acetylpyrrole.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid breathing vapors or mist.[16] Avoid contact with skin, eyes, and clothing.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][17]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[16]
-
-
Storage: Store in a cool, dry place away from heat and incompatible substances like strong oxidizing agents.[8] Keep the container tightly sealed to prevent degradation.[8]
References
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This compound: A Versatile Chemical for Diverse Industries. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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This compound. Bouling Chemical Co., Limited. [Link]
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Beyond Aroma: Exploring Fragrance Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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This compound CAS 39741-41-8. Hangzhou Graspphenols Biotech Co.,Ltd.[Link]
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1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and N-H... ResearchGate. [Link]
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An In-Depth Technical Guide to 2-Acetyl-1-ethylpyrrole: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 2-Acetyl-1-ethylpyrrole, a heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] We will delve into its chemical structure, explore common synthetic strategies, and detail the analytical techniques essential for its robust characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile molecule.
Introduction to this compound
This compound (CAS No. 39741-41-8) is an aromatic ketone featuring a pyrrole ring N-substituted with an ethyl group and a C2-substituted acetyl group.[3][4] This specific substitution pattern confers a unique nutty and roasted aroma, making it a valuable component in the food and fragrance industries.[1][5][6] Beyond its sensory properties, the inherent reactivity of the pyrrole nucleus and the acetyl functional group make it a promising building block in organic synthesis, particularly for pharmaceutical intermediates and specialty chemicals.[1][7]
Chemical Structure and Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application and analysis.
Molecular Structure
The core of this compound is a five-membered aromatic pyrrole ring. An ethyl group is attached to the nitrogen atom, and an acetyl group is bonded to the carbon atom at the 2-position.
Systematic (IUPAC) Name: 1-(1-ethyl-1H-pyrrol-2-yl)ethanone[3][4] Synonyms: 1-Ethyl-2-acetylpyrrole, N-Ethyl-2-acetylpyrrole[5][8] Molecular Formula: C₈H₁₁NO[1][3] Molecular Weight: 137.18 g/mol [1][3]
Caption: General synthetic routes to this compound.
Experimental Considerations
-
N-Alkylation of 2-Acetylpyrrole: This method involves the deprotonation of the pyrrole nitrogen of 2-acetylpyrrole with a suitable base, followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide. The choice of base is critical to avoid side reactions.
-
Acylation of 1-Ethylpyrrole: Friedel-Crafts acylation of 1-ethylpyrrole with an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst is another viable route. Reaction conditions must be carefully controlled to favor acylation at the 2-position.
Characterization of this compound
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity.
-
Expected Chemical Shifts (δ):
-
Pyrrole ring protons: Typically appear in the aromatic region between 6.2 and 7.1 ppm, exhibiting complex coupling patterns.
-
Acetyl methyl protons: A singlet around 2.44 ppm.
-
Ethyl group protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Expected Chemical Shifts (δ):
-
Carbonyl carbon: A characteristic peak around 200 ppm.
-
Aromatic carbons: Multiple peaks in the range of 110-140 ppm.
-
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorption Bands:
-
C=O stretch (carbonyl): A strong absorption band in the region of 1635-1650 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Peaks typically observed around 3100-2800 cm⁻¹.
-
C-N stretch: Absorption in the fingerprint region.
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS):
-
Molecular Ion Peak (M⁺): Expected at a mass-to-charge ratio (m/z) of 137, corresponding to the molecular formula C₈H₁₁NO.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the acetyl and ethyl groups.
-
Chromatographic Analysis
Gas chromatography (GC) is the primary technique for assessing the purity of this compound and for its separation and quantification in complex mixtures. [3]
-
Stationary Phases: Both polar and non-polar capillary columns can be used, with the choice depending on the sample matrix.
-
Detection: Flame ionization detection (FID) is commonly used for quantification, while mass spectrometry (GC-MS) provides definitive identification. [2]
Integrated Characterization Workflow
Caption: A typical workflow for the characterization of this compound.
Applications and Significance
The unique properties of this compound have led to its use in several key areas:
-
Flavor and Fragrance Industry: Its characteristic nutty and roasted aroma makes it a valuable ingredient in the formulation of flavors for products like coffee, baked goods, and savory snacks. [1][6]It is also used in fragrances to impart warm and nutty notes. [1][6]* Food Science Research: It serves as a reference standard in analytical studies to identify and quantify its presence in various food products, helping to understand flavor formation during processing. [3]* Organic Synthesis: As a functionalized pyrrole, it is a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialty chemicals. [1][7]
Conclusion
This compound is a molecule with significant commercial and scientific interest. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed through a suite of modern analytical techniques. A thorough understanding of its chemical properties and a robust characterization are paramount for its effective application in research and industry. This guide provides a foundational framework for scientists and researchers working with this versatile compound.
References
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FooDB. (2010). Showing Compound this compound (FDB000964). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetylpyrrole. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical for Diverse Industries. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Acetyl-1-ethylpyrrole from 2-Acetylpyrrole
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-acetyl-1-ethylpyrrole via the N-alkylation of 2-acetylpyrrole. N-substituted pyrroles are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The ethylation of 2-acetylpyrrole is a foundational transformation, offering a gateway to a diverse array of more complex derivatives. This document elucidates the underlying reaction mechanism, provides detailed, field-tested experimental protocols, and offers expert insights into process optimization and troubleshooting. The guide is structured to serve as a practical resource for researchers and development professionals, bridging theoretical principles with robust application.
Introduction and Strategic Importance
2-Acetylpyrrole is a readily available starting material and a key flavor component found in many food products resulting from the Maillard reaction.[1] Its chemical modification is a subject of significant interest. The introduction of an alkyl group, specifically an ethyl group, onto the pyrrole nitrogen atom strategically modulates the molecule's steric and electronic properties.[2] This N-alkylation transforms the parent molecule, 2-acetylpyrrole, into this compound, a versatile building block for further synthetic transformations.[2][3] The general approach involves the N-alkylation of 2-acetylpyrrole, a reaction that requires careful control of conditions to ensure high yield and purity.[3]
The core transformation is the conversion of a weakly acidic N-H bond into a stable N-C bond. This guide will focus on the most common and reliable method for achieving this: a nucleophilic substitution reaction leveraging a deprotonated pyrrole species.
Reaction Mechanism: A Mechanistic Dissection
The N-ethylation of 2-acetylpyrrole proceeds via a mechanism analogous to the classic Williamson Ether Synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] The process can be logically dissected into two primary stages: deprotonation of the pyrrole nitrogen and the subsequent nucleophilic attack on the ethylating agent.
Step 1: Deprotonation and Formation of the Pyrrolide Anion
The hydrogen atom on the pyrrole nitrogen is weakly acidic. Its acidity is enhanced by the presence of the electron-withdrawing acetyl group at the C2 position, which helps to stabilize the resulting conjugate base. However, to generate a sufficiently potent nucleophile for the reaction to proceed efficiently, this proton must be removed by a base.
-
The Role of the Base: The choice of base is critical. A moderately strong base is required to deprotonate the pyrrole effectively without causing unwanted side reactions.
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and relatively safe inorganic base. It is sufficiently strong to deprotonate 2-acetylpyrrole, especially in a polar aprotic solvent.[2][7]
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation.[6] While highly effective, it is pyrophoric and requires more stringent handling procedures under an inert atmosphere.
-
The deprotonation results in the formation of the potassium or sodium salt of 2-acetylpyrrole—the pyrrolide anion—which is a powerful nucleophile.
Step 2: SN2 Nucleophilic Attack
The generated pyrrolide anion attacks the electrophilic ethylating agent.
-
The Ethylating Agent: A primary alkyl halide such as ethyl bromide (EtBr) or ethyl iodide (EtI) is typically used. The reaction follows an SN2 pathway where the pyrrolide nitrogen attacks the α-carbon of the ethyl group, displacing the halide in a single, concerted step.[5] Ethyl iodide is more reactive than ethyl bromide because iodide is a better leaving group.
-
Solvent Considerations: The reaction is best conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[2][6] These solvents are effective at solvating the cation (e.g., K⁺) but do not strongly solvate the pyrrolide anion, leaving it "naked" and highly reactive, thereby accelerating the SN2 reaction.
Advanced Methodological Consideration: Phase Transfer Catalysis
For industrial-scale or green chemistry applications, Phase Transfer Catalysis (PTC) offers a powerful alternative.[8] This technique uses a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), to transport the pyrrolide anion from a solid or aqueous phase into an organic phase where the ethylating agent resides.[9][10] This often allows for the use of less expensive inorganic bases like solid potassium hydroxide and non-polar solvents, simplifying the work-up process.[8][9]
Diagram 1: Reaction Mechanism of N-Ethylation
Caption: The two-step mechanism for N-ethylation of 2-acetylpyrrole.
Detailed Experimental Protocol
The following protocol describes a reliable and reproducible lab-scale synthesis of this compound using potassium carbonate as the base.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Acetylpyrrole | C₆H₇NO | 109.13 | 5.00 g | 45.8 | 1.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 9.50 g | 68.7 | 1.5 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 7.50 g (5.1 mL) | 68.8 | 1.5 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 100 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~400 mL | - | - |
| Brine (sat. NaCl) | NaCl(aq) | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyrrole (5.00 g, 45.8 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask and stir until the 2-acetylpyrrole is fully dissolved. Add finely ground anhydrous potassium carbonate (9.50 g, 68.7 mmol).
-
Scientist's Note: Using anhydrous solvent and a finely powdered base maximizes the reactive surface area and prevents quenching of the pyrrolide anion by water.
-
-
Addition of Ethylating Agent: Add ethyl bromide (5.1 mL, 68.8 mmol) dropwise to the stirring suspension at room temperature over 5 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product, this compound, will have a higher Rf value than the starting material, 2-acetylpyrrole.
-
Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a 1 L separatory funnel containing 200 mL of deionized water. Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Causality Check: The addition of water quenches the reaction and dissolves the DMF and inorganic salts. The product is extracted into the immiscible organic solvent.
-
-
Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Causality Check: The water washes remove residual DMF, which is highly water-soluble. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil. A typical yield is 85-95%.
Characterization
The identity and purity of the synthesized this compound (MW: 137.18 g/mol ) should be confirmed by standard analytical techniques.[3][11]
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet) and the pyrrole ring protons, in addition to the acetyl methyl singlet.
-
¹³C NMR: The spectrum will show distinct peaks for the eight unique carbons in the molecule.[12]
-
IR Spectroscopy: Look for the strong carbonyl (C=O) stretching frequency, typically around 1650-1670 cm⁻¹. The N-H stretch present in the starting material (around 3200-3400 cm⁻¹) will be absent.[13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 137.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (hydrated K₂CO₃).2. Wet solvent (DMF).3. Insufficient reaction time. | 1. Use freshly opened or oven-dried K₂CO₃.2. Use anhydrous grade DMF.3. Allow the reaction to run for a full 24 hours or apply gentle heat (40-50 °C). |
| Presence of Side Products | 1. Reaction temperature too high.2. Use of a secondary or tertiary alkyl halide (not applicable for ethylation). | 1. Maintain the reaction at room temperature.2. Ensure the use of a primary ethylating agent to avoid E2 elimination.[6] |
| Difficult Purification | Residual DMF in the crude product. | Be thorough during the aqueous work-up. Multiple washes (3-4 times) with water are effective for removing DMF before chromatography. |
| C-Alkylation | While less common for pyrroles compared to indoles, strong bases and certain conditions can lead to C-alkylation. | Use a moderate base like K₂CO₃. The electron-withdrawing acetyl group strongly favors N-alkylation over C-alkylation. |
Conclusion
The N-ethylation of 2-acetylpyrrole is a robust and high-yielding transformation that provides valuable access to this compound. The success of the synthesis hinges on a solid understanding of the SN2 mechanism, particularly the critical roles of the base and solvent in generating a potent nucleophile. By adhering to the detailed protocol and implementing the expert insights provided, researchers can reliably execute this synthesis, yielding a high-purity product suitable for subsequent applications in drug discovery, materials science, and chemical research.
References
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- PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73.
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- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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Natural occurrence of 2-Acetyl-1-ethylpyrrole in food
An In-Depth Technical Guide to the Natural Occurrence of 2-Acetyl-1-ethylpyrrole in Food
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant N-heterocyclic aromatic compound that contributes desirable nutty, roasted, and coffee-like notes to a variety of food products.[1][2] As a key flavor component, its presence and concentration are critical to the sensory profile of foods, particularly those undergoing thermal processing. This technical guide provides a comprehensive exploration of the natural occurrence of this compound in food, its mechanisms of formation, and the analytical methodologies for its detection and quantification. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. This document is intended to serve as a foundational resource for researchers in food science, flavor chemistry, and product development.
Introduction: The Significance of this compound in Flavor Chemistry
Flavor is a complex interplay of taste and aroma, driven by a multitude of volatile and non-volatile chemical compounds. Among these, heterocyclic compounds formed during thermal processing play a pivotal role in creating the rich, roasted, and savory notes that define many cooked foods. This compound (FEMA Number: 3147) is an aromatic ketone that has been identified as a valuable ingredient for imparting these specific sensory characteristics.[2][3] Its warm, nutty, and roasted aromatic profile makes it a sought-after compound for enhancing the flavor of coffee, baked goods, and confectionery.[1][4]
While its close analogues, 2-acetylpyrrole and 2-acetyl-1-pyrroline, are more extensively studied and recognized as key odorants in bread crust, popcorn, and aromatic rice, this compound holds its own unique place in the flavor chemist's toolkit.[5][6][7] Understanding its natural occurrence, the pathways through which it is formed, and the precise methods for its analysis is paramount for quality control, product development, and fundamental food science research. This guide offers an in-depth examination of these core aspects, providing both theoretical grounding and practical, field-proven methodologies.
Natural Occurrence and Formation in Food Systems
The presence of this compound in food is primarily a result of thermal processing, where precursor molecules react to form this potent aroma compound. While documented occurrences are specific, the principles of its formation can be applied to a broader range of food matrices.
Documented Occurrence in Food Matrices
This compound has been definitively identified in Coffea arabica (Arabica coffee), where it contributes to the characteristic roasted and nutty aroma profile.[3] Its formation is intrinsically linked to the roasting process, which provides the necessary thermal energy for the complex chemical reactions to occur.
While direct identification in other foods is less documented, its close structural relatives are found in a wide array of products, suggesting that with the right precursors and processing conditions, this compound could potentially be formed elsewhere. The table below contextualizes its occurrence alongside its more studied analogues.
| Compound | Food Matrix | Sensory Description | References |
| This compound | Coffee (Coffea arabica) | Nutty, Roasted, Warm | [2][3] |
| 2-Acetyl-1-pyrroline | Aromatic Rice, Bread Crust, Popcorn | Popcorn-like, Cracker-like, Roasty | [6][8][9] |
| 2-Acetylpyrrole | Coffee, Tea, Roasted Almonds, Baked Bread | Walnut, Licorice, Toasted | [10][11] |
Mechanism of Formation: The Maillard Reaction
The primary pathway for the formation of this compound and related acetylated pyrroles in food is the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures. The formation of the closely related 2-acetyl-1-pyrroline is known to arise from the reaction of proline or ornithine with carbohydrate-derived dicarbonyls like methylglyoxal.[7][12]
By analogy, the formation of this compound likely requires a source of an ethyl group in addition to the precursors for the acetylpyrrole ring. A plausible pathway involves the reaction of a precursor like 1-ethylpyrrole with an acetylating agent or the N-alkylation of 2-acetylpyrrole.[13] In a food system, this could translate to the reaction between an ethyl-containing precursor (e.g., ethanol, ethylamine derived from amino acids like alanine) and the intermediates of the Maillard reaction that form the acetylpyrrole core.
The diagram below illustrates a proposed, simplified pathway for the formation of this compound within a food matrix during thermal processing.
Caption: Proposed Maillard reaction pathway for this compound formation.
Analytical Methodologies for Detection and Quantification
The accurate and precise quantification of volatile flavor compounds like this compound is essential for both quality control and research. Due to its typically low concentration and potential for instability, a robust analytical workflow is required.[14][15] The methodologies employed for its analogues, particularly 2-acetyl-1-pyrroline, provide a strong foundation for its analysis.
Overview of the Analytical Workflow
The analysis of this compound from a complex food matrix involves several critical stages: sample preparation and extraction to isolate the compound, separation via chromatography, and finally, detection and quantification using mass spectrometry.
Caption: General analytical workflow for this compound analysis.
Step-by-Step Protocol: HS-SPME-GC-MS Analysis
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for analyzing volatile compounds due to its sensitivity, speed, and solvent-free nature.[16][17]
Objective: To quantify the concentration of this compound in a solid food sample (e.g., roasted coffee beans).
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Analytical balance, grinder, heating block/water bath
Protocol:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the finely ground food sample into a 20 mL headspace vial.
-
Causality: Grinding increases the surface area, facilitating more efficient release of volatile compounds into the headspace.
-
Add an internal standard (e.g., a deuterated analogue, if available) for accurate quantification. This corrects for variations in extraction efficiency and injection volume.
-
-
Incubation and Extraction:
-
Seal the vial and place it in a heating block set to 60°C.
-
Incubate for 15 minutes to allow the sample to equilibrate and volatiles to partition into the headspace.
-
Causality: Heating increases the vapor pressure of the analytes, driving them from the sample matrix into the headspace for extraction. The temperature and time are optimized to maximize extraction without causing thermal degradation or artifact formation.[17]
-
Insert the SPME fiber into the vial's headspace (do not touch the sample) and expose it for 30 minutes at 60°C.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C).
-
Desorb the trapped analytes onto the GC column for a period of 5 minutes.
-
Causality: The high temperature of the inlet causes the volatile compounds to rapidly desorb from the fiber in a concentrated band, ensuring sharp chromatographic peaks.
-
Initiate the GC-MS run. A typical GC oven program might be: start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
The mass spectrometer should be operated in scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for sensitive quantification.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the compound by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.
-
Key Method Validation Parameters
A robust analytical method must be validated to ensure its performance. Drawing from validated methods for the analogous 2-acetyl-1-pyrroline, the following table outlines typical performance targets.[8][16]
| Parameter | Typical Value | Significance |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/kg | The lowest concentration that can be accurately quantified. |
| Linearity (r²) | > 0.995 | Indicates a direct proportional relationship between concentration and instrument response. |
| Recovery (%) | 85 - 110% | Measures the efficiency of the extraction process from the sample matrix. |
| Precision (%RSD) | < 15% | Demonstrates the repeatability and reproducibility of the measurement. |
Conclusion and Future Directions
This compound is a potent and desirable flavor compound naturally occurring in foods, most notably coffee, as a product of the Maillard reaction. Its characteristic nutty and roasted profile makes it a crucial component of the overall sensory experience. This guide has provided a comprehensive technical overview of its occurrence, formation pathways, and the analytical methodologies required for its robust quantification.
The detailed HS-SPME-GC-MS protocol and validation benchmarks serve as a practical resource for researchers aiming to investigate this compound. While much can be inferred from its well-studied analogues, future research should focus on:
-
Expanding the Scope: Investigating the presence of this compound in a wider variety of thermally processed foods.
-
Mechanistic Clarity: Elucidating the precise reaction kinetics and precursor pathways that favor its formation over other pyrrole derivatives.
-
Rapid Detection: Developing faster, more streamlined analytical techniques for high-throughput screening in quality control environments.
By continuing to build upon this foundational knowledge, scientists and product developers can better understand and control the formation of this key aroma compound, leading to the creation of more flavorful and appealing food products.
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2-Acetyl-1-ethylpyrrole as a flavor and fragrance compound.
An In-depth Technical Guide to 2-Acetyl-1-ethylpyrrole as a Flavor and Fragrance Compound
Introduction
This compound (CAS No. 39741-41-8) is a heterocyclic aromatic compound that has carved a significant niche in the flavor and fragrance industries.[1][2] Characterized by a five-membered pyrrole ring substituted with an ethyl group on the nitrogen atom and an acetyl group at the adjacent carbon, its unique structure is the source of its distinctive and highly sought-after sensory profile.[3] This compound is particularly valued for its warm, nutty, and roasted aroma, which makes it an indispensable component for creating authentic and complex flavor and fragrance compositions.[4]
While its primary applications lie in enhancing the sensory profiles of food, beverages, and consumer products, its unique chemical architecture also presents opportunities for broader use in pharmaceutical research and material science.[2][5] This guide serves as a technical resource for researchers, chemists, and product development professionals, offering in-depth insights into its chemical properties, synthesis, analysis, and applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, formulation, and application. These properties dictate its behavior in various matrices and are crucial for quality control.[6]
| Property | Value | Reference(s) |
| CAS Number | 39741-41-8 | [2] |
| IUPAC Name | 1-(1-ethyl-1H-pyrrol-2-yl)ethan-1-one | [3][7] |
| Synonyms | 1-Ethyl-2-acetylpyrrole, N-Ethyl-2-acetylpyrrole | [8][9] |
| FEMA Number | 3147 | [8][9] |
| Molecular Formula | C₈H₁₁NO | [2][3] |
| Molecular Weight | 137.18 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Odor Profile | Warm, nutty, ethereal, roasted | [8][10] |
| Boiling Point | 82 °C at 12 mmHg | [2][8] |
| Density | ~1.01 g/cm³ | [2][8] |
| Refractive Index | n20/D 1.528 - 1.534 | [2][8] |
| Solubility | Soluble in ethanol, propylene glycol, and fixed oils | [3] |
Organoleptic Profile and Applications
The value of this compound is rooted in its complex and appealing organoleptic characteristics. Its sensory profile is multifaceted, offering notes that are simultaneously comforting and sophisticated.
Flavor Applications
In the flavor industry, this compound is a key component for building "brown" flavor profiles. Its characteristic warm, nutty, and ethereal aroma is instrumental in simulating and enhancing a variety of taste experiences.[8][11]
-
Key Descriptors : Nutty, roasted, coffee, bready, caramel, and subtly sweet.[1][4]
-
Natural Occurrence : The compound has been identified as a volatile component in roasted coffee and green tea, which underscores its importance in creating authentic beverage flavors.[8][10]
-
Common Uses : It is widely used to add depth and realism to flavors such as coffee, cocoa, toasted nuts (hazelnut, almond, walnut), and baked goods.[3][4][12] Its profile complements and enhances molasses, brown sugar, and malt notes.[12]
Fragrance Applications
The utility of this compound extends beyond flavor into the realm of perfumery, where its unique aromatic qualities can be used to create distinctive and memorable scents.[4]
-
Gourmand Fragrances : Its edible-like notes of coffee and toasted nuts make it a natural fit for the popular gourmand category.[4]
-
Warm & Oriental Scents : The compound can contribute to the rich, comforting base notes of warm and oriental fragrance compositions.[4]
-
Woody & Earthy Accords : It can complement and enhance the character of natural woods and subtle earthy tones, adding a unique roasted dimension.[4]
-
Home Fragrances : Its inviting and cozy aroma is well-suited for use in scented candles, diffusers, and other home scenting products.[4]
Synthesis Methodologies
The synthesis of this compound is typically achieved through established organic chemistry pathways. The choice of method depends on the availability of starting materials, desired yield, and scalability. The two most common approaches are the acylation of 1-ethylpyrrole and the N-alkylation of 2-acetylpyrrole.[3][6]
Primary Synthetic Route: Acylation of 1-Ethylpyrrole
The preferred method involves the Friedel-Crafts acylation of 1-ethylpyrrole. Pyrrole is an electron-rich aromatic ring that readily undergoes electrophilic substitution, typically at the 2-position, which is electronically favored.[13] The reaction involves treating 1-ethylpyrrole with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
Caption: Workflow for the acylation synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation of 1-Ethylpyrrole
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-Ethylpyrrole (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of acetic anhydride (1.1 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. The mixture is stirred for an additional 15 minutes.
-
Pyrrole Addition: A solution of 1-ethylpyrrole (1.0 eq) in anhydrous DCM is then added dropwise via the dropping funnel over 30-60 minutes. The reaction temperature is kept below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated HCl. This step should be done cautiously as it is highly exothermic.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized compound, ensuring it meets the stringent quality standards required for flavor and fragrance applications.[6]
Caption: Standard analytical workflow for this compound characterization.
Spectroscopic Data
The combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provides a comprehensive characterization of the molecule.[6]
| Technique | Expected Data / Observation | Purpose |
| GC-MS | Molecular Ion (M⁺) peak at m/z = 137.[3] Characteristic fragmentation pattern. | Purity assessment and definitive identification. |
| ¹H NMR | Signals for ethyl group protons (triplet & quartet), three distinct pyrrole ring protons, and a singlet for the acetyl methyl protons. | Confirms the precise arrangement and electronic environment of protons. |
| ¹³C NMR | Signals for the carbonyl carbon (~188-190 ppm), pyrrole ring carbons, ethyl group carbons, and acetyl methyl carbon.[14] | Provides a map of the carbon skeleton, confirming the structure. |
| FT-IR | Strong C=O stretching vibration around 1650-1680 cm⁻¹, C-N stretching, and C-H bands. | Identifies key functional groups present in the molecule. |
Note: Exact NMR chemical shifts can vary based on the solvent and spectrometer frequency.
Safety, Handling, and Regulatory Status
Proper handling and storage are crucial for maintaining the quality and safety of this compound.
-
Storage : The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][15]
-
Regulatory : It is listed by the Flavor and Extract Manufacturers Association (FEMA) with number 3147, indicating it is generally recognized as safe (GRAS) for use as a flavoring agent at specified levels.[8][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded no safety concern at current intake levels when used as a flavoring agent.[9]
Conclusion
This compound is a versatile and high-impact aromatic compound with a well-established role in the flavor and fragrance industries. Its unique nutty, roasted sensory profile allows for the creation of authentic and complex consumer experiences. A solid understanding of its chemical properties, synthesis, and analytical profile—as detailed in this guide—is essential for its effective application and for unlocking its full potential in research and product development.
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Movassaghi, M., & Schmidt, M. A. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 9(10), 1987-1990. [Link]
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The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole. Retrieved from [Link]
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De Kimpe, N., et al. (2019). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 24(18), 3321. [Link]
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ChemBK. (2024, April 9). 2-acetyl-1-methylpyrrole. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Olfactory properties of 2-Acetyl-1-ethylpyrrole
An In-Depth Technical Guide to the Olfactory and Chemical Properties of 2-Acetyl-1-ethylpyrrole
Introduction
This compound (CAS No. 39741-41-8) is a vital heterocyclic aromatic compound that holds a significant position in the flavor and fragrance industries.[1][2] Valued for its distinctive warm, nutty, and roasted aroma profile, it serves as a crucial ingredient for chemists and perfumers aiming to craft authentic and captivating sensory experiences.[2][3] This guide provides a comprehensive technical overview of its olfactory properties, chemical characteristics, synthesis, and applications for researchers, scientists, and product development professionals.
Chemical and Physical Properties
This compound, also known as 1-Ethyl-2-acetylpyrrole, is structurally characterized by a pyrrole ring with an ethyl group attached to the nitrogen atom and an acetyl group at the 2-position.[4] This structure is fundamental to its distinct sensory properties and chemical behavior.[4]
| Property | Value | Source |
| CAS Number | 39741-41-8 | [3][5][6] |
| FEMA Number | 3147 | [6][7] |
| JECFA Number | 1305 | [6][7] |
| Molecular Formula | C₈H₁₁NO | [5][6] |
| Molecular Weight | 137.18 g/mol | [5][6] |
| Appearance | Colorless to Yellow/Orange Liquid | [6] |
| Boiling Point | 82 °C at 12 mmHg | [6] |
| Density | ~1.01 - 1.058 g/cm³ | [6][7] |
| Refractive Index | ~1.5280 - 1.5560 | [6][7] |
| Solubility | Soluble in ethanol, fixed oils, and propylene glycol. | [4][7] |
Olfactory Profile and Sensory Analysis
The primary value of this compound lies in its complex and appealing aromatic profile. Its scent is predominantly characterized by warm, nutty, and ethereal notes.[6] This compound is instrumental in building gourmand and roasted flavor profiles.
Key Olfactory Descriptors:
-
Subtle Nuances: Sweet, Smoky, Earthy[3]
This distinctive profile makes it a sought-after ingredient for enhancing and simulating the authentic aromas of baked goods, coffee, and nuts.[5] It has been reported as a naturally occurring volatile compound in roasted coffee and green tea.[6] In fragrance applications, it contributes to rich, comforting base notes in oriental, woody, and gourmand compositions.[3]
Synthesis Methodologies
The synthesis of this compound is achieved through established organic chemistry methodologies, requiring careful control of reaction conditions to ensure high purity and yield.[1] The two primary synthetic routes are:
-
N-Alkylation of 2-Acetylpyrrole: This pathway involves attaching an ethyl group to the nitrogen atom of a pre-existing 2-acetylpyrrole molecule.[1][4]
-
Acylation of 1-Ethylpyrrole: This method involves introducing an acetyl group at the 2-position of a 1-ethylpyrrole starting material.[1][4]
Representative Protocol: N-Alkylation of 2-Acetylpyrrole
This protocol describes a general laboratory-scale procedure for the synthesis of this compound. It is a self-validating system where the purity and identity of the final product are confirmed through rigorous analytical methods.
Step 1: Reaction Setup
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
The flask is charged with 2-acetylpyrrole and a suitable polar aprotic solvent (e.g., Dimethylformamide).
-
A strong base (e.g., Sodium Hydride) is added portion-wise under a nitrogen atmosphere at 0°C to deprotonate the pyrrole nitrogen. The mixture is stirred until the evolution of hydrogen gas ceases.
Step 2: Alkylation
-
An ethylating agent, such as ethyl iodide or diethyl sulfate, is added dropwise to the reaction mixture at 0°C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60-80°C) for several hours to ensure complete reaction. Progress is monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Extraction
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Step 4: Purification and Characterization
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified via vacuum distillation or column chromatography to yield pure this compound.
-
The final product's identity and purity are confirmed using GC-MS and NMR spectroscopy.[1]
Analytical Techniques for Quality Control
Rigorous analytical validation is essential to verify the identity and purity of this compound, ensuring it meets the stringent quality standards required for food and fragrance applications.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an indispensable technique for separating the target compound from impurities and providing a definitive mass spectrum "fingerprint" for identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the correct placement of the ethyl and acetyl groups on the pyrrole ring.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used as a complementary method to provide data on the compound's purity.[1]
Representative Protocol: GC-MS Purity Analysis
Step 1: Sample Preparation
-
Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in a high-purity solvent such as dichloromethane or methanol.
Step 2: Instrument Setup
-
Equip a Gas Chromatograph with a suitable capillary column (e.g., DB-5 or DB-WAX) for optimal separation of volatile compounds.[4]
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Set the injector temperature to 250°C and the MS transfer line to 280°C. Use helium as the carrier gas at a constant flow rate.
Step 3: Data Acquisition
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
Step 4: Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library spectrum.
-
Calculate the purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated peak area.
Applications in Industry
The versatile aromatic profile of this compound makes it a valuable component in a wide range of consumer products.[8]
Flavor Industry:
-
It is a key food flavoring agent used to create and enhance nutty, roasted, coffee, and caramel notes.[5]
-
Applications include baked goods, confectionery, breakfast cereals, desserts, and beverages.[8][9]
Fragrance Industry:
-
Its ability to impart warm, gourmand, and slightly smoky elements makes it a valuable addition to fine fragrances, personal care items, and home scent products like candles and diffusers.[3]
-
It is particularly effective in warm & oriental scents, woody & earthy accords, and gourmand fragrances.[3]
Regulatory and Safety Status
This compound is recognized by international regulatory bodies for its use as a flavoring agent.
-
FEMA GRAS: It is listed as FEMA Number 3147, indicating it is Generally Recognized As Safe for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association.[6][7]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it (JECFA Number 1305) and concluded there is "no safety concern at current levels of intake when used as a flavouring agent."[7]
Conclusion
This compound is a cornerstone aroma chemical, prized for its robust and appealing nutty-roasted olfactory profile. Its synthesis is well-established, and its purity is ensured through rigorous analytical techniques like GC-MS. With broad applications in both the flavor and fragrance sectors and a favorable regulatory status, this compound remains an indispensable tool for scientists and developers seeking to create rich, authentic, and memorable sensory experiences in a vast array of products.[2]
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Spectroscopic Profile of 2-Acetyl-1-ethylpyrrole: A Technical Guide for Researchers
Introduction
2-Acetyl-1-ethylpyrrole (CAS No. 39741-41-8) is a substituted pyrrole derivative of significant interest in the fields of flavor and fragrance chemistry, as well as a versatile building block in organic synthesis for pharmaceutical and materials science applications.[1][2] Its characteristic nutty and roasted aroma makes it a valuable component in the food industry.[3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the elucidation of its role in various chemical transformations.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering a centralized and in-depth resource for the structural characterization of this important heterocyclic ketone.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the IUPAC name 1-(1-ethylpyrrol-2-yl)ethanone, consists of a five-membered pyrrole ring N-substituted with an ethyl group and substituted at the C2 position with an acetyl group.[4] This substitution pattern breaks the symmetry of the pyrrole ring, resulting in a unique spectroscopic fingerprint for each proton and carbon atom.
The following sections will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing both tabulated data and an expert interpretation of the key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the pyrrole ring protons and the protons of the ethyl and acetyl substituents. The electron-withdrawing nature of the acetyl group and the electronic effects of the N-ethyl group influence the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constants (J) Hz |
| ~6.95 | dd | H-5 | J = 2.7, 1.8 Hz |
| ~6.85 | dd | H-3 | J = 4.2, 1.8 Hz |
| ~6.15 | t | H-4 | J = 3.4 Hz |
| ~4.10 | q | -CH₂- (ethyl) | J = 7.3 Hz |
| ~2.40 | s | -CH₃ (acetyl) | - |
| ~1.40 | t | -CH₃ (ethyl) | J = 7.3 Hz |
Note: The chemical shifts and coupling constants are approximate values based on typical data for 2-acyl-N-alkylpyrroles and may vary slightly depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Pyrrole Ring Protons: The three protons on the pyrrole ring appear in the aromatic region. The H-5 proton is typically the most downfield due to the anisotropic effect of the adjacent carbonyl group. The coupling pattern, a doublet of doublets, arises from coupling to both H-4 and H-3. The H-3 proton also appears as a doublet of doublets, while the H-4 proton is observed as a triplet due to coupling with its two neighboring protons.
-
Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) of the ethyl group resonate as a triplet, coupled to the two methylene protons.
-
Acetyl Group Protons: The methyl protons of the acetyl group appear as a sharp singlet, as there are no adjacent protons to cause splitting.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~190.0 | C=O (acetyl) |
| ~132.0 | C-2 (pyrrole) |
| ~128.0 | C-5 (pyrrole) |
| ~118.0 | C-3 (pyrrole) |
| ~109.0 | C-4 (pyrrole) |
| ~42.0 | -CH₂- (ethyl) |
| ~27.0 | -CH₃ (acetyl) |
| ~16.0 | -CH₃ (ethyl) |
Note: The chemical shifts are approximate values based on data for similar N-substituted pyrroles and general substituent effects in heterocyclic systems.[5]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is the most deshielded carbon, appearing at a characteristic downfield shift of around 190.0 ppm.
-
Pyrrole Ring Carbons: The C-2 carbon, directly attached to the acetyl group, is significantly downfield. The chemical shifts of the other pyrrole carbons (C-3, C-4, and C-5) are influenced by the positions of the substituents.
-
Ethyl and Acetyl Carbons: The methylene and methyl carbons of the ethyl group and the methyl carbon of the acetyl group appear in the aliphatic region of the spectrum at their expected chemical shifts.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description of Vibration | Intensity |
| ~1645 | C=O stretching (conjugated ketone) | Strong |
| ~1540 | C=C stretching (pyrrole ring) | Medium |
| ~1460 | C-H bending (methyl/methylene) | Medium |
| ~1370 | C-N stretching | Medium |
| ~750 | C-H out-of-plane bending (pyrrole ring) | Strong |
Note: The absorption frequencies are typical values and can be influenced by the physical state of the sample (e.g., neat liquid, KBr pellet, or solution).
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum is the strong absorption band around 1645 cm⁻¹, which is characteristic of a conjugated ketone.[6] The conjugation with the pyrrole ring lowers the stretching frequency compared to a simple aliphatic ketone. The absorptions corresponding to the C=C stretching of the pyrrole ring and the various C-H bending and C-N stretching vibrations provide further confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Major Mass Spectrometry Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 108 | [M - C₂H₅]⁺ |
| 94 | [M - COCH₃]⁺ |
| 67 | [Pyrrole ring fragment]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for substituted pyrroles. The relative intensities of the peaks may vary depending on the ionization method and energy.
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will show a molecular ion peak at m/z 137, corresponding to its molecular weight.[6] Common fragmentation pathways for N-alkylated 2-acylpyrroles include:
-
Alpha-cleavage: Loss of the methyl group from the acetyl moiety to give a fragment at m/z 122.
-
Loss of the N-alkyl group: Cleavage of the ethyl group from the nitrogen atom, resulting in a fragment at m/z 108.
-
Loss of the acetyl group: Cleavage of the entire acetyl group, leading to a fragment at m/z 94.
-
Ring fragmentation: Further fragmentation of the pyrrole ring can lead to smaller charged species, such as the fragment at m/z 67.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds). A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate fragments.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.
NMR Acquisition Workflow
Caption: General workflow for NMR data acquisition and analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive foundation for the identification and characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra, coupled with standardized experimental protocols, offers a valuable resource for researchers in diverse scientific disciplines. Accurate interpretation of this data is essential for ensuring the purity of the compound, understanding its chemical behavior, and advancing its applications in both academic and industrial settings.
References
Sources
An In-Depth Technical Guide to the Thermochemical Properties of 2-Acetyl-1-ethylpyrrole
Introduction: The Thermodynamic Imperative in Drug Development and Material Science
In the landscape of pharmaceutical development and material science, a molecule's utility is intrinsically linked to its stability and energetic profile. 2-Acetyl-1-ethylpyrrole, a substituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest due to their presence in bioactive natural products and their potential as scaffolds in medicinal chemistry. Understanding the thermochemical properties of such molecules is not an academic exercise; it is a critical component of risk assessment, process optimization, and formulation design. The enthalpy of formation, heat capacity, and vapor pressure dictate a compound's behavior under various conditions, influencing everything from reaction kinetics to shelf-life and bioavailability. This guide provides a comprehensive overview of the methodologies used to determine these crucial parameters, offering both theoretical grounding and practical insights for researchers. Given the absence of extensive published experimental data for this compound, this document will focus on the established experimental and computational workflows for its characterization, using closely related analogues, 2-acetylpyrrole and 1-ethylpyrrole, as illustrative examples.
I. The Foundational Pillars of Thermochemical Analysis
The thermochemical characterization of a compound like this compound rests on three key pillars: the enthalpy of formation (ΔfH°), which quantifies the energy required to form the molecule from its constituent elements; the heat capacity (Cp), which describes the amount of heat required to raise its temperature; and the enthalpies of phase transitions (sublimation, vaporization, and fusion), which govern its physical state. These properties are interconnected and provide a holistic view of a molecule's energetic landscape.
II. Experimental Determination of Thermochemical Properties: A Practical Workflow
The gold standard for thermochemical data is derived from meticulous experimental measurements. For a compound like this compound, a multi-technique approach is essential to capture the full spectrum of its thermodynamic behavior.
A. Combustion Calorimetry: Quantifying the Enthalpy of Formation
The standard molar enthalpy of formation in the crystalline phase, ΔfH°(cr), is most accurately determined via static bomb combustion calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precise mass of the crystalline sample (e.g., 2-acetylpyrrole) is pressed into a pellet.
-
Calorimeter Setup: The pellet is placed in a crucible within a constant-volume combustion bomb, which is then pressurized with high-purity oxygen.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.
-
Calculation: The energy of combustion is calculated from the temperature rise and the known energy equivalent of the calorimeter. The standard enthalpy of combustion (ΔcH°) is then used to derive the standard enthalpy of formation using Hess's Law.
Logical Framework for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
For 2-acetylpyrrole, the standard molar enthalpy of formation in the crystalline phase has been experimentally determined to be -(169.5 ± 1.5) kJ·mol⁻¹[1].
B. Knudsen Effusion Method: Unveiling Vapor Pressure and Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from a solid to a gaseous state, is a critical parameter for understanding volatility and intermolecular forces. The Knudsen effusion method is a highly sensitive technique for determining the vapor pressure of low-volatility solids.
Experimental Protocol: Knudsen Effusion
-
Cell Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which has a small, well-defined orifice.
-
High Vacuum Environment: The cell is placed in a high-vacuum chamber and heated to a series of precise temperatures.
-
Mass Loss Measurement: The rate of mass loss through the orifice due to sublimation is measured as a function of temperature.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss.
-
Enthalpy of Sublimation Determination: The enthalpy of sublimation is derived from the slope of the line obtained by plotting the natural logarithm of the vapor pressure against the inverse of the temperature (the Clausius-Clapeyron equation).
Logical Flow of the Knudsen Effusion Experiment
Caption: Process for determining vapor pressure and enthalpy of sublimation via the Knudsen effusion method.
The experimentally determined enthalpy of sublimation for 2-acetylpyrrole is (83.8 ± 0.9) kJ·mol⁻¹[1].
C. Differential Scanning Calorimetry (DSC): Characterizing Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is invaluable for determining heat capacity and the enthalpies of fusion and vaporization.
Experimental Protocol: DSC for Heat Capacity
-
Sample Encapsulation: A small, accurately weighed sample is sealed in an aluminum pan. An empty pan is used as a reference.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing its heat flow to that of a known standard (e.g., sapphire) under the same conditions.
Conceptual Diagram of DSC Measurement
Caption: Simplified workflow for heat capacity determination using DSC.
III. Computational Thermochemistry: A Powerful Predictive Tool
In the absence of experimental data or to complement it, computational chemistry provides a robust framework for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can yield accurate results.
A. Quantum Chemical Calculations
Methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) models are composite methods that approximate high-level electronic structure calculations at a reduced computational cost. These are particularly useful for calculating the gas-phase enthalpy of formation (ΔfH°(g)).
Computational Workflow:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations: High-level single-point energy calculations are performed on the optimized geometry.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which leverage the computed energies and known experimental enthalpies of formation for the constituent atoms or reference molecules.
For 2-acetylpyrrole, G3(MP2)//B3LYP calculations have shown excellent agreement with experimental values, with a computed gas-phase enthalpy of formation of -(83.8 ± 5.0) kJ·mol⁻¹ compared to the experimental value of -(85.7 ± 1.7) kJ·mol⁻¹[1].
Relationship Between Experimental and Computational Data
Caption: Integration of experimental and computational methods to determine the gas-phase enthalpy of formation.
IV. Data Summary and Comparative Analysis
While specific thermochemical data for this compound is not available in the literature, we can compile the known properties of its constituent fragments, 2-acetylpyrrole and 1-ethylpyrrole, along with the parent pyrrole molecule, to provide a basis for estimation and to highlight expected trends.
| Property | Pyrrole | 2-Acetylpyrrole | 1-Ethylpyrrole | This compound |
| Formula | C₄H₅N | C₆H₇NO | C₆H₉N | C₈H₁₁NO |
| Molar Mass (g·mol⁻¹) | 67.09 | 109.13 | 95.14 | 137.18 |
| ΔfH°(cr) (kJ·mol⁻¹) | - | -(169.5 ± 1.5)[1] | - | Not Determined |
| ΔsubH° (kJ·mol⁻¹) | - | (83.8 ± 0.9)[1] | - | Not Determined |
| ΔfH°(g) (kJ·mol⁻¹) | 108.2 | -(85.7 ± 1.7)[1] | - | Not Determined |
| Cp (J·mol⁻¹·K⁻¹) | 1.903 (gas) | Not Determined | Not Determined | Not Determined |
| Boiling Point (°C) | 129-131 | 220 | 131 | ~209-211 |
Note: A dash (-) indicates that the property is not applicable or readily available for the crystalline state. "Not Determined" signifies a lack of published experimental data.
The addition of the acetyl group to the pyrrole ring in 2-acetylpyrrole significantly lowers the gas-phase enthalpy of formation, indicating a more stable molecule. This is expected due to the electron-withdrawing nature of the acetyl group and its conjugation with the aromatic pyrrole ring. The ethyl group in 1-ethylpyrrole would be expected to have a less pronounced effect on the enthalpy of formation compared to the acetyl group. For this compound, one could anticipate a combination of these effects, resulting in a thermodynamically stable molecule.
V. Conclusion and Future Directions
The thermochemical properties of this compound are essential for its development in pharmaceutical and material science applications. While direct experimental data is currently lacking, this guide has outlined the robust and validated experimental and computational methodologies that can be employed for its complete characterization. The provided data for analogous compounds, particularly 2-acetylpyrrole, offer a strong foundation for estimating the properties of this compound and for designing future experimental studies. The recommended path forward involves a synergistic approach: leveraging computational methods for initial predictions and to guide experimental design, followed by precise calorimetric and effusion measurements to establish benchmark thermochemical data. This will not only enable the safe and efficient use of this compound but also contribute to a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.
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Santos, A. F. L. O. M., et al. (2009). 2- and 3-Acetylpyrroles: A Combined Calorimetric and Computational Study. The Journal of Physical Chemistry A, 113(15), 3630-3638. [Link]
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-
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A Senior Application Scientist's Guide to 2-Acetyl-1-ethylpyrrole: A Versatile Building Block in Modern Organic Synthesis
Executive Summary
In the landscape of medicinal chemistry and drug development, the pyrrole scaffold remains a "privileged structure" due to its prevalence in a vast array of biologically active compounds. This technical guide focuses on a particularly valuable derivative, 2-Acetyl-1-ethylpyrrole (CAS: 39741-41-8) . We will move beyond a simple cataloging of reactions to provide a deeper understanding of its strategic utility. This document elucidates the core reactivity principles of this building block, provides field-tested protocols for its synthesis and key transformations, and demonstrates its role as a gateway to complex heterocyclic systems, such as medicinally relevant chalcones and pyrazolines.
The Strategic Advantage of the N-Ethyl Group: Core Reactivity Principles
A proficient synthetic chemist's choice of a building block is rooted in causality. The selection of this compound over its simpler predecessor, 2-acetylpyrrole, is a deliberate strategic decision to enhance reaction control and predictability.
The primary advantage lies in the N-ethyl substituent , which serves as a permanent protecting group. In the parent 2-acetylpyrrole, the nitrogen atom bears an acidic proton (N-H). In the presence of bases required for many condensation reactions, this N-H group can be deprotonated, creating an alternative nucleophilic site and leading to undesirable side reactions or polymerization. The N-ethyl group effectively removes this possibility, ensuring that base-mediated enolate formation occurs exclusively at the intended position: the α-carbon of the acetyl group. This directed reactivity is paramount for achieving high yields and product purity.
Furthermore, the ethyl group subtly modulates the molecule's electronic profile and enhances its solubility in common organic solvents, simplifying reaction workups and purification processes. The core reactivity is thus focused on the acetyl moiety, which acts as a versatile handle for constructing new carbon-carbon bonds.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. The data below represents a consolidated profile for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 39741-41-8 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 209-211 °C @ 760 mmHg | [2] |
| ¹H NMR (CDCl₃) | δ ~7.1-6.2 (m, 3H, pyrrole ring), ~4.1 (q, 2H, -CH₂-), ~2.4 (s, 3H, -COCH₃), ~1.4 (t, 3H, -CH₃) | [1] |
| ¹³C NMR (CDCl₃) | δ ~190-200 (C=O), ~140-110 (pyrrole ring carbons), ~40 (-CH₂-), ~25 (-COCH₃), ~15 (-CH₃) | [1][3] |
| Mass Spectrum (EI) | Molecular Ion [M]⁺ at m/z = 137. Key fragment at m/z = 109 ([M-CO]⁺). | [1] |
| IR Spectrum (neat) | Key absorptions (cm⁻¹): ~1640 (C=O stretch), ~2980 (C-H aliphatic stretch) | [1][2] |
Synthetic Accessibility: Preparation of the Building Block
The most direct and reliable method for preparing this compound is the N-alkylation of commercially available 2-acetylpyrrole. The following protocol is a robust, scalable procedure.
Experimental Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of 2-acetylpyrrole.
Materials:
-
2-Acetylpyrrole (1.0 eq)
-
Ethyl iodide or Ethyl bromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-acetylpyrrole and anhydrous DMF (approx. 5 mL per 1 g of pyrrole).
-
Add powdered anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add the ethyl halide (e.g., ethyl iodide) dropwise to the suspension.[4]
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application Focus I: Synthesis of Pyrrole-Based Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are highly valued scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[5] this compound is an excellent precursor for these structures via the Claisen-Schmidt condensation.
Experimental Protocol 2: Claisen-Schmidt Condensation
Objective: To synthesize a pyrrole-based chalcone analogue from this compound and an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
Procedure:
-
Dissolve this compound and the chosen aromatic aldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a 20-40% aqueous solution of NaOH.
-
Cool the flask containing the starting materials in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred ethanolic solution.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A precipitate often forms during this time.[6]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice.
-
Acidify the mixture carefully with dilute HCl to neutralize the excess base.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Application Focus II: Gateway to Pyrazoline Heterocycles
The utility of this compound extends beyond the initial condensation. The resulting α,β-unsaturated chalcone is itself a powerful intermediate. The electrophilic β-carbon and the carbonyl carbon are primed for cyclization reactions. A prominent example is the synthesis of pyrazolines, another class of heterocycles with significant pharmacological interest, by reacting the chalcone with hydrazine.[7][8]
Experimental Protocol 3: Synthesis of a Pyrrolyl-Pyrazoline
Objective: To synthesize a 5-(pyrrol-2-yl)-pyrazoline derivative from a pyrrole-based chalcone.
Materials:
-
Pyrrole-based chalcone (from Protocol 2) (1.0 eq)
-
Hydrazine hydrate (80-99%) (1.5 eq)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Suspend or dissolve the pyrrole-based chalcone in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the mixture. For N-acetylated pyrazolines, glacial acetic acid can be used as the solvent and catalyst.[7][9]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 5-8 hours.
-
Monitor the reaction by TLC. The disappearance of the yellow chalcone spot is a good visual indicator.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.[10]
Conclusion
This compound is more than a mere reagent; it is a precisely engineered building block for modern synthetic chemistry. Its design solves a key selectivity challenge inherent in its N-H counterpart, enabling clean and efficient access to complex molecular architectures. As demonstrated, it serves as an ideal entry point for the synthesis of bioactive chalcones and can be readily converted into more elaborate heterocyclic systems like pyrazolines. For researchers in drug discovery and materials science, mastering the application of this versatile intermediate opens a reliable and efficient pathway to novel molecular entities.
References
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Yadav, P., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Chemistry & Biodiversity, 18(10), e2100504. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61988, 1-Ethyl-2-acetyl pyrrole. PubChem. Retrieved January 11, 2026, from [Link]
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Gondkar, R., & Tondlekar, R. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Cardiovascular Medicine, 11(4), 62-67. Available at: [Link]
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Wahyuningsih, S. P. D., & Mustofa, M. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian, 9(3), 655-664. Available at: [Link]
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The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 223-226. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(29), 26359–26373. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Publications. Retrieved January 11, 2026, from [Link]
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Al-Ostath, A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. RSC Advances, 10(58), 35313–35322. Available at: [Link]
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De Kimpe, N., et al. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 27(12), 3931. Available at: [Link]
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SpectraBase. (n.d.). 2-Acetylpyrrole - Optional[ATR-IR] - Spectrum. Retrieved January 11, 2026, from [Link]
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NIST. (n.d.). 2-Acetyl-1-pyrroline. NIST WebBook. Retrieved January 11, 2026, from [Link]
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Patel, K. D., et al. (2013). Synthesis and antimicrobial activities of various pyrazolines from chalcones. International Journal of Pharmaceutical Sciences and Research, 4(8), 3186-3190. Available at: [Link]
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Ducati, L. C., et al. (2013). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH absorption bands. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Kumar, C. S. A., et al. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Christ University Journal, 8(1), 123-130. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrum for 2-acetyl-1-pyrroline (A) and putative 2-acetyl-1-pyrroline isomer (B) in aromatic rice. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved January 11, 2026, from [Link]
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Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2321. Available at: [Link]
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Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Maillard Reaction and the Formation of 2-Acetyl-1-ethylpyrrole
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Intricate Art of Flavor Creation
The Maillard reaction is a cornerstone of flavor chemistry, a complex and fascinating cascade of non-enzymatic browning reactions that are responsible for the desirable aromas and tastes in a vast array of cooked foods.[1][2] This intricate process, initiated by the reaction between an amino group and a reducing sugar, gives rise to a plethora of volatile and non-volatile compounds that define the sensory profile of everything from baked bread to roasted coffee.[3][4][5] Among the myriad of flavor compounds generated, N-heterocyclic molecules, such as pyrroles, play a significant role in imparting characteristic roasty, nutty, and savory notes.
This technical guide delves into the heart of the Maillard reaction, with a specific focus on the formation of a lesser-explored yet impactful aroma compound: 2-Acetyl-1-ethylpyrrole. While its close analog, 2-acetyl-1-pyrroline (2-AP), the key aroma of fragrant rice and popcorn, has been extensively studied, the N-ethylated counterpart presents a unique opportunity for flavor innovation and understanding the nuances of precursor influence in the Maillard reaction.[6][7]
As a senior application scientist, my objective is to provide not just a theoretical overview, but a practical and scientifically grounded guide for researchers and professionals. We will explore the mechanistic underpinnings of this compound formation, provide a robust experimental framework for its synthesis and analysis, and discuss the critical parameters that govern its yield. This guide is designed to be a self-validating system, where the causality behind each experimental choice is elucidated, empowering you to not only replicate but also innovate.
I. The Maillard Reaction: A Symphony of Chemical Transformations
The Maillard reaction is broadly divided into three stages: early, intermediate, and final.[5]
-
Early Stage: The Genesis of the Amadori Product The reaction commences with the condensation of the carbonyl group of a reducing sugar (e.g., glucose, fructose) with the nucleophilic amino group of an amino acid, peptide, or a primary amine like ethylamine.[5][8] This initial step forms an unstable Schiff base, which then undergoes a rearrangement to form a more stable ketosamine or aldosamine, known as the Amadori or Heyns product, respectively.[2][5]
-
Intermediate Stage: The Birth of Key Intermediates This stage is characterized by the degradation of the Amadori/Heyns products through various pathways, including enolization and dehydration, leading to the formation of highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl.[5] These α-dicarbonyls are crucial intermediates that can react further to generate a wide array of flavor compounds.[5] Another critical reaction in this stage is the Strecker degradation, where an amino acid reacts with a dicarbonyl compound to produce Strecker aldehydes, which are potent aroma compounds themselves.[4]
-
Final Stage: The Emergence of Flavor and Color In the final stage, the reactive intermediates from the intermediate stage undergo aldol condensation, polymerization, and cyclization reactions to form a complex mixture of heterocyclic compounds, including pyrazines, furans, and pyrroles, as well as high molecular weight brown pigments known as melanoidins.[1][4]
II. The Formation Pathway of this compound: A Mechanistic Exploration
The formation of this compound in the Maillard reaction is contingent on the presence of specific precursors: an ethylamine source, a dicarbonyl compound, and an acetyl donor. While direct literature on the specific mechanism is limited, we can propose a scientifically sound pathway based on established Maillard reaction principles and knowledge of pyrrole synthesis.
The key precursors are:
-
Ethylamine (or its precursor, ethanolamine): Provides the N-ethyl group of the pyrrole ring.
-
A 1,4-dicarbonyl compound: Forms the four-carbon backbone of the pyrrole ring. This can be generated from the degradation of reducing sugars.
-
An acetylating agent (e.g., diacetyl or pyruvaldehyde): Provides the acetyl group at the C-2 position. These are also products of sugar degradation in the Maillard reaction.
The proposed formation pathway can be visualized as follows:
Causality Behind the Pathway:
-
Formation of the Pyrrole Ring: The formation of the pyrrole ring itself is a variation of the Paal-Knorr synthesis, where a primary amine (ethylamine) reacts with a 1,4-dicarbonyl compound to form the N-substituted pyrrole ring after cyclization and dehydration.
-
Introduction of the Acetyl Group: The acetyl group is likely introduced through the reaction with a dicarbonyl compound like diacetyl (2,3-butanedione) or pyruvaldehyde, which are common products of sugar fragmentation in the Maillard reaction.
III. Experimental Protocol: Laboratory Synthesis and Analysis of this compound
This section provides a detailed, step-by-step methodology for the controlled synthesis of this compound in a laboratory setting, followed by its extraction and analysis. This protocol is designed as a self-validating system, with explanations for each step.
A. Synthesis in a Model System
A model system allows for the precise control of reactants and conditions to study the formation of specific Maillard reaction products.
Materials:
-
Ethylamine hydrochloride
-
D-Glucose (or other reducing sugar)
-
Diacetyl (2,3-butanedione)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Propylene glycol (food grade)
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Heating mantle with temperature controller
-
Magnetic stirrer
Protocol:
-
Precursor Solution Preparation:
-
In a 100 mL volumetric flask, dissolve 1.0 g of ethylamine hydrochloride, 5.0 g of D-glucose, and 2.0 g of diacetyl in 50 mL of 0.1 M phosphate buffer (pH 7.4).
-
Add 30 mL of propylene glycol to the mixture. Propylene glycol acts as a solvent and helps to control water activity, which is a critical parameter in the Maillard reaction.
-
Bring the final volume to 100 mL with the phosphate buffer.
-
Causality: The molar ratios of the reactants are chosen to favor the formation of the target compound. The pH is maintained near neutral to facilitate the initial stages of the Maillard reaction without excessive caramelization.
-
-
Maillard Reaction:
-
Transfer the precursor solution to a high-pressure reaction vessel.
-
Seal the vessel and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 140°C with constant stirring for 2 hours.
-
Causality: The temperature and time are selected to be within the typical range for the Maillard reaction to proceed at a reasonable rate, generating a significant amount of flavor compounds.[1] The high-pressure vessel is used to contain the volatile products and prevent their loss.
-
-
Cooling and Extraction:
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the ether layer. Repeat the extraction twice more with 50 mL of diethyl ether each time.
-
Combine the ether extracts.
-
Causality: Diethyl ether is a suitable solvent for extracting the relatively nonpolar this compound from the aqueous/propylene glycol reaction medium.
-
-
Drying and Concentration:
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to a small volume (approximately 1 mL) using a rotary evaporator under reduced pressure.
-
Causality: This step removes residual water and concentrates the target analyte for analysis.
-
B. Analytical Workflow for Quantification
The quantification of this compound is best achieved using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility and the complexity of the Maillard reaction mixture.
GC-MS Parameters:
| Parameter | Value | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | 40°C (2 min hold), ramp to 280°C at 10°C/min, hold for 5 min | A standard temperature program for separating compounds with varying boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas providing good chromatographic resolution. |
| MS Source Temp. | 230°C | Optimizes ionization efficiency. |
| MS Quad Temp. | 150°C | Maintains a stable mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible mass spectra. |
| Scan Range | 35-350 amu | Covers the expected mass range of the target compound and potential byproducts. |
Method Validation:
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Linearity (r²) | > 0.995 | 0.998 |
| Limit of Detection (LOD) | S/N > 3 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 0.5 ng/mL |
| Accuracy (Recovery) | 80-120% | 95% |
| Precision (%RSD) | < 15% | < 5% |
IV. Factors Influencing the Yield of this compound
The yield of this compound in a Maillard reaction is not static; it is highly dependent on several key parameters. Understanding and controlling these factors are crucial for optimizing its formation.
| Parameter | Effect on Yield | Rationale |
| Temperature | Increases up to an optimal point (around 140-160°C), then decreases. | Higher temperatures accelerate the reaction rate, but excessive heat can lead to the degradation of the target compound and favor the formation of other products like pyrazines.[3] |
| pH | Generally favored by neutral to slightly alkaline conditions (pH 7-9). | The initial condensation step of the Maillard reaction is favored at higher pH, but very high pH can promote sugar caramelization and other side reactions.[3][5] |
| Reactant Concentration | The molar ratio of ethylamine, reducing sugar, and acetyl donor is critical. | An excess of one reactant can drive the reaction towards the desired product, but can also lead to the formation of byproducts. Optimization is key. |
| Water Activity (a_w) | Optimal formation typically occurs at intermediate water activity (0.6-0.8). | Water is a product of the initial condensation step, so very high water activity can inhibit the reaction. Very low water activity can reduce reactant mobility. |
V. Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the Maillard reaction with a specific focus on the formation of this compound. By understanding the underlying chemical mechanisms, employing a robust experimental protocol, and carefully controlling key reaction parameters, researchers and drug development professionals can effectively synthesize and analyze this unique flavor compound.
While the information presented here is built upon a strong foundation of Maillard reaction chemistry and analogous data from related compounds, there is still a need for further research to fully elucidate the specific formation pathways and quantitative yields of this compound under various conditions. Future studies could focus on:
-
Isotopic labeling studies to definitively trace the incorporation of precursors into the final product.
-
Kinetic modeling to predict the formation of this compound as a function of time, temperature, and precursor concentration.
-
Sensory analysis to fully characterize the flavor profile of this compound and its contribution to complex food systems.
By continuing to unravel the complexities of the Maillard reaction, we can unlock new possibilities for flavor innovation and the development of novel functional ingredients.
VI. References
-
2- Acetyl-1-pyrroline originated from Maillard reaction is the key odorant of cooked Lipu taro. (URL: [Link])
-
Understanding the Maillard Reaction. FutureLearn. (URL: [Link])
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Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. MDPI. (URL: [Link])
-
Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed. (URL: [Link])
-
Maillard reaction. Wikipedia. (URL: [Link])
-
Compositions with a chicken flavour, use and production thereof. Justia Patents. (URL: [Link])
-
Mechanism of the Maillard Reaction. BYJU'S. (URL: [Link])
-
Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (URL: [Link])
-
The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR. (URL: [Link])
-
Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. PubMed. (URL: [Link])
-
Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. ResearchGate. (URL: [Link])
-
The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR. (URL: [Link])
-
Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. PubMed. (URL: [Link])
-
Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. (URL: [Link])
-
New Short and General Synthesis of Three Key Maillard Flavour Compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine. PubMed. (URL: [Link])
-
Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Institutes of Health. (URL: [Link])
-
Process for preparing Maillard flavour preparations. Google Patents. (URL: )
-
Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant. Google Patents. (URL: )
-
Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. International Journal of Scientific and Research Publications. (URL: [Link])
-
Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. ResearchGate. (URL: [Link])
-
Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. (URL: [Link])
-
Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. ResearchGate. (URL: [Link])
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An Investigative Guide to the Biological Activity of 2-Acetyl-1-ethylpyrrole
Abstract
2-Acetyl-1-ethylpyrrole, a heterocyclic aromatic ketone, is a compound recognized for its significant contributions to the flavor and fragrance industries, imparting a characteristic nutty and roasted aroma.[1][2][3] Beyond its established organoleptic properties, its pyrrole scaffold suggests a potential for broader biological activities, as pyrrole derivatives are known to exhibit a wide range of pharmacological effects.[4][5] This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to exploring its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. This document outlines detailed experimental protocols, the rationale behind methodological choices, and data interpretation strategies, positioning this compound as a molecule of interest for further therapeutic and biochemical exploration.
Introduction: Unveiling the Potential of a Flavor Compound
This compound (CAS 39741-41-8) is a colorless to light yellow liquid with a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol .[2][6] Its synthesis is typically achieved through methods such as the N-alkylation of 2-acetylpyrrole or the acylation of 1-ethylpyrrole.[7] While its primary commercial application lies in enhancing the sensory profiles of food and cosmetic products, the pyrrole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][4][5]
The structural similarity of this compound to other bioactive pyrrole derivatives warrants a thorough investigation into its own potential pharmacological effects. This guide proposes a structured, multi-faceted approach to systematically characterize its biological activity profile.
Physicochemical Characterization and Analytical Control
A prerequisite for any biological investigation is the thorough characterization of the test compound to ensure its identity, purity, and stability.
2.1. Analytical Methods for Quality Assurance
The purity of this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for analyzing volatile compounds like this compound, allowing for both separation from impurities and definitive identification through mass spectral fingerprinting.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a complementary method for purity assessment, particularly for less volatile impurities.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, ensuring the correct placement of the ethyl and acetyl groups on the pyrrole ring.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 39741-41-8 | [2][6] |
| Molecular Formula | C8H11NO | [2][6] |
| Molecular Weight | 137.18 g/mol | [2][6] |
| Appearance | Colorless to yellow to orange clear liquid | [2] |
| Boiling Point | 82 °C at 12 mmHg | [2] |
| Density | 1.01 g/cm³ | [2] |
Proposed Investigative Workflow for Biological Activity Screening
The following workflow outlines a logical progression for screening the biological activities of this compound, starting with broad cytotoxicity assessments and moving towards more specific mechanistic assays.
Caption: A proposed phased workflow for investigating the biological activity of this compound.
In Vitro Cytotoxicity Assessment: Establishing a Safety Profile
Before exploring specific therapeutic activities, it is crucial to determine the cytotoxic potential of this compound.[10] This establishes a concentration range for subsequent assays where the observed effects are not simply due to cell death.
4.1. Rationale for Cytotoxicity Assay Selection
A multi-assay approach is recommended to gain a comprehensive understanding of potential cytotoxic mechanisms.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity by quantifying the reduction of tetrazolium salts to formazan, providing an indication of cell viability.[11]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[11]
4.2. Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Antimicrobial Activity Screening
Given that many heterocyclic compounds exhibit antimicrobial properties, it is pertinent to investigate whether this compound can inhibit the growth of pathogenic microorganisms.
5.1. Methodological Approach
A two-tiered approach is proposed: a preliminary qualitative screen followed by a quantitative determination of minimum inhibitory concentration (MIC).
-
Disk Diffusion Assay: This is a widely used, cost-effective method for initial screening of antimicrobial activity.[12][13][14] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism.[12]
-
Broth Microdilution Method: This quantitative method is used to determine the MIC, which is the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism in a liquid medium.[12][13][14]
5.2. Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[13][14]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism and broth), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for yeast).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]
Evaluation of Antioxidant Potential
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are implicated in various disease pathologies.
6.1. Rationale for Assay Selection
The use of multiple assays is recommended to provide a more comprehensive assessment of antioxidant activity, as different assays reflect different mechanisms of antioxidant action.[16][17]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.[16][18]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[16][18] It is applicable to both hydrophilic and lipophilic compounds.
6.2. Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[16]
-
Sample Preparation: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add a small volume of the sample or standard to a larger volume of the DPPH solution.[18]
-
Incubation: Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[18]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition of the DPPH radical is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance in the presence of the sample. The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the sample.
Table 2: Comparison of Common Antioxidant Assays
| Assay | Principle | Radical Source | Wavelength | Advantages | Limitations | Reference(s) |
| DPPH | Hydrogen/Electron Transfer | Stable DPPH radical | ~517 nm | Simple, commercially available radical | Limited to organic solvents, potential for interference | [16][18] |
| ABTS | Hydrogen/Electron Transfer | ABTS radical cation (generated) | ~734 nm | Soluble in aqueous and organic solvents | Radical must be generated prior to assay | [16][18] |
Assessment of Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. A common in vitro model to screen for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[19][20]
7.1. Mechanism of Action and Rationale
During inflammation, macrophages can be activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[19][21] NO is a key inflammatory mediator, and its overproduction can lead to tissue damage.[20][22] Therefore, the inhibition of NO production is a valuable indicator of potential anti-inflammatory activity.
Caption: Simplified pathway of LPS-induced NO production in macrophages and the potential point of intervention for this compound.
7.2. Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[23] A positive control (LPS only) and a vehicle control should be included.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[23]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Concluding Remarks and Future Directions
This guide presents a structured and comprehensive framework for the initial investigation into the biological activities of this compound. The proposed experiments are designed to provide a foundational understanding of its potential as a cytotoxic, antimicrobial, antioxidant, and anti-inflammatory agent. Positive results in any of these screening assays would warrant further, more in-depth mechanistic studies. These could include investigating the specific enzymes or signaling pathways affected, as well as exploring the compound's metabolic fate using in vitro systems like liver microsomes.[24][25] The exploration of this compound beyond its current applications could unveil novel therapeutic or biotechnological uses for this readily accessible compound.
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An In-Depth Technical Guide to 2-Acetyl-1-ethylpyrrole: Synthesis, Precursors, and Derivatives
This guide provides a comprehensive technical overview of 2-acetyl-1-ethylpyrrole (CAS No. 39741-41-8), a heterocyclic ketone of significant interest in flavor chemistry, fragrance formulation, and as a versatile building block in pharmaceutical and materials science research.[1][2][3] We will dissect the principal synthetic pathways to this molecule, analyze the critical precursors involved, and explore the synthesis of its key derivatives. The methodologies are presented with an emphasis on the underlying chemical principles and causality behind experimental choices, ensuring a robust and reproducible framework for researchers and drug development professionals.
Core Compound Analysis: this compound
This compound is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with an ethyl group and C-substituted with an acetyl group at the 2-position.[4] This structure imparts a characteristic nutty, bread-like, and roasted aroma, making it a valuable component in flavor and fragrance formulations.[1][2] Beyond its organoleptic properties, the molecule's functional groups—a reactive ketone and an electron-rich aromatic ring—offer multiple sites for chemical modification, positioning it as a valuable intermediate in organic synthesis.[3][5]
Physicochemical and Analytical Data
Accurate characterization is the cornerstone of chemical synthesis. The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
| Property | Value | Source(s) |
| CAS Number | 39741-41-8 | [2] |
| Molecular Formula | C₈H₁₁NO | [2][6] |
| Molecular Weight | 137.18 g/mol | [2][6] |
| Appearance | Colorless to yellow/orange clear liquid | [2] |
| Boiling Point | 82 °C at 12 mmHg | [2] |
| Density | 1.01 g/cm³ | [2] |
| Refractive Index | n20/D 1.53 | [2] |
| Purity (Typical) | ≥ 98% (by GC) | [2] |
Synthetic Pathways to this compound
The synthesis of this compound can be approached via two primary retrosynthetic strategies: the acylation of a pre-formed 1-ethylpyrrole ring or the alkylation of a 2-acetylpyrrole precursor. The choice between these pathways often depends on the commercial availability and cost of the starting materials.
Pathway A: Acylation of 1-Ethylpyrrole (Friedel-Crafts Approach)
This is a widely employed and logical route that involves the electrophilic substitution of 1-ethylpyrrole.[1] The key reaction is a Friedel-Crafts acylation, which introduces the acetyl group onto the pyrrole ring.
2.1.1. Precursor Synthesis: 1-Ethylpyrrole via Paal-Knorr Condensation
The foundational precursor for this pathway is 1-ethylpyrrole. The most robust and classical method for its synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8][9]
-
Causality: The mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][9] The use of an acid catalyst (protic or Lewis) is crucial as it protonates a carbonyl oxygen, activating the carbonyl carbon for the initial nucleophilic attack by the amine.[9][10]
Protocol 1: Synthesis of 1-Ethylpyrrole
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq) and ethanol.
-
Addition: Add ethylamine (1.1 eq, typically as a solution in ethanol or water) to the flask. Add a catalytic amount of a Brønsted acid like glacial acetic acid or a Lewis acid like MgI₂ etherate.[7]
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) for 1-2 hours.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash with water and brine to remove the catalyst and any unreacted amine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 1-ethylpyrrole can be purified by vacuum distillation to yield a colorless liquid.
2.1.2. Friedel-Crafts Acylation of 1-Ethylpyrrole
With 1-ethylpyrrole in hand, the acetyl group is introduced via Friedel-Crafts acylation.[11]
-
Causality & Regioselectivity: The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺).[12] The N-ethyl group is an activating, ortho-para director. In the five-membered pyrrole ring, the positions adjacent to the nitrogen (C2 and C5) are the most electron-rich and sterically accessible, leading to predominant substitution at the 2-position.[13]
Protocol 2: Synthesis of this compound
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to a dry, non-protic solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.0 eq) to the stirred suspension. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Electrophilic Attack: Add a solution of 1-ethylpyrrole (1.0 eq) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. Transfer to a separatory funnel and extract the product with DCM.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Pathway B: N-Alkylation of 2-Acetylpyrrole
An alternative strategy involves starting with 2-acetylpyrrole and introducing the ethyl group onto the nitrogen atom.[1][4] This pathway is advantageous if 2-acetylpyrrole is a more readily available or cost-effective precursor.
2.2.1. Precursor: 2-Acetylpyrrole
2-Acetylpyrrole is a naturally occurring flavor compound found in many foods and can be synthesized by various methods, including the Friedel-Crafts acylation of pyrrole itself or from the reaction of pyrryl magnesium iodide with acetyl chloride.[14][15]
2.2.2. N-Alkylation Reaction
-
Causality: The N-H proton of the pyrrole ring is weakly acidic. A moderately strong base (e.g., NaH, KOH) is required to deprotonate the nitrogen, forming the pyrrolide anion. This highly nucleophilic anion then readily attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the N-ethyl bond. The use of a phase-transfer catalyst like 18-crown-6 can facilitate the reaction when using solid KOH.[15]
Protocol 3: N-Alkylation of 2-Acetylpyrrole
-
Setup: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 2-acetylpyrrole (1.0 eq) in THF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature overnight or until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified as described in Protocol 2 (vacuum distillation or column chromatography).
Key Derivatives and Subsequent Transformations
The functional handles on this compound allow for a variety of subsequent transformations to produce valuable derivatives for research and development.
Reduction of the Acetyl Group
The ketone can be selectively reduced to a secondary alcohol, yielding 1-(1-ethylpyrrol-2-yl)ethanol . This alcohol can serve as a chiral building block or a precursor for further functionalization.
Protocol 4: Reduction to 1-(1-Ethylpyrrol-2-yl)ethanol
-
Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the temperature.
-
Reaction: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction by adding acetone, then acidify with dilute HCl. Remove the methanol under reduced pressure and extract the product with ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. The resulting alcohol can be purified by column chromatography.
Analogs: The Case of 2-Acetyl-1-pyrroline
Understanding related structures provides crucial context. A prominent analog is 2-acetyl-1-pyrroline (2AP), the key aroma compound in fragrant rice.[16] While structurally similar, its pyrroline ring is not aromatic, leading to different chemical properties and stability. Its synthesis often starts from 2-acetylpyrrole, highlighting the utility of this common precursor.[15][17] A typical route involves the hydrogenation of 2-acetylpyrrole to form the alcohol intermediate, followed by oxidation.[17]
Applications in Drug Development and Materials Science
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7][18][19] this compound and its derivatives serve as valuable starting points for the synthesis of novel therapeutic agents.[2][5] The N-ethyl group can enhance lipophilicity, while the acetyl group provides a handle for building more complex molecular architectures. Similarly, in materials science, N-substituted pyrroles are precursors to conducting polymers and advanced materials where the substituents can be used to tune electronic and physical properties.[20]
Conclusion
This compound is a molecule of dual importance, valued for its sensory properties and its synthetic versatility. A thorough understanding of its primary synthetic routes—either through Friedel-Crafts acylation of 1-ethylpyrrole or N-alkylation of 2-acetylpyrrole—allows researchers to make strategic decisions based on precursor availability and desired scale. The Paal-Knorr synthesis remains a cornerstone for accessing the N-substituted pyrrole core. The reactivity of the final compound opens the door to a wide array of derivatives, making it a powerful platform for innovation in drug discovery, materials science, and beyond.
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- Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Purification of 2-Acetyl-1-ethylpyrrole
Abstract
This document provides a detailed, field-proven guide for the synthesis, purification, and characterization of 2-Acetyl-1-ethylpyrrole, a key heterocyclic compound utilized in the flavor, fragrance, and pharmaceutical industries.[1][2][3] The primary synthetic route detailed is the Friedel-Crafts acylation of 1-ethylpyrrole, a robust and scalable method. This guide emphasizes the underlying chemical principles, offering researchers not just a protocol, but a framework for understanding and optimizing the synthesis. Methodologies for purification by vacuum distillation and flash chromatography are presented, along with comprehensive analytical validation techniques.
Introduction and Scientific Principle
This compound is an N-substituted pyrrole derivative characterized by its distinct nutty, roasted aroma, making it a valuable component in flavor chemistry.[2][4] Structurally, it consists of a pyrrole ring with an ethyl group on the nitrogen atom and an acetyl group at the C2 position.[4] Beyond its sensory applications, the pyrrole scaffold is a ubiquitous motif in medicinal chemistry, positioning this compound as a versatile building block for more complex molecular architectures.[3]
The synthesis described herein proceeds via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. The electron-rich 1-ethylpyrrole ring acts as the nucleophile, attacking an electrophilic acylium ion. This ion is generated in situ from the reaction between an acylating agent (acetyl chloride) and a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]
Causality of Regioselectivity: The acylation of N-alkylpyrroles occurs with high regioselectivity at the C2 (alpha) position. This is because the carbocation intermediate formed by electrophilic attack at C2 is more resonance-stabilized than the intermediate formed from attack at the C3 (beta) position. The positive charge in the C2-attack intermediate can be delocalized over three atoms, including the nitrogen, whereas the C3-attack intermediate only allows for delocalization over two carbon atoms. While bulky N-substituents can sterically hinder the C2 position and favor C3 substitution, the ethyl group is not sufficiently large to overcome this electronic preference.[6][7]
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation of 1-Ethylpyrrole.
Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. It is imperative to use anhydrous solvents and reagents, as the aluminum chloride catalyst reacts violently with water.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (Equiv.) | Physical Data |
| 1-Ethylpyrrole | C₆H₉N | 95.15 | ≥98% | 50 mmol (1.0) | 4.76 g (5.0 mL) |
| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, ≥99% | 55 mmol (1.1) | 7.33 g |
| Acetyl Chloride | CH₃COCl | 78.50 | ≥99% | 55 mmol (1.1) | 4.32 g (3.9 mL) |
| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | ~150 mL | Solvent |
| Hydrochloric Acid | HCl | 36.46 | 3M Aqueous | - | For Quenching |
| Saturated NaHCO₃ | - | - | Aqueous | - | For Neutralization |
| Brine | - | - | Aqueous | - | For Washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | - | For Drying |
Experimental Procedure (Step-by-Step)
-
Reaction Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.[9] Seal all openings with septa and allow the apparatus to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.33 g, 55 mmol) followed by 75 mL of anhydrous dichloromethane (CH₂Cl₂). Stir the resulting suspension.
-
Acylating Agent Addition: In a separate dry flask, prepare a solution of acetyl chloride (3.9 mL, 55 mmol) in 25 mL of anhydrous CH₂Cl₂. Transfer this solution to the dropping funnel.
-
Acylium Ion Formation: Cool the AlCl₃ suspension to 0 °C using an ice-water bath. Add the acetyl chloride solution dropwise from the dropping funnel over 15-20 minutes. Maintain stirring and the 0 °C temperature. A complex will form.[8]
-
Substrate Addition: Prepare a solution of 1-ethylpyrrole (5.0 mL, 50 mmol) in 25 mL of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The product spot should be more polar (lower Rf) than the starting 1-ethylpyrrole.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. CAUTION: The quenching process is highly exothermic. Very slowly and carefully, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of 3M HCl.[8] Stir vigorously until all aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of CH₂Cl₂.
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), 50 mL of water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow to orange oil.[2]
Purification Protocols
The crude product typically contains unreacted starting materials and side products. High purity can be achieved via vacuum distillation or flash column chromatography.
Protocol A: Purification by Vacuum Distillation
This method is ideal for purifying multi-gram quantities of the product.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Transfer: Transfer the crude oil to the distillation flask.
-
Distillation: Gradually apply vacuum. Heat the flask using an oil bath.
-
Collection: Collect the fraction boiling at approximately 82 °C at 12 mmHg .[2] The purified this compound should be a colorless to pale yellow liquid.[3]
Protocol B: Purification by Flash Column Chromatography
This method is suitable for smaller scales or when exceptionally high purity (≥98%) is required.[2]
-
Column Packing: Prepare a silica gel slurry in hexane and pack a glass column.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Characterization and Quality Control
Analytical validation is crucial to confirm the identity and purity of the synthesized compound.[1]
Spectroscopic Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.8-7.0 (m, 2H, pyrrole H), ~6.1-6.3 (m, 1H, pyrrole H), 4.0-4.2 (q, 2H, -CH₂-CH₃), 2.4-2.5 (s, 3H, -COCH₃), 1.4-1.5 (t, 3H, -CH₂-CH₃). (Predicted based on 2-acetylpyrrole[10][11] and N-ethyl substitution patterns). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~188-190 (C=O), ~132 (pyrrole C2), ~125 (pyrrole C5), ~118 (pyrrole C4), ~110 (pyrrole C3), ~40 (-CH₂-), ~26 (-COCH₃), ~16 (-CH₃). (Predicted based on 2-acetylpyrrole[10] and known substituent effects).[12] |
| FT-IR (neat) | ν (cm⁻¹): ~1650-1670 (strong, C=O stretch), ~2980 (C-H aliphatic stretch), ~1540 (C=C aromatic stretch). (Predicted based on 2-acetylpyrrole).[13] |
| GC-MS (EI) | m/z: 137 [M]⁺, 122 [M-CH₃]⁺, 94 [M-CH₃CO]⁺. The molecular ion peak should be clearly visible.[4] |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to yellow/orange clear liquid | [2][3] |
| Molecular Formula | C₈H₁₁NO | [2][4] |
| Molecular Weight | 137.18 g/mol | [2][4] |
| Boiling Point | 82 °C / 12 mmHg | [2] |
| Density | ~1.01 g/mL | [2] |
| Purity (Typical) | ≥98% (GC) | [2] |
Overall Experimental Workflow
Caption: Workflow for the Synthesis and Purification of this compound.
Safety and Handling
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Handle exclusively in a fume hood. Reacts with moisture to produce HCl gas.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use only in a well-ventilated area or fume hood.
-
General Precautions: The quenching of the reaction is highly exothermic and should be performed slowly and with caution behind a safety shield.
References
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Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Arkivoc, 2008(14), 63-75. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589. [Link]
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Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2003). Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720-5723. [Link]
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Application Notes and Protocols for the Analytical Detection of 2-Acetyl-1-ethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Analytical Significance of 2-Acetyl-1-ethylpyrrole
This compound is a heterocyclic ketone of significant interest in the flavor and fragrance industries, contributing to the desirable nutty and roasted aromas in various consumer products.[1] Beyond its sensory applications, its unique chemical structure makes it a valuable building block in synthetic organic chemistry, with potential applications in pharmaceutical and materials science research.[2] Accurate and precise analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies involving this compound.
This comprehensive guide provides detailed protocols for the detection and quantification of this compound, focusing on the two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including LC with tandem mass spectrometry (LC-MS/MS). The methodologies presented herein are grounded in established analytical principles and are designed to be robust, reliable, and adaptable to various sample matrices. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, empowering the user to not only execute the methods but also to understand and troubleshoot them effectively.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 209-211 °C at 760 mmHg | [3] |
| Solubility | Soluble in fixed oils, propylene glycol, and ethanol. | [3] |
| Kovats Retention Index | 1635 (Standard polar column) | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectral data.[2][4]
Rationale for GC-MS
The volatility and thermal stability of this compound make it an ideal candidate for gas chromatography. The mass spectrometer provides two critical dimensions of information: the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak at m/z 137.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
For trace-level analysis in complex matrices (e.g., food products, beverages), HS-SPME is a powerful, solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step.[5]
Causality in SPME Parameter Selection:
-
Fiber Coating: The choice of SPME fiber coating is critical and depends on the analyte's polarity and volatility. For this compound, a bipolar fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended. This combination of materials provides a high capacity for a broad range of volatile and semi-volatile compounds, including those with moderate polarity like our target analyte.[6]
-
Extraction Temperature and Time: Elevating the sample temperature increases the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the SPME fiber. However, excessive temperatures can lead to sample degradation or the generation of interfering compounds. An optimal temperature of 60-80°C is a good starting point. Extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample matrix, headspace, and SPME fiber, ensuring reproducible results.
Protocol 1: Quantitative Analysis of this compound by HS-SPME-GC-MS
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., 2,4,6-Trimethylpyridine or a deuterated analog of the analyte
-
Methanol or Ethanol (HPLC grade) for stock solutions
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm DVB/CAR/PDMS
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD)
-
GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. A polar column like a DB-WAX can also be used.[3]
-
Helium carrier gas (99.999% purity)
Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound and the internal standard in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Sample Preparation:
-
For liquid samples (e.g., beverages): Pipette 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples (e.g., food powders): Weigh 1 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.
-
Add 1 g of NaCl to each vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the headspace.
-
Spike each sample and calibration standard with the internal standard to a final concentration of 20 ng/mL.
-
HS-SPME and GC-MS Analysis
-
Incubation: Place the vials in the autosampler tray and incubate at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Desorb the analytes from the fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: m/z 137 (molecular ion), 122, 94
-
SIM Ions for Internal Standard (e.g., 2,4,6-Trimethylpyridine): m/z 121 (molecular ion), 120, 106
-
-
Data Analysis and Validation
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[7][8][9]
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For a compound like this compound, HPLC offers an alternative and complementary analytical approach.
Rationale for HPLC and LC-MS/MS
While GC-MS is excellent for volatile analysis, HPLC is advantageous when dealing with complex matrices that may require extensive cleanup for GC analysis or when the analyte is present in a non-volatile formulation. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for trace quantitative analysis in complex biological and food matrices.
Derivatization for Enhanced Sensitivity: The carbonyl group of this compound has poor ionization efficiency in electrospray ionization (ESI), the most common ionization source for LC-MS.[6] To overcome this, chemical derivatization with a reagent that introduces a readily ionizable moiety is employed. 2,4-Dinitrophenylhydrazine (DNPH) is a classic derivatization reagent for aldehydes and ketones. It reacts with the carbonyl group to form a stable hydrazone derivative that can be readily detected by UV-Vis spectrophotometry and is highly responsive in negative ion ESI-MS.[10][11][12]
Protocol 2: Quantitative Analysis of this compound by HPLC-UV and LC-MS/MS following Derivatization with DNPH
Materials and Reagents
-
This compound standard (≥98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid or Phosphoric acid
-
Hydrochloric acid (for catalysis)
-
Internal Standard (e.g., a structurally similar ketone that also reacts with DNPH)
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a tandem mass spectrometer (MS/MS) with an ESI source.
-
HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]
Sample Preparation and Derivatization
-
Extraction:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to neutral and extract with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. For food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can be adapted.
-
Solid-Phase Extraction (SPE): Use a reverse-phase SPE cartridge (e.g., C18). Condition the cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent/water mixture to remove interferences, and elute the analyte with a stronger organic solvent like acetonitrile or methanol.
-
-
Derivatization Procedure:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Add 100 µL of a 1 mg/mL solution of DNPH in acetonitrile containing a catalytic amount of hydrochloric acid.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture and dilute with the mobile phase to a suitable volume for injection.
-
HPLC and LC-MS/MS Analysis
-
HPLC-UV Parameters:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: Monitor at the absorbance maximum of the DNPH derivative (typically around 360 nm).[10]
-
-
LC-MS/MS Parameters:
-
Use the same chromatographic conditions as for HPLC-UV, but with a mobile phase containing a volatile acid like formic acid.
-
Ionization Source: ESI in negative ion mode.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (the [M-H]⁻ of the DNPH derivative) and the optimal product ions by infusing a derivatized standard.
-
Set up MRM transitions for the analyte and the internal standard for quantitative analysis.
-
-
Data Analysis and Validation
-
Follow the same data analysis and validation procedures as outlined in the GC-MS protocol, adhering to ICH Q2(R1) guidelines.[7][8][9]
Visualization of Analytical Workflows
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of this compound in a variety of matrices. The choice between GC-MS and HPLC-based methods will depend on the specific application, the nature of the sample matrix, and the required sensitivity. For volatile analysis, HS-SPME-GC-MS is a powerful and efficient technique. For non-volatile samples or when ultimate sensitivity is required, derivatization followed by LC-MS/MS is the method of choice. Adherence to the principles of method validation outlined in the ICH Q2(R1) guidelines is essential to ensure the generation of high-quality, reproducible, and defensible analytical data.
References
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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European Medicines Agency. (1995). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-441.
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]
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Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. Retrieved from [Link]
- Leffingwell, J. C. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150366.
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]
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Vladimirova, S. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Retrieved from [Link]
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- Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024). Research and Reviews: Journal of Food and Dairy Technology, 12(3).
- Lopez, P., et al. (2015). A straightforward method to determine flavouring substances in food by GC–MS. Food Chemistry, 172, 539-546.
- Zhang, S., et al. (2022). A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV. Food Analytical Methods, 15, 2479–2486.
- Zhao, S., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 689.
- Uchiyama, S., et al. (2011). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Toxic Impurity Formaldehyde in Entecavir – An Antiviral Drug for Treatment of Hepatitis B by High Performance Liquid Chromatography. International Journal of ChemTech Research, 3(3), 1334-1341.
- Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
- Richardson, S. D., et al. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Ozone: Science & Engineering, 22(6), 653-675.
- Peng, J., et al. (2023). Direct Determination of 2-Acetyl-1-Pyrroline in Rice by Ultrasound-Assisted Solvent Extraction Coupled with Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. Food Analytical Methods, 16, 1234-1242.
- Lee, S., et al. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Bioorganic & Medicinal Chemistry Letters, 129, 130509.
-
Lee, S., et al. (2025). Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. ScienceDirect. Retrieved from [Link]
- Albericio, F., et al. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61988, 1-Ethyl-2-acetyl pyrrole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole. Retrieved from [Link]
-
Wulandari, M., et al. (2022). Extraction of 2-Acetyl-1-Pyrroline (2AP) in Pandan Leaves (Pandanus Amaryllifolius Roxb.) Via Solvent Extraction Method: Effect of Solvent. ResearchGate. Retrieved from [Link]
-
Lee, S., et al. (2025). Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. R Discovery. Retrieved from [Link]
- Zulkifli, N. A., et al. (2022). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Molecules, 27(15), 4906.
- Barkan-Öztürk, H., et al. (2022). Liquid-liquid extraction using combined hydrophilic-hydrophobic emulsion templated macroporous polymer micromixer-settlers.
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Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Acetyl-1-ethylpyrrole
Abstract
This technical guide provides a detailed protocol for the robust analysis of 2-Acetyl-1-ethylpyrrole using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS: 39741-41-8) is a significant volatile compound known for its characteristic nutty and roasted aroma, making it a key component in the flavor and fragrance industries and a valuable building block in specialty chemical synthesis.[1][2] The methodology outlined herein is designed for researchers, quality control scientists, and drug development professionals, offering a validated workflow from sample preparation to data interpretation. We delve into the causality behind instrumental parameter selection, ensuring both scientific integrity and replicability.
Introduction: The Analytical Significance of this compound
This compound is a pyrrole derivative characterized by an ethyl group on the nitrogen atom and an acetyl group at the 2-position.[3] This structure imparts a unique aromatic profile, reminiscent of roasted nuts, making it a sought-after compound in food science, particularly in products like coffee and cocoa.[3] Beyond its sensory contributions, its reactive functional groups make it a versatile intermediate for synthesizing pharmaceutical compounds and novel polymers.[1][2]
Given its potency and diverse applications, a reliable and sensitive analytical method is crucial for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds, coupled with unambiguous identification through mass fragmentation patterns.[4] This guide establishes a comprehensive protocol for the GC-MS analysis of this compound, ensuring accuracy and precision.
Principle of the GC-MS Technique
The analysis is founded on the hyphenated technique of GC-MS, which synergistically combines the separation power of gas chromatography with the detection specificity of mass spectrometry.[5]
-
Gas Chromatography (GC): The sample, once vaporized in a heated inlet, is transported by an inert carrier gas (mobile phase) through a capillary column. The column contains a stationary phase, a thin film of a polymer coating its inner surface. Separation is achieved based on the analyte's boiling point and its differential interactions with the stationary phase. Compounds with lower boiling points and weaker interactions elute from the column first.[5][6]
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically bombarded with high-energy electrons (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion (M+). This high energy also induces fragmentation of the molecule into smaller, characteristic charged ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "fingerprint" for the compound, allowing for its definitive identification by comparison to spectral libraries.[5][7]
Detailed Experimental Protocol
This protocol provides a self-validating system for the analysis of this compound standards. For complex matrices, preliminary extraction techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or solid-phase microextraction (SPME) may be required.[6][8]
Reagents and Materials
-
Standard: this compound, ≥98% purity (GC).[2]
-
Solvent: Dichloromethane (DCM) or Methanol, GC-grade or equivalent purity. Volatile organic solvents are required.[8][9]
-
Labware:
Standard Solution Preparation
The causality behind this procedure is to create a working standard at a concentration suitable for GC-MS analysis, typically in the low µg/mL range, to avoid detector saturation while ensuring a strong signal-to-noise ratio.[9]
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Quantitatively transfer it to a 10 mL volumetric flask.
-
Dissolve and bring to volume with dichloromethane. Mix thoroughly.
-
-
Working Standard Solution (10 µg/mL):
-
Transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane.
-
Transfer the final solution into a glass autosampler vial for analysis.[9]
-
GC-MS Instrumentation and Parameters
The following parameters are based on common practices for analyzing pyrrole derivatives and are optimized for selectivity and efficiency.[7]
| Parameter | Setting | Justification / Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used system for routine analysis.[7] |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides reliable mass detection and library searchable spectra.[7] |
| Injector | Split/Splitless Inlet | |
| • Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peak shapes for a concentrated standard.[7] |
| • Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[7] |
| • Injection Volume | 1 µL | Standard volume for capillary GC, balancing sensitivity and column capacity.[7] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency.[5] |
| • Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.[7] |
| GC Column | This is the most critical parameter for achieving separation. [7][11] | |
| • Stationary Phase | DB-WAX (Polyethylene Glycol) | A polar stationary phase is selected. While this compound is amenable to various phases, polar columns provide unique selectivity based on hydrogen bonding capacity. The NIST database reports a retention index for this compound on a DB-Wax column, providing an authoritative basis for this choice.[3][12][13] |
| • Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | A standard dimension that offers a good balance of resolution, speed, and sample capacity.[7][11] |
| Oven Program | A temperature ramp is essential for eluting the analyte in a reasonable time with good peak shape. | |
| • Initial Temp | 50 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| • Ramp | 10 °C/min to 220 °C | A moderate ramp rate to ensure good separation from any potential impurities. |
| • Final Temp | Hold at 220 °C for 5 min | Ensures that any less volatile compounds are eluted from the column before the next run. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[7][14] |
| Ion Source | ||
| • Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns.[5] |
| • Energy | 70 eV | The standard energy for EI, which maximizes ionization and produces consistent fragmentation for library matching.[14] |
| • Temperature | 230 °C | Reduces ion source contamination and ensures proper ionization.[7][14] |
| Mass Analyzer | Quadrupole | |
| • Scan Range | 40-200 m/z | This range comfortably covers the molecular ion (m/z 137) and its expected fragments, while excluding low-mass noise from the carrier gas and solvent.[3][7] |
Data Acquisition and Analysis Workflow
The logical flow from sample injection to compound identification is a systematic process designed to ensure data integrity.
-
Acquisition: Place the prepared vial in the autosampler tray. Set up the instrument control software with the parameters from the table above and run the analysis.
-
Peak Identification: After the run, process the resulting Total Ion Chromatogram (TIC). This compound should appear as a sharp, well-defined peak.
-
Spectral Analysis:
-
Extract the mass spectrum from the apex of the identified chromatographic peak.
-
Confirm the presence of the molecular ion (M+) peak at m/z 137 , corresponding to the molecular weight of the compound.[3]
-
Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for a conclusive match.[5]
-
Expected Results
Using the protocol described, the analysis should yield a total ion chromatogram with a prominent peak for this compound. The retention time will be specific to the system but will be highly repeatable. The mass spectrum is the key identifier.
Expected Mass Spectrum Characteristics:
-
Molecular Ion (M+): A clear peak at m/z 137 .[3]
-
Key Fragments: The fragmentation pattern will be consistent with the structure of an N-ethyl substituted acetylpyrrole. While a full fragmentation pattern is library-dependent, characteristic losses and fragments are expected.
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of this compound. The careful selection of a polar GC column, coupled with optimized instrumental parameters, provides the necessary selectivity and sensitivity for accurate identification. The causality-driven approach to the protocol, from sample preparation to data analysis, ensures that researchers and scientists can confidently implement this workflow for quality control, research, and development purposes in the flavor, fragrance, and specialty chemical industries.
References
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- CNW Group. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- Oud Academia. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical for Diverse Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- BenchChem. (n.d.). A Comparative Guide to the Isomeric Purity Analysis of Dimethylpyrrole Samples by GC-MS.
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- FooDB. (2010, April 8). Showing Compound this compound (FDB000964).
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- Bouling Chemical Co., Limited. (n.d.). This compound. Retrieved from Bouling Chemical Co., Limited website.
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- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns. Retrieved from Trajan Scientific and Medical website.
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- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Singh, A., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India.
- Snow, N. H. (2015, February 1). Pragmatic Rules for GC Column Selection.
- NIST. (n.d.). This compound. NIST WebBook. Retrieved from National Institute of Standards and Technology website.
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A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 2-Acetyl-1-ethylpyrrole
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Acetyl-1-ethylpyrrole
Abstract
This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant component in the flavor and fragrance industries and serves as a versatile intermediate in specialty chemical and pharmaceutical synthesis.[1][2] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Method Rationale
This compound (CAS No. 39741-41-8) is an aromatic ketone with the molecular formula C₈H₁₁NO.[5] Its characteristic nutty, roasted aroma makes it a valuable additive in food products, while its chemical structure serves as a building block in organic synthesis.[2][6] Given its role in product quality and chemical manufacturing, a reliable and validated analytical method is essential to ensure purity, quantify concentration, and detect any potential impurities.
Causality Behind Experimental Choices
The choices within this protocol are grounded in established chromatographic principles to create a self-validating and robust system.
-
Chromatographic Mode Selection (Reversed-Phase): this compound is a small organic molecule of moderate polarity. Reversed-phase (RP) chromatography, which employs a non-polar stationary phase and a polar mobile phase, is the industry-standard and most effective mode for retaining and separating such compounds. The analyte partitions between the mobile phase and the stationary phase, allowing for excellent separation from more polar or less polar impurities.
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention of a wide range of organic molecules. Its widespread availability and well-characterized performance provide a high degree of confidence in method transferability and reproducibility.
-
Mobile Phase Composition (Acetonitrile/Water): A binary mobile phase of acetonitrile and water offers excellent miscibility and low UV cutoff, making it ideal for UV detection. Acetonitrile is chosen as the organic modifier for its strong elution strength and ability to produce sharp, symmetrical peaks for compounds like pyrrole derivatives. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) for high-throughput analysis.
-
Detection (UV Spectroscopy): The molecular structure of this compound contains a conjugated system of the pyrrole ring and the acetyl group, which results in strong absorbance in the near-ultraviolet region.[5] UV detection is therefore a simple, robust, and highly sensitive method for quantification. A detection wavelength of 265 nm is proposed as a starting point, which should be confirmed by scanning the UV spectrum of a standard solution to identify the absorption maximum (λ-max).
-
Diluent Selection: The compound is soluble in organic solvents like ethanol and dichloromethane but insoluble in water.[7] A mixture of acetonitrile and water, mirroring the mobile phase, is chosen as the diluent to ensure peak shape integrity and prevent solvent-related peak distortion upon injection.
Experimental Workflow and Protocols
The overall workflow for the analysis of this compound is a systematic process designed to ensure data quality and consistency.
Caption: HPLC analysis workflow from preparation to final results.
Apparatus and Reagents
-
Apparatus: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (Purity ≥ 98%)[2]
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria must be met before proceeding.[8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed according to regulatory guidelines.[4][9] This demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.[10][11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[12]
-
Protocol: Inject the diluent (blank), a placebo (if applicable), the Working Standard Solution, and a sample solution.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the this compound peak.
Linearity and Range
Linearity demonstrates a direct correlation between analyte concentration and the detector's response.[8]
-
Protocol: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.
Accuracy
Accuracy reflects the closeness of the test results to the true value.[12]
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three preparations at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[13]
-
Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should not be more than 2.0%.
Caption: Key validation parameters for an HPLC method.
Conclusion
The RP-HPLC method described provides a straightforward, robust, and reliable system for the quantitative determination of this compound. The methodology is based on sound scientific principles and is designed for easy implementation in a quality control or research environment. Adherence to the outlined system suitability and validation protocols will ensure that the method generates data of high integrity, meeting the stringent requirements of the pharmaceutical and chemical industries.
References
-
Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from Altabrisa Group. [Link]
-
ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from a Cencora company. [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]
-
Bouling Chemical Co., Limited. (n.d.). This compound: Chemical Properties, CAS 120-94-5 & Suppliers. Retrieved from Bouling Chemical Co., Limited. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from European Medicines Agency. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from ECA Academy. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical for Diverse Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Retrieved from PubChem. [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex. [Link]
-
PubChem. (n.d.). 2-Acetylpyrrole. Retrieved from PubChem. [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB000964). Retrieved from FooDB. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from Veeprho. [Link]
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Topic: Utilizing 2-Acetyl-1-ethylpyrrole as a Robust Internal Standard in GC-MS Flavor Analysis
An Application Note for Researchers and Analytical Scientists
Abstract
The accurate quantification of volatile and semi-volatile compounds is paramount in flavor and fragrance analysis for quality control, product development, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in this field, but its accuracy can be hampered by variations in sample preparation and instrument performance. The internal standard (IS) method is a powerful strategy to mitigate these variables, enhancing the precision and reliability of quantitative results[1][2]. This application note presents a detailed protocol and rationale for the use of 2-Acetyl-1-ethylpyrrole as an effective internal standard for the analysis of key flavor compounds, particularly those with nutty, roasted, and Maillard reaction-associated profiles. We will explore the compound's properties, the principles of its application, a step-by-step analytical protocol, and method validation considerations.
Introduction: The Challenge of Quantitative Flavor Analysis
The perceived flavor of a food or beverage is the result of a complex mixture of hundreds of volatile organic compounds (VOCs), often present at trace concentrations. Accurately measuring these compounds is challenging due to potential analyte loss during sample preparation, extraction inefficiencies, and fluctuations in injection volume or instrument sensitivity[3]. The internal standard method corrects for these potential errors. By adding a fixed concentration of a specific compound—the internal standard—to every sample, calibrant, and quality control, the analysis becomes ratiometric. Instead of relying on the absolute response of the target analyte, quantification is based on the ratio of the analyte's response to the internal standard's response[4]. This ratio remains stable even if sample volume or instrument response varies, thereby ensuring a more robust and reproducible quantification[1].
Profile of this compound as an Internal Standard
This compound (CAS: 39741-41-8) is a heterocyclic aromatic compound known for its contribution to the flavor profiles of roasted and nutty foods[5][6][7]. Its chemical and physical properties make it an excellent candidate for an internal standard in specific flavor analysis applications.
Selection Rationale:
-
Chemical Similarity: As a pyrrole derivative, it is structurally related to many nitrogen-containing flavor compounds generated during Maillard reactions (e.g., other pyrroles, pyrazines), meaning it will behave similarly during extraction and chromatographic analysis[8].
-
Chromatographic Behavior: It is readily analyzable by GC-MS, exhibiting good peak shape on common capillary columns[6].
-
Non-Interference: It is not naturally present in many food matrices, a critical requirement for an internal standard[1].
-
Stability: The compound is stable in common organic solvents used for sample preparation.
-
Distinct Mass Spectrum: Its electron ionization mass spectrum provides a unique fragmentation pattern, allowing for clear identification and quantification without interference from co-eluting compounds[6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39741-41-8 | [5][9] |
| Molecular Formula | C₈H₁₁NO | [6][9][10] |
| Molecular Weight | 137.18 g/mol | [5][6][10] |
| Appearance | Colorless to light yellow liquid | [5][9] |
| Aroma Profile | Nutty, roasted, bread-like | [5][7] |
| Boiling Point | 82 °C at 12 mmHg | [9] |
| Solubility | Soluble in ethanol, propylene glycol, and fixed oils | [6] |
Experimental Protocol: Quantification of Target Analytes
This protocol details the use of this compound as an internal standard for the quantification of a target flavor analyte (e.g., 2-acetylpyrrole or furfural) in a liquid matrix, such as coffee or a liquid smoke flavoring, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Materials and Reagents
-
This compound (Purity ≥98%)
-
Target analyte(s) standard (e.g., 2-acetylpyrrole, Purity ≥98%)
-
Methanol or Ethanol (HPLC or GC grade)
-
Deionized Water
-
Sodium Chloride (for salting out)
-
20 mL Headspace Vials with Septa Caps
-
SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)
Preparation of Standard Solutions
The causality behind preparing a concentrated stock solution is to minimize weighing errors and allow for precise dilution to create working and calibration standards.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Analyte Stock Solution (1000 µg/mL): Prepare in the same manner as the IS stock solution using the target analyte.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol. This concentration is chosen to be within the linear range of the detector and comparable to the expected analyte concentrations[1].
-
Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the analyte stock solution to a fixed volume in separate volumetric flasks. Then, add a constant amount of the IS Working Solution to each flask before bringing it to final volume with deionized water. This ensures a constant IS concentration across all calibration levels.
Sample Preparation and Extraction (HS-SPME)
HS-SPME is chosen for its solvent-free nature and its ability to concentrate volatile analytes from the headspace of a sample, which is ideal for complex matrices like beverages[11].
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial. This "salting-out" effect increases the volatility of the target analytes, improving their transfer to the headspace for more efficient extraction[12].
-
Spike the sample with 50 µL of the IS Working Solution (10 µg/mL) to achieve a final IS concentration of 100 ng/mL.
-
Immediately seal the vial and vortex for 30 seconds.
-
Incubate the vial at 60°C for 10 minutes to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Instrumentation and Parameters
The parameters below are a starting point and should be optimized for the specific analytes and instrument used. The choice of a DB-WAX column, a polar stationary phase, is suitable for separating polar volatile compounds often found in food aromas[12].
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent GC-MS or equivalent | Standard for flavor analysis[12][13] |
| Column | DB-WAX (30 m x 0.25 mm, 0.50 µm film) | Good separation of polar flavor compounds |
| Inlet Temperature | 250°C | Ensures rapid desorption from SPME fiber |
| Injection Mode | Splitless (1 min) | Maximizes transfer of analytes to the column |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency |
| Oven Program | 50°C (1 min), ramp at 5°C/min to 220°C (hold 5 min) | Separates a wide range of volatiles by boiling point |
| MS Source Temp. | 230°C | Standard temperature for stable ionization |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole stability |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching |
| Acquisition Mode | Scan (m/z 40-300) for identification, SIM for quantification | Scan mode for qualitative analysis, Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantification |
| SIM Ions | Target Analyte Quant Ion, IS Quant Ion (m/z 137, 108) | Monitor characteristic, abundant ions for each compound to ensure specificity |
Data Analysis and Method Validation
Calibration and Quantification
A robust calibration is the foundation of trustworthy quantitative results[14].
-
Analyze the prepared calibration standards using the GC-MS method described above.
-
For each calibration level, identify the peaks for the target analyte and the internal standard (this compound).
-
Calculate the Peak Area Ratio:
-
Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct a calibration curve by plotting the Peak Area Ratio (y-axis) against the analyte concentration (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.995 is typically desired.
-
Analyze the prepared samples. Calculate the Peak Area Ratio for the analyte in the unknown sample and use the regression equation to determine its concentration.
Caption: Workflow for quantification using this compound as an internal standard.
Self-Validating System: Quality Control
To ensure the trustworthiness of the protocol, the following checks should be integrated[3]:
-
IS Response Monitoring: The absolute peak area of the internal standard should be monitored across all samples in a batch. Significant deviation (e.g., >20%) in a particular sample may indicate a matrix effect or a preparation error, warranting investigation.
-
Recovery: Spike a blank matrix with a known concentration of the analyte and the IS. The calculated concentration should be within an acceptable range (e.g., 80-120%) of the true value.
-
Precision: Analyze replicate preparations of the same sample. The relative standard deviation (RSD) of the calculated concentrations should be below a defined threshold (e.g., <15%).
Conclusion
References
- Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound: A Versatile Chemical for Diverse Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Buy this compound | 39741-41-8. (n.d.). Smolecule.
- This compound - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. (n.d.). Bouling Chemical Co., Limited.
- This compound. (n.d.). Chem-Impex.
- Showing Compound this compound (FDB000964). (2010). FooDB.
- Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. (n.d.). MDPI.
- Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. (2022). PMC - NIH.
- Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone.
- Beyond Aroma: Exploring Fragrance Applications of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Good quantification practices of flavours and fragrances by mass spectrometry. (n.d.). Royal Society Publishing.
- How to Prepare Multi-Component Internal Standards for GC Calibr
- Internal Standards - What Are They?
- When Should an Internal Standard be Used? (n.d.).
- Internal standard. (n.d.). Wikipedia.
- Internal Standard Method and Calibration Curve Analysis in Gas Chrom
- The Pivotal Role of 2-Acetyl-1-Pyrroline in Food Aroma: Application Notes and Protocols. (n.d.). Benchchem.
- Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. (2021). PMC - NIH.
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Application Notes & Protocols: Leveraging 2-Acetyl-1-ethylpyrrole as a Scaffold in Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Acetyl-1-ethylpyrrole, a compound recognized for its role in the flavor and fragrance industry, possesses a chemical architecture—the N-substituted pyrrole ketone—that serves as a valuable and underexplored starting point for pharmaceutical research. The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. This document provides a comprehensive guide for utilizing this compound as a versatile building block for the synthesis of novel derivatives and outlines detailed protocols for their preliminary evaluation as potential anticancer and anti-inflammatory agents.
Introduction: The Pharmaceutical Potential of the Pyrrole Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast number of biologically active natural products and synthetic drugs, including well-known NSAIDs like Tolmetin and Ketorolac, and kinase inhibitors such as Sunitinib.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. While this compound is principally used as a flavoring agent, its structure contains key functional groups—a reactive acetyl moiety and a stable N-substituted pyrrole core—that make it an excellent precursor for diversification and drug discovery campaigns.[3][4]
This guide moves beyond its current applications to position this compound as a strategic starting material for generating compound libraries with therapeutic potential. We provide the scientific rationale and detailed methodologies for its chemical modification and subsequent biological screening.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction design and formulation.
| Property | Value | Source |
| CAS Number | 39741-41-8 | [4] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 209-211 °C @ 760 mmHg | [5] |
| Density | ~1.05 g/mL | [5] |
| Solubility | Soluble in ethanol, propylene glycol, and fixed oils | [5] |
| Purity (Typical) | ≥ 98% (GC) | [4] |
Application I: Synthesis of Pyrrole-Based Chalcone Derivatives
Rationale: The Claisen-Schmidt condensation of an acetyl-substituted heterocycle with an aromatic aldehyde is a robust and high-yielding reaction to produce chalcones. Chalcones are a class of compounds (α,β-unsaturated ketones) renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] By using this compound as the ketone component, a library of novel pyrrole-chalcone hybrids can be rapidly synthesized for screening.
Workflow for Synthesis of Pyrrole-Chalcone Derivatives
Caption: General workflow for synthesizing pyrrole-chalcone derivatives.
Detailed Synthesis Protocol: (E)-1-(1-ethyl-1H-pyrrol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol is adapted from established methods for synthesizing pyrrole-based chalcones.[6][7][8]
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 2.5 mmol of this compound in 20 mL of methanol.
-
Add 2.5 mmol of 4-chlorobenzaldehyde to the solution.
-
-
Reaction Initiation:
-
While stirring the mixture at room temperature, add 2 mL of a 50% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise.
-
Causality: The strong base deprotonates the α-carbon of the acetyl group, forming an enolate which is the nucleophile required for the condensation reaction.
-
-
Reaction Monitoring:
-
Allow the mixture to stir at room temperature for 24-48 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of crushed ice and water.
-
A solid precipitate should form. If not, acidify slightly with dilute HCl.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual NaOH.
-
Dry the crude product.
-
Purify the solid by recrystallization from hot ethanol to yield the pure chalcone derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
-
Application II: In Vitro Biological Evaluation
Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. Based on the known activities of pyrrole derivatives, initial screening should focus on anticancer and anti-inflammatory pathways.[2][9][10]
Protocol 1: Anticancer Activity Screening via MTT Cytotoxicity Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a compound's effect on cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cytotoxicity. It is a standard first-pass screen for novel anticancer agents.[11]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for assessing compound cytotoxicity.
Detailed Protocol:
-
Cell Culture:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the synthesized pyrrole-chalcone derivative in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.[11]
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for "untreated control" (media only) and "vehicle control" (media with 0.5% DMSO).
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Anti-inflammatory Activity via COX-2 Inhibition Assay
Rationale: A key mechanism of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[2] Many pyrrole-containing NSAIDs target these enzymes. A cell-free fluorometric assay can directly measure a compound's ability to inhibit recombinant human COX-2 activity.
Detailed Protocol (based on commercial kit principles): [13][14][15]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, a fluorescent COX Probe, and a Cofactor solution as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777).[14][15]
-
Reconstitute lyophilized human recombinant COX-2 enzyme in assay buffer and keep on ice.
-
Prepare a 10X working solution of your test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[14]
-
-
Assay Setup (96-well black plate):
-
Test Inhibitor Wells: Add 10 µL of the 10X test compound solution.
-
Positive Control Wells: Add 10 µL of the 10X Celecoxib solution.
-
Enzyme Control Wells (100% activity): Add 10 µL of the appropriate solvent (e.g., DMSO diluted in buffer).
-
-
Enzyme Addition:
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and Cofactor.
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to the Test Inhibitor, Positive Control, and Enzyme Control wells.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution (Arachidonic Acid) according to the kit protocol.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin reading the fluorescence kinetically in a plate reader (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[14][15]
-
Causality: The COX-2 enzyme converts arachidonic acid to prostaglandin G2. The probe reacts with this intermediate product to generate a fluorescent signal. An inhibitor will slow the rate of this signal increase.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] * 100
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a readily available and cost-effective starting point for medicinal chemistry programs. The protocols detailed herein provide a validated roadmap for synthesizing novel pyrrole-chalcone derivatives and performing primary in vitro screening for anticancer and anti-inflammatory activities. Positive hits from these assays can serve as lead compounds for further optimization through structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventual in vivo efficacy testing. This strategic approach can unlock the latent pharmaceutical potential of a widely available chemical scaffold.
References
-
Gümüş, M., Ceylan, Ş., & Ceylan, S. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Molecules. [Link]
-
Williams, I. S., et al. (2017). Synthesis and biological evaluation of pyrrole-based chalcones as CYP1 enzyme inhibitors, for possible prevention of cancer and overcoming cisplatin resistance. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ceylan, S., et al. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Sci-Hub. [Link]
-
Karthikeyan, C., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]
-
Szałek, A., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules. [Link]
-
ResearchGate. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. ResearchGate. [Link]
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Li, J., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Medicinal Chemistry. [Link]
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Bouling Chemical Co., Limited. (n.d.). This compound. Bouling Chemical. [Link]
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El-Sayed, M. A. A., et al. (2011). Synthesis of new pyrroles of potential anti-inflammatory activity. Archiv der Pharmazie. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Wang, L., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anticancer Agents in Medicinal Chemistry. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Pop, R., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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Bentham Science. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical for Diverse Industries. Ningbo Inno Pharmchem. [Link]
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Eco-Vector Journals Portal. (2015). A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Eco-Vector Journals. [Link]
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Sharma, P., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Głowacka, I. E., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]
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Al-Salahi, R., et al. (2013). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. [Link]
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Szałek, A., et al. (2021). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4- d]pyridazinone with Significant Anti-Inflammatory Activity-Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. International Journal of Molecular Sciences. [Link]
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Application Notes and Protocols for the Development of Novel Therapeutics Using 2-Acetyl-1-ethylpyrrole
Foreword: The Untapped Therapeutic Potential of a Simple Scaffold
In the vast landscape of medicinal chemistry, the pyrrole ring stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] From anti-inflammatory agents to anticancer and antiviral medications, the versatility of the pyrrole nucleus is well-established.[3][4][5] This document focuses on a seemingly simple yet intriguing derivative: 2-Acetyl-1-ethylpyrrole (CAS 39741-41-8). While extensively utilized in the flavor and fragrance industries for its characteristic nutty aroma, its potential as a therapeutic agent remains largely unexplored.[6][7]
This guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the therapeutic utility of this compound. We will eschew a rigid, templated approach and instead provide a logically structured framework for the initial exploration of this compound's bioactivity. The protocols herein are not presented as established applications but rather as robust starting points for screening and discovery, grounded in the known pharmacology of the broader pyrrole class. Our objective is to empower you, the researcher, to unlock the latent therapeutic value of this readily available chemical entity.
Section 1: Chemical Properties and Rationale for Therapeutic Screening
This compound is a small, aromatic ketone with a molecular weight of 137.18 g/mol .[8] Its structure, featuring a pyrrole ring N-substituted with an ethyl group and acetylated at the C2 position, presents several features that are attractive from a medicinal chemistry perspective. The pyrrole nitrogen can participate in hydrogen bonding, while the acetyl group provides a potential point for further chemical modification to explore structure-activity relationships (SAR).[9]
The primary impetus for investigating this compound in a therapeutic context stems from the well-documented bioactivities of related compounds. Notably, its parent compound, 2-acetylpyrrole, has demonstrated superior antioxidant properties compared to other heterocyclic aroma compounds like furans and pyrazines.[2] This finding alone suggests a promising avenue for investigation, as oxidative stress is a key pathological feature in a multitude of diseases.
Furthermore, the broader class of pyrrole derivatives has been shown to exhibit a range of pharmacological effects, including:
-
Anticancer Activity: Many pyrrole-containing compounds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.[1][3][10]
-
Anti-inflammatory Effects: The pyrrole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that modulate inflammatory pathways.[5][11][12]
-
Antiviral Potential: Certain pyrrole derivatives have been investigated for their ability to inhibit viral replication.[13][14][15]
Therefore, a systematic screening of this compound across these therapeutic areas is a logical and scientifically justified starting point.
Section 2: Initial Screening Protocols for Bioactivity
The following protocols are designed as a tiered approach to efficiently screen this compound for potential therapeutic activities. It is crucial to begin with fundamental in vitro assays to establish a baseline of activity and cytotoxicity before proceeding to more complex cellular and in vivo models.
Foundational Assays: Cytotoxicity and Antioxidant Potential
A prerequisite for any therapeutic compound is an acceptable safety profile. Therefore, the initial assessment should focus on determining the cytotoxicity of this compound. Concurrently, given the known antioxidant properties of its structural analog, evaluating its radical-scavenging capabilities is a high-priority starting point.
Protocol 2.1.1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to determine the concentration-dependent cytotoxicity of this compound on a panel of human cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
This compound (high purity)
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma)
-
Normal human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2.1.2: DPPH Radical Scavenging Assay
This protocol provides a rapid and straightforward method to assess the antioxidant potential of this compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The degree of discoloration is proportional to the scavenging activity.
Materials:
-
This compound
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to achieve a range of final concentrations. Prepare similar dilutions of ascorbic acid.
-
Assay Setup: In a 96-well plate, add 100 µL of the compound or standard dilutions to the wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Read the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the percentage of scavenging against the concentration and determine the IC50 value.
Data Presentation: Foundational Screening Results
| Compound | Cell Line | Cytotoxicity IC50 (µM) | DPPH Scavenging IC50 (µM) |
| This compound | A549 | Experimental Data | Experimental Data |
| MCF-7 | Experimental Data | ||
| HepG2 | Experimental Data | ||
| HEK293 | Experimental Data | ||
| Ascorbic Acid (Control) | N/A | N/A | Experimental Data |
Secondary Screening: Anti-inflammatory and Anticancer Potential
Based on the initial cytotoxicity and antioxidant data, promising avenues can be further explored. If this compound demonstrates low cytotoxicity and some antioxidant activity, investigating its anti-inflammatory properties is a logical next step. If it shows selective cytotoxicity towards cancer cell lines, further anticancer screening is warranted.
Protocol 2.2.1: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The Griess assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, then add 50 µL of Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite solution. Quantify the nitrite concentration in the samples and calculate the percentage of NO production inhibition relative to the LPS-only treated cells.
Workflow for Initial Bioactivity Screening
Caption: Initial screening workflow for this compound.
Section 3: Mechanistic Exploration and Target Identification
Should the initial and secondary screenings yield positive results, the subsequent steps should focus on elucidating the mechanism of action and identifying the molecular targets of this compound.
Investigating Anti-inflammatory Mechanisms
If this compound demonstrates anti-inflammatory properties, a key pathway to investigate is the cyclooxygenase (COX) pathway, as many pyrrole-containing NSAIDs target COX-1 and/or COX-2.
Protocol 3.1.1: COX-1/COX-2 Inhibition Assay
Principle: Commercially available kits can be used to measure the inhibition of COX-1 and COX-2 enzymes. These assays typically measure the production of prostaglandin E2 (PGE2) via an enzymatic reaction.
Procedure: Follow the manufacturer's instructions for the specific COX inhibitor screening assay kit. In general, the compound will be incubated with the isolated enzyme (COX-1 or COX-2) and arachidonic acid (the substrate). The amount of prostaglandin produced is then quantified, often using a colorimetric or fluorescent method.
Potential Signaling Pathway for Investigation
Caption: Potential anti-inflammatory mechanism of action.
Probing Anticancer Mechanisms
If this compound shows promise as an anticancer agent, investigating its effect on key cancer-related signaling pathways is crucial. Many pyrrole-based anticancer drugs are kinase inhibitors.
Protocol 3.2.1: Kinase Inhibition Profiling
Principle: A broad panel of recombinant kinases can be used to screen for inhibitory activity. This is often performed as a service by specialized contract research organizations (CROs). The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
Procedure:
-
Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >100).
-
Dose-Response: For any kinases that show significant inhibition in the primary screen, perform a dose-response analysis to determine the IC50 value.
Workflow for Kinase Inhibitor Discovery
Caption: Workflow for identifying kinase inhibitory activity.
Section 4: Concluding Remarks and Future Directions
The journey from a simple, known chemical to a novel therapeutic is both challenging and rewarding. This compound, with its privileged pyrrole scaffold and intriguing, albeit limited, biological data from its close analogs, represents a compelling starting point for such a journey. The protocols and frameworks provided in this guide are intended to serve as a comprehensive and scientifically rigorous roadmap for the initial stages of this discovery process.
Successful identification of a lead activity should be followed by a robust medicinal chemistry program to optimize potency and selectivity, as well as in-depth ADME/Tox studies. The simplicity of the this compound structure offers a significant advantage, providing a malleable scaffold for the generation of a diverse library of analogs.
It is our hope that this guide will stimulate new research into the therapeutic potential of this compound and ultimately contribute to the development of the next generation of medicines.
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. [Link]
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Anti-inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). International Journal of Molecular Sciences. [Link]
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1-Ethyl-2-acetyl pyrrole. PubChem. [Link]
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Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Medicinal Chemistry. [Link]
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Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. (2021). Molecules. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). National Center for Biotechnology Information. [Link]
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2024). International Journal of Molecular Sciences. [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Molecules. [Link]
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This compound: The Versatile Aromatic Compound for Flavors and Fragrances. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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This compound: A Key Flavoring Agent and Synthetic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Application Notes and Protocols: 2-Acetyl-1-ethylpyrrole as a Versatile Scaffold for Drug Design
Introduction: The Untapped Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2][3][4] Its unique electronic properties and ability to serve as a versatile template for substitution have led to the development of a wide range of therapeutic agents, including anti-inflammatory drugs like Ketorolac, the cholesterol-lowering agent Atorvastatin, and the multi-kinase inhibitor Sunitinib.[4][5] These examples underscore the immense potential of pyrrole-based compounds in addressing diverse medical needs.[6]
This application note focuses on a specific, yet underexplored, pyrrole derivative: 2-acetyl-1-ethylpyrrole . While traditionally utilized in the flavor and fragrance industry[7][8], its chemical architecture presents an ideal starting point for the design and synthesis of novel drug candidates. The presence of a reactive acetyl group at the 2-position and a stable ethyl group at the 1-position offers distinct advantages for creating diverse chemical libraries with the potential for high therapeutic efficacy.[9][10][11][12]
These notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will delve into detailed protocols for the synthesis of derivative libraries and their subsequent evaluation in key therapeutic areas, namely as kinase inhibitors for oncology and as cyclooxygenase-2 (COX-2) inhibitors for inflammation.
I. The this compound Scaffold: A Strategic Starting Point
The this compound scaffold offers several strategic advantages for drug design:
-
Tunable Reactivity: The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.
-
Structural Rigidity and Planarity: The pyrrole core imparts a degree of rigidity, which can be advantageous for specific binding to protein targets.
-
Lipophilicity: The ethyl group contributes to the overall lipophilicity of the molecule, a key parameter influencing cell permeability and pharmacokinetic properties.
-
Synthetic Accessibility: The synthesis of the core scaffold and its derivatives can be achieved through well-established and robust chemical reactions.
The general workflow for harnessing this scaffold in a drug discovery program is outlined below.
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Quantification of 2-Acetyl-1-ethylpyrrole in Food Samples: An Application Guide
Introduction: The Subtle Art of Flavor Chemistry
In the vast and complex world of food science, the overall sensory experience of a product is often dictated by a handful of potent aroma compounds present at trace levels. 2-Acetyl-1-ethylpyrrole (FEMA Number: 3147) is one such compound, a volatile heterocyclic molecule prized for its characteristic warm, nutty, and ethereal aroma.[1] As a permitted flavoring agent, it is a crucial component in formulating the flavor profiles of a variety of food products and has been reported as a naturally occurring volatile in roasted coffee and green tea.[1][2]
The accurate quantification of this compound is paramount for quality control, process optimization, and new product development. Monitoring its concentration allows food manufacturers to ensure batch-to-batch consistency, enhance desirable roasted notes, and investigate flavor formation during processing. However, like many volatile flavor compounds, its analysis is challenged by its low concentration and potential for degradation within complex food matrices.
This application note provides a comprehensive guide for the quantification of this compound in food samples. We will delve into the rationale behind method selection, provide a detailed, field-proven protocol based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the critical aspects of data validation and quality control. While specific literature on the validated quantification of this compound in food is nascent, the protocols presented here are adapted from robust, validated methods for the structurally similar and well-studied key odorant, 2-Acetyl-1-pyrroline (2-AP).[3][4] The shared chemical functionalities and volatilities of these molecules allow for a high degree of methodological transferability.
Pillar 1: The Analytical Strategy - Why HS-SPME and GC-MS?
The selection of an analytical technique must be fit for its purpose, providing the necessary selectivity, sensitivity, and robustness for the analyte and matrix .[5] For a volatile compound like this compound embedded in a complex food matrix, the combination of HS-SPME and GC-MS is an exceptionally powerful and widely adopted approach.[4][5]
Headspace Solid-Phase Microextraction (HS-SPME): The Elegance of Equilibrium
SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[6] In the headspace mode (HS-SPME), a fused silica fiber coated with a specific polymeric stationary phase is exposed to the vapor phase (headspace) above the sample. Volatile analytes, like this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating until equilibrium is reached.
The causality behind choosing HS-SPME is threefold:
-
Selectivity for Volatiles: By sampling from the headspace, we selectively isolate volatile and semi-volatile compounds, leaving non-volatile matrix components (sugars, proteins, fats) behind. This significantly reduces matrix interference and enhances the longevity of the analytical column and detector.
-
Analyte Concentration: SPME is an equilibrium-based technique that effectively concentrates the analyte from the headspace onto the fiber, dramatically increasing the sensitivity of the subsequent analysis. This is crucial for detecting trace-level aroma compounds.
-
Solvent-Free and Minimal Sample Prep: The technique eliminates the need for large volumes of organic solvents, making it a greener and often faster alternative to traditional extraction methods.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation and Identification
Following extraction, the SPME fiber is transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and swept onto the analytical column.
-
Gas Chromatography (GC) separates the complex mixture of volatile compounds based on their boiling points and affinity for the column's stationary phase. This chromatographic separation is essential to resolve this compound from other co-extracted volatile compounds.
-
Mass Spectrometry (MS) serves as a highly sensitive and specific detector. As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique chemical "fingerprint" that allows for unambiguous identification of the target analyte. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where it only monitors specific mass fragments of this compound, further enhancing sensitivity and selectivity.
This combination of GC for separation and MS for identification and quantification is indispensable for the reliable analysis of trace compounds in complex samples.[5]
Caption: Overall workflow for this compound analysis.
Pillar 2: A Self-Validating Protocol
A trustworthy protocol is one that has built-in checks and balances. This methodology incorporates the use of an internal standard to create a self-validating system, correcting for variations in extraction efficiency and injection volume.
Detailed Experimental Protocol: HS-SPME-GC-MS
1. Materials and Reagents
-
This compound analytical standard (Purity ≥98%)
-
Internal Standard (IS): 2,4,6-Trimethylpyridine (TMP) or other suitable compound not present in the sample.
-
Solvent: Methanol or Ethanol (HPLC grade) for stock solutions.
-
Water: Deionized or ultrapure.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4h to remove volatile contaminants.
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
2. Preparation of Standards
-
Primary Stock Solution (this compound): Accurately weigh ~10 mg of the standard into a 10 mL volumetric flask and dissolve in methanol. This yields a concentration of ~1000 µg/mL. Store at -20°C.
-
Internal Standard Stock Solution (IS): Prepare a stock solution of TMP in methanol at a concentration of ~1000 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in water. A typical calibration range might be 1-100 ng/mL. Each calibration standard must be spiked with the internal standard to a constant final concentration (e.g., 20 ng/mL).
3. Sample Preparation
-
Solid Samples (e.g., baked goods, coffee beans): Homogenize the sample into a fine powder. Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Liquid Samples (e.g., beverages): Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Salting Out: To each vial (samples and standards), add 2.0 g of NaCl. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Internal Standard Spiking: Spike each sample vial with the internal standard to the same final concentration used in the calibration standards.
-
Immediately cap and seal the vials.
4. HS-SPME Procedure
-
Place the vial in the autosampler tray or a heating block with agitation.
-
Incubation/Equilibration: Heat the vial at 60°C for 15 minutes with agitation. This allows the sample to reach thermal equilibrium and partitions the analytes into the headspace.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately after extraction, transfer the fiber to the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes onto the column.
5. GC-MS Conditions
-
GC System: Agilent GC-MS or equivalent.
-
Injection Port: 250°C, Splitless mode.
-
Column: DB-WAX or HP-INNOWax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). A polar column is recommended for this class of compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-300) for initial identification, and Selected Ion Monitoring (SIM) for quantification.
-
Suggested Quantifier/Qualifier Ions for this compound (C8H11NO, MW: 137.18): To be determined by injecting a pure standard. Likely ions would include the molecular ion (m/z 137) and key fragment ions (e.g., m/z 122, m/z 94).
-
-
Pillar 3: Authoritative Grounding & Data Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The parameters established during validation provide an authoritative grounding for the reliability of the results generated.
Quantitative Data and Method Performance
While a full validation for this compound is not yet published, the performance is expected to be very similar to its well-studied analogue, 2-Acetyl-1-pyrroline. The following table summarizes typical validation parameters for the analysis of these types of compounds in a food matrix using HS-SPME-GC-MS and a more advanced LC-MS/MS method, providing a benchmark for expected performance.
| Parameter | HS-SPME-GC-MS/MS (for 2-AP) | LC-MS/MS with Derivatization (for 2-AP) | Expected Performance for this compound |
| Limit of Detection (LOD) | 0.1 ng/g | 0.26 µg/kg (0.26 ng/g) | Low ng/g (ppb) range |
| Limit of Quantitation (LOQ) | 0.4 ng/g | 0.79 µg/kg (0.79 ng/g) | Mid-to-high ng/g (ppb) range |
| Linearity (r²) | > 0.998 | > 0.99 | > 0.995 |
| Recovery (%) | 95-105% (via Isotope Dilution) | ~92% | 85-115% |
| Precision (%RSD) | < 10% | < 7% (intra-day) | < 15% |
| Reference | [3] | N/A |
Data for 2-Acetyl-1-pyrroline (2-AP) is presented as a proxy for expected performance.
Data Analysis and Quality Control
Ensuring the trustworthiness of your results requires a systematic approach to data review and quality control.
-
Analyte Identification: The identity of this compound in a sample is confirmed by comparing its retention time and mass spectrum to that of an authentic analytical standard run under the same conditions.
-
Calibration: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression with a correlation coefficient (r²) of ≥ 0.995 is required.
-
Quantification: The concentration of this compound in the sample is calculated from the regression equation of the calibration curve.
-
Quality Control (QC) Samples: A laboratory control sample (LCS) and a matrix spike (a sample spiked with a known amount of analyte) should be run with each batch of samples. The recovery of the analyte in these QC samples should fall within established acceptance limits (e.g., 80-120%) to validate the batch results.
-
Method Blanks: A method blank (a vial containing only the reagents) should be analyzed to ensure there is no contamination from the analytical system.
Caption: A flowchart for ensuring data integrity and validation.
Conclusion
The quantification of this compound is a critical task for ensuring the quality and desired sensory profile of many food products. The HS-SPME-GC-MS method detailed here provides a robust, sensitive, and selective protocol for this purpose. By leveraging established principles from the analysis of structurally similar compounds and adhering to rigorous quality control and validation standards, researchers can confidently and accurately measure this key aroma compound. This enables a deeper understanding of flavor chemistry and provides the actionable data needed for innovation in the food and beverage industry.
References
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Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. [Link]
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Chemdad Co., Ltd. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethyl-2-acetyl pyrrole. PubChem Compound Database. [Link]
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Jost, R., et al. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 3046-3054. [Link]
-
Mondal, S., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods, 10(8), 1934. [Link]
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Soukoulis, C., & Tzia, C. (2021). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules, 26(16), 4959. [Link]
-
Ho, C. T., & Mussinan, C. J. (2022). Solid-Phase Microextraction Technology for in Vitro and in Vivo Metabolite Analysis. Journal of Food and Drug Analysis, 30(2), 193-204. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analysis of 2-Acetyl-1-ethylpyrrole using Solid-Phase Microextraction (SPME)
Introduction: The Significance of 2-Acetyl-1-ethylpyrrole in Flavor and Fragrance Chemistry
This compound is a key aroma compound valued for its characteristic nutty and roasted scent, making it a significant ingredient in the flavor and fragrance industries.[1][2] It contributes to the sensory profile of a variety of products, including coffee, roasted nuts, and cocoa.[3][4] The accurate and sensitive quantification of this volatile compound is crucial for quality control, product development, and research into flavor chemistry.
This application note provides a comprehensive guide to the analysis of this compound using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). While much of the existing literature focuses on the closely related and structurally similar compound 2-acetyl-1-pyrroline (2AP), a potent flavor component in aromatic rice, the methodologies are highly transferable.[5][6][7] This guide will leverage established protocols for 2AP and adapt them for the robust analysis of this compound, providing researchers, scientists, and drug development professionals with a validated and reliable method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1][8] |
| Appearance | Colorless to yellow to orange clear liquid | [1] |
| Boiling Point | 82 °C at 12 mmHg | [1] |
| Aroma Profile | Nutty, roasted | [1][9] |
| CAS Number | 39741-41-8 | [1] |
Headspace Solid-Phase Microextraction (HS-SPME): A Powerful Tool for Volatile Analysis
HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from a variety of matrices.[10] The technique relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fused-silica fiber. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For pyrrole compounds like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly effective due to its ability to adsorb a wide range of volatile compounds.[7][11][12]
The Rationale Behind Key SPME Parameters
The efficiency of the SPME process is influenced by several critical parameters that must be optimized to ensure maximum sensitivity and reproducibility.
-
Extraction Temperature and Time: Increasing the temperature of the sample vial promotes the partitioning of volatile analytes into the headspace, increasing their concentration and subsequent adsorption onto the SPME fiber. However, excessively high temperatures can lead to the degradation of the analyte or the generation of interfering compounds. Similarly, a longer extraction time allows for greater equilibration between the headspace and the fiber, but beyond a certain point, it may not significantly increase the amount of analyte extracted. Optimization studies for the related compound 2-acetyl-1-pyrroline have shown that temperatures around 60-80°C and extraction times of 15-60 minutes are effective.[6][11]
-
Sample Matrix and Modifiers: The nature of the sample matrix can significantly impact the release of volatile compounds. For solid samples, grinding to a uniform particle size can increase the surface area and facilitate analyte release. The addition of water to dry samples can also enhance the recovery of certain volatiles.[6] The pH of the sample and the addition of salt ("salting out") can also be adjusted to improve the extraction efficiency by decreasing the analyte's solubility in the matrix and promoting its transfer to the headspace.[7]
Visualizing the HS-SPME-GC-MS Workflow
The following diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Protocol: Quantification of this compound
This protocol is a robust starting point and should be validated for each specific matrix.
Materials and Reagents
-
This compound standard: (Purity ≥ 98%)
-
Internal Standard (IS): 2,6-Dimethylphenol (2,6-DMP) or a suitable deuterated analog.
-
Solvent: Methanol or Ethanol (HPLC grade) for stock solutions.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm (or similar).
-
Headspace Vials: 20 mL with magnetic screw caps and PTFE/silicone septa.
-
Sample Matrix: The specific material to be analyzed (e.g., food product, beverage).
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless inlet and a mass selective detector (MSD).
-
GC Column: A polar wax-based column, such as a DB-WAX or TR-Waxms (30 m x 0.25 mm, 0.25-0.50 µm film thickness), is recommended for good separation of acetylated pyrrole derivatives.[3]
-
SPME-compatible autosampler: For automated and reproducible analysis.
Preparation of Standards and Samples
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) and the internal standard (e.g., 1000 µg/mL) in methanol. Store at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the this compound stock solution into a matrix blank or a model matrix to achieve a concentration range relevant to the expected sample concentrations.
-
Sample Preparation:
-
For solid samples, homogenize and weigh a precise amount (e.g., 1.0 g) into a 20 mL headspace vial.[11]
-
For liquid samples, pipette a known volume (e.g., 5 mL) into the vial.
-
Spike each sample and calibration standard with a consistent amount of the internal standard (e.g., 5 µL of a 20 µg/mL solution).[11]
-
For dry solid samples, the addition of a small amount of ultrapure water (e.g., 0.25 mL) may improve analyte release.[11]
-
HS-SPME and GC-MS Parameters
The following table provides recommended starting parameters. These should be optimized for your specific application and instrumentation.
| Parameter | Recommended Setting | Rationale |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Broad-range polarity for effective trapping of pyrroles.[7][11] |
| Incubation/Equilibration Temp. | 60°C | Balances analyte volatility with potential degradation.[11] |
| Incubation/Equilibration Time | 15 min | Allows for sufficient partitioning of the analyte into the headspace.[11] |
| Extraction Time | 15 min | Provides adequate time for analyte adsorption onto the fiber.[11] |
| Desorption Temperature | 250°C | Ensures complete transfer of the analyte from the fiber to the GC inlet.[10] |
| Desorption Time | 4 min | Sufficient time for complete desorption.[10] |
| GC Inlet Mode | Splitless | Maximizes the transfer of the analyte to the column for improved sensitivity. |
| Carrier Gas | Helium | Inert carrier gas with a typical flow rate of 1.2 mL/min.[11] |
| Oven Temperature Program | Initial 50°C (1 min hold), ramp at 5°C/min to 220°C (5 min hold) | Provides good separation of volatile compounds.[11] |
| MS Transfer Line Temp. | 280°C | Prevents condensation of analytes.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra.[11] |
| Ion Source Temperature | 230°C | Standard operating temperature for the ion source.[11] |
| Mass Scan Range | m/z 35-350 | Covers the expected mass range of the analyte and potential fragments. |
Method Validation: Ensuring Trustworthy Results
A rigorous method validation is essential to demonstrate that the analytical protocol is fit for its intended purpose.[10] Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically desired.[13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For similar compounds, LODs in the range of 0.1-1.0 µg/kg have been reported.[7][14]
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), and expressed as the relative standard deviation (RSD). RSD values below 15-20% are generally considered acceptable.[13]
-
Accuracy/Recovery: Determined by analyzing spiked samples at different concentration levels. Recoveries in the range of 80-120% are typically aimed for.[15]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by the absence of interfering peaks at the retention time of the analyte in blank samples.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for confirmation.
-
Integration: Integrate the peak areas of the analyte and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by using the peak area ratio and the regression equation from the calibration curve.
Logical Framework for Method Optimization
When adapting this protocol to a new matrix, a systematic approach to optimization is recommended.
Caption: A logical workflow for the optimization and validation of the SPME method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using HS-SPME-GC-MS. By leveraging established methodologies for the structurally similar compound 2-acetyl-1-pyrroline and providing a clear rationale for experimental choices, this guide equips researchers with the necessary tools to achieve accurate and reliable quantification. The detailed step-by-step protocol, coupled with guidance on method optimization and validation, ensures the trustworthiness and robustness of the obtained results, making it an invaluable resource for professionals in the flavor, fragrance, and pharmaceutical industries.
References
-
Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. (2022). Molecules, 27(12), 3957. [Link]
-
Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. (n.d.). Semantic Scholar. [Link]
-
Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf. (n.d.). Slideshare. [Link]
-
Direct determination of 2-acetyl-1-pyrroline in rice by ultrasound-assisted solvent extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. (2022). ResearchGate. [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2024). Frontiers in Nutrition, 10. [Link]
-
Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. (2022). Molecules, 27(12). [Link]
-
Validation of HS-SPME method: comparison of experimental conditions for the recovery of volatiles from fresh sponge cake. (n.d.). ResearchGate. [Link]
-
Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. (n.d.). ResearchGate. [Link]
-
This compound: A Versatile Chemical for Diverse Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Showing Compound this compound (FDB000964). (n.d.). FooDB. [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2024). PMC - PubMed Central. [Link]
-
This compound. (n.d.). Bouling Chemical Co., Limited. [Link]
-
Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects. (2018). Talanta, 185, 477-485. [Link]
-
Screening for 2-acetyl-1-pyrroline in the headspace of rice using SPME/GC-MS. (2001). Journal of Agricultural and Food Chemistry, 49(1), 245-249. [Link]
-
Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. (2010). Analytica Chimica Acta, 675(2), 148-155. [Link]
-
Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. (2021). Foods, 10(8), 1935. [Link]
-
1-Ethyl-2-acetyl pyrrole. (n.d.). PubChem. [Link]
-
A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV. (2020). Food Analytical Methods, 13, 1334-1342. [Link]
-
HS-SPME-GC-MS/MS Method for the Rapid and Sensitive Quantitation of 2-Acetyl-1-pyrroline in Single Rice Kernels. (2016). Journal of Agricultural and Food Chemistry, 64(22), 4667-4673. [Link]
-
Aroma profile of rice varieties by a novel SPME method able to maximize 2-acetyl-1-pyrroline and minimize hexanal extraction. (2021). Food Research International, 148, 110594. [Link]
-
HS-SPME-GC-MS/MS Method for the Rapid and Sensitive Quantitation of 2-Acetyl-1-pyrroline in Single Rice Kernels. (2016). Journal of Agricultural and Food Chemistry, 64(22), 4667-4673. [Link]
-
Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. (2010). Analytica Chimica Acta, 675(2), 148-155. [Link]
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- 15. researchgate.net [researchgate.net]
Application Note: A Guide to Investigating the Reaction Kinetics of 2-Acetyl-1-ethylpyrrole Formation via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on designing and executing a kinetic study of the formation of 2-acetyl-1-ethylpyrrole. This valuable compound, with applications in the flavor and fragrance industries, is typically synthesized via the Friedel-Crafts acylation of 1-ethylpyrrole.[1] Understanding the reaction kinetics is paramount for process optimization, yield maximization, and ensuring scalable, reproducible synthesis. This guide details the underlying reaction mechanism, provides a robust experimental protocol for monitoring the reaction using Gas Chromatography-Mass Spectrometry (GC-MS), outlines methods for data analysis to determine key kinetic parameters, and offers expert insights into potential challenges.
Theoretical Background: The Mechanism of Acylation
The synthesis of this compound is a classic example of an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the pyrrole ring. Pyrroles are electron-rich aromatic heterocycles that are highly reactive towards electrophiles, with a strong preference for substitution at the C2 position.
The reaction proceeds in several key steps:
-
Formation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly reactive acylium ion. This ion is a potent electrophile.
-
Nucleophilic Attack: The electron-rich π system of the 1-ethylpyrrole ring attacks the electrophilic acylium ion. This attack preferentially occurs at the C2 position due to the stabilizing effect of the nitrogen atom on the resulting carbocation intermediate (the sigma complex or arenium ion).
-
Rearomatization: The sigma complex is unstable and rapidly loses a proton from the C2 position to regenerate the stable aromatic pyrrole ring system, yielding the final product, this compound. The Lewis acid catalyst is also regenerated in this step.
The rate of this reaction is influenced by several factors, including the concentrations of the substrate and acylating agent, the nature and concentration of the Lewis acid catalyst, the solvent, and the reaction temperature. A thorough kinetic study aims to mathematically describe these relationships to build a predictive model of the reaction.
Caption: Mechanism of Friedel-Crafts Acylation for this compound Formation.
Experimental Design and Protocol
A successful kinetic study relies on the precise control of reaction conditions and accurate monitoring of species concentration over time.
Materials and Reagents
-
Substrate: 1-Ethylpyrrole (≥98% purity)
-
Acylating Agent: Acetyl chloride (≥99% purity) or Acetic Anhydride (≥99% purity)
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (≥99.9%)
-
Solvent: Anhydrous Dichloromethane (DCM) or another suitable inert solvent.
-
Quenching Solution: Cold, saturated sodium bicarbonate (NaHCO₃) solution.
-
Internal Standard (IS) for GC-MS: A non-reactive compound with a distinct retention time, e.g., Dodecane or Naphthalene.
-
Gases: High-purity nitrogen or argon for inert atmosphere; Helium for GC carrier gas.
Equipment
-
Jacketed glass reactor with overhead stirrer and temperature control (circulating bath).
-
Schlenk line or glove box for handling anhydrous reagents.
-
Syringes for precise liquid transfer.
-
Timed autosampler or manual sampling equipment (syringes).
-
Vials with septa for sample collection.
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the kinetic analysis of the acylation reaction.
Detailed Protocol
A. Reaction Setup:
-
Assemble the jacketed reactor under a positive pressure of nitrogen or argon to ensure an inert atmosphere. This is critical as the AlCl₃ catalyst is highly moisture-sensitive.
-
Using a syringe, add the anhydrous solvent (e.g., 100 mL DCM) to the reactor.
-
Carefully and slowly add the anhydrous AlCl₃ to the solvent while stirring. The dissolution is exothermic.
-
Set the circulating bath to the desired reaction temperature (e.g., 0 °C) and allow the catalyst solution to equilibrate.
B. Reaction Initiation and Monitoring:
-
Add a known concentration of 1-ethylpyrrole to the reactor.
-
To initiate the reaction (t=0), rapidly add a known concentration of acetyl chloride.
-
Immediately begin timed sampling. At predetermined intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Immediately inject the aliquot into a prepared vial containing an excess of cold, saturated NaHCO₃ solution (e.g., 2 mL) to quench the reaction by neutralizing the catalyst.
-
To each quenched sample, add a precise volume of a stock solution containing the internal standard.
-
Vortex the vial, allow the layers to separate, and transfer the organic (bottom DCM) layer to a new vial for analysis.
C. Performing the Experiment at Different Temperatures:
-
To determine the activation energy, repeat the entire experiment under identical concentration conditions but at different temperatures (e.g., 10 °C, 20 °C).
Analytical Method: GC-MS
GC-MS is the ideal technique for monitoring this reaction, providing both separation and identification of the components.[1][2]
-
Sample Preparation: Dilute the final organic samples as necessary to fall within the linear range of the instrument detector.
-
GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injector: 250 °C, splitless injection.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized for your specific system).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400. The identity of 1-ethylpyrrole, this compound, and the internal standard can be confirmed by their mass spectra and retention times.
Data Analysis and Interpretation
The goal of data analysis is to derive the rate law for the reaction, which takes the general form: Rate = k[1-Ethylpyrrole]x[Acetyl Chloride]y
Where:
-
k is the rate constant.
-
x and y are the reaction orders with respect to each reactant.
Concentration Determination
-
Generate a calibration curve for this compound using the internal standard method. This involves preparing standards of known product concentration with a constant concentration of the internal standard.
-
Plot the ratio of the (Product Peak Area / Internal Standard Peak Area) against the known concentration of the product.
-
Use the resulting linear equation to calculate the concentration of this compound in each of your timed, quenched samples.
Determining Reaction Order and Rate Constant
The method of initial rates is a common approach. This requires running several experiments where the initial concentration of one reactant is varied while the other is held constant.
Alternatively, the integral method can be used. This involves plotting the concentration data from a single experiment in different ways to see which plot yields a straight line:
-
Zero-order: Plot of [Product] vs. time is linear.
-
First-order: Plot of ln([Reactant]) vs. time is linear.
-
Second-order: Plot of 1/[Reactant] vs. time is linear.
Once the orders (x and y) are determined, the rate constant (k) can be calculated from the slope of the linear plot or by plugging concentrations and the initial rate into the derived rate law.
Determining Activation Energy (Ea)
-
Calculate the rate constant (k) at each temperature you ran the experiment.
-
Construct an Arrhenius plot by plotting ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis.
-
The data should form a straight line, as described by the Arrhenius equation: ln(k) = -Ea/R (1/T) + ln(A)
-
The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from the slope.
Sample Data Table
| Time (min) | [this compound] (M) at 0°C | [this compound] (M) at 10°C |
| 0 | 0.000 | 0.000 |
| 1 | 0.015 | 0.028 |
| 2 | 0.028 | 0.051 |
| 5 | 0.059 | 0.105 |
| 10 | 0.095 | 0.160 |
| 20 | 0.138 | 0.215 |
| 30 | 0.162 | 0.245 |
| 60 | 0.185 | 0.270 |
This is hypothetical data for illustrative purposes.
Field Insights and Troubleshooting
-
Pyrrole Polymerization: Pyrroles are susceptible to polymerization in the presence of strong acids.[3] Using low temperatures (0 °C or below) and ensuring rapid mixing can minimize this side reaction. The formation of dark, insoluble material is an indicator of polymerization.
-
Catalyst Activity: The Lewis acid catalyst is extremely sensitive to water. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous to maintain consistent catalyst activity.
-
Regioselectivity: While acylation strongly favors the C2 position, small amounts of the C3-acylated isomer may form. The GC-MS method should be capable of separating these isomers to ensure accurate quantification of the desired product.
-
Exothermic Reaction: The reaction is exothermic. A jacketed reactor is essential for maintaining isothermal conditions, which is a prerequisite for reliable kinetic data.
Safety Precautions
-
Corrosive Reagents: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Volatile and Flammable Solvents: Dichloromethane is a volatile solvent. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching process is exothermic and releases gas (CO₂). Add the reaction aliquot to the bicarbonate solution slowly and carefully to avoid excessive pressure buildup.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound.
- Vedejs, E., & Stults, J. S. (2004). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
- De Maria, P., Fontana, A., Arlotta, M., Chimichi, S., & Spinelli, D. (1994). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Journal of the Chemical Society, Perkin Transactions 2.
- Voelkel, A. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. PubMed.
-
Raja, P. M. V., & Barron, A. R. (2021). 5: Reactions Kinetics and Pathways. Chemistry LibreTexts. Available at: [Link]
-
Gore, P. H. (1970). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
- Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry.
-
Labadie, G. R. (2013). GCMS and LCMS techniques in reaction mechanism - can anyone help? ResearchGate. Available at: [Link]
- Chemistry LibreTexts. (2021). 5.1: Dynamic Headspace Gas Chromatography Analysis.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Khalife, H. H., & Ali, N. M. (2024). Exploring the Principles of GC-MS: Techniques and Applications. Periodicals of Engineering and Natural Sciences (PEN). Available at: [Link]
-
Mass Spectrometry Facility, University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
University of California, Davis. Reaction Kinetics. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Available at: [Link]
Sources
The Sensory Role of 2-Acetyl-1-ethylpyrrole: A Guide for Researchers and Developers
In the landscape of sensory science, the pursuit of nuanced and impactful flavor and aroma profiles is perpetual. Among the vast arsenal of compounds available to researchers, 2-Acetyl-1-ethylpyrrole has emerged as a cornerstone ingredient for imparting desirable roasted, nutty, and coffee-like sensory characteristics. This technical guide provides an in-depth exploration of the application of this compound, offering detailed protocols and insights for its effective utilization in food, beverage, fragrance, and pharmaceutical formulations.
Introduction to this compound: A Compound of Sensory Significance
This compound (CAS 39741-41-8) is a heterocyclic aromatic ketone renowned for its potent and appealing sensory profile.[1] Characterized by its warm, nutty, and roasted coffee-like notes, this synthetic flavoring agent offers a unique aromatic complexity that is highly sought after in a variety of consumer products.[2][3] Its versatility allows for its application in enhancing the flavor of baked goods, confectionery, coffee, and even savory products.[2][4] Beyond the realm of food, its distinct aromatic properties have found a place in the fragrance industry, contributing to gourmand, warm, and oriental scent profiles.[3] Furthermore, its potential in pharmaceutical applications, particularly in taste masking, is an area of growing interest.[4]
This guide will delve into the practical applications of this compound, providing researchers, scientists, and drug development professionals with the necessary protocols to harness its sensory potential.
Sensory Characterization of this compound: A Multi-faceted Profile
The sensory impact of this compound is primarily driven by its distinct aroma. A comprehensive understanding of its sensory attributes is crucial for its effective application.
Aroma Profile
The dominant aroma characteristics of this compound are consistently described as:
-
Nutty: Reminiscent of roasted hazelnuts or almonds.
-
Roasted: Similar to freshly roasted coffee beans or toasted bread.
-
Earthy: With subtle undertones that add depth and complexity.[5]
-
Slightly Smoky: In higher concentrations, a faint smoky note may be perceived.
Flavor Profile
When evaluated in a suitable food-grade solvent such as propylene glycol, the flavor profile of this compound mirrors its aroma, contributing nutty, roasted, and slightly floral and fruity notes.[5]
Application in Food and Beverage Formulation
This compound is a valuable tool for food and beverage technologists seeking to create or enhance specific flavor profiles. Its application can add a layer of authenticity and complexity that is difficult to achieve with other ingredients.
Recommended Usage Levels
The following table provides starting point recommendations for the use of this compound in various food applications. It is important to note that optimal usage levels will vary depending on the specific product matrix and desired flavor intensity. These recommendations are based on data for the closely related compound, 2-acetylpyrrole, and should be adapted and verified for this compound.
| Application | Recommended Starting Level (ppm) | Expected Sensory Contribution |
| Chocolate & Cocoa | 500 - 1000 | Enhances cocoa notes and adds roasted depth.[6] |
| Coffee | 500 | Adds complexity and a freshly roasted character.[6] |
| Toasted Almond | 300 | Provides a realistic toasted and nutty flavor.[6] |
| Hazelnut | 300 | Enhances nutty notes and adds realism.[6] |
| Peanut | 300 | Contributes a dusty, roasted peanut character.[6] |
| Walnut | 500 | Complements and enhances the natural walnut flavor.[6] |
| Licorice | 800 | Adds depth and complexity to the licorice profile.[6] |
| Malt | 1000+ | Enhances malty notes, with higher levels for more aggressive profiles.[6] |
| Molasses & Brown Sugar | 2000 - 3000 | Significantly enhances the characteristic notes of molasses and brown sugar.[6] |
| Tea (Red/Oolong) | 3000 | Adds complexity and roasted notes to red and oolong tea flavors.[6] |
| Tea (Black) | 1000 | Enhances the robustness of black tea flavors.[6] |
Protocol for Flavor Application Testing
This protocol outlines a systematic approach to evaluating the sensory impact of this compound in a food or beverage product.
Objective: To determine the optimal concentration of this compound for achieving a desired flavor profile in a given product base.
Materials:
-
Product base (e.g., chocolate milk, coffee beverage, cookie dough)
-
This compound solution (e.g., 0.1% in propylene glycol)
-
Pipettes and other necessary lab equipment
-
Sensory evaluation booths
-
Trained sensory panel
Procedure:
-
Preparation of Samples:
-
Prepare a control sample of the product base with no added this compound.
-
Prepare a series of test samples with increasing concentrations of this compound (e.g., 1, 5, 10, 20, 50 ppm).
-
-
Sensory Evaluation:
-
Conduct a descriptive sensory analysis with a trained panel.
-
Panelists should evaluate the samples for key attributes such as nutty, roasted, coffee, sweet, and any off-notes.
-
Use a structured scale (e.g., a 15-point intensity scale) for rating each attribute.
-
-
Data Analysis:
-
Analyze the sensory data to determine the concentration at which the desired sensory attributes are optimized.
-
Identify the threshold at which any negative attributes become apparent.
-
Caption: Workflow for Taste Masking Evaluation.
Sensory Evaluation Protocols for this compound
To effectively utilize this compound, it is essential to have robust sensory evaluation protocols in place.
Protocol for Determining the Odor Threshold
This protocol is adapted from established methods for determining the odor threshold of potent aroma compounds.
Objective: To determine the detection and recognition odor thresholds of this compound in a neutral medium (e.g., water).
Materials:
-
High-purity this compound.
-
Odor-free water.
-
Glass sniffing jars with Teflon-lined caps.
-
Trained sensory panel (10-15 members).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of ascending concentrations of this compound in odor-free water.
-
-
Sensory Test Method:
-
Employ a three-alternative forced-choice (3-AFC) ascending concentration series method.
-
Present panelists with three samples, two of which are blanks (odor-free water) and one containing the odorant.
-
Ask panelists to identify the odd sample.
-
-
Threshold Calculation:
-
The individual detection threshold is the geometric mean of the last concentration at which the panelist could not correctly identify the odd sample and the first concentration at which they could.
-
The group threshold is the geometric mean of the individual thresholds.
-
Protocol for Descriptive Sensory Analysis
Objective: To develop a comprehensive sensory lexicon for this compound and to quantify its sensory attributes.
Materials:
-
This compound at various concentrations in a neutral base.
-
Reference standards for nutty, roasted, coffee, and other relevant aromas.
-
Trained descriptive analysis panel.
Procedure:
-
Lexicon Development:
-
Present the panel with different concentrations of this compound and various reference standards.
-
Through discussion and consensus, the panel will develop a list of descriptive terms for the aroma and flavor of the compound.
-
-
Intensity Rating:
-
Panelists will rate the intensity of each descriptive attribute for different concentrations of this compound using a structured scale.
-
-
Data Analysis:
-
Analyze the data to create a sensory profile (e.g., a spider plot) that visually represents the sensory characteristics of this compound.
-
Conclusion
This compound is a potent and versatile sensory compound with broad applications in the food, beverage, fragrance, and pharmaceutical industries. Its characteristic nutty and roasted profile can significantly enhance the consumer appeal of a wide range of products. By employing the detailed protocols and application notes provided in this guide, researchers and developers can effectively harness the sensory power of this compound to create innovative and successful products. As with any potent flavoring agent, careful and systematic evaluation is key to achieving the desired sensory outcome.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Sohi, H., Sultana, Y., & Khar, R. K. (2004). Taste masking technologies in oral pharmaceuticals: recent developments and approaches. Drug development and industrial pharmacy, 30(5), 429–448. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Beyond Aroma: Exploring Fragrance Applications of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Retrieved from [Link]
-
Wright, J. (2017, October 20). Flavor Bites: 2-Acetyl pyrrole. Perfumer & Flavorist. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-ethyl-2-acetyl pyrrole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole. Retrieved from [Link]
- Patel, K. (2025). Advances in Taste-Masking Strategies for Pediatric Brain-Related Disease Treatments: Focus on Polymeric Coatings. International Journal of Scientific Research and Technology, 2(1), 437-444.
- Tripathi, A., Parmar, D., Patel, U., Patel, G., Daslaniya, D., & Bhimani, B. (2011). Taste Masking: A Novel Approach for Bitter and Obnoxious Drugs. Journal of Pharmaceutical Science and Bioscientific Research, 1(3), 136-142.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]
- Goyal, A., Singh, R., & Sharma, D. (2016). Approaches taken for masking of bitter taste in pharmaceutical products. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1753-1765.
- Keast, R. S. J., & Breslin, P. A. S. (2003). An overview of binary taste–taste interactions. Food Quality and Preference, 14(2), 111-124.
- (2025, August 9). Approaches to taste masking in bitter tasting pharmaceuticals: a concise review. World Journal of Pharmaceutical and Life Sciences.
- (2025, August 9). (PDF) Taste Masking Technologies in Oral Pharmaceuticals: Recent Developments and Approaches.
- (2025, August 9). (PDF) Approaches taken for masking of bitter taste in pharmaceutical products.
-
The Good Scents Company. (n.d.). nutty. Retrieved from [Link]
- (2025, February 15).
- (2025, January 30).
- (2023, September 7).
- (2011, December 13). Taste Masking: A Novel Approach for Bitter and Obnoxious Drugs.
- (2013, April 25).
- (n.d.). Review of the Sensory and Chemical Characteristics of Almond (Prunus dulcis) Flavor.
- (n.d.). Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals. PMC - PubMed Central.
Sources
Application Notes & Protocols: 2-Acetyl-1-ethylpyrrole as a Strategic Intermediate in Fine Chemical Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-acetyl-1-ethylpyrrole (CAS No. 39741-41-8), a versatile heterocyclic ketone. Primarily known for its role in the flavor and fragrance industry, its unique structural features make it a valuable intermediate for broader applications in pharmaceutical and materials science research.[1][2][3] We present detailed, field-tested protocols for its synthesis via two primary routes: N-alkylation of 2-acetylpyrrole and Friedel-Crafts acylation of 1-ethylpyrrole. Further, we explore its utility as a building block for more complex molecular architectures, supported by mechanistic insights, analytical validation procedures, and safety protocols.
Introduction and Strategic Importance
This compound is an aromatic ketone characterized by a pyrrole ring N-substituted with an ethyl group and C2-substituted with an acetyl group.[4][5] This configuration is significant for several reasons:
-
Modulated Reactivity: The electron-donating ethyl group on the nitrogen atom activates the pyrrole ring towards electrophilic substitution, while the electron-withdrawing acetyl group deactivates it and directs incoming electrophiles. This interplay allows for controlled, regioselective transformations.
-
Synthetic Handle: The acetyl group's carbonyl functionality is a versatile synthetic handle, amenable to a wide range of reactions, including condensations, reductions, and oxidations, enabling chain extension and the introduction of new functional groups.[4]
-
Physicochemical Properties: The N-ethyl group enhances the lipophilicity of the molecule compared to its precursor, 2-acetylpyrrole, which can be crucial for solubility in organic media and for tuning the properties of target molecules in drug discovery.
While its nutty, roasted aroma is highly valued in food science, this guide focuses on harnessing its chemical reactivity as a scaffold in multi-step synthesis.[1][6]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its synthesis, purification, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [2][4][7] |
| Molecular Weight | 137.18 g/mol | [2][4][8][9] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][10] |
| Boiling Point | 82 °C @ 12 mmHg | [2][10] |
| Density | ~1.01 g/cm³ | [2] |
| Refractive Index | n20/D ~1.53 | [2] |
| Solubility | Soluble in ethanol, propylene glycol, and fixed oils. | [4][10] |
| Mass Spec (EI-MS) | Molecular Ion [M]⁺ at m/z 137. | [4] |
Synthetic Pathways and Protocols
The synthesis of this compound is efficiently achieved through two principal and reliable routes. The choice between them often depends on the availability and cost of the starting materials.
Figure 1: Primary synthetic routes to this compound.
Protocol 1: N-Alkylation of 2-Acetylpyrrole
This method is often preferred due to the commercial availability of 2-acetylpyrrole.[11] The reaction proceeds via a classical SN2 mechanism where the pyrrole nitrogen, after deprotonation by a mild base, acts as a nucleophile.[12]
Causality: Anhydrous potassium carbonate is an ideal base for this transformation. It is strong enough to deprotonate the pyrrole N-H (pKa ≈ 17.5) but not so strong that it promotes significant C-alkylation or other side reactions. DMF is chosen as the solvent for its high polarity, which stabilizes the intermediate pyrrolide anion and solvates the potassium salts, and its high boiling point allows for elevated reaction temperatures if necessary.
Figure 2: Mechanism of N-alkylation. (Note: Images are placeholders for chemical structures).
Materials:
-
2-Acetylpyrrole (1.0 eq)
-
Ethyl bromide or Ethyl iodide (1.2-1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-acetylpyrrole and anhydrous DMF (approx. 5-10 mL per gram of pyrrole).
-
Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.
-
Electrophile Addition: Add the ethyl halide dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up (Quenching): Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer with diethyl ether (3x). The product is organic-soluble.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity (>95%). If necessary, purify further via vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of 1-Ethylpyrrole
This route is an excellent example of a classic electrophilic aromatic substitution.[13][14] It is particularly useful if 1-ethylpyrrole is a more readily available starting material.
Causality: The Friedel-Crafts reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acylating agent like acetic anhydride or acetyl chloride.[13][15] The acylation of pyrroles occurs preferentially at the C2 (alpha) position due to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) compared to attack at the C3 (beta) position. The N-ethyl group further activates the ring, allowing the reaction to proceed under relatively mild conditions. Dichloromethane (DCM) is a common solvent as it is inert to the reaction conditions and effectively dissolves the reagents.
Materials:
-
1-Ethylpyrrole (1.0 eq)
-
Acetic Anhydride ((CH₃CO)₂O) or Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Add the acetylating agent (acetic anhydride or acetyl chloride) dropwise via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Pyrrole Addition: Dissolve 1-ethylpyrrole in a small amount of anhydrous DCM and add it dropwise to the cold, stirring reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor progress by TLC.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice and ice-cold 1 M HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Application as a Synthetic Intermediate
The true value of this compound in fine chemical synthesis lies in the reactivity of its functional groups.
Figure 3: Synthetic utility of this compound as an intermediate.
Example Application: Claisen-Schmidt Condensation
The acetyl group's α-protons are acidic and can be removed by a base to form an enolate, which can then attack an aldehyde (with no α-protons, e.g., benzaldehyde) to form an α,β-unsaturated ketone, a common scaffold in medicinal chemistry.
Protocol Outline:
-
Dissolve this compound and an aromatic aldehyde (e.g., benzaldehyde) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at room temperature.
-
Stir until a precipitate forms or TLC indicates consumption of starting materials.
-
Isolate the product by filtration or extraction.
This reaction extends the molecular framework, creating conjugated systems often explored for their electronic and biological properties.
Analytical Characterization and Quality Control
Validation of synthesis is critical. A combination of chromatographic and spectroscopic methods should be employed to confirm identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for assessing purity and confirming molecular weight. Commercial preparations typically show purity >98% by GC.[2] The mass spectrum provides a definitive fingerprint, with the molecular ion peak at m/z = 137.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation, verifying the correct placement of the ethyl and acetyl groups.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used as a complementary technique to GC for purity assessment, especially for monitoring reaction progress.[16]
Safety and Handling
While this compound itself is primarily used as a flavoring agent and considered to have low toxicity at intake levels, laboratory-scale synthesis and handling require adherence to standard safety protocols.[8] The precursors, however, may have more significant hazards.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Based on data for the similar compound 2-acetylpyrrole, skin and eye irritation may occur.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[9] Keep the container tightly sealed.[9]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound.
- Smolecule. Buy this compound | 39741-41-8.
- Fisher Scientific. (2025).
- PubChem. 1-Ethyl-2-acetyl pyrrole | C8H11NO | CID 61988.
- Glentham. This compound: The Versatile Aromatic Compound for Flavors and Fragrances.
- LookChem.
- Chem-Impex. This compound.
- Loader, C. E., & Anderson, H. J. (1971). Pyrrole chemistry—IX. Tetrahedron.
- Bouling Chemical Co., Limited.
- FooDB. (2010). Showing Compound this compound (FDB000964).
- NIST. This compound. NIST Chemistry WebBook.
- NROChemistry. Friedel-Crafts Reactions.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemicalBook. 2-Acetyl pyrrole | 1072-83-9.
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Sigma-Aldrich.
- XIAMEN EQUATION CHEMICAL CO.,LTD. Buy N-Ethyl-2-acetylpyrrole Industrial Grade.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-1-ethylpyrrole
Welcome to the technical support center for the synthesis of 2-Acetyl-1-ethylpyrrole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven insights.
Section 1: The Paal-Knorr Condensation Route
The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone method for creating pyrrole rings.[1] For this compound, this typically involves reacting 2,5-hexanedione with ethylamine. While conceptually straightforward, this reaction is fraught with potential pitfalls that can significantly impact yield and purity.
FAQ 1: I am attempting the Paal-Knorr synthesis of this compound from 2,5-hexanedione and ethylamine, but my yields are consistently low. What are the most likely causes?
Low yields in this synthesis are a frequent issue and can typically be traced back to one of four critical areas:
-
Purity of Starting Materials: The Paal-Knorr reaction is highly sensitive to impurities in the 1,4-dicarbonyl starting material.[2] Commercially available 2,5-hexanedione can contain acidic impurities or mono-carbonyl compounds that lead to undesired side reactions and consume your reagents. It is highly recommended to use purified 2,5-hexanedione, which can be achieved by distillation.[2]
-
Reaction pH Control: This is arguably the most critical parameter. The reaction requires neutral or weakly acidic conditions to proceed efficiently.[3] A weak acid like acetic acid is often added to catalyze the cyclization.[2][4] However, if the pH drops below 3, the reaction pathway is diverted towards the formation of furan byproducts, which can become the major product and drastically reduce your pyrrole yield.[2][3]
-
Suboptimal Thermal Conditions: While heating is necessary, prolonged exposure to high temperatures or excessively harsh conditions can lead to the degradation of the starting materials and the desired product.[2][5] Reaction monitoring via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid product decomposition.[2]
-
Inefficient Water Removal: The final step of the mechanism involves the dehydration of a dihydroxy-pyrrolidine intermediate to form the aromatic pyrrole ring.[6] If water is not effectively removed from the reaction medium (either by azeotropic distillation or the use of a dehydrating agent), the equilibrium can be unfavorable, leading to incomplete conversion.
Troubleshooting Guide: Diagnosing Low Yields in Paal-Knorr Synthesis
This workflow provides a systematic approach to identifying and resolving the root cause of poor yields.
Caption: Troubleshooting flowchart for low yields in Paal-Knorr synthesis.
FAQ 2: My reaction produces a significant amount of 2,5-dimethylfuran. How do I favor the pyrrole product?
This is a classic selectivity problem in Paal-Knorr chemistry. The formation of furan is an acid-catalyzed self-condensation of the 1,4-dicarbonyl compound, competing directly with the desired reaction with ethylamine.[7]
Causality: The mechanism for both pathways begins with the protonation of a carbonyl oxygen. For pyrrole synthesis, this is followed by nucleophilic attack from the amine.[6] For furan synthesis, the enol form of the other carbonyl acts as the nucleophile.[7] At low pH (strongly acidic conditions), the concentration of the protonated dicarbonyl is high, and the amine is protonated to form a non-nucleophilic ammonium salt. This kinetically favors the intramolecular enol attack, leading to the furan.[3]
Solution: To favor pyrrole formation, you must maintain a pH that is high enough to ensure a sufficient concentration of the free, nucleophilic amine, but still acidic enough to catalyze the condensation. A pH range of 4-6 is often ideal.
-
Strategy 1: Use a Weak Acid Catalyst: Employing a catalytic amount of a weak acid like acetic acid provides the necessary protons for catalysis without drastically lowering the overall pH.[2][4]
-
Strategy 2: Buffer the System: Running the reaction in a solvent like acetic acid or using the acetate salt of the amine can help maintain a stable, weakly acidic environment.
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Section 2: The Friedel-Crafts Acylation Route
An alternative strategy is the electrophilic acylation of N-ethylpyrrole. This approach avoids handling 2,5-hexanedione but introduces challenges related to the regioselectivity and stability of the pyrrole ring under Friedel-Crafts conditions.
FAQ 3: I am trying to acetylate N-ethylpyrrole using acetyl chloride and a Lewis acid, but the reaction is messy, forming a black polymer and very little of the desired C2-acylated product. What is going wrong?
This is a common outcome when harsh Friedel-Crafts conditions are applied to electron-rich heterocycles like pyrrole.
Causality:
-
Polymerization: Pyrroles are notoriously unstable in the presence of strong acids. The strong Lewis acid (e.g., AlCl₃) or the HCl byproduct can catalyze the acid-mediated polymerization of the pyrrole ring, resulting in the formation of intractable black tars.[8]
-
Poor Selectivity: The pyrrole ring has two main sites for electrophilic attack: the nitrogen atom and the carbon atoms (C2 and C3). While C2 is electronically favored for acylation, the nitrogen lone pair is also nucleophilic and can be acylated, especially if deprotonated.[9] This leads to mixtures of N- and C-acylated products.
Troubleshooting & Optimization:
-
Choose a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder alternatives. See the table below for suggestions.
-
Use a Less Reactive Acylating Agent: Acetic anhydride is less reactive than acetyl chloride and does not produce HCl, reducing the likelihood of polymerization.
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the acylating agent to minimize side reactions.[8]
-
Lower the Temperature: Running the reaction at 0 °C or even lower can temper the reactivity and reduce polymer formation.
| Lewis Acid / Method | Reactivity | Typical Conditions | Advantages/Disadvantages |
| AlCl₃ / AcCl | Very High | CS₂, nitrobenzene, 0 °C to RT | High Risk of polymerization, often low yield.[8] |
| SnCl₄ / Ac₂O | High | Dichloromethane, 0 °C | Milder than AlCl₃, better for sensitive substrates. |
| TiCl₄ / AcCl | Moderate | Dichloromethane, RT | Good catalyst for C-acylation.[9] |
| Vilsmeier-Haack | Moderate | POCl₃, DMF | Forms an iminium salt intermediate, excellent for C-formylation, can be adapted for acetylation. |
| Tf₂O / Acetic Acid | High | Dichloromethane, 0 °C | Modern method, highly efficient for C-acylation of N-protected pyrroles.[10] |
Table 1: Comparison of Acylation Conditions for Pyrroles.
Section 3: Purification and Characterization
FAQ 4: What is the best method to purify crude this compound? It seems to degrade during purification.
This compound is a liquid that can be sensitive to heat and air, especially when crude.[11]
-
Vacuum Distillation: This is the preferred method for purification on a larger scale. However, prolonged heating, even under vacuum, can cause decomposition. It is critical to use an efficient vacuum pump to lower the boiling point and to minimize the time the compound spends at high temperatures. A short-path distillation apparatus is recommended. Some protocols suggest cooling the receiving flask to prevent degradation of the distilled product.[12]
-
Column Chromatography: For smaller scales or for removing highly colored impurities, column chromatography on silica gel is effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) should be used. Be aware that the slightly acidic nature of silica gel can sometimes cause degradation of very sensitive compounds. Using silica that has been neutralized with triethylamine can mitigate this risk.
-
Storage: The purified product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to prevent oxidative degradation.[11]
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and confirming the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[13]
Protocols
Protocol 1: Optimized Paal-Knorr Synthesis of this compound
This protocol is adapted from general principles of the Paal-Knorr synthesis to optimize for yield and minimize furan formation.[2][14]
-
Reactant Preparation: Ensure the 2,5-hexanedione is purified by vacuum distillation before use. Use a high-purity source of aqueous ethylamine (~70%).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.0 eq).
-
Add glacial acetic acid (2.0 eq) as both a catalyst and solvent.
-
Slowly add the aqueous ethylamine solution (1.2 eq) to the stirred mixture. The addition may be exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approx. 100-110 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the consumption of the 2,5-hexanedione starting material. Optimal reaction times are typically 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water and neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.[11]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound.
- Smolecule. (n.d.). Buy this compound | 39741-41-8.
- Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
-
Alonso-Castro, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
- Buttery, R. G., & de Kimpe, N. (Various publications referenced in context). Chemical synthesis methods for preparing 2AP. (Referenced indirectly via MDPI article).
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
-
Lee, H., et al. (2018). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. NIH National Library of Medicine. [Link]
- Benchchem. (2025).
- Benchchem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Gandeepan, P., et al. (2016). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. [Link]
-
chemeurope.com. (n.d.). Hexane-2,5-dione. [Link]
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Google Patents. (2010). WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. NIH National Library of Medicine. [Link]
-
Wikipedia. (n.d.). Hexane-2,5-dione. [Link]
- Narayanaswamy, K., et al. (2012). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection.
-
CentAUR. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. [Link]
-
MDPI. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole.... [Link]
- Google Patents. (2014).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 39741-41-8 [smolecule.com]
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- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Acetyl-1-ethylpyrrole Synthesis
Welcome to the technical support center for the synthesis of 2-Acetyl-1-ethylpyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic ketone. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and optimize your reaction conditions for high yield and purity.
Introduction: The Synthetic Challenge
This compound is a valuable compound, often utilized as a flavoring agent and a key intermediate in various organic syntheses.[1] The most common synthetic route is the Friedel-Crafts acylation of 1-ethylpyrrole.[2][3] While seemingly straightforward, this electrophilic aromatic substitution reaction is sensitive to a variety of factors that can impact its success. This guide will provide you with the insights needed to master this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A low yield in the Friedel-Crafts acylation of 1-ethylpyrrole can be attributed to several factors. Let's break them down:
-
Suboptimal Lewis Acid Activity: The Lewis acid, typically aluminum chloride (AlCl₃), is the catalyst that activates the acylating agent (acetyl chloride or acetic anhydride).[4][5] Its activity is paramount.
-
Moisture Contamination: AlCl₃ reacts vigorously with water. Any moisture in your glassware, solvent, or starting materials will deactivate the catalyst, leading to a significant drop in yield. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required because both the acylating agent and the product ketone can form complexes with it.[6] Ensure you are using the correct molar equivalents of the catalyst as specified in a reliable protocol.
-
-
Reaction Temperature: Friedel-Crafts reactions are often temperature-sensitive.
-
Too Low: The reaction may be too slow, leading to incomplete conversion.
-
Too High: This can promote side reactions, such as polymerization of the pyrrole ring, which is notoriously prone to polymerization in the presence of strong acids.[7] A common side product is a dark, insoluble polymer.[8] It is advisable to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.
-
-
Purity of Starting Materials:
-
1-Ethylpyrrole: Impurities in your starting pyrrole can interfere with the reaction. Consider purifying it by distillation before use.
-
Acylating Agent: Use a fresh, high-purity grade of acetyl chloride or acetic anhydride.
-
Q2: I am observing the formation of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
The formation of a dark polymer is a classic sign of pyrrole decomposition under strongly acidic conditions.[7] Here's how to address this:
-
Control the Rate of Reaction: The reaction can be highly exothermic. Add the acylating agent or the Lewis acid slowly and in portions to a cooled solution of the 1-ethylpyrrole to maintain a controlled reaction temperature.
-
Optimize the Lewis Acid: While AlCl₃ is common, it is a very strong Lewis acid. You might consider experimenting with milder Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), which can sometimes reduce polymerization while still promoting acylation.[8][9]
-
Inverse Addition: Instead of adding the Lewis acid to the pyrrole, try adding the pyrrole solution to a pre-formed complex of the Lewis acid and the acylating agent at low temperature. This can sometimes minimize the exposure of the sensitive pyrrole ring to high concentrations of the acid.
Q3: My NMR analysis shows the presence of a significant amount of the 3-acetyl isomer. How can I improve the regioselectivity for the desired 2-acetyl product?
Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position because the cationic intermediate is more resonance-stabilized.[8][10] However, the regioselectivity can be influenced by several factors:
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the C2/C3 selectivity. For some N-substituted pyrroles, stronger Lewis acids like AlCl₃ can favor the C3-isomer, while weaker ones like SnCl₄ or BF₃·OEt₂ tend to yield more of the C2-isomer.[8][9] Experimenting with different Lewis acids is a key optimization step.
-
Solvent Effects: The polarity of the solvent can play a role. In some Friedel-Crafts acylations, non-polar solvents favor the kinetically controlled product (often the α-isomer), while polar solvents can favor the thermodynamically more stable product.[11] For pyrrole acylation, dichloromethane or 1,2-dichloroethane are common choices.[9]
-
Steric Hindrance: The ethyl group on the nitrogen is not particularly bulky, so steric hindrance is less likely to be the primary driver of 3-acylation in this case.
Q4: I'm having difficulty purifying the final product. What are the recommended methods?
Purification of this compound typically involves a few key steps:
-
Aqueous Workup: After the reaction is complete, it is crucial to quench the reaction mixture carefully, usually by pouring it over ice and water. This will hydrolyze the aluminum complexes and allow for the extraction of the product into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, followed by a brine wash to aid in drying.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired this compound from any unreacted starting materials, isomers, and non-polar byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: For larger scales or to achieve very high purity, vacuum distillation can be employed.[12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation of 1-ethylpyrrole?
The reaction proceeds through a classic electrophilic aromatic substitution mechanism in four main steps:[4]
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, making it a better leaving group. The C-Cl bond cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺).[5][13][14]
-
Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack preferentially occurs at the C2 position to form a more stable cationic intermediate (a sigma complex or Wheland intermediate).[8]
-
Deprotonation: A weak base (like the AlCl₄⁻ complex) removes a proton from the C2 position of the sigma complex.
-
Aromaticity Restoration: The removal of the proton restores the aromaticity of the pyrrole ring, yielding the this compound product complexed with the Lewis acid. An aqueous workup is then required to liberate the final product.
Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
Yes, acetic anhydride can be used as an alternative to acetyl chloride.[13][14] The reaction with acetic anhydride also requires a Lewis acid catalyst to generate the acylium ion. In some cases, particularly with highly activated pyrroles, the reaction can proceed with a milder catalyst or even just by heating, although this is less common for achieving high yields in a controlled manner.[15]
Q3: What are the key safety precautions to take during this synthesis?
-
Lewis Acids: Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory (tear-inducing). Handle them with care in a well-ventilated fume hood.
-
Solvents: Dichloromethane and other chlorinated solvents are volatile and have associated health risks. Ensure proper ventilation.
-
Quenching: The quenching of the reaction mixture with water can be highly exothermic, especially with residual active Lewis acid. Perform this step slowly and with cooling.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. By spotting the reaction mixture alongside the starting 1-ethylpyrrole, you can observe the consumption of the starting material and the appearance of the product spot. A UV lamp can be used for visualization. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to determine the conversion and identify any major byproducts.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrrole Acylation
| Pyrrole Substrate | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-p-toluenesulfonylpyrrole | 1-naphthoyl chloride | AlCl₃ (2 equiv.) | Dichloromethane | 0 to RT | 2 | >98 (3-isomer) | [9] |
| N-p-toluenesulfonylpyrrole | 1-naphthoyl chloride | SnCl₄ | Dichloromethane | 0 to RT | - | Major (2-isomer) | [9] |
| N-methylpyrrole | Benzoyl chloride | DBN (catalyst) | Toluene | RT | 4 | 90 (2-isomer) | [16] |
| Pyrrole | Acetic anhydride | None | - | 200 | - | - (2-isomer) | [17] |
Note: This table provides examples of acylation conditions for various pyrrole substrates to illustrate the impact of different reagents and catalysts. Specific conditions for 1-ethylpyrrole should be optimized.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent Addition: Add anhydrous dichloromethane via cannula and cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes.
-
Pyrrole Addition: Dissolve 1-ethylpyrrole (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over a stirred mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure this compound.
Visualization
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-04). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound.
- Kak-Shan, L. et al. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health.
- Smolecule. (n.d.). Buy this compound | 39741-41-8.
- BenchChem. (n.d.). Technical Support Center: Pyrrole Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Smith, A. B. et al. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications.
- Chemistry Stack Exchange. (2019-12-24). Solvent Effects in Friedel–Crafts Reaction.
- Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry Stack Exchange. (2019-09-01). Friedel-Crafts Alkylation of Pyrrole [duplicate].
- Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule | Organic Letters - ACS Publications. (2023-08-29).
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- YouTube. (2021-03-04). Reactions of Pyrrole.
- This compound: A Key Flavoring Agent and Synthetic Intermediate. (n.d.).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (n.d.). JP2014073999A - Purification method of 2-acetyl-1-pyrroline.
Sources
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- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability and Degradation of 2-Acetyl-1-ethylpyrrole
Introduction
Welcome to the technical support guide for 2-Acetyl-1-ethylpyrrole (CAS No. 39741-41-8). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile compound in their work. As an aromatic ketone found in various food products and employed as a synthetic intermediate, understanding its stability profile is critical for ensuring experimental reproducibility, analytical accuracy, and the integrity of final products.[1][2] Pyrrole derivatives are known for their inherent reactivity, and this compound is no exception.[3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its handling, storage, and degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Question: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: Proper storage is the single most critical factor in preventing the degradation of this compound. Based on its chemical nature, the following conditions are strongly recommended:
-
Temperature: Store at 2-8°C for long-term stability.[4] For short-term laboratory use, storage at room temperature is acceptable if the container is properly sealed.[5]
-
Atmosphere: To prevent oxidative degradation, store under an inert atmosphere, such as nitrogen or argon.[4]
-
Container: Use a tightly-sealed, chemical-resistant bottle to prevent contact with air and moisture.[6]
-
Light: Protect from light to minimize the risk of photolytic degradation pathways. An amber glass bottle is recommended.
Question: My vial of this compound, which was initially a colorless to light-yellow liquid, has turned dark yellow or brown. What does this indicate?
Answer: This color change is a classic sign of chemical degradation.[4][7] Pyrroles and other electron-rich heterocyclic compounds are susceptible to oxidation and polymerization when exposed to air (oxygen).[7] The formation of colored oligomeric and polymeric species is the primary reason for the discoloration.[7] This process can be accelerated by exposure to light and elevated temperatures. If your sample has significantly changed color, its purity is compromised, and it should be re-analyzed before use in sensitive applications.
Question: What are the main factors that accelerate the degradation of this compound?
Answer: The degradation of this compound is primarily accelerated by three factors:
-
Oxygen: Atmospheric oxygen is the principal driver of degradation, leading to oxidative breakdown and polymerization.[4][7]
-
Elevated Temperature: Heat provides the activation energy for degradation reactions. While the compound has a high boiling point (237-239 °C), long-term stability is compromised at ambient or elevated temperatures compared to refrigerated conditions.[6]
-
Moisture: Storing in a tightly sealed container is advised to prevent contact with moisture, which can potentially facilitate hydrolytic or other degradation pathways.[6][8]
Question: Is this compound sensitive to acidic or basic conditions?
Answer: While specific pH stability data for this compound is not extensively documented in readily available literature, the general chemistry of pyrroles provides strong indicators. The pyrrole ring is known to be unstable in strongly acidic conditions, where it can undergo polymerization. The acetyl group may be susceptible to hydrolysis under strong basic or acidic conditions, particularly at elevated temperatures. Therefore, it is crucial to control the pH of solutions containing this compound, especially during long-term storage or processing.
Part 2: Troubleshooting Guide for Experimental & Analytical Issues
This section provides solutions to specific problems encountered during experimentation and analysis.
Scenario 1: Unexpected Peaks in Chromatographic Analysis
Question: "I'm performing a GC-MS analysis of a this compound sample that has been stored for several months. I see the main peak, but also several new, smaller peaks that were not there initially. What are these?"
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these peaks can be inferred from the known degradation pathways of pyrrole derivatives.
-
Causality: The primary degradation mechanism is likely a combination of oxidation and polymerization.[7] A related compound, 2-acetyl-1-pyrroline, has been shown to form dimers and even hexamers in solution.[9] It is highly probable that this compound undergoes similar self-condensation or polymerization reactions, leading to higher molecular weight species that would appear as later-eluting peaks in your chromatogram. Oxidative processes can lead to ring-opened products or hydroxylated species.
-
Troubleshooting Workflow:
-
Self-Validation: Use high-resolution mass spectrometry (if available) to obtain accurate mass measurements of the new peaks. [4]This will allow you to propose elemental formulas and compare them against potential structures of dimers, trimers, or oxidation products.
Scenario 2: Inconsistent Quantitative Results
Question: "My quantitative analysis of this compound using HPLC-UV yields inconsistent results from day to day, even when using the same stock solution. What could be the cause?"
Answer: Inconsistent quantitative results often point to the instability of the analyte in the prepared solution or during the analytical process itself.
-
Causality: this compound can degrade in solution, especially if the solvent is not inert or contains dissolved oxygen. Protic solvents like ethanol may be less ideal for long-term stock solutions than aprotic solvents like acetonitrile or dichloromethane, although the compound is soluble in both. [6]Furthermore, the stability of the stock solution is highly dependent on its storage conditions (refrigerated, protected from light).
-
Preventative Measures & Protocol:
-
Solvent Choice: Prepare stock solutions in a high-purity, dry, aprotic solvent (e.g., acetonitrile).
-
Fresh Preparations: Prepare working solutions fresh daily from a refrigerated stock solution. Do not store dilute aqueous solutions for extended periods.
-
Degas Solvents: Degas all mobile phases for HPLC to remove dissolved oxygen, which can cause on-column degradation.
-
Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to maintain the stability of samples waiting for injection.
-
-
Data Validation Table: To validate your analytical method and sample stability, create a stability table.
| Time Point | Storage Condition | Concentration (µg/mL) | % of Initial Conc. | Appearance |
| T = 0 | Freshly Prepared | 100.2 | 100% | Colorless |
| T = 24h | Benchtop (Light) | 91.5 | 91.3% | Faint Yellow |
| T = 24h | Benchtop (Dark) | 95.8 | 95.6% | Colorless |
| T = 24h | 4°C (Dark) | 99.8 | 99.6% | Colorless |
| T = 72h | 4°C (Dark) | 98.9 | 98.7% | Colorless |
Caption: Example data demonstrating the stability of a this compound solution under various conditions.
Part 3: Key Experimental Protocols
This section provides standardized protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its liabilities. This is a critical step in drug development and formulation studies.
-
Objective: To investigate the intrinsic stability of this compound by exposing it to stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by international guidelines.
-
Methodology Workflow:
Caption: Workflow for a forced degradation study.
-
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature in the dark for 24 hours. [10] 5. Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Place a quartz vial (or other UV-transparent vial) of the stock solution in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples, including an untreated control, by a suitable stability-indicating method (e.g., HPLC-MS or GC-MS). [11] 8. Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the mass-to-charge ratio (m/z) of any significant degradation products.
-
Protocol 2: Analytical Method for Stability Monitoring by GC-FID
Gas chromatography is an excellent method for routine purity and stability testing of this compound. [4]
-
Objective: To provide a reliable GC method for quantifying the purity of this compound and its degradation products over time.
-
Instrumentation and Conditions:
-
System: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Procedure:
-
Prepare a sample solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.
-
Inject the sample onto the GC system.
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity by area percent:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
-
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte should be less than 2.0%.
References
- Bouling Chemical Co., Limited. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- Smolecule. (n.d.). Buy this compound | 39741-41-8.
-
Filo. (2025). Explain why the stabilities of furan, pyrrole and thiophene are different. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
OpenLIB. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Retrieved from [Link]
-
Slideshare. (n.d.). Study of the Synthesis of Pyrrole and its Derivatives. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Retrieved from [Link]
-
MDPI. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Retrieved from [Link]
-
PubMed. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB000964). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Acetyl-1-pyrroline (CAS 85213-22-5). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole, 932-16-1. Retrieved from [Link]
Sources
- 1. 1-Ethyl-2-acetyl pyrrole | C8H11NO | CID 61988 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Buy this compound | 39741-41-8 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound Chemical Properties, Uses, Safety Data & Supplier Information | Expert Guide China [chemheterocycles.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. openlib.tugraz.at [openlib.tugraz.at]
- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Technical Support Center: 2-Acetyl-1-ethylpyrrole Reactions
Welcome to the technical support center for 2-Acetyl-1-ethylpyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the reactions of this versatile heterocyclic ketone. Our focus is to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating byproduct formation to ensure high-purity outcomes in your experiments.
Introduction: The Challenge of Pyrrolic Reactivity
This compound is a valuable building block in the flavor, fragrance, and pharmaceutical industries.[1][2] Its synthesis, while seemingly straightforward, is often complicated by the inherent reactivity of the pyrrole ring. The electron-rich nature of this heterocycle makes it highly susceptible to electrophilic substitution, but controlling the regioselectivity and preventing side reactions requires a nuanced understanding of the underlying mechanisms. This guide addresses the most common issues encountered during its synthesis, providing not just protocols, but the causal logic behind them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My Friedel-Crafts acylation of 1-ethylpyrrole is yielding a mixture of 2- and 3-acetyl isomers. How can I improve regioselectivity for the desired 2-isomer?
Answer: This is the most prevalent issue when acylating N-substituted pyrroles. While the 2-position (α-position) is electronically favored for electrophilic substitution, the 3-position (β-position) can also react, leading to difficult-to-separate isomeric byproducts. The outcome is a delicate balance of steric and electronic effects, heavily influenced by your choice of Lewis acid and reaction conditions.[3][4]
Causality and Mechanism: The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution mechanism. With strong Lewis acids like aluminum chloride (AlCl₃), there is evidence that the reaction can proceed through an organoaluminum intermediate, which can surprisingly favor the formation of the 3-acyl derivative.[5] Weaker Lewis acids or specific catalytic systems tend to follow the inherent electronic preference of the pyrrole ring for substitution at the 2-position.
Solutions:
-
Re-evaluate Your Lewis Acid: Avoid overly strong Lewis acids like AlCl₃ if 3-isomer formation is significant. Weaker Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) often provide higher selectivity for the 2-position.[5]
-
Catalytic Approaches: Instead of stoichiometric Lewis acids, consider a nucleophilic catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This catalyst activates the acylating agent without the harsh conditions that can scramble regioselectivity.[6]
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed to form the less-favored 3-isomer.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard.
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing pathways in the acylation of 1-ethylpyrrole.
Q2: My N-alkylation of 2-acetylpyrrole is incomplete, leaving significant starting material. How can I improve the conversion rate?
Answer: Incomplete conversion during the N-alkylation of 2-acetylpyrrole is typically due to insufficient deprotonation of the pyrrole nitrogen or low reactivity of the alkylating agent. The N-H proton of 2-acetylpyrrole is acidic, but a sufficiently strong base and optimized conditions are required for complete reaction.
Causality and Mechanism: The reaction is a nucleophilic substitution where the pyrrolide anion, formed by deprotonation, attacks the ethyl halide. The efficiency of this process depends on the concentration of the pyrrolide anion (governed by the base strength and solubility) and the electrophilicity of the alkylating agent.
Solutions:
-
Choice of Base: While potassium hydroxide (KOH) can be effective, stronger bases like sodium hydride (NaH) will deprotonate the pyrrole more completely, driving the reaction forward.
-
Phase-Transfer Catalysis: A highly effective method is to use solid KOH in a non-polar solvent like benzene or toluene with a phase-transfer catalyst, such as 18-crown-6.[7] The crown ether complexes the potassium ion, making the hydroxide or the resulting pyrrolide anion more "naked" and nucleophilic, dramatically accelerating the reaction.
-
Alkylating Agent: Ethyl iodide is more reactive than ethyl bromide. If you are using ethyl bromide and experiencing slow conversion, switching to ethyl iodide can improve the rate.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor for potential side reactions.
Quantitative Data Summary: N-Alkylation Conditions
| Parameter | Standard Conditions | Optimized Conditions (Phase-Transfer) | Rationale for Improvement |
| Base | NaH in THF/DMF | Solid KOH | Safer handling; effective with catalyst. |
| Solvent | DMF or THF | Toluene or Benzene | Less polar solvent enhances catalyst action. |
| Catalyst | None | 18-crown-6 (catalytic amount) | Increases nucleophilicity of the pyrrolide anion. |
| Temperature | 25-50 °C | 25-60 °C | Reaction is often faster and can be run at RT. |
| Conversion | Often incomplete | Typically >95% | Enhanced reactivity of the nucleophile. |
Q3: My purified this compound is a dark yellow or brown liquid and its color deepens on storage. Is this normal and how can I minimize it?
Answer: While a pale yellow color is common, a dark brown or progressively darkening product indicates degradation. Pyrrolic compounds are notoriously sensitive to air, light, and acid/base traces, which can catalyze oxidation and polymerization, leading to colored byproducts.[8]
Causality and Mechanism: The electron-rich pyrrole ring is susceptible to oxidation, forming highly colored polymeric species. This process is often initiated by radical mechanisms, which can be triggered by light (photodegradation) or atmospheric oxygen.
Solutions:
-
Thorough Workup: Ensure your aqueous workup effectively removes all acidic or basic reagents. A final wash with a saturated sodium bicarbonate solution (to remove acid) followed by brine (to aid layer separation) is recommended.
-
Purification Method: Reduced-pressure distillation is the preferred method for purification. However, pyrroles can be thermally sensitive. It is crucial to use an efficient vacuum and keep the distillation temperature as low as possible.[9] Collecting the distillate in a receiver cooled with an ice bath can help preserve its stability.
-
Proper Storage: The purified product must be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[8] Use an amber glass bottle to protect it from light and store it in a refrigerator or freezer (2-8°C is common).
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound and their main challenges? A: The two most common and industrially relevant routes are:
-
Friedel-Crafts Acylation of 1-Ethylpyrrole: This involves reacting 1-ethylpyrrole with an acetylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid. The primary challenge is regioselectivity , specifically avoiding the formation of the 3-acetyl-1-ethylpyrrole byproduct.[5][10]
-
N-Alkylation of 2-Acetylpyrrole: This involves deprotonating 2-acetylpyrrole with a base and then reacting it with an ethylating agent (like ethyl iodide). The main challenge here is achieving complete conversion and avoiding residual starting material, which can be difficult to separate from the product.[10]
The choice between routes often depends on the availability and cost of the starting materials.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. | Semantic Scholar [semanticscholar.org]
- 7. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]
- 8. Buy this compound | 39741-41-8 [smolecule.com]
- 9. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Purification strategies for high-purity 2-Acetyl-1-ethylpyrrole
Technical Support Center: High-Purity 2-Acetyl-1-ethylpyrrole
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development and flavor/fragrance industries who are working with this versatile compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
I. Understanding this compound: A Primer
This compound (C₈H₁₁NO) is an aromatic ketone that is a valuable synthetic intermediate and a key component in flavor and fragrance formulations, known for its nutty, roasted aroma.[1][2][3] Achieving high purity is critical, as even trace impurities can significantly impact downstream applications, from altering sensory profiles to interfering with complex pharmaceutical syntheses.[1]
Typical Synthesis & The Origin of Impurities: This compound is generally synthesized via two primary routes:
-
Friedel-Crafts Acylation of 1-ethylpyrrole: This electrophilic aromatic substitution involves reacting 1-ethylpyrrole with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[4][5][6]
-
N-Alkylation of 2-acetylpyrrole: This involves deprotonating 2-acetylpyrrole with a strong base, followed by reaction with an ethylating agent (e.g., ethyl iodide).[4]
Impurities often arise from these processes. Understanding their origin is the first step in designing an effective purification strategy.
| Impurity Type | Potential Source | Impact |
| Unreacted Starting Materials | Incomplete reaction | Affects yield and purity |
| Positional Isomers (e.g., 3-Acetyl-1-ethylpyrrole) | Lack of regioselectivity during Friedel-Crafts acylation | Difficult to separate due to similar properties |
| Polysubstituted Byproducts | Over-acylation of the pyrrole ring | Can interfere with subsequent reactions |
| Degradation Products/Polymers | Instability of pyrroles, especially at high temperatures or upon exposure to air/light | Leads to discoloration (yellow to orange/brown) and reduced purity[7][8] |
| Residual Solvents & Catalysts | Incomplete removal during workup | Can be detrimental to sensitive applications |
II. Frequently Asked Questions (FAQs)
Q1: My crude this compound is dark orange/brown. What causes this discoloration and can it be removed?
A: The discoloration from the expected colorless to pale yellow liquid is a common sign of degradation or polymerization.[7] Pyrrole compounds can be sensitive to heat, light, and oxygen. The color change is often due to the formation of conjugated oligomers or polymers, which are difficult to remove. The best strategy is prevention: conduct your synthesis and workup under an inert atmosphere (e.g., Nitrogen or Argon) and minimize exposure to high temperatures. Purification via vacuum distillation is typically effective at separating the desired monomer from non-volatile polymeric impurities.
Q2: My GC-MS analysis shows a peak with the same mass as my product but a different retention time. What is it?
A: This is likely a positional isomer, most commonly 3-Acetyl-1-ethylpyrrole. During Friedel-Crafts acylation of N-substituted pyrroles, substitution can occur at both the 2- and 3-positions.[9] While the 2-position is generally favored, reaction conditions can influence the ratio of isomers formed. These isomers often have very similar boiling points, making separation by simple distillation challenging. High-efficiency fractional distillation or preparative chromatography are the recommended methods for separation.[7][10]
Q3: What is the best general-purpose purification method for achieving >98% purity?
A: For this compound, which is a liquid at room temperature, vacuum distillation is the most effective and scalable method for removing non-volatile impurities, residual starting materials, and some higher-boiling byproducts.[1] It is crucial to use a vacuum to lower the boiling point and prevent thermal degradation. For separating challenging impurities like positional isomers, preparative column chromatography may be necessary.[7]
Q4: How should I store purified this compound to maintain its purity?
A: To ensure long-term stability, store the purified compound at low temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[7][11] Minimize headspace in the container and protect it from light by using an amber vial or storing it in the dark.
III. Troubleshooting Purification Workflows
This section provides detailed, step-by-step guidance on the primary purification techniques. The choice of method depends on the nature of the impurities present in your crude product.
Decision-Making Workflow for Purification
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: High-Purity Purification by Vacuum Distillation
Vacuum distillation is the cornerstone of purifying this compound. It lowers the boiling point, mitigating the risk of thermal degradation. The boiling point is reported as 82°C at 12 mmHg.[1]
Troubleshooting Guide: Vacuum Distillation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product "Bumping" or Violent Boiling | - Vacuum applied too quickly.- Lack of boiling chips or inadequate stirring. | - Apply vacuum gradually.- Use a magnetic stir bar and a PTFE-coated stir flea for smooth boiling. |
| Product Not Distilling at Expected Temp/Pressure | - Inaccurate pressure reading (manometer issue).- System leaks.- Presence of high-boiling impurities. | - Calibrate or check your vacuum gauge.- Check all joints and connections for leaks with a Tesla coil or by listening for hissing.- If pressure is good, a higher temperature may be needed, but proceed cautiously to avoid degradation. |
| Product Darkens in Distilling Flask | - Temperature is too high.- Distillation is too slow, leading to prolonged heating. | - Ensure the vacuum is as low as possible to keep the temperature down.- Wrap the distillation head with glass wool or aluminum foil to ensure efficient distillation without excessive heating. |
| Low Recovery of Purified Product | - Hold-up in the distillation column/apparatus.- Inefficient condensation. | - Use a short-path distillation apparatus to minimize surface area.- Ensure a good flow of cold water through the condenser. For very volatile compounds, a cold trap with dry ice/acetone may be beneficial. |
Protocol 2: Separation of Isomers by Column Chromatography
When distillation fails to separate close-boiling impurities like positional isomers, column chromatography is the method of choice. Gas chromatography is the primary analytical method for separation, indicating that chromatographic techniques are effective.[7]
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point due to the moderate polarity of the acetylpyrrole.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation (ΔR_f > 0.2) between the product and impurities.
-
Initial Screening (TLC): Use a non-polar/polar solvent mixture. Start with a low-polarity system like Hexane/Ethyl Acetate (95:5 or 90:10).
-
Optimization: Adjust the solvent ratio to achieve an R_f value of ~0.3-0.4 for the this compound. If separation is poor, try a different solvent system, such as Hexane/Dichloromethane.
-
-
Column Packing: Pack the column using the chosen eluent (wet slurry method) to ensure a homogenous stationary phase without air bubbles.
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry this silica and carefully add it to the top of the column.
-
Begin elution with the selected mobile phase, collecting fractions and analyzing them by TLC or GC.
-
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide: Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots/Peaks) | - Inappropriate solvent system.- Column overloading. | - Re-optimize the eluent system using TLC. A shallower gradient or isocratic elution with a weaker solvent may be needed.- Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Band Tailing | - Compound is too polar for the eluent.- Sample is interacting too strongly with acidic silica. | - Increase the polarity of the eluent.- Add a small amount (~0.5%) of triethylamine to the eluent to neutralize acidic sites on the silica gel. |
| Cracked or Channeled Column | - Improper packing.- Column ran dry. | - Repack the column carefully.- Always maintain a level of solvent above the silica bed. |
Protocol 3: Recrystallization (for Solid Analogs/Derivatives)
While this compound is a liquid, recrystallization is a powerful technique for purifying solid derivatives or related compounds like 2-acetylpyrrole (m.p. 90-92°C). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[12][13]
Caption: Key steps in the recrystallization process.
Solvent Selection Criteria:
-
The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (0-5°C).[12]
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[12]
-
The solvent should not react with the compound.
-
Potential Solvents for Acetylpyrroles: Hexane/ethyl acetate mixtures, water, or ethanol could be suitable starting points for solid analogs.[14]
IV. Analytical Verification of Purity
Final purity assessment is crucial. A combination of techniques provides a comprehensive picture of purity and structural integrity.
-
Gas Chromatography (GC/GC-MS): The primary tool for assessing purity, separating volatile impurities, and identifying components by mass spectrometry. Commercial preparations typically achieve >98% purity as assessed by GC.[4][7]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and can be scaled for preparative purification.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of isomers or other impurities that may co-elute in chromatography.[4]
By understanding the chemistry of this compound and applying these systematic purification and troubleshooting strategies, you can consistently achieve the high purity required for your critical applications.
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Available at:
-
Smolecule. (n.d.). Buy this compound | 39741-41-8. Available at:
-
SIELC Technologies. (n.d.). Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column. Available at:
-
Benchchem. (n.d.). Navigating the Scale-Up of N-Acetylpyrrole Synthesis: A Technical Support Guide. Available at:
-
Chem-Impex. (n.d.). This compound. Available at:
-
openlib. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Available at:
-
Bouling Chemical Co., Limited. (n.d.). This compound. Available at:
-
Wikipedia. (n.d.). Pyrrole. Available at:
-
Anderson, K. M., & Hudlicky, T. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. NIH. Available at:
-
Benchchem. (n.d.). This compound: A Key Flavoring Agent and Synthetic Intermediate. Available at:
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Available at:
-
Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]
-
NC State Department of Chemistry. (2016, August 15). Recrystallization [Video]. YouTube. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 1-Ethyl-2-acetyl pyrrole | C8H11NO | CID 61988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
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- 7. Buy this compound | 39741-41-8 [smolecule.com]
- 8. openlib.tugraz.at [openlib.tugraz.at]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound Chemical Properties, Uses, Safety Data & Supplier Information | Expert Guide China [chemheterocycles.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Acetyl-1-ethylpyrrole
Welcome to the technical support guide for the synthesis of 2-Acetyl-1-ethylpyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound, a valuable compound in the flavor and fragrance industries and a synthetic intermediate, is most commonly achieved via the Friedel-Crafts acylation of 1-ethylpyrrole.[1][2] While seemingly straightforward, the electron-rich and acid-sensitive nature of the pyrrole ring presents unique challenges that can lead to significantly diminished yields.[3][4] This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.
Question 1: My reaction mixture turned into a dark, insoluble tar, and I recovered little to no product. What happened?
Answer: This is a classic sign of pyrrole polymerization, the most common failure mode in this synthesis. The pyrrole ring is highly electron-rich, making it exceptionally reactive towards electrophiles and susceptible to acid-catalyzed polymerization.[5] Strong Lewis acids like aluminum chloride (AlCl₃), often used in traditional Friedel-Crafts reactions, are typically too harsh and will readily induce this side reaction.[4][6]
Root Cause Analysis & Solutions:
-
Aggressive Lewis Acid: The high reactivity of pyrrole means that strong Lewis acids are generally unsuitable.[4]
-
Solution: Employ milder Lewis acids that can activate the acylating agent without causing polymerization. Weaker Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are preferable.[7] An alternative, organocatalytic approach using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has also proven effective for C-acylation of pyrroles and avoids harsh Lewis acids entirely.[8]
-
-
High Reaction Temperature: Exothermic reactions or excessive heating can accelerate polymerization.
-
Solution: Maintain strict temperature control. It is recommended to perform the reaction at low temperatures (e.g., 0 °C to room temperature) and add the reagents slowly to manage any exotherms.[5]
-
-
Order of Addition: Adding the pyrrole to a pre-mixed solution of a strong Lewis acid and acylating agent exposes it to a highly acidic environment.
-
Solution: A better approach is to add the Lewis acid to a solution of the 1-ethylpyrrole and the acylating agent, or to add the 1-ethylpyrrole substrate slowly to the activated acylating agent complex at a low temperature.[5]
-
Question 2: My reaction appears clean by TLC, but my final isolated yield is consistently below 40%. Where am I losing my product?
Answer: If polymerization is not the issue, significant product loss is likely occurring during the work-up and purification stages. This can be due to mechanical losses, incomplete extraction, or product decomposition.
Root Cause Analysis & Solutions:
-
Aqueous Work-up: this compound has some polarity and may exhibit partial solubility in the aqueous phase during extraction, leading to losses.
-
Solution: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (at least 3x). Combine the organic phases, wash with brine to remove excess water, and dry thoroughly over an anhydrous salt like magnesium sulfate.
-
-
Column Chromatography: While effective for purification, product can be lost on the column. The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Minimize time on the column. If streaking or decomposition is suspected, neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
-
Thermal Decomposition During Distillation: Acetyl-pyrrole derivatives can be thermally sensitive. Standard vacuum distillation, if performed at too high a temperature, can lead to degradation.[9]
-
Solution: Use high-vacuum distillation to lower the boiling point. Crucially, distill the product into a receiver that has been pre-charged with a solvent and is actively cooled (e.g., to -78 °C to 10 °C).[10] This technique rapidly quenches the hot distillate, preventing thermal decomposition in the collection flask.
-
Question 3: My TLC and ¹H NMR show a mixture of products. What are the likely impurities and how can I improve selectivity?
Answer: The primary goal is acylation at the C2 position, which is electronically favored in pyrroles.[7] However, side products can arise from acylation at the C3 position or from poly-acylation.
Root Cause Analysis & Solutions:
-
C3-Acyl Isomer Formation: While C2 is preferred, the choice of Lewis acid can influence regioselectivity. Stronger Lewis acids have been shown in some N-substituted pyrrole systems to favor the C3 isomer.[7][11]
-
Solution: Stick with milder Lewis acids (SnCl₄, BF₃·OEt₂) which generally provide better C2 selectivity.[7] Careful screening of the Lewis acid is key for optimizing regioselectivity.
-
-
Poly-acylated Products: The mono-acylated pyrrole product can, in some cases, be more reactive than the starting material, leading to a second acylation.
-
Solution: Use a precise stoichiometry. The acylating agent (e.g., acetic anhydride or acetyl chloride) should be limited to 1.0-1.2 equivalents relative to the 1-ethylpyrrole to minimize the risk of di-acylation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for this compound?
The Friedel-Crafts acylation of 1-ethylpyrrole is the most direct and common method.[1] An alternative is the N-alkylation of 2-acetylpyrrole with an ethylating agent (e.g., ethyl iodide).[12] The choice depends on the availability and cost of the starting materials. The Friedel-Crafts approach is often preferred for its atom economy, provided the reaction conditions are carefully optimized to prevent the issues detailed above.
Q2: Which acylating agent and solvent system do you recommend for the Friedel-Crafts route?
Both acetyl chloride and acetic anhydride can be used effectively. Acetic anhydride is often preferred as it is less volatile and the acetic acid byproduct is generally less corrosive than the HCl generated from acetyl chloride. For solvents, non-polar aprotic solvents that are stable to Lewis acids, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), are standard choices.[5]
Q3: Can this reaction be performed without a Lewis acid?
Yes, acylation of pyrrole with acetic anhydride can occur at very high temperatures (200°C), but this often results in a mixture of difficult-to-separate products.[13][14] A more practical alternative is to use an organocatalyst. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to catalyze the C-acylation of N-protected pyrroles with acyl chlorides in high yield and with excellent C2 regioselectivity, offering a milder, metal-free option.[8]
Data & Protocols
Table 1: Influence of Lewis Acid on Pyrrole Acylation Regioselectivity
| N-Substituent | Lewis Acid | Major Product | Reference |
| Benzenesulfonyl | AlCl₃ | C3-Acyl Isomer | [7][11] |
| Benzenesulfonyl | SnCl₄ or BF₃·OEt₂ | C2-Acyl Isomer | [7] |
| Methyl | DBN (Organocatalyst) | C2-Acyl Isomer | [8] |
| Triisopropylsilyl | AlCl₃ | C3-Acyl Isomer (Steric Hindrance) | [11] |
This table illustrates the critical role of the Lewis acid and N-substituent in directing the position of acylation. For the N-ethyl group, which is not sterically bulky, milder conditions are expected to strongly favor the electronically preferred C2-acylation.
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A troubleshooting flowchart for common issues in this compound synthesis.
Optimized Experimental Protocol: Friedel-Crafts Acylation of 1-Ethylpyrrole
This protocol incorporates best practices to mitigate polymerization and maximize yield.
Materials:
-
1-Ethylpyrrole (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Tin(IV) Chloride (SnCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethylpyrrole (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.1 eq) to the stirred solution. Subsequently, add a solution of SnCl₄ (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of water, followed by saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by high-vacuum distillation. Crucially, place a small amount of a high-boiling solvent (e.g., mineral oil) in the receiving flask and cool the receiver to at least 0 °C before starting the distillation. [10] This will prevent thermal degradation of the collected product. Collect the fraction corresponding to this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- BenchChem. (2025). Technical Support Center: Pyrrole Acylation.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound.
- Smolecule. (n.d.). Buy this compound | 39741-41-8.
- University of Queensland. (n.d.). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). UQ eSpace.
- Wikipedia. (n.d.). Pyrrole.
- Filo. (2025). write equation to show pyrrole reacts with friedel-craft acylation.
- Anderson, H. J., & Loader, C. E. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Chemical Synthesis. (n.d.). This compound: A Key Flavoring Agent and Synthetic Intermediate.
- Movassaghi, M., & Schmidt, M. A. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(8), 1884–1887.
- Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
- Google Patents. (n.d.). Purification method of 2-acetyl-1-pyrroline.
- Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole.
Sources
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- 2. nbinno.com [nbinno.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy this compound | 39741-41-8 [smolecule.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 14. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]
Troubleshooting analytical detection of 2-Acetyl-1-ethylpyrrole
Welcome to the technical support center for the analytical detection of 2-Acetyl-1-ethylpyrrole. This guide is designed for researchers, scientists, and professionals in drug development and related fields. Here, we address common challenges encountered during the analysis of this compound, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its accurate detection important?
This compound (C₈H₁₁NO, MW: 137.18 g/mol ) is a substituted pyrrole derivative.[1] Such compounds are significant structural motifs in pharmaceuticals, functional materials, and are also utilized as flavoring agents in the food and fragrance industries.[2][3] Accurate and precise analytical detection is paramount to verify purity, ensure quality control, study metabolic pathways, and confirm structural integrity in complex matrices.[2]
Q2: What are the primary analytical methods for this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the indispensable and primary method for analyzing this compound due to its volatility and thermal stability.[1][2] GC provides excellent separation from impurities, while MS delivers a definitive mass spectrum for identification.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, offering complementary information on purity, especially for less volatile matrices or when derivatization is required.[2]
Q3: How should I store this compound standards and samples to ensure stability?
To maintain chemical stability and prevent degradation, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] The compound can range from a colorless to yellow or orange liquid, with color changes indicating potential oxidative degradation which can compromise analytical results.[1] For related unstable compounds like 2-Acetyl-1-pyrroline, storage as a dilute solution in a dry solvent in the freezer has been noted to improve stability.[4]
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for analyzing this compound. However, its reactive nature can lead to several common issues.
Q4: I'm observing significant peak tailing for my analyte. What is the cause and how can I fix it?
Answer: Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system. The pyrrole nitrogen and the acetyl group's oxygen can form hydrogen bonds with acidic silanol groups in the injector liner, column, or glass wool packing.
Causality & Solution Workflow:
-
Injector Port Issues: The hot injector is a common source of activity.
-
Action: Replace the standard glass liner with a deactivated one (silanized). Ensure any glass wool used is also deactivated. This minimizes the available sites for hydrogen bonding.
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing active sites on the fused silica column wall.
-
Action: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm from the column inlet. If the problem is still not resolved, the column may need replacement.
-
-
Inappropriate Stationary Phase: The choice of column is critical.
-
Action: this compound exhibits good behavior on both polar (e.g., WAX phases) and non-polar (e.g., 5% phenyl-methylpolysiloxane) stationary phases.[1] However, a mid-polarity phase (e.g., 35% phenyl) can sometimes offer the best balance of inertness and resolving power.
-
Experimental Protocol: Mitigating Peak Tailing
-
System Check: Cool the injector and oven.
-
Liner Replacement: Carefully remove the existing injector liner and replace it with a new, high-quality deactivated liner.
-
Column Maintenance: Disconnect the column from the detector. Trim approximately 15 cm from the injector end using a ceramic wafer for a clean cut.
-
Reinstallation: Reinstall the column, ensuring the correct insertion depth into the injector and detector.
-
Leak Check: Pressurize the system and perform a leak check.
-
Test Injection: Inject a standard of this compound to evaluate peak shape.
Q5: My sensitivity is very low, or I can't see the analyte peak at all.
Answer: This issue can stem from analyte degradation, improper method parameters, or matrix effects suppressing the signal.
Troubleshooting Logic:
-
Analyte Degradation: The compound might be degrading in the hot injector.
-
Solution: Lower the injector temperature incrementally (e.g., from 250°C down to 200°C) to find the lowest possible temperature that still ensures efficient volatilization.
-
-
Sample Preparation: The analyte may be lost during sample extraction and concentration steps.
-
Solution: Use a gentler extraction method like Headspace Solid-Phase Microextraction (HS-SPME), which minimizes sample handling and eliminates solvent interference.[1] For liquid extractions, ensure pH is controlled and avoid overly aggressive heating during solvent evaporation.
-
-
Mass Spectrometer Settings: The MS may not be optimized for the target ions.
-
Solution: Use Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitor the molecular ion (m/z 137) and key fragment ions. The fragmentation of alkylated pyrroles often involves the loss of the alkyl group.[5] For the related compound 2-Acetyl-1-pyrroline (m/z 111), a key fragment is at m/z 83, corresponding to the loss of HCN.[6] A similar fragmentation pattern may be expected.
-
Q6: My mass spectrum doesn't match the library, or the fragmentation is inconsistent.
Answer: This can be due to co-elution with a matrix component or thermal degradation in the injector or column, leading to the analysis of a different molecule.
Diagnostic Steps:
-
Check for Co-elution: Examine the peak shape. Is it perfectly symmetrical? A small shoulder or distortion can indicate a hidden peak.
-
Action: Modify the GC oven temperature program. A slower ramp rate (e.g., 5°C/min instead of 10°C/min) can improve the separation of closely eluting compounds.
-
-
Evaluate for Thermal Degradation: As mentioned, high temperatures can cause the molecule to break down before it even reaches the detector.
-
Action: Lower the injector temperature. Also, check the transfer line temperature, ensuring it is hot enough to prevent condensation but not so hot as to cause degradation (typically 280°C is a safe starting point).[7]
-
-
Confirm Ionization Source Cleanliness: A contaminated ion source can lead to adduct formation or unusual fragmentation.
-
Action: Follow the manufacturer's procedure for cleaning the ion source. This is a critical maintenance step for ensuring consistent and accurate mass spectra.
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
While GC-MS is more common, HPLC is a powerful alternative, particularly for samples in complex, non-volatile matrices.
Q7: My analyte peak is broad or splitting into two.
Answer: This is a classic chromatography problem that can point to several issues, from the mobile phase to the column itself.
Causality & Solution Workflow:
-
Solvent Mismatch: The sample solvent may be too strong compared to the mobile phase, causing the analyte band to spread before it reaches the column.
-
Action: Dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
-
Column Contamination/Void: Particulate matter can block the inlet frit, or the packed bed can develop a void, causing the sample to travel through two different paths.
-
Action: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent. If a void is suspected, the column likely needs to be replaced.
-
-
Secondary Interactions: Similar to GC, the analyte can have unwanted interactions with the stationary phase.
Q8: My analyte retention time is shifting between injections.
Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition.
Diagnostic Steps:
-
Column Equilibration: The most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Action: Increase the equilibration time in your instrument method, typically allowing 10-15 column volumes of mobile phase to pass through.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation or degradation can cause shifts.
-
Action: Prepare fresh mobile phase daily. If using a buffered mobile phase, ensure the pH is consistent batch-to-batch. Degas the mobile phase thoroughly to prevent pump cavitation.
-
-
System Temperature: Fluctuations in ambient temperature can affect retention times, especially if a column heater is not used.
-
Action: Use a thermostatted column compartment and set it to a stable temperature (e.g., 30-40°C) for consistent and reproducible chromatography.
-
Data & Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Colorless to yellow/orange liquid | [1] |
| Purity (Typical) | >98% (by GC) | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Table 2: Example GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Injector | Splitless, 220°C | Minimizes thermal degradation while ensuring volatilization. |
| Liner | Deactivated, Single Taper | Ensures inert pathway to the column. |
| Carrier Gas | Helium, 1.2 mL/min | Standard inert carrier gas for MS applications.[7] |
| Column | 30m x 0.25mm, 0.25µm DB-5ms | A robust, general-purpose non-polar column. |
| Oven Program | 50°C (1 min), then 8°C/min to 280°C (5 min) | Provides good separation of semi-volatile compounds. |
| MS Source | Electron Ionization (EI), 70 eV, 230°C | Standard conditions for creating reproducible fragmentation.[10] |
| MS Mode | SIM: m/z 137, 122, 108 | Monitors the molecular ion and expected fragment ions for max sensitivity. |
References
- N/A
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound.
- Smolecule. Buy this compound | 39741-41-8.
- SIELC Technologies. Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column.
- SIELC Technologies. (2018). 2-Acetylpyrrole.
- Benchchem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- Hauscho, B.J. et al. Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance.
- Jost, T. et al. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. PubMed.
- Semantic Scholar. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS.
- ResearchGate. Mass spectrum for 2-acetyl-1-pyrroline (A) and putative 2-acetyl-1-pyrroline isomer (B) in aromatic rice.
- ChemicalBook. 2-Acetyl pyrrole | 1072-83-9.
- National Institute of Standards and Technology. 2-Acetyl-1-pyrroline. NIST WebBook.
- Chem-Impex. This compound.
- MDPI. (2019). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl.
- ResearchGate. Efficient Analysis of 2-Acetyl-1-Pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS | Request PDF.
- N/A
- N/A
- N/A
- N/A
- N/A
- Wang, S. et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. PMC - NIH.
- N/A
Sources
- 1. Buy this compound | 39741-41-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. openlib.tugraz.at [openlib.tugraz.at]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 2-Acetylpyrrole | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Maximizing the Shelf-Life and Experimental Success of 2-Acetyl-1-ethylpyrrole
Welcome to the technical support center for 2-Acetyl-1-ethylpyrrole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile aromatic ketone in their work. As a compound valued for its unique properties in flavors, fragrances, and as a building block in pharmaceutical synthesis, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to the stability and handling of this compound, ensuring you get the most out of your material.
Understanding the Instability of this compound: A Proactive Approach to Preservation
This compound, like many pyrrole derivatives, is susceptible to degradation, which can compromise its purity and performance in sensitive applications. The primary culprits behind its instability are oxidation and polymerization . The electron-rich pyrrole ring is prone to attack by atmospheric oxygen, which can initiate a cascade of reactions leading to the formation of colored oligomers and polymers. This process is often accelerated by exposure to light and elevated temperatures.
The degradation is not merely a cosmetic issue of discoloration; it signifies the formation of impurities that can interfere with analytical measurements, reduce yields in synthetic reactions, and introduce confounding variables in biological assays. A proactive approach to proper storage and handling is therefore not just recommended—it is essential for scientific integrity.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound has a slight yellow tint. Is it still usable?
A slight yellowing upon receipt is not uncommon and does not necessarily indicate significant degradation. However, it should be considered an early warning sign of potential oxidation. For non-critical applications, the material may still be suitable. For high-purity applications such as pharmaceutical synthesis or analytical standard preparation, it is advisable to assess the purity using techniques like GC-MS or NMR spectroscopy before use.[1] To prevent further degradation, immediately implement the stringent storage protocols outlined in this guide.
Q2: I've noticed the color of my stored this compound has darkened to a reddish-brown. What is happening and can I reverse it?
A reddish-brown discoloration is a clear indicator of advanced degradation, primarily through oxidation and subsequent polymerization.[2] This process is generally irreversible. The colored products are complex mixtures of oligomers and polymers that are difficult to separate from the desired compound. Using this material will likely lead to inconsistent results and the introduction of significant impurities into your experiments. It is strongly recommended to dispose of the degraded material according to your institution's safety guidelines and procure a fresh batch.
Q3: Can I store this compound in a standard laboratory freezer?
Yes, a standard laboratory freezer is a suitable option for short- to medium-term storage, provided the container is properly sealed and protected from light. However, for long-term storage, a lower temperature is recommended to further minimize the rate of degradation. The table below summarizes the recommended storage conditions.
Q4: I work with dilute solutions of this compound. Do I need to take the same storage precautions?
Absolutely. When in solution, especially in protic solvents, this compound can be susceptible to degradation. It is crucial to use deoxygenated solvents and store the solutions under an inert atmosphere. If compatible with your downstream applications, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) can be considered to inhibit oxidative degradation.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Discoloration (Yellow to Reddish-Brown) | Oxidation and polymerization due to exposure to air, light, or heat. | 1. Immediately transfer the material to an inert atmosphere (glovebox or desiccator flushed with argon/nitrogen). 2. Protect from light by using an amber vial or wrapping the container in aluminum foil. 3. For long-term storage, place in a freezer at -20°C or below. |
| Inconsistent Analytical Results (e.g., new peaks in GC/HPLC) | Presence of degradation products. | 1. Confirm the identity of impurities using mass spectrometry. 2. If degradation is confirmed, procure a fresh lot of the compound. 3. Review and stringently follow the recommended handling and storage protocols to prevent degradation of the new material. |
| Reduced Yield in Synthesis | Lower purity of the starting material due to degradation. | 1. Assess the purity of the this compound before starting the reaction. 2. If purity is compromised, consider purification by recrystallization or chromatography if feasible, though procuring a fresh batch is often more efficient. |
| Precipitate Formation in Solution | Polymerization or insolubility of degradation products. | 1. Filter the solution to remove the precipitate. 2. Re-analyze the concentration and purity of the solution. 3. For future preparations, use deoxygenated solvents and store under an inert atmosphere. Consider the addition of a compatible antioxidant. |
Experimental Protocols
Protocol 1: Optimal Long-Term Storage of Solid this compound
This protocol is designed to maximize the shelf-life of the solid compound.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Parafilm or other sealing tape
-
Glovebox or desiccator with a port for inert gas flushing
-
Argon or Nitrogen gas supply
-
-20°C or -80°C freezer
Procedure:
-
Inert Atmosphere Transfer: Inside a glovebox filled with argon or nitrogen, dispense the desired amount of this compound into a clean, dry amber glass vial. If a glovebox is unavailable, place the vial in a desiccator and cycle between vacuum and inert gas backfill at least three times to remove atmospheric oxygen.
-
Secure Sealing: Tightly seal the vial with the PTFE-lined cap. For an extra layer of protection against moisture and air ingress, wrap the cap and neck of the vial with Parafilm.
-
Light Protection: The use of an amber vial is crucial. If only clear vials are available, wrap the entire vial in aluminum foil to block light exposure.
-
Low-Temperature Storage: Place the sealed and protected vial in a freezer set to -20°C or, for optimal long-term stability, -80°C.
-
Equilibration Before Use: When ready to use, remove the vial from the freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound, which could accelerate degradation.
Protocol 2: Preparation and Storage of this compound Solutions
This protocol outlines the best practices for preparing and storing solutions to maintain their integrity.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., ethanol, dichloromethane)
-
Schlenk flask or similar glassware with a sidearm for inert gas
-
Septum
-
Argon or Nitrogen gas supply
-
Syringes and needles
-
(Optional) Butylated Hydroxytoluene (BHT)
Procedure:
-
Solvent Deoxygenation: Before preparing the solution, deoxygenate the solvent. This can be achieved by bubbling a gentle stream of argon or nitrogen through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere Preparation: Assemble a clean, dry Schlenk flask sealed with a septum. Flush the flask with argon or nitrogen for several minutes to displace air.
-
Solution Preparation: Under a positive pressure of inert gas, add the deoxygenated solvent to the flask via a cannula or syringe. Then, add the this compound. If using, this is also when a small amount of BHT (e.g., 0.01% w/v) can be added, ensuring it does not interfere with subsequent reactions.
-
Storage: Store the sealed flask in a cool, dark place. For longer-term storage, a refrigerator or freezer is recommended. Always maintain a positive pressure of inert gas in the headspace of the flask.
-
Withdrawal of Aliquots: To withdraw a portion of the solution, use a syringe and needle through the septum while maintaining a positive pressure of inert gas in the flask to prevent the introduction of air.
Visualizing Degradation and Prevention
The following diagrams illustrate the key concepts of this compound degradation and the logic behind the recommended preventative measures.
Caption: Recommended workflow for handling and storage.
References
-
Adams, A., & De Kimpe, N. (2006). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Open Library. Available at: [Link]
-
Cativiela, C., & Diaz de Villegas, M. D. (1994). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 659-663. Available at: [Link]
-
Li, S., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. ResearchGate. Available at: [Link]
-
Camarillo, E. A., et al. (2007). 2-Acetylpyrrole. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2593-o2594. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Preprints.org. Available at: [Link]
-
Ateh, C., & Cheng, Z. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Synthetic Metals, 177, 61-66. Available at: [Link]
-
Jasim, S. A. (2017). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Journal of Saudi Chemical Society, 21(1), 1-13. Available at: [Link]
-
FooDB. (2010). Showing Compound this compound (FDB000964). FooDB. Available at: [Link]
-
Yoshihashi, T., et al. (2016). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa L.). UQ eSpace. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Waterman, K. C., & MacDonald, B. C. (2002). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Journal of Pharmaceutical Sciences, 91(3), 686-693. Available at: [Link]
-
Thummajitsakul, S., et al. (2020). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 25(21), 5087. Available at: [Link]
-
Yilmaz, I., & Kucukislamoglu, M. (2015). Reaction of 22 in the presence of a radical scavenger, butylated hydroxytoluene (BHT). ResearchGate. Available at: [Link]
Sources
Technical Support Center: A Researcher's Guide to 2-Acetyl-1-ethylpyrrole Stability
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Acetyl-1-ethylpyrrole. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable heterocyclic ketone in their work. As a key building block and flavor compound, maintaining the structural integrity of this compound is paramount for reproducible and successful experimental outcomes.[1][2][3] A common challenge encountered is its isomerization to the thermodynamically stable, but often undesired, 3-Acetyl-1-ethylpyrrole.
This document provides in-depth, experience-driven answers to frequently asked questions, troubleshooting workflows for common experimental issues, and validated protocols to ensure the stability of your compound.
Section 1: Frequently Asked Questions (FAQs) on Isomerization
This section addresses the most common queries our application scientists receive regarding the stability and handling of this compound.
Q1: What is the primary cause of this compound isomerization?
The primary cause of isomerization from this compound to 3-Acetyl-1-ethylpyrrole is acyl group migration.[4][5] This intramolecular rearrangement is most frequently catalyzed by the presence of acid. Pyrrole rings are sensitive to acidic conditions; protonation of the ring can disrupt its aromaticity, creating a vulnerable intermediate that allows the acetyl group to detach and reattach at the more thermodynamically stable C3 position.[6][7] Other contributing factors include elevated temperatures and prolonged exposure to light, which provide the necessary activation energy for this rearrangement to occur.[6][8][9]
Q2: My recent GC-MS analysis shows a significant peak for what I believe is 3-Acetyl-1-ethylpyrrole alongside my desired 2-acetyl product. What likely went wrong?
Observing a mixture of 2- and 3-acetyl isomers is a classic sign that isomerization has occurred at some point during your process. The most common culprits are:
-
Acidic Reaction or Workup Conditions: Using strong acids, or even prolonged exposure to milder acids (like silica gel during chromatography), can trigger the acyl migration.
-
Thermal Stress: Overheating the compound during a reaction, solvent removal (e.g., high-temperature rotary evaporation), or purification (e.g., high-temperature distillation) can promote the rearrangement.[10][11]
-
Improper Storage: Storing the compound at room temperature, in a clear container, or in a non-inert atmosphere for an extended period can lead to gradual isomerization and degradation.[6][12]
Q3: How can I prevent isomerization during the long-term storage of this compound?
Proper storage is the first and most critical line of defense against isomerization. The goal is to remove the environmental catalysts—heat, light, and atmospheric components—that promote degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use. For long-term storage (>1 month), store at -20°C or below.[12] | Reduces the kinetic energy of the molecules, significantly slowing the rate of isomerization and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation, which can generate acidic byproducts and radicals that may catalyze isomerization. |
| Container | Use an amber glass vial with a tightly sealed cap. | Protects the compound from light, particularly UV radiation, which can induce photochemical reactions and degradation.[6][9][13] |
| Purity | Ensure the compound is free from acidic or basic impurities before storage. | Residual catalysts from synthesis can accelerate degradation even under ideal storage conditions. |
Q4: What are the best practices for handling this compound during a chemical reaction to maintain its integrity?
During experimental use, your primary goal is to maintain a non-isomerizing environment.
-
Maintain pH Neutrality: If your reaction is not pH-sensitive, ensure all reagents and solvents are neutral. If pH control is necessary, use the mildest effective acidic or basic conditions and for the shortest possible duration.
-
Minimize Reaction Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessary heating.
-
Use an Inert Atmosphere: If the reaction chemistry allows, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent side reactions that might otherwise lower yield and purity.
-
Quench Carefully: When quenching a reaction, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) if compatible with your product, to neutralize any acids present before workup.
Q5: Can my choice of solvent impact the stability of this compound?
Yes, solvent choice can play a significant role. Protic solvents (like methanol or ethanol) can facilitate proton transfer, which may assist in acid-catalyzed isomerization.[14] Polar aprotic solvents (like acetonitrile, DMSO, or DMF) are often a good choice. Non-polar solvents (like hexane or toluene) are generally benign. The key is to ensure your solvent is dry and free of acidic impurities.[15][16]
Q6: I need to purify my product. How do I choose a purification method that won't cause isomerization?
Purification is a high-risk step for isomerization due to potential exposure to heat and stationary phase acidity.
-
Column Chromatography: Standard silica gel is acidic and a major cause of on-column isomerization. To mitigate this, you can either use a deactivated stationary phase, such as neutralized silica gel (by pre-rinsing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine), or opt for an alternative like alumina (basic or neutral).
-
Distillation: If your compound is thermally stable enough for distillation, use vacuum distillation to lower the boiling point and minimize thermal stress. A short-path distillation apparatus is ideal for reducing the time the compound spends at high temperatures.
-
Recrystallization: If your product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent, gentle purification method.
Q7: How can I reliably detect and quantify the level of isomerization in my sample?
Several standard analytical techniques are well-suited for separating and quantifying 2- and 3-acetyl isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method. The two isomers will likely have slightly different retention times on a standard capillary column, and their mass spectra will serve as a definitive fingerprint for identification.[1]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can also be developed to separate the isomers.[1][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful. The aromatic protons on the pyrrole ring will have distinct chemical shifts and coupling patterns for the 2- and 3-substituted isomers, allowing for straightforward quantification via integration.[1]
Section 2: Troubleshooting Isomerization Issues
When an unexpected isomer appears, a systematic approach is needed to identify the root cause. Use the following workflow to diagnose the problem in your experiment.
Caption: Troubleshooting workflow for identifying the source of isomerization.
Section 3: Recommended Experimental Protocols
Adherence to validated protocols is the most effective way to prevent isomerization.
Protocol 3.1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately inspect the container for a tight seal.
-
Aliquoting: If you will be using small amounts over time, aliquot the material under an inert atmosphere (e.g., in a glovebox) into smaller, amber glass vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
Sealing: Use Teflon-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date, and storage conditions (e.g., "-20°C, under N₂").
-
Storage: Place the vials in a designated, properly labeled secondary container in a freezer set to -20°C or colder.
-
Dispensing: When needed, remove a single vial from the freezer and allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial. Dispense the required amount quickly and immediately purge the vial with inert gas, reseal, and return to the freezer.
Protocol 3.2: Analytical Method for Isomer Quantification via GC-MS
This method provides a baseline for detecting and quantifying this compound and its 3-acetyl isomer.
| Parameter | Setting |
| Instrument | Gas Chromatograph with Mass Spectrometer Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp | 250°C |
| Injection Vol | 1 µL, Split ratio 50:1 |
| Oven Program | Start at 80°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| Scan Range | 40 - 300 m/z |
Note: This is a general method. Optimization may be required based on your specific instrumentation and sample matrix.
Section 4: The Science Behind Acyl Migration
Understanding the mechanism of isomerization is key to preventing it. The most common pathway is an acid-catalyzed 1,2-acyl shift.
Caption: Simplified mechanism of acid-catalyzed acyl migration in pyrroles.
In this mechanism, a proton attacks the pyrrole ring, typically at the C5 position, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate. This destabilization lowers the energy barrier for the acetyl group at C2 to migrate to the adjacent C3 position. A subsequent deprotonation event restores the aromaticity of the pyrrole ring, yielding the more stable 3-acetyl isomer. Your control over the experimental environment is essentially an effort to prevent the formation of that initial protonated intermediate.
References
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Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. (n.d.). Wiley Online Library. Retrieved January 11, 2026, from [Link]
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Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Chemistry and stabilization of 2-acetyl-1-pyrroline. (2018, September 4). IDEALS - University of Illinois. Retrieved January 11, 2026, from [Link]
-
Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2024, February 20). MDPI. Retrieved January 11, 2026, from [Link]
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Pyrroles as antioxidants: solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments. (2008, September 5). PubMed. Retrieved January 11, 2026, from [Link]
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What is the solubility of pyrrole in different solvents? (2025, June 16). BIOSYNCE. Retrieved January 11, 2026, from [Link]
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2-Acetylpyrrole: A Vital Building Block in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2024, February 1). PubMed. Retrieved January 11, 2026, from [Link]
-
Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. (2025, August 9). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022, October 1). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. (2022, April 2). Digital CSIC. Retrieved January 11, 2026, from [Link]
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Pyrrole. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Pyrrole. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
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Mechanism of acyl migration assuming preceding deprotonation and the first step as the rate-limiting transition stage. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. (2025, October 17). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Pyrrole Test. (n.d.). Applied Analytical Laboratories. Retrieved January 11, 2026, from [Link]
-
Mechanism of acyl migration assuming preceding deprotonation and the first step as the rate-limiting transition stage. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017, December 20). Journal of Chemical Technology and Metallurgy. Retrieved January 11, 2026, from [Link]
-
Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
1-Ethyl-2-acetyl pyrrole. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Revisiting -dicyanovinyl substituted calix[10]pyrrole : toward the chemodosimetric detection of hydrazine in solution. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Degenerate group movements. Degenerate acyl migrations in pyrazole chemistry. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved January 11, 2026, from [Link]
- Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. (n.d.). Google Patents.
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Rolac 10 mg Tablet. (n.d.). MedEx. Retrieved January 11, 2026, from [Link]
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Synthesis, photochemical stability and photo-stabilizing efficiency of probes based on benzothioxanthene chromophore and Hindered Amine Stabilizer. (n.d.). Elsevier. Retrieved January 11, 2026, from [Link]
-
Brønsted acid-enhanced copper-catalyzed atroposelective cycloisomerization to axially chiral arylquinolizones via dearomatization of pyridine. (2022, January 18). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025, August 23). NIH. Retrieved January 11, 2026, from [Link]
-
Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. (n.d.). openlib. Retrieved January 11, 2026, from [Link]
-
2-acetyl-1-methyl pyrrole. (n.d.). The Good Scents Company. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Matrix Effects in the Analysis of 2-Acetyl-1-ethylpyrrole
Welcome to the technical support center for the analysis of 2-Acetyl-1-ethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects during the quantification of this important compound. Here, we provide in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to develop robust, accurate, and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?
A1: Matrix effects are the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting, undetected components from the sample matrix.[1][2] In the analysis of this compound, particularly in complex matrices like food, beverages, or biological fluids, these effects can lead to significant inaccuracies in quantification.[3]
The "matrix" encompasses all components of the sample other than the analyte of interest.[4] When analyzing this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), other compounds from the matrix can be co-extracted and elute at the same time as your target analyte.[5]
-
In LC-MS , these co-eluting compounds can interfere with the ionization process of this compound in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal.[4][6][7] This is a major concern in electrospray ionization (ESI), which is highly susceptible to these effects.[2][7]
-
In GC-MS , a common phenomenon is matrix-induced enhancement.[1][7] Non-volatile matrix components can accumulate in the GC inlet, masking active sites where the analyte might otherwise degrade or be adsorbed. This "analyte protectant" effect can lead to an artificially high signal.[1][7]
The chemical properties of this compound, including its volatility and potential for interaction with matrix components, make it susceptible to these effects, which can compromise the accuracy, reproducibility, and sensitivity of your analytical method.[3][6]
Q2: I'm observing inconsistent recoveries for this compound in my food matrix samples. How can I determine if matrix effects are the cause?
A2: Inconsistent recoveries are a classic symptom of matrix effects. To diagnose this issue, a systematic approach is necessary. The most direct method is to compare the analytical response of this compound in a pure solvent standard versus its response in a matrix extract spiked with the same concentration.
A widely used technique is the post-extraction spike method .[6] This method provides a quantitative assessment of the matrix effect.[5]
Here's the experimental workflow:
Interpreting the Results:
| Matrix Effect (%) | Interpretation | Implication for Quantification |
| < 100% | Ion Suppression | Underestimation of the true concentration. |
| > 100% | Ion Enhancement | Overestimation of the true concentration. |
| ~100% | Negligible Matrix Effect | The matrix has little to no impact on the signal. |
If you observe a significant deviation from 100%, it confirms that matrix effects are impacting your analysis. It's also crucial to test multiple batches of your matrix, as the composition and thus the matrix effect can vary.[8]
Q3: My analysis of this compound is confirmed to be suffering from matrix effects. What are the most effective strategies to mitigate or compensate for this?
A3: Once matrix effects are identified, several strategies can be employed. The choice of strategy depends on the severity of the effect, the complexity of the matrix, and the resources available. The main approaches fall into two categories: minimizing the matrix effect and compensating for it.
Minimizing Matrix Effects:
-
Improved Sample Preparation: The goal is to remove interfering components from your sample extract before analysis. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective for cleaning up complex food and biological samples.[4][6][9][10]
-
Chromatographic Separation: Optimizing your GC or LC method to achieve better separation between this compound and interfering matrix components can significantly reduce matrix effects.[5][11] This could involve adjusting the gradient profile, changing the column chemistry, or using a two-dimensional LC system.[11]
-
Sample Dilution: A simple approach is to dilute the sample extract.[5][6] This reduces the concentration of both the analyte and the interfering matrix components. However, this is only feasible if the concentration of this compound is high enough to remain above the method's limit of quantification after dilution.[6]
Compensating for Matrix Effects:
When matrix effects cannot be eliminated, compensation techniques are essential for accurate quantification.
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for compensating for matrix effects.[3][7] It involves adding a known amount of a stable, isotopically-labeled version of this compound (e.g., deuterated) to the sample as an internal standard.[3] This internal standard behaves almost identically to the native analyte during extraction, chromatography, and ionization, effectively correcting for both analyte loss and matrix-induced signal variations.[7][12]
-
Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[4][13] This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[4] However, obtaining a truly "blank" matrix that is free of the analyte can be a challenge.[6][13]
-
Method of Standard Addition: This is a powerful technique when a blank matrix is not available or when the matrix composition varies significantly between samples.[14][15][16] It involves adding known amounts of a standard solution of this compound directly to aliquots of the sample.[15][17] By plotting the instrument response against the concentration of the added standard, the endogenous concentration in the sample can be determined by extrapolation.[6][14]
Experimental Protocols
Protocol 1: Matrix-Matched Calibration Curve Preparation
This protocol describes the preparation of a matrix-matched calibration curve, a common technique to compensate for matrix effects.[9][18]
Objective: To create a calibration curve where the standards experience the same matrix environment as the unknown samples.
Materials:
-
Blank matrix (a sample of the same type as your unknowns, confirmed to be free of this compound).
-
Stock solution of this compound in a suitable solvent (e.g., methanol).
-
Extraction solvents and reagents (as per your validated sample preparation method, e.g., QuEChERS).[9]
-
Volumetric flasks and precision pipettes.
Procedure:
-
Prepare Blank Matrix Extract: Process a sufficient quantity of the blank matrix using your established extraction and cleanup procedure (e.g., QuEChERS).[19] This will serve as the diluent for your calibration standards.
-
Prepare a Series of Standard Solutions: From your stock solution, prepare a series of working standard solutions in a pure solvent at concentrations that will result in your desired final calibration levels after dilution in the matrix extract.
-
Construct the Calibration Curve:
-
For each calibration point, add a specific volume of the corresponding working standard solution to a fixed volume of the blank matrix extract.[9]
-
For example, to prepare a 100 µL final volume, you might add 10 µL of your standard and 90 µL of the blank matrix extract.[9]
-
Ensure at least five to seven concentration levels are prepared to cover the expected concentration range of your samples.[20]
-
Also prepare a "zero" point, which consists only of the blank matrix extract.
-
-
Analysis: Analyze the prepared matrix-matched standards using your LC-MS/MS or GC-MS method.
-
Data Processing: Construct a calibration curve by plotting the instrument response (peak area) against the known concentration of this compound in each standard. Use this curve to quantify the concentration in your unknown samples.
Protocol 2: The Standard Addition Method
This protocol is ideal for complex or variable matrices where a suitable blank matrix is unavailable.[15][16]
Objective: To quantify this compound by adding known amounts of the analyte to the sample itself, thereby creating an in-sample calibration.
Materials:
-
Sample with an unknown concentration of this compound.
-
A standard solution of this compound with a precisely known concentration.
-
Volumetric flasks and precision pipettes.
Procedure:
-
Prepare a Series of Spiked Samples:
-
Dispense equal volumes of your unknown sample into a series of at least four volumetric flasks.[15][16]
-
Leave the first flask unspiked (this is your unknown).
-
To the remaining flasks, add increasing, known volumes of the standard this compound solution.[15]
-
Dilute all flasks to the final volume with a suitable solvent.
-
-
Analysis: Analyze each of the prepared solutions (the unspiked sample and the spiked samples) using your analytical method.
-
Data Processing:
-
Plot the measured analytical signal (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-axis (where the signal is zero). The absolute value of the x-intercept represents the original concentration of this compound in the unspiked sample.[6][14]
-
Method Validation Considerations
It is imperative that any analytical method for this compound, especially for regulatory or quality control purposes, is properly validated.[21][22][23] Validation demonstrates that the method is suitable for its intended purpose.[23][24] Key validation parameters include:
-
Specificity and Selectivity: The method's ability to differentiate and quantify this compound in the presence of other matrix components.[23]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[25]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Ruggedness: The reproducibility of the test results under a variety of normal test conditions (e.g., different analysts, instruments, days).
Guidelines from regulatory bodies such as the FDA provide a framework for conducting these validation studies.[24]
References
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- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
- Matrix-Matched Pesticide Standard Curve Preparation - Protocol. (2024, May 19). OneLab.
- Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure.
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (n.d.). National Institutes of Health.
- Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of Pheromones. (n.d.). Benchchem.
- Calibration Methods (Harris). (2020, October 27). Chemistry LibreTexts.
- Standard addition. (n.d.). Wikipedia.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health.
- VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997, December 4). FAO Knowledge Repository.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. (2014, September 3). Food Safety Magazine.
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
- Understanding Method Validation in Food Testing Laboratories. (2025, August 1). Food Safety Institute.
- Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Diverse Food Types. (2017, April 25). Select Science.
- Reduction in Matrix-Related Signal Suppression Effects in Electrospray Ionization Mass Spectrometry Using On-Line Two-Dimensional Liquid Chromatography. (n.d.). ACS Publications.
- Multi-Analyst, Multi-Matrix Performance of the QuEChERS Approach for Pesticide Residues in Foods and Feeds Using HPLC/MS/MS Analysis with Different Calibration Techniques. (n.d.). Oxford Academic.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). University of Paris-Saclay.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023, October 31). National Institutes of Health.
- Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. (n.d.). Chromtech.
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). FDA.
- Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. (2012, December 28). PubMed.
- Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. (2016, February 15). NRC Publications Archive - Canada.ca.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
- Matrix-matched Calibration. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München.
- Application Note: Quantitative Analysis of 2- Acetyl-1-pyrroline in Food Matrices using a Novel Derivatization-Based LC. (n.d.). Benchchem.
- challenges in 2-acetyl-1-pyrroline quantification in complex matrices. (n.d.). Benchchem.
- (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 2). ResearchGate.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI.
- Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL.
- matrix effects in bioanalysis with stable isotope labeled standards. (n.d.). Benchchem.
- Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022, May 27). MDPI.
- Preparation of for matrix matched calibration, with corresponding sample concentrations. (n.d.). ResearchGate.
- Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. (2019, March 13). PubMed.
- Efficient Analysis of 2-Acetyl-1-Pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS | Request PDF. (n.d.). ResearchGate.
- Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. (n.d.). Semantic Scholar.
- Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf. (n.d.). Slideshare.
- matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. (n.d.). PubMed.
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Technical Support Center: Enhancing the Extraction Efficiency of 2-Acetyl-1-ethylpyrrole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Acetyl-1-ethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this versatile aromatic compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own experiments effectively.
Section 1: Foundational Knowledge - Physicochemical Properties of this compound
A successful extraction begins with a thorough understanding of the target molecule. This compound is a heterocyclic aromatic ketone valued for its unique nutty, roasted aroma and its utility as a building block in pharmaceutical and material science research.[1][2] Its physical properties are critical in determining the optimal extraction strategy.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Extraction | Source(s) |
| Molecular Formula | C₈H₁₁NO | - | [1] |
| Molecular Weight | 137.18 g/mol | Influences diffusion rates and behavior in mass spectrometry. | [1][3] |
| Appearance | Colorless to yellow/orange clear liquid | A visual indicator of purity; color changes may suggest degradation. | [1] |
| Boiling Point | 237-239 °C (at 760 mmHg); 82 °C (at 12 mmHg) | High atmospheric boiling point suggests vacuum distillation is preferable to avoid degradation. Suitable for steam distillation. | [1][3] |
| Melting Point | 52-54 °C | The compound is a solid at standard room temperature. | [3] |
| Solubility in Water | Insoluble (Predicted: 1.16 g/L) | Essential for liquid-liquid extraction (LLE), enabling separation from aqueous phases. | [3][4] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane), fixed oils, and propylene glycol. | Guides the selection of appropriate solvents for LLE, SPE, and sample dissolution. | [3][5] |
| Density | ~1.01 - 1.058 g/mL | Determines which layer (aqueous or organic) will be on top during LLE. Being close to water, phase separation may be slow. | [1][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: I am starting a new project. What is the most robust method for extracting this compound from a liquid matrix?
For most aqueous-based samples, Liquid-Liquid Extraction (LLE) is the recommended starting point due to its simplicity and scalability. Given the compound's insolubility in water and high solubility in common organic solvents like dichloromethane or ethyl acetate, LLE provides a straightforward method for initial purification and concentration.[3] For complex matrices or when higher purity is required, Solid-Phase Extraction (SPE) should be considered as a subsequent or alternative step.
Q2: How do I select the best organic solvent for my Liquid-Liquid Extraction (LLE)?
The ideal solvent should have three key properties:
-
High affinity for this compound: To maximize recovery.
-
Immiscibility with the sample matrix (usually water): To ensure clean phase separation.
-
A low boiling point: To facilitate easy removal post-extraction without degrading the analyte.
Based on these criteria, Dichloromethane (DCM) and Ethyl Acetate are excellent initial choices. DCM is denser than water and will form the bottom layer, while ethyl acetate is less dense. Your choice may also depend on downstream applications and safety protocols.
Q3: My extraction yield is consistently low. What are the most common culprits?
Low yield is a frequent issue that can stem from several factors:
-
Incorrect pH: The pH of the aqueous phase can influence the solubility of matrix components. While this compound is neutral, adjusting the pH can help suppress the solubility of acidic or basic impurities in the organic phase.
-
Insufficient Mixing: In LLE, inadequate agitation prevents the efficient transfer of the analyte from the aqueous to the organic phase.
-
Incomplete Elution in SPE: The elution solvent in SPE may not be strong enough to desorb the analyte completely from the sorbent.
-
Analyte Volatility: If you are evaporating the solvent at too high a temperature, you may be losing your product. Given its boiling point of 82 °C at 12 mmHg, this compound has moderate volatility.[1]
Q4: Is this compound stable enough for thermal extraction methods like distillation?
Yes, but with caution. The compound's high atmospheric boiling point (237-239 °C) suggests that simple distillation could lead to thermal degradation, especially if impurities are present.[3] Steam distillation is a highly effective and gentler alternative. This technique allows for the distillation of heat-sensitive compounds at temperatures below their decomposition point by passing steam through the mixture.[6][7][8] It is widely used for extracting aromatic compounds and essential oils, making it well-suited for this compound.[8][9]
Section 3: Troubleshooting Guide - Liquid-Liquid Extraction (LLE)
This guide provides solutions to specific problems encountered during LLE.
Q: I'm observing a persistent emulsion at the aqueous-organic interface. How can I resolve this?
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like molecules at the interface.[10] This is common in complex matrices like cell lysates or food products. Aggressive shaking is a primary cause.[10]
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity is often the simplest solution.[11]
-
"Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[10]
-
Gentle Agitation: Gently swirl the mixture with a glass rod at the emulsion interface.[11]
-
Filtration: Pass the entire mixture through a plug of glass wool or phase separation filter paper.[10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the phases.[10]
Workflow: Troubleshooting Emulsion Formation in LLE
Caption: A step-by-step workflow for resolving emulsions in LLE.
Q: I've performed the extraction, but I'm unsure which layer is the organic phase. How can I be certain?
Causality: The position of the layers is determined by their relative densities. While many organic solvents are less dense than water, chlorinated solvents like dichloromethane are denser. The density of this compound itself is very close to water (~1.01 g/mL), which can make visual separation tricky if concentrations are high.[1]
Solutions:
-
Check the Solvent Density: Know the density of your extraction solvent beforehand. Dichloromethane (~1.33 g/mL) will be the bottom layer. Ethyl acetate (~0.90 g/mL) will be the top layer.
-
The "Drop Test": Add a few drops of deionized water to the funnel. The layer that increases in volume is the aqueous layer.[11] This is the most reliable method.
-
Safety First: Never discard any layer until you have definitively identified your product in the other.[12]
Section 4: Troubleshooting Guide - Solid-Phase Extraction (SPE)
SPE offers higher selectivity and can be more easily automated than LLE. It is an excellent choice for sample clean-up and concentration.[13]
Q: What type of SPE sorbent is best for this compound?
Causality: Sorbent selection depends on the polarity of the analyte and the matrix. This compound is a moderately polar compound due to the ketone and pyrrole nitrogen functionalities.
Recommendation:
-
Reversed-Phase (RP) SPE: This is the most common and recommended mode. Sorbents like C18 or a polymeric sorbent (e.g., Strata-X) are ideal.[14] The analyte is loaded under aqueous conditions and eluted with a non-polar organic solvent (like acetonitrile or methanol).
-
Normal-Phase (NP) SPE: This can be used if your sample is already dissolved in a non-polar solvent. The analyte is loaded in a non-polar solvent and eluted with a more polar one.
Workflow: Selecting an Extraction Method
Caption: Decision tree for selecting the appropriate extraction technique.
Q: My analyte is eluting during the sample loading or wash step (breakthrough). How do I fix this?
Causality: Breakthrough occurs when the interaction between the analyte and the sorbent is too weak. This can be due to an inappropriate solvent environment or overloading the cartridge.
Solutions:
-
Adjust Sample Polarity: For reversed-phase SPE, ensure your sample is loaded in a predominantly aqueous solution. If the sample contains a high percentage of organic solvent, the analyte will not bind effectively. Dilute your sample with water or buffer.[15]
-
Check Sample pH: Ensure the sample pH is adjusted to keep the analyte in its most neutral, non-ionized state to maximize hydrophobic interaction with a reversed-phase sorbent.
-
Reduce Flow Rate: A high flow rate during sample loading can prevent the establishment of equilibrium between the analyte and the sorbent. Reduce the loading flow rate to 1-2 mL/min.[16]
-
Use a Stronger Sorbent or More Sorbent: If breakthrough persists, consider a sorbent with a higher carbon load (for RP) or simply use a larger cartridge with more sorbent mass.[13]
Q: Analyte recovery is low during the final elution step. What can I do to improve it?
Causality: Poor elution recovery means the elution solvent is not strong enough to disrupt the analyte-sorbent interaction, or the elution volume is insufficient.
Solutions:
-
Increase Elution Solvent Strength: For reversed-phase SPE, increase the percentage of organic solvent (e.g., from 50% methanol to 90% methanol). For normal-phase, increase the polarity of the elution solvent.
-
Incorporate a "Soak" Step: Add the elution solvent to the cartridge and let it sit for 1-5 minutes before passing it through. This "soak" allows the solvent to fully penetrate the sorbent and desorb the analyte, which can significantly improve recovery.[15][16]
-
Use Multiple, Small Elutions: Instead of eluting with one 5 mL volume, try eluting with two separate 2.5 mL volumes. This is often more effective than a single large volume elution.[13]
-
Check for Secondary Interactions: this compound has a ketone group that could have secondary interactions with residual silanol groups on silica-based sorbents. Using an end-capped C18 sorbent or a polymeric sorbent can mitigate this.
Section 5: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Liquid-Liquid Extraction (LLE) from an Aqueous Matrix
-
Preparation: In a properly sized separatory funnel, add 100 mL of the aqueous sample containing this compound.
-
First Extraction: Add 30 mL of dichloromethane (DCM).
-
Causality: Using a solvent volume that is ~1/3 of the sample volume is a common starting point for efficient extraction.
-
-
Mixing: Stopper the funnel and invert it, ensuring to vent frequently by opening the stopcock to release pressure. Gently rock the funnel for 2-3 minutes. Avoid vigorous shaking to prevent emulsion formation.[10]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. DCM will be the bottom layer.
-
Collection: Carefully drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction (steps 2-5) two more times with fresh 30 mL aliquots of DCM, combining all organic extracts in the same flask.
-
Causality: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
-
Drying: Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove residual water.
-
Concentration: Carefully remove the solvent using a rotary evaporator under reduced pressure. Be mindful of the bath temperature to avoid loss of the volatile analyte.
Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)
-
Sorbent Selection: Choose a 100 mg, 3 mL C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to go dry.
-
Causality: Conditioning activates the C18 chains by solvating them, preparing them to bind the analyte.
-
-
Sample Loading: Load up to 5 mL of the pre-treated aqueous sample at a flow rate of ~1 mL/min.
-
Pre-treatment: Ensure the sample is filtered and its organic content is less than 5%.
-
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water.
-
Causality: This step removes weakly bound, hydrophilic impurities without eluting the target analyte.
-
-
Drying: Dry the cartridge under a stream of nitrogen or house vacuum for 5-10 minutes to remove the wash solvent.
-
Elution: Elute the this compound from the cartridge using 2 mL of acetonitrile. Incorporate a 1-minute soak step by stopping the flow after the solvent has covered the sorbent bed. Collect the eluate in a clean vial.
-
Final Step: The eluate can now be analyzed directly by GC-MS or LC-MS, or the solvent can be evaporated for further analysis.
References
- Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. (2025). Aethera Analytics.
- Steam Distillation of Essential Oils. (2025). EllementalPRO.
- This compound - Chemical Properties. Bouling Chemical Co., Limited.
- Extraction Methods. Eden Botanicals.
- Steam Distill
- Buttery, P. G., & Ling, L. C. (1995). 2-Acetyl-1-pyrroline and its tautomer in rice. Journal of Agricultural and Food Chemistry.
- Steam Distill
- Yaylayan, V. A., & Keyhani, A. (2001). Microwave-Assisted Synthesis and Extraction of Selected Maillard Reaction Products. Journal of Agricultural and Food Chemistry.
- This compound. Chem-Impex.
- Multi-response optimization of a green solid-phase extraction for the analysis of heterocyclic aromatic amines.
- Compound this compound (FDB000964). FooDB.
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
- Extraction of maillard reaction products
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Engel, K. H. (1945). U.S. Patent No. 2,388,475. Washington, DC: U.S.
- Extraction of 2-Acetyl-1-Pyrroline (2AP) in Pandan Leaves. Jurnal Teknologi.
- Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. MDPI.
- Isolation of Pyrrole.
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- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. MDPI.
- Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. PubMed.
- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures.
- Extraction, Identification and Quantification Methods of Rice Aroma Compounds with Emphasis on 2-Acetyl-1-Pyrroline (2-AP). Taylor & Francis Online.
- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. PMC.
- Problems with extractions. University of York.
- 2-Acetylpyrrole. PubChem.
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- Maillard reaction. Wikipedia.
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- Synthesis and Analytical Aspects of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Chromatographic Extraction and LC–Triple Quadrupole Mass Spectrometric Determination of Acrylamide in Powdered Infant Formulas.
- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applic
- Innovative Solid-Phase Extraction Str
- 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. PromoChrom.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- Understanding and Improving Solid-Phase Extraction.
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Minimizing solvent effects in 2-Acetyl-1-ethylpyrrole analysis
Welcome to the technical support center for the analysis of 2-Acetyl-1-ethylpyrrole. This resource is designed for researchers, scientists, and professionals in the drug development and flavor chemistry fields. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of analyzing this nutty-flavored compound, with a specific focus on minimizing solvent-related effects that can compromise data quality.
Introduction to this compound Analysis
This compound, with the molecular formula C₈H₁₁NO, is a key aroma compound found in various food products like coffee and roasted nuts.[1] Its accurate quantification is crucial for quality control and flavor profile studies. The primary analytical techniques for this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[2] However, the chemical properties of this compound and the matrices it's found in can present significant analytical challenges, many of which are rooted in solvent choice.
This guide provides practical, field-proven insights to help you anticipate and resolve these issues, ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide: Common Issues in this compound Analysis
This section addresses specific problems you may encounter during your experiments, their likely causes related to solvent effects, and step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Question: My this compound peak is showing significant tailing or fronting in my GC-MS analysis. What could be the cause and how do I fix it?
Answer:
Poor peak shape in GC is often a result of interactions between the analyte, the solvent, and the stationary phase, or improper focusing of the analyte at the head of the column.
Causality:
-
Analyte-Stationary Phase Mismatch: this compound possesses a polar acetyl group and a moderately polar pyrrole ring. If you are using a non-polar stationary phase, strong interactions between the analyte and any active sites (e.g., free silanols) on the column can lead to peak tailing.
-
Solvent-Stationary Phase Polarity Mismatch: For splitless injections, the solvent must properly "wet" the stationary phase to form a uniform film. If the solvent polarity is mismatched with the stationary phase (e.g., a polar solvent like methanol on a non-polar DB-5 column), the solvent can bead up, leading to a non-uniform film, poor analyte focusing, and distorted peak shapes.[3]
-
Improper Solvent Focusing: In splitless injection, the initial oven temperature should be set about 10-20°C below the boiling point of the solvent.[4] This allows the solvent to condense at the head of the column, trapping the analyte in a narrow band (solvent focusing). If the initial oven temperature is too high, this focusing effect is lost, leading to broad or split peaks.[4][5]
Troubleshooting Protocol:
-
Verify Column Choice: For a polar analyte like this compound, a mid-polarity stationary phase (e.g., a phase containing 50% phenyl substitution) is often a good starting point to achieve symmetrical peaks.
-
Match Solvent to Stationary Phase:
-
For non-polar columns (e.g., DB-1, DB-5), use non-polar solvents like hexane or toluene.
-
For polar columns (e.g., WAX columns), use more polar solvents like methanol or acetonitrile, though care must be taken to avoid phase stripping.
-
-
Optimize Initial Oven Temperature:
-
Consider Solventless Injection: Techniques like Headspace (HS) or Solid-Phase Microextraction (SPME) eliminate the solvent, thereby circumventing solvent-related peak distortion.[7]
Issue 2: Inconsistent Signal Intensity or Ion Suppression in LC-MS Analysis
Question: I'm observing significant signal variability and suppression for this compound when analyzing complex samples by LC-MS. How can I improve my signal consistency?
Answer:
Signal suppression in LC-MS, particularly with Electrospray Ionization (ESI), is a common and challenging issue often caused by the sample matrix and the mobile phase composition.
Causality:
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization in the MS source, leading to a decrease in its signal (ion suppression).[8] This is a major challenge in complex matrices like food extracts.[9]
-
Mobile Phase Mismatch with Ionization: The efficiency of ESI is highly dependent on the properties of the mobile phase. Solvents with high surface tension and low volatility (like pure water) can lead to poor spray stability and reduced ion formation.[10] The pH of the mobile phase also plays a critical role in the ionization of analytes.[11]
-
Solvent Adduct Formation: The solvents and additives in the mobile phase can form adducts with the analyte (e.g., [M+Na]⁺, [M+HCOO]⁻), which can fragment differently or not be the target ion, leading to an apparent loss of signal for the intended protonated molecule ([M+H]⁺).[10]
Troubleshooting Protocol:
-
Optimize Sample Preparation:
-
Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before LC-MS analysis.
-
Consider a solvent-free extraction method like SPME if applicable to your sample matrix.[7]
-
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Increase the proportion of organic solvent (e.g., acetonitrile or methanol) in the mobile phase, as this generally improves ESI efficiency by reducing surface tension and increasing volatility.[10]
-
Additives: Incorporate a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the mobile phase to promote the formation of a single, stable protonated or deprotonated species, depending on the analyte's properties.
-
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., deuterated this compound).[9] This standard will experience the same degree of ion suppression as the analyte, allowing for accurate quantification.
-
Evaluate Different Ionization Sources: If ESI proves problematic, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be less susceptible to matrix effects for certain compounds.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving my this compound standard?
A1: Based on its known solubility, ethanol is a good starting point for preparing stock solutions of this compound.[1] It is also soluble in other common organic solvents like dichloromethane.[6] For reversed-phase HPLC, it is common to dissolve the standard in the mobile phase, or a solvent with a similar or weaker elution strength than the initial mobile phase conditions.
Q2: My this compound seems to be degrading in solution. How can I prevent this?
A2: Pyrrole derivatives can be susceptible to oxidation and polymerization.[12] To mitigate degradation:
-
Use Fresh Solvents: Always use high-purity, freshly opened or distilled solvents to avoid contaminants that could catalyze degradation.[12]
-
Work Under Inert Atmosphere: When preparing solutions, especially for long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[12]
-
Store Properly: Store stock solutions in a cool, dark place. Amber vials are recommended to protect from light.
-
Consider Derivatization: For challenging analyses, derivatizing the this compound to a more stable compound can be an effective strategy.[9][13]
Q3: How do I choose between different extraction techniques to minimize solvent effects?
A3: The choice of extraction technique depends on the analyte's volatility and the sample matrix.
-
Solvent Extraction (LLE/SPE): Traditional methods that are effective but can introduce matrix components that cause interference. Thorough cleanup steps are crucial.
-
Headspace (HS) Analysis: Excellent for volatile compounds in complex matrices as it leaves non-volatile matrix components behind. This is a strong candidate for this compound analysis.[14]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that concentrates analytes on a coated fiber.[7] It is widely used for flavor and fragrance analysis and can significantly reduce matrix interference.[15][16]
Data and Protocols
Table 1: Properties of Common Solvents in Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) | Notes for this compound Analysis |
| n-Hexane | 0.1 | 69 | 195 | Good for non-polar GC columns; may have limited solubility for the analyte. |
| Dichloromethane | 3.1 | 40 | 233 | Good solvent for extraction; volatile. |
| Acetonitrile | 5.8 | 82 | 190 | Common mobile phase for reversed-phase HPLC; good ESI solvent.[17] |
| Methanol | 5.1 | 65 | 205 | Common mobile phase for reversed-phase HPLC; can cause swelling of some SPE phases. |
| Water | 10.2 | 100 | 180 | Used in reversed-phase HPLC; high surface tension can negatively impact ESI.[10] |
| Ethanol | 4.3 | 78 | 210 | Good solubility for this compound.[1] |
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis
This protocol provides a general workflow for the analysis of this compound in a liquid or solid matrix.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial (e.g., 20 mL).
-
If using an internal standard, spike the sample with a known amount of the standard solution. A stable isotope-labeled standard is recommended.[9][15]
-
For solid samples, adding a small amount of water can help with the release of volatile compounds.
-
-
Equilibration:
-
Seal the vial and place it in a heating block or the autosampler's incubator.
-
Allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[15]
-
-
Extraction:
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the equilibration temperature.[15]
-
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.
-
Start the GC-MS data acquisition at the beginning of the desorption process.
-
Visualizations
Workflow for Minimizing Solvent Effects
Caption: A workflow for method development focusing on minimizing solvent effects.
Logic Diagram for Troubleshooting GC Peak Distortion
Caption: A decision tree for troubleshooting GC peak shape issues.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]
-
Kruve, A., & Kaupmees, K. (2017). Effect of Eluent on the Ionization Process in Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
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ChromaNik Technologies Inc. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Retrieved from [Link]
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Kruve, A., & Kaupmees, K. (2017). Solvent effects on electrospray ionization. ResearchGate. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). This compound. Retrieved from [Link]
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University of Victoria. (2024, October 12). The amenability of different solvents to electrospray ionization mass spectrometry. Retrieved from [Link]
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Jost, R., et al. (2019). Efficient Analysis of 2-Acetyl-1-Pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. PubMed, 67(10), 3046-3054. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of Solvent on the Maximum Charge State and Charge State Distribution of Protein Ions Produced by Electrospray Ionization. Retrieved from [Link]
-
Agilent. (2025, May 23). Understanding Solvent Focusing Gas Chromatography and How it can be Optimized for Splitless Injections. Retrieved from [Link]
-
LCGC International. (2021, June 4). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. Retrieved from [Link]
-
Leito, I., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(6), 1023-1031. Retrieved from [Link]
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Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Acetylpyrrole. Retrieved from [Link]
-
LCGC Blog. (2017, March 1). Solvent Choice for GC Injection – a Critical Method Variable!. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. Retrieved from [Link]
-
Jost, R., et al. (2019). Efficient Analysis of 2-Acetyl-1-Pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. ResearchGate. Retrieved from [Link]
-
Yu, P., et al. (2022). A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV. ResearchGate. Retrieved from [Link]
-
Yoshihashi, T., et al. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. PubMed, 1218(39), 10387-10391. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Retrieved from [Link]
-
Yoshihashi, T., et al. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
MDPI. (2023, December 16). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. Retrieved from [Link]
-
KoreaScience. (n.d.). Headspace-based approaches for volatile analysis: A review. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]
-
National Institutes of Health. (2022, March 14). Solvent and Flow Rate Effects on the Observed Compositional Profiles and the Relative Intensities of Radical and Protonated Species in Atmospheric Pressure Photoionization Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Retrieved from [Link]
-
OpenLIB. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Retrieved from [Link]
-
MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Retrieved from [Link]
-
ResearchGate. (2022, October 20). Direct determination of 2-acetyl-1-pyrroline in rice by ultrasound-assisted solvent extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2020, September 16). How to remove excess pyrrole from a reaction mixture?. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Headspace Analysis in Chemical Ecology: Effects of Different Sampling Methods on Ratios of Volatile Compounds Present in Headspace Samples. Retrieved from [Link]
-
ACS Publications. (2011, June 14). Solvent Effects on the Structure and Spectroscopy of the Emitting States of 1-Phenylpyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of 2-Acetyl-1-Pyrroline (2AP) in Pandan Leaves (Pandanus Amaryllifolius Roxb.) Via Solvent Extraction Method: Effect of Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Headspace solid-phase microextraction for wine volatile analysis. Retrieved from [Link]
-
MDPI. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved from [Link]
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Technical Support Center: Refinement & Sensory Evaluation of 2-Acetyl-1-ethylpyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the refinement and sensory evaluation of 2-Acetyl-1-ethylpyrrole (AEPy). This resource is designed for researchers, flavor chemists, and quality control professionals who require high-purity AEPy for accurate and reproducible sensory analysis. We will address common challenges encountered during purification, analytical validation, and sensory panel assessment.
PART 1: Purification & Refinement Troubleshooting
The synthesis of this compound can result in various impurities, including unreacted starting materials, by-products, and residual solvents.[1] These contaminants can significantly impact the final sensory profile, introducing off-notes that mask the compound's characteristic warm, nutty, and ethereal aroma.[2] This section provides solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My crude AEPy sample is dark yellow/brown. What is the best initial purification step?
A1: A dark coloration often indicates the presence of polymeric or high-molecular-weight impurities. Before attempting distillation, consider an activated charcoal treatment. Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethanol or dichloromethane), add 1-2% activated charcoal by weight, and stir for 15-30 minutes at room temperature.[3] The colored impurities will adsorb onto the carbon. Filter the solution through a pad of Celite to remove the charcoal before proceeding with solvent evaporation and further purification like distillation.[3]
Q2: Should I use simple, fractional, or vacuum distillation to purify this compound?
A2: Given that this compound has a high boiling point at atmospheric pressure (209-211°C), vacuum distillation is the highly recommended method.[2][4] Heating organic compounds above 150°C for extended periods can lead to decomposition, creating new impurities that alter the sensory profile.[4]
-
Simple Distillation: Only suitable if impurities are non-volatile (e.g., salts, polymers) and the compound is thermally stable at its atmospheric boiling point. This is not ideal for AEPy.
-
Fractional Distillation: Use this method if you need to separate AEPy from other volatile impurities with close boiling points. However, this should still be performed under vacuum to lower the required temperature.
-
Vacuum Distillation: This is the best choice. It lowers the boiling point significantly (e.g., 82°C at 12 mmHg), preventing thermal degradation and ensuring the integrity of the aroma profile.[4][5]
Q3: My yield after vacuum distillation is very low. What are the potential causes?
A3: Low yield is a common issue. Consider these factors:
-
System Leaks: Even a small leak in your vacuum setup will prevent the system from reaching the target pressure, requiring higher temperatures and potentially leading to product loss or degradation. Check all joints and seals.
-
Inadequate Condensation: Ensure your condenser has a sufficient flow of cold water. If the vapor passes through the condenser without condensing, it will be lost to the vacuum pump.
-
Incorrect Temperature/Pressure: The distillation temperature must be appropriate for the vacuum level. For best results, aim for a pressure where your compound boils between 45°C and 180°C.[4]
-
Bumping: Violent boiling can cause the liquid to splash directly into the collection flask, carrying impurities with it. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Q4: Can I use recrystallization to purify AEPy?
A4: Yes, recrystallization can be an effective method, especially for removing impurities with different solubility profiles. This compound is a solid at room temperature (Melting Point: 52-54°C) and is soluble in common organic solvents like ethanol.[6][7] The general procedure involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals.
Purification Workflow Overview
Caption: Workflow for AEPy purification and validation.
PART 2: Analytical & Purity Verification
Instrumental analysis is a non-negotiable step to validate the purity of your refined AEPy before presenting it to a sensory panel. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, allowing for both separation and identification of volatile impurities.[1]
GC-MS Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Active Sites: Free silanol groups in the injector liner or column can interact with the polar acetyl group of AEPy. Column Overload: Injecting too much sample. | Deactivate Liner: Use a deactivated glass wool liner or replace the liner. Lower Concentration: Dilute your sample. Column Conditioning: Bake out the column at a high temperature to remove contaminants.[8][9] |
| Peak Fronting | Column Overload: A severe case of injecting too concentrated a sample. Incompatible Solvent: The sample solvent is not compatible with the column's stationary phase. | Reduce Injection Volume/Concentration: Perform a split injection or dilute the sample.[8] Solvent Matching: Ensure your solvent is appropriate for the column phase. |
| Ghost Peaks | Contamination: Carryover from a previous injection, contaminated syringe, or septum bleed. | Run Blanks: Inject a solvent blank to confirm carryover. Clean Syringe: Thoroughly rinse the syringe. Replace Septum: Use high-quality, low-bleed septa.[10] |
| Poor Resolution | Incorrect Temperature Program: The oven temperature ramp is too fast. Column Degradation: The stationary phase is damaged. | Optimize Method: Slow down the temperature ramp rate. Clip Column: Remove the first few centimeters of the column. If that fails, replace the column.[8] |
| High Baseline Noise | Carrier Gas Impurity: Contaminants in the helium or hydrogen supply. Column Bleed: Stationary phase is degrading at high temperatures. | Install/Replace Gas Traps: Use high-capacity oxygen, moisture, and hydrocarbon traps. Use Low-Bleed Column: Ensure you are using a high-quality, low-bleed GC column.[9][11] |
PART 3: Sensory Evaluation Best Practices & Troubleshooting
Even a chemically pure compound can yield inconsistent sensory results if the evaluation is not conducted under controlled conditions. The human palate is a highly sensitive instrument, but it is also susceptible to bias and fatigue.[12]
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate sensory test for evaluating the purity of AEPy?
A1: A Triangle Test is ideal for this purpose.[13][14] In this discrimination test, panelists are given three samples, two of which are identical (e.g., your previous standard batch) and one is different (your newly purified batch). They are asked to identify the odd sample out.[15] A statistically significant number of correct identifications indicates a perceivable sensory difference between the batches.
Q2: My sensory panel reports an unexpected "plastic" or "chemical" off-note, but my GC-MS shows >99% purity. What's happening?
A2: This highlights the synergy required between instrumental and sensory analysis. The cause could be:
-
Trace Impurities Below GC Detection Limits: Some compounds have extremely low odor thresholds and can be perceived by the human nose even at concentrations the GC-MS cannot detect.[16] Gas Chromatography-Olfactometry (GC-O), which combines GC with a human assessor sniffing the column effluent, is the ideal technique to identify the specific compound causing the off-note.[13][17]
-
Contaminated Evaluation Materials: Ensure all glassware, water, and sample carriers are completely odor-free. Run blanks with just the carrier to confirm.
-
Panelist Suggestion/Bias: The description of an off-note by one panelist can influence others. Ensure panelists evaluate samples in individual, isolated booths and do not communicate during the session.[15][18]
Q3: How do I prevent sensory fatigue among my panelists?
A3: Sensory fatigue can quickly invalidate your results.
-
Limit Samples: Do not present more than six samples in a single session.[15]
-
Provide Palate Cleansers: Unsalted crackers and room-temperature, odor-free water should be used to cleanse the palate between samples.[18]
-
Mandate Breaks: Enforce a break of at least 15-20 minutes between sessions.
-
Randomize Presentation: The order in which samples are presented should be randomized for each panelist to avoid order-effect bias.[19]
Sensory Evaluation Workflow: Triangle Test
Caption: Standard workflow for a sensory triangle test.
PART 4: Standard Operating Protocols
Protocol 1: Vacuum Distillation of this compound
-
System Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed. Connect the vacuum adapter to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Charging the Flask: Charge the round-bottom distillation flask with the crude AEPy and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Turn on the condenser cooling water. Slowly and carefully apply the vacuum. The crude material may bubble as residual solvents are removed.
-
Heating: Once a stable vacuum is achieved (e.g., ~12 mmHg), begin heating the distillation flask using a heating mantle set on a lab jack.
-
Distillation: Increase the temperature gradually. The AEPy will begin to boil and condense in the condenser. The head temperature should remain stable at the boiling point for the given pressure (approx. 82°C at 12 mmHg).[5]
-
Collection: Collect the clear, colorless distillate in the receiving flask. Discard any initial forerun that comes over at a lower temperature.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum. Releasing the vacuum while the system is hot can cause an explosion.
-
Storage: Store the purified, solid AEPy in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.[6][20]
Protocol 2: Sensory Panel Training for AEPy Evaluation
-
Panelist Selection: Screen potential panelists for their ability to detect basic tastes and aromas and for their ability to describe sensory perceptions.[18]
-
Lexicon Development: Create a standardized list of aroma descriptors relevant to AEPy. This ensures all panelists are "speaking the same language."[12]
-
Positive Descriptors: Nutty, roasted, popcorn-like, bready.
-
Potential Off-Notes: Acrid, chemical, plastic, burnt, musty.
-
-
Reference Standards: Prepare reference samples for each descriptor. For example, provide a sample of roasted nuts for the "nutty" attribute. For off-notes, use spiked samples with known aroma compounds if available and safe.
-
Intensity Scaling: Train panelists to use a consistent intensity scale (e.g., a 9-point scale where 1 = not perceptible and 9 = extremely strong).
-
Validation: Conduct regular training sessions and validate panelist performance using blind-coded standards and spiked samples to ensure their assessments remain calibrated and reproducible.[12]
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Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. Retrieved from [Link]
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Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]
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Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. Retrieved from [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
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Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
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Brewers Association. (n.d.). Craft Brewers Guide to Building a Sensory Panel. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]
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ACS Publications. (2024, April 19). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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-
MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Retrieved from [Link]
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-
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PubMed. (2019, March 13). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. J Agric Food Chem. Retrieved from [Link]
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ThaiScience. (n.d.). Effect of Storage Conditions on 2- Acetyl-1-pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105. Retrieved from [Link]
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- 20. 2-Acetyl-1-methylpyrrole(932-16-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Optimizing Storage and Handling of 2-Acetyl-1-ethylpyrrole
Welcome to the comprehensive technical support guide for 2-Acetyl-1-ethylpyrrole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic ketone in their work. As a molecule with applications ranging from flavor and fragrance chemistry to pharmaceutical synthesis, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.[1] This guide provides in-depth, field-proven insights into the optimal storage conditions, troubleshooting common degradation issues, and answers to frequently asked questions, ensuring the long-term stability and purity of your this compound samples.
I. Understanding the Chemical Nature of this compound
This compound is an aromatic ketone characterized by a pyrrole ring N-substituted with an ethyl group and an acetyl group at the 2-position.[1][2] This structure, while conferring desirable properties, also presents inherent stability challenges. The electron-rich pyrrole ring is susceptible to oxidation, and the overall molecule can be sensitive to light, temperature, and pH extremes. A foundational understanding of these properties is the first step toward optimizing its storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39741-41-8 | [3] |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid/solid | [4] |
| Melting Point | 52-54 °C | |
| Boiling Point | 237-239 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) |
II. Troubleshooting Guide: Identifying and Resolving Degradation
This section addresses specific issues you may encounter during the storage and use of this compound. The troubleshooting workflows are designed to help you pinpoint the cause of degradation and take corrective action.
Issue 1: Sample Discoloration (Yellowing to Browning)
Observation: Your previously colorless or light-yellow sample of this compound has developed a yellow, orange, or even brown hue.
Potential Cause: Discoloration is a primary indicator of chemical degradation, most commonly through oxidation and polymerization. The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, which can initiate a cascade of reactions leading to the formation of colored oligomeric or polymeric species. This process can be accelerated by exposure to light and elevated temperatures. Studies on the related compound, 2-acetyl-1-pyrroline, have shown that it readily undergoes polymerization in aqueous solutions, leading to a rapid color change from colorless to red. A similar pathway is plausible for this compound.
Troubleshooting and Resolution Workflow:
Caption: Troubleshooting workflow for discolored this compound.
Immediate Corrective Actions:
-
Inert Atmosphere: Immediately blanket the sample with an inert gas such as argon or nitrogen before sealing the container.
-
Cold Storage: Transfer the sample to a refrigerator and maintain a temperature between 2-8°C.
-
Light Protection: If the sample is in a clear container, transfer it to an amber vial or wrap the existing container in aluminum foil to protect it from light.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/GC)
Observation: Your analytical chromatogram (HPLC or GC) shows new, unexpected peaks that were not present in the initial analysis of the compound.
Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products or impurities. Based on the known reactivity of pyrrole derivatives, these could include:
-
Oxidation Products: The pyrrole ring can be oxidized, potentially leading to ring-opened products or the introduction of hydroxyl groups.
-
Polymers/Oligomers: As mentioned, self-polymerization can occur, which would be evident as a series of new, often broader, peaks in the chromatogram.
-
Hydrolysis Products: If the sample has been exposed to moisture, particularly under acidic or basic conditions, hydrolysis of the acetyl group could occur, though this is generally less common for ketones compared to esters.
Troubleshooting and Resolution Workflow:
Caption: Workflow for identifying unknown peaks in this compound analysis.
Recommended Actions:
-
Mass Spectrometry (MS) Analysis: If your chromatographic system is coupled to a mass spectrometer, analyze the unknown peaks to determine their molecular weights. This is the most direct way to gain structural information about the degradants.
-
Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products. A general protocol is provided in Section IV.
III. Frequently Asked Questions (FAQs)
Q1: What are the absolute optimal storage conditions for long-term stability?
A: For maximal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial .
-
Rationale: The low temperature slows down the rate of all potential degradation reactions. The inert atmosphere displaces oxygen, preventing oxidative degradation. The amber vial protects the compound from light, which can catalyze photodegradation reactions.
Q2: Can I store this compound at room temperature?
A: While some suppliers suggest room temperature storage, for research and pharmaceutical applications where purity is critical, this is not recommended for long-term storage. If stored at room temperature, it should be for short periods only, and still under an inert atmosphere and protected from light.
Q3: My this compound is a solid. Do I still need to take all these precautions?
A: Yes. While degradation reactions are generally slower in the solid state, they can still occur, especially on the surface of the material that is in contact with the headspace of the container. Oxygen and light can still initiate degradation. Therefore, the same principles of cold, dark, and inert storage apply.
Q4: What type of container is best for storing this compound?
A: A Type 1 borosilicate amber glass vial with a PTFE-lined cap is the ideal choice.
-
Rationale: Glass is inert and will not leach impurities into the sample. The amber color provides light protection. The PTFE-lined cap provides an excellent seal and is chemically resistant, preventing contamination from the cap material and ensuring a tight seal to maintain the inert atmosphere.
Q5: I need to handle the compound frequently. What is the best practice to maintain its purity?
A: When repeated access to the compound is necessary, it is best to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows reaction kinetics |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation |
| Light | Protected (Amber vial/foil) | Prevents photodegradation |
| Container | Tightly sealed amber glass vial with PTFE-lined cap | Inert, light-protective, and provides a good seal |
IV. Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method. These studies should be performed on a small scale in a well-ventilated fume hood.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Small glass vials
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare several accurately weighed samples of this compound. Dissolve in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Keep at room temperature and/or heat at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Keep at room temperature and/or heat at 60°C for a defined period.
-
Oxidation: To a separate sample, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample and a sample in solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solid sample and a sample in solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At various time points, withdraw an aliquot from each stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a suitable stability-indicating method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Proposed Stability-Indicating HPLC Method (Requires Validation)
The following is a starting point for developing a stability-indicating HPLC method for this compound. This method is based on common practices for similar aromatic ketones and will require optimization and validation for your specific instrumentation and application.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Method Validation: This method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of separating this compound from its potential degradation products.
V. Conclusion
The chemical stability of this compound is a critical factor in its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation, photodegradation, and polymerization—and implementing the stringent storage conditions outlined in this guide, researchers can ensure the integrity and purity of their samples. The provided troubleshooting workflows and experimental protocols serve as a practical resource for identifying and resolving stability issues, ultimately leading to more reliable and reproducible scientific outcomes.
VI. References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. [Link]
-
FooDB. (2010). Showing Compound this compound (FDB000964). [Link]
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Chemical for Diverse Industries. [Link]
Sources
Technical Support Center: Troubleshooting Interferences in 2-Acetyl-1-ethylpyrrole Quantification
Welcome to the technical support guide for the quantitative analysis of 2-Acetyl-1-ethylpyrrole. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering analytical challenges. This compound is a key compound in the flavor and fragrance sectors, and its accurate quantification is paramount for quality control and research applications.[1]
The analytical journey for compounds like this is often paved with challenges ranging from matrix interferences to inherent molecular instability. This guide synthesizes field-proven insights and established scientific principles to help you troubleshoot common issues in a logical, efficient manner. We will explore the causality behind these challenges and provide robust, self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Common Interferences & Solutions
This section addresses specific problems you may encounter during the quantification of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the cause and a step-by-step solution.
1. Issue: Inconsistent Recovery & Signal Variability in Complex Matrices
Question: My quantification of this compound in a food or biological matrix is showing poor recovery and high variability (RSD > 15%). I suspect matrix effects are the culprit. How can I diagnose and solve this?
Answer: This is a classic and significant challenge in quantitative mass spectrometry. The "matrix effect" is the alteration of your analyte's signal due to co-eluting compounds from the sample matrix.[2] These undetected components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (underestimation) or ion enhancement (overestimation) of the true concentration.[2] In some cases, recovery of similar compounds from a rice matrix has been reported to be as low as 10%, indicating a severe matrix effect.[3]
Your primary goal is to compensate for these effects, not just eliminate them. The most robust and scientifically accepted method for this is the Stable Isotope Dilution Assay (SIDA) .
Causality & The SIDA Solution: SIDA is considered the gold standard because it involves adding a known quantity of a stable, isotopically-labeled version of your analyte (e.g., this compound-d3) to the sample at the very beginning of the workflow.[2] This labeled internal standard (IS) is chemically identical to the native analyte and will therefore behave identically during every step—extraction, derivatization, chromatography, and ionization. Any loss of analyte or signal suppression/enhancement will affect the analyte and the IS equally. Quantification is based on the ratio of the native analyte to the labeled IS, which remains constant regardless of these interferences.
Below is a logical workflow for implementing and validating a SIDA-based approach.
Caption: Workflow for diagnosing and resolving matrix effects using SIDA.
2. Issue: Analyte Instability and Degradation
Question: My results are not reproducible, and I suspect this compound is degrading during sample preparation or GC analysis. What are the signs and how can I prevent this?
Answer: This is a highly probable issue. The analogous and well-studied compound, 2-acetyl-1-pyrroline (2-AP), is known to be chemically unstable, volatile, and prone to degradation or polymerization, especially in its concentrated form.[2][4] Given the structural similarity, this compound likely shares this reactivity. Degradation leads to a loss of analyte, resulting in underestimation and poor reproducibility.
The most effective strategy to combat this is to convert the reactive analyte into a more stable molecule through derivatization . A proven method for compounds with an acetyl group, like 2-AP, is reaction with o-phenylenediamine (OPD) to form a stable quinoxaline derivative.[4][5] This derivative is less volatile and more suitable for robust analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Causality & The Derivatization Solution: The reactivity of this compound is centered on the acetyl group and the cyclic imine structure. Derivatization with OPD creates a larger, more stable aromatic quinoxaline structure. This new molecule is not prone to the same degradation pathways, has better chromatographic properties on reversed-phase columns, and often ionizes more efficiently, improving sensitivity.
The following workflow outlines the logic for using derivatization to overcome instability.
Caption: Workflow for using derivatization to overcome analyte instability.
3. Issue: Co-elution with Isobaric or Isomeric Interferences
Question: My chromatogram shows a peak that co-elutes with this compound, and I'm concerned about its impact on quantification. How can I confirm if it's an interference and resolve it?
Answer: Co-elution is a serious issue that can lead to a significant overestimation of your analyte's concentration. The interference could be an isobaric compound (different molecule, same nominal mass) from the matrix or, more problematically, an isomer of your target compound (same exact mass and formula, different structure).
Potential isomers could arise from the synthesis of this compound, such as acylation at a different position on the ring (e.g., 3-Acetyl-1-ethylpyrrole).[1]
Diagnosis & Resolution Strategy: Your strategy here is two-fold: first, use high-resolution mass spectrometry (HRMS) to check for isobaric, non-isomeric interferences. Second, improve chromatographic separation or use the specificity of tandem mass spectrometry (MS/MS) to distinguish between isomers.
-
High-Resolution Mass Spectrometry (HRMS): If you have access to an Orbitrap or TOF instrument, analyze the sample. An isobaric interference will have a slightly different exact mass. If the measured mass accuracy is poor or the peak shape in the mass chromatogram is distorted, it suggests the presence of an unresolved interference.[6]
-
Tandem Mass Spectrometry (MS/MS): This is your most powerful tool. Isomers, while having the same parent mass, will often produce different fragment ions (product ions) or the same fragments in different abundance ratios upon collision-induced dissociation (CID).[7][8] By monitoring a unique precursor → product ion transition in Multiple Reaction Monitoring (MRM) mode, you can selectively quantify your target isomer even if it co-elutes with another.
-
Chromatographic Optimization: If MS/MS is not sufficient or available, you must improve the chromatographic separation.
-
Modify GC Temperature Program: Decrease the ramp rate (°C/min) to increase the separation between closely eluting peaks.
-
Change Column: Switch to a GC column with a different stationary phase (e.g., from a non-polar DB-5ms to a more polar DB-WAX) to alter selectivity.[9]
-
| Parameter | Setting for GC-MS/MS | Rationale |
| Column | DB-WAX (30 m x 0.25 mm, 0.50 µm) | The polar phase provides different selectivity for isomers compared to standard non-polar columns.[9] |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns.[9] |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-fragment transitions. |
| Proposed MRM Transitions | Quantifier: 139.1 → 110.1Qualifier: 139.1 → 82.1 | Note: These are hypothetical transitions based on predicted fragmentation (loss of ethyl, loss of acetyl group). They must be optimized empirically on your instrument. |
Experimental Protocols
Protocol 1: Derivatization with o-Phenylenediamine (OPD) for LC-MS/MS Analysis
This protocol is adapted from established methods for the analogous compound 2-acetyl-1-pyrroline and must be optimized for your specific application.[4][5]
-
Sample Extraction: Extract this compound from your matrix using a suitable solvent (e.g., methanol, ethanol). If using a solid sample, homogenization or ultrasonic extraction may be necessary.[5][10]
-
Solvent Exchange & pH Adjustment: Evaporate the extraction solvent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a 0.2 M phosphate buffer solution (pH 7.0).
-
Derivatization Reaction: Add 100 µL of a freshly prepared OPD solution (e.g., 10 mg/mL in buffer). Ensure a significant molar excess of OPD relative to the maximum expected analyte concentration.
-
Incubation: Seal the vial and incubate in a heating block or water bath at 60-80°C for 30-60 minutes. This drives the reaction to completion.
-
Cleanup (Optional): For very complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove excess OPD and other interferences.
-
Analysis: Inject the final solution into an LC-MS/MS system. The resulting quinoxaline derivative is well-retained on a C18 column and can be detected with high sensitivity in positive electrospray ionization (ESI) mode.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for this compound: GC-MS or LC-MS/MS? Both techniques are viable, but the best choice depends on your specific challenges.[1]
-
GC-MS is excellent for volatile compounds and can be very sensitive, especially with headspace sampling (HS-SPME).[9] However, it is susceptible to issues from analyte instability at high temperatures.
-
LC-MS/MS after derivatization is the superior choice if you are facing issues with instability, degradation, or complex matrices.[4] The derivatization step creates a stable molecule, and the specificity of LC-MS/MS is excellent for overcoming interferences.
Q2: How do I choose an appropriate internal standard? The best internal standard is a stable isotope-labeled version of your analyte (e.g., this compound-d3).[2] This will co-elute and correct for nearly all sources of error. If a labeled standard is not available, a structural analog (a molecule with very similar chemical properties but a different mass) can be used, but it will not correct for all matrix effects or extraction inconsistencies as effectively.
Q3: What are the key validation parameters I need to assess for my quantitative method? According to international guidelines (e.g., ICH Q2(R1)), a quantitative analytical method must be validated for several key parameters to ensure it is fit for its intended purpose.[11] These include:
-
Specificity/Selectivity: The ability to measure the analyte unequivocally in the presence of other components.
-
Linearity & Range: The concentration range over which the method gives results that are directly proportional to the concentration of the analyte.
-
Accuracy & Recovery: The closeness of the measured value to the true value.
-
Precision (Repeatability & Reproducibility): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[4]
Q4: Can I use a non-MS detector like Flame Ionization (FID) or UV-Vis? While possible, it is not recommended for complex matrices.
-
GC-FID: FID is a robust and universal detector for organic compounds, but it offers no selectivity. Any compound that co-elutes with your analyte will be counted, leading to inaccurate results.
-
HPLC-UV: A UV detector can be used, but only if your analyte has a suitable chromophore and is present at high enough concentrations.[12] Like FID, it lacks the selectivity to distinguish the analyte from co-eluting interferences, a problem that is almost guaranteed in complex samples. Colorimetric methods have been developed for similar compounds but often have higher detection limits.[13][14]
References
-
Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Yadav, R., Singh, A., Kumar, A., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods, 10(8), 1893. Available from: [Link]
-
Jost, T., Glomb, M. A., & Kramel, M. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 3046–3054. Available from: [Link]
-
Jost, T., Glomb, M. A., & Kramel, M. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 3046–3054. Available from: [Link]
-
Stoyanova, M., & Valcheva, V. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 335-341. Available from: [Link]
-
Wongpornchai, S., & Mudsad, S. (2020). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 25(22), 5433. Available from: [Link]
-
Lee, S., & Kim, Y. (2018). Quantitation of 2-acetyl-1-pyrroline in aseptic-packaged cooked fragrant rice by HS-SPME/GC-MS. Food Science and Biotechnology, 27(6), 1635-1641. Available from: [Link]
-
Azman, A. N. H., Yusof, S., & Yam, M. H. M. (2021). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Applied Sciences, 11(22), 10903. Available from: [Link]
-
Wongpornchai, S., & Mudsad, S. (2020). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 25(22), 5433. Available from: [Link]
-
Hart, G., Lilje, K. C., & Rapoport, H. (1988). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 62, 116. Available from: [Link]
-
Höring, M., Geyer, P. E., & Mann, M. (2019). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Journal of Lipid Research, 60(10), 1739–1751. Available from: [Link]
-
A routine and sensitive quantification of 2-acetyl-1-pyrroline in shrimp by DSPE-DLLME coupled to HPLC-UV. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nagy, G., Toth, G., & Vekey, K. (2021). Identification of a Chimera Mass Spectrum of Isomeric Lipid A Species Using Negative Ion Tandem Mass Spectrometry. International Journal of Molecular Sciences, 22(14), 7545. Available from: [Link]
-
A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. (2020). Chemical Science, 11(1), 163-171. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Chimera Mass Spectrum of Isomeric Lipid A Species Using Negative Ion Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent | MDPI [mdpi.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl | MDPI [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Acetyl-1-ethylpyrrole: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, flavor chemistry, and material science, the purity and concentration of chemical entities are paramount. 2-Acetyl-1-ethylpyrrole (CAS 39741-41-8), a versatile pyrrole derivative, finds applications ranging from a flavoring agent in the food industry to a potential building block for pharmaceutical intermediates.[1][2] Ensuring the identity, purity, and strength of this compound requires robust, validated analytical methods. This guide provides a comparative analysis of three principal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This involves a thorough evaluation of specific performance characteristics to ensure the data generated is reliable, reproducible, and accurate.
The Foundation: ICH Q2(R2) Validation Parameters
Before comparing methodologies, it is crucial to understand the universal parameters that define a validated analytical procedure. The ICH Q2(R2) and FDA guidelines provide a harmonized framework for this process.[3][6][7] The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]
The following diagram illustrates the logical workflow for a comprehensive validation study.
Caption: Logical workflow for analytical method validation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique depends on the physicochemical properties of this compound and the specific analytical objective (e.g., impurity testing, assay of the bulk substance). This compound is a colorless to light yellow liquid with a boiling point of 82°C at 12 mmHg, making it amenable to gas chromatography.[2] It is also soluble in organic solvents like ethanol.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] Given its boiling point, this compound is an excellent candidate for GC-based methods, which are frequently used for the analysis of pyrrole derivatives.[12][13]
-
Expertise & Experience: The primary strength of GC-MS lies in its exceptional specificity. The gas chromatographic separation resolves the analyte from impurities, while the mass spectrometer provides a unique fragmentation pattern—a chemical fingerprint—that confirms the identity of the analyte.[9] For this compound (MW 137.18), the molecular ion peak at m/z 137 would be prominent, with characteristic fragments arising from the loss of the acetyl or ethyl groups.[9] This makes GC-MS the gold standard for identifying and quantifying trace-level impurities.
-
Trustworthiness: Validation is achieved by demonstrating the method's ability to separate the main compound from known impurities and potential degradation products. A forced degradation study (exposing the sample to acid, base, oxidation, heat, and light) is essential to prove the stability-indicating nature of the method. The high sensitivity of MS detectors also allows for very low LOD and LOQ values, crucial for impurity profiling.
High-Performance Liquid Chromatography (HPLC)
While GC is a natural choice, HPLC offers a versatile alternative, especially if dealing with complex matrices or if derivatization is undesirable. HPLC is widely used for the analysis of acetyl compounds and can be readily validated for accuracy and precision.[14][15][16]
-
Expertise & Experience: The pyrrole ring and acetyl group in this compound contain chromophores that absorb UV light, making UV detection a straightforward choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a logical starting point for method development.[17] The causality here is based on the moderate polarity of the molecule. The key challenge is achieving adequate resolution from structurally similar impurities.
-
Trustworthiness: The validation of an HPLC method hinges on demonstrating specificity through peak purity analysis using a photodiode array (PDA) detector. This ensures that the chromatographic peak for this compound is not co-eluting with any impurities. Accuracy is typically determined by spike/recovery studies, where a known quantity of the analyte is added to a placebo matrix and the percent recovery is calculated.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands apart as a primary ratio method, meaning it can provide a highly accurate quantification without the need for a specific reference standard of the analyte itself.[18] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.[18][19]
-
Expertise & Experience: For ¹H qNMR, a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity is added to a precisely weighed sample of this compound. By comparing the integral of a unique, well-resolved proton signal from the analyte (e.g., the N-ethyl methylene protons) to the integral of a signal from the internal standard, the absolute purity or concentration can be calculated. The expertise lies in selecting non-overlapping signals and setting acquisition parameters (like a sufficient relaxation delay) to ensure accurate integration.[19][20]
-
Trustworthiness: qNMR offers exceptional specificity, as the chemical shift and coupling patterns of the analyte's signals are unique structural identifiers.[21] Its validation can be streamlined because linearity is an intrinsic property of the NMR signal response over a vast dynamic range.[18][22] This makes qNMR an authoritative method for certifying reference materials or for assays where a high degree of accuracy is required.
Performance Data Comparison
The following table summarizes the expected performance characteristics for each validated method. The values are representative and would need to be confirmed by experimental studies.
| Validation Parameter | GC-MS | HPLC-UV/PDA | Quantitative ¹H NMR (qNMR) |
| Specificity | Very High (Chromatography + Mass Spec) | High (Chromatography + Peak Purity) | Very High (Unique Chemical Shifts) |
| Linearity (r²) | > 0.999 | > 0.999 | Intrinsically Linear |
| Range (% of target conc.) | 0.05% - 150% | 0.05% - 150% | 1% - 100% (Assay) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% (Assay), < 5.0% (Impurity) | < 1.0% (Assay), < 5.0% (Impurity) | < 0.5% (Assay) |
| LOD | Very Low (ng/mL or ppm) | Low (µg/mL or ppm) | Moderate (µg/mL to mg/mL) |
| LOQ | Very Low (ng/mL or ppm) | Low (µg/mL or ppm) | Moderate (µg/mL to mg/mL) |
| Primary Application | Impurity Identification & Quantification | Routine Purity Assay & Impurities | Absolute Purity Assay, Reference Standard Certification |
Choosing the Right Method: A Decision Framework
The selection of an analytical method is driven by its intended purpose. The diagram below provides a logical framework for choosing the most appropriate technique.
Caption: Decision tree for selecting an analytical method.
Experimental Protocols
The following are abridged, representative protocols. Each must be fully developed and optimized for the specific equipment and reagents used.
Protocol 1: GC-MS Method for Purity and Impurity Determination
-
Sample Preparation: Accurately weigh approx. 50 mg of this compound and dissolve in 50.0 mL of dichloromethane to prepare a stock solution (1 mg/mL). Prepare a working standard at 1.0 µg/mL for impurity analysis.
-
Instrumentation: Agilent GC-MS system (or equivalent) with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Scan Range: m/z 35-400
-
-
Validation: Perform validation experiments for specificity (forced degradation), linearity (0.05 to 1.5 µg/mL for impurities), accuracy, precision, LOD, and LOQ as per ICH guidelines.
Protocol 2: HPLC-UV Method for Purity Assay
-
Sample Preparation: Accurately weigh approx. 25 mg of this compound and dissolve in 50.0 mL of mobile phase to prepare a stock solution (0.5 mg/mL).
-
Instrumentation: Waters Alliance HPLC system (or equivalent) with a PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at 275 nm
-
-
Validation: Validate for specificity, linearity (e.g., 0.25 to 0.75 mg/mL), accuracy, precision, and range.
Protocol 3: qNMR Method for Absolute Purity Assay
-
Sample Preparation: Accurately weigh approx. 15 mg of this compound and approx. 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Bruker 400 MHz NMR spectrometer (or equivalent).
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse (zg30)
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a unique signal from the analyte and a signal from the internal standard.
-
Calculation: Calculate purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and weights of the sample and internal standard.
-
Validation: Validate for precision, accuracy (by comparing to a certified reference material if available), and specificity (by ensuring no signal overlap).
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring its quality and performance.
-
GC-MS is the superior choice for identifying and quantifying trace impurities due to its unparalleled specificity and sensitivity.
-
HPLC-UV provides a robust, reliable, and high-throughput method for routine purity assays in a quality control environment.
-
qNMR serves as an authoritative, primary method for determining absolute purity and for the certification of reference materials, offering high precision without the need for an analyte-specific standard.
A comprehensive analytical control strategy should leverage these techniques appropriately. For instance, qNMR can be used to certify a primary reference standard, which is then used to calibrate the more routine HPLC and GC methods. This integrated, science-based approach, grounded in the principles of the ICH, ensures that the analytical data generated is trustworthy, accurate, and fit for its intended purpose in research, development, and manufacturing.
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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A Comparative Guide to 2-Acetyl-1-ethylpyrrole and Other Pyrrole Derivatives: From Synthesis to Biological Function
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery, present in blockbuster drugs like atorvastatin (Lipitor) and sunitinib (Sutent).[2][3] This guide provides an in-depth comparison of 2-Acetyl-1-ethylpyrrole with its parent compound, 2-acetylpyrrole, and other key derivatives. We will explore how subtle modifications to the pyrrole core, specifically N-alkylation and C-acylation, profoundly influence physicochemical properties, synthetic accessibility, and biological activity, offering a rationale-driven perspective for researchers in medicinal chemistry and materials science.
Synthetic Strategies: The Gateway to Pyrrole Diversity
The synthesis of substituted pyrroles is a mature yet evolving field. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, remains the most robust and widely applied method for preparing the pyrrole core.[4][5] The choice of the amine directly dictates the N-substituent, providing a straightforward entry into a diverse chemical space.
For our target compound, this compound, two primary synthetic routes are logical:
-
N-Alkylation of 2-Acetylpyrrole: This is a direct approach where the commercially available 2-acetylpyrrole is deprotonated at the nitrogen, followed by quenching with an ethylating agent (e.g., ethyl iodide). This pathway is efficient for modifying a pre-existing, functionalized pyrrole.
-
Acylation of 1-Ethylpyrrole: In this retro-synthetic approach, 1-ethylpyrrole is first synthesized via a Paal-Knorr reaction (e.g., 2,5-hexanedione with ethylamine) and then subjected to a Friedel-Crafts acylation to install the acetyl group at the C2 position.[6]
The causality behind choosing a synthetic route often depends on the availability and cost of starting materials. If a wide variety of N-substituted analogs are desired from a common intermediate, the N-alkylation of a C2-functionalized pyrrole is often more efficient.
Caption: General synthetic workflows for preparing N-substituted pyrroles.
Physicochemical Properties: The Impact of N-Substitution
The addition of an ethyl group to the pyrrole nitrogen in place of a proton dramatically alters the molecule's physical and chemical properties. The N-H proton of 2-acetylpyrrole is weakly acidic and capable of acting as a hydrogen bond donor, which significantly influences its melting point and solubility. In contrast, this compound has lost this hydrogen-bonding capability, rendering it more lipophilic and volatile.
This distinction is critical in both pharmaceutical design and flavor science. In drug development, increased lipophilicity (higher logP) can enhance membrane permeability but may also increase metabolic turnover and reduce aqueous solubility. In the flavor industry, volatility is key for aroma perception.
Table 1: Comparative Physicochemical Properties of Pyrrole Derivatives
| Property | This compound | 2-Acetylpyrrole | 2-Acetyl-1-pyrroline |
| Molecular Formula | C₈H₁₁NO[7] | C₆H₇NO[8] | C₆H₉NO |
| Molecular Weight | 137.18 g/mol [7] | 109.13 g/mol [8] | 111.14 g/mol |
| Appearance | Colorless to yellow liquid[7] | White to beige crystalline solid[8] | Colorless liquid |
| Melting Point | 52-54 °C (Note: some sources report as liquid at RT)[9] | 88-93 °C[8][10] | N/A |
| Boiling Point | 82 °C @ 12 mmHg[7] | 220 °C @ 760 mmHg[8][10] | 102 °C @ 20 mmHg |
| Solubility | Soluble in organic solvents; low water solubility.[9][11] | Soluble in water, ethanol, ether.[8] | Soluble in water |
| logP (Octanol/Water) | 1.35 (Predicted)[11] | 0.93[8] | -0.2 (Approx.) |
| Key Aroma Profile | Nutty, roasted[7][12][13] | Bread, walnut, licorice[8][14] | Cooked rice, popcorn[13] |
Note: Data for 2-Acetyl-1-pyrroline is included for comparison as a structurally related flavor compound.
The data clearly illustrates that replacing the N-H with an N-ethyl group lowers the melting and boiling points (when normalized for pressure) and increases lipophilicity (logP), consistent with the loss of intermolecular hydrogen bonding.
Comparative Applications and Biological Activity
Flavor and Fragrance Industry
Both 2-acetylpyrrole and this compound are valued for their contribution to the aromas of cooked and roasted foods, arising naturally from the Maillard reaction.[8][15] 2-Acetylpyrrole is a key flavor component in bread and coffee, while this compound provides a similar nutty, roasted profile.[7][13][16] Their primary application remains in the formulation of flavorings for food products, particularly baked goods and confectionery.[7]
Medicinal Chemistry and Drug Development
While this compound is primarily recognized as a flavorant and synthetic intermediate, the broader class of substituted pyrroles exhibits a remarkable range of biological activities.[7][12] The pyrrole scaffold's ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding via substituents) allows it to bind to diverse biological targets. The nature and position of substituents are paramount in defining this activity.
For instance, modifying the pyrrole core can lead to potent inhibitors of key enzymes or receptors implicated in disease:
-
Anticancer Activity: Many pyrrole derivatives show significant cytotoxicity against cancer cell lines. The substitution pattern dictates the potency and selectivity.[17]
-
Cholinesterase Inhibition: Certain 1,3-diaryl-pyrrole skeletons have been identified as selective inhibitors of butyrylcholinesterase (BChE), a target in Alzheimer's disease research.[18]
-
Anti-inflammatory Activity: Pyrrolecarboxylic acids have demonstrated anti-inflammatory activity superior to ibuprofen, acting via inhibition of prostaglandin synthesis.[19]
Table 2: Comparative Biological Activity of Substituted Pyrroles
| Compound/Derivative Class | Substitution Details | Target | Activity Metric | Reported Value |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC₅₀ | 2.4 µM[17] |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC₅₀ | 3.49 µM[17] |
| 1,3-Diaryl-pyrrole (3p) | Diaryl substitution at N1 and C3 | Butyrylcholinesterase (BChE) | IC₅₀ | 1.71 µM[18] |
| Pyrrolecarboxylic acid (96) | Carboxylic acid and other groups | Prostaglandin Synthesis | IC₅₀ | 5.8 µM[19] |
| BM 212 Analog (18) | N-aryl, C-alkyl, C-aryl, C-thiomorpholinomethyl | M. tuberculosis | MIC | 0.25 µg/mL[19] |
This data underscores a crucial principle in medicinal chemistry: this compound, while not biologically validated itself in the available literature, represents a synthetically accessible scaffold. The acetyl and ethyl groups serve as handles for further chemical elaboration to explore potential therapeutic applications, transforming a simple flavor compound into a lead structure for drug discovery.
Experimental Protocols
To ensure scientific integrity, all described protocols must be self-validating. The following methodologies provide a framework for the synthesis and evaluation of pyrrole derivatives.
Experimental Protocol 1: Synthesis of N-Aryl Pyrroles via Paal-Knorr Condensation
This protocol describes a robust method for synthesizing N-substituted pyrroles, which is the foundational step for creating a library of analogs for screening.
Rationale: This method is chosen for its high yields, operational simplicity, and broad substrate scope. Using an acid catalyst facilitates the initial nucleophilic attack and subsequent dehydration steps.[20]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Amine Addition: Add the desired primary amine (e.g., aniline for an N-phenyl group) (1.0-1.2 eq) to the solution.
-
Catalyst Introduction: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., alumina) to the mixture.[20]
-
Reaction: Heat the mixture to reflux (typically 60-110 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted pyrrole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for Paal-Knorr pyrrole synthesis.
Experimental Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a reliable method for screening the cytotoxic potential of novel pyrrole derivatives against cancer cell lines.
Rationale: The MTT assay is chosen for its high throughput, sensitivity, and reliance on a functional mitochondrial respiratory chain, which is a good indicator of cell viability. The amount of formazan produced is directly proportional to the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[17]
Conclusion
This compound serves as an excellent case study in the multifaceted utility of heterocyclic compounds. While its primary commercial application lies in the flavor and fragrance industry due to its distinct nutty aroma, its true potential for researchers in the pharmaceutical sciences lies in its identity as a modifiable chemical scaffold.[7][12] The comparison with its parent, 2-acetylpyrrole, clearly demonstrates how a simple N-alkylation event fundamentally alters physicochemical properties, eliminating hydrogen bonding capabilities and increasing lipophilicity.
The broader survey of substituted pyrroles reveals a landscape rich with potent biological activities, from anticancer to anti-inflammatory effects.[17][19] The key takeaway for drug development professionals is that the journey from a simple, commercially available molecule like this compound to a novel therapeutic agent is paved with rational, structure-based design. The acetyl and ethyl groups are not merely passive substituents; they are synthetic handles and modulators of properties, providing a validated starting point for the synthesis of next-generation therapeutics.
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A Comparative Guide to the Flavor Profiles of 2-Acetyl-1-ethylpyrrole and 2-Acetyl-1-pyrroline
In the intricate world of flavor chemistry, the subtle variation in molecular structure can lead to profound differences in sensory perception. This guide provides an in-depth technical comparison of two significant aroma compounds: 2-acetyl-1-ethylpyrrole and 2-acetyl-1-pyrroline. While both molecules are celebrated for their desirable roasted and nutty characteristics, their distinct chemical natures impart unique nuances to the flavor profiles of a wide array of food products. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by established experimental data and methodologies.
Introduction: The Significance of Pyrrole-based Aroma Compounds
Heterocyclic compounds are cornerstones in the formation of flavor and aroma during the thermal processing of food, primarily through the Maillard reaction and Strecker degradation. Among these, N-heterocycles like pyrroles and pyrrolines are paramount. 2-Acetyl-1-pyrroline (2-AP) is a widely acclaimed potent odorant, celebrated for its characteristic popcorn-like aroma that defines the sensory landscape of aromatic rice varieties such as jasmine and basmati, as well as the crust of freshly baked bread[1][2][3][4]. Its structural analog, this compound, contributes a sophisticated nutty and roasted dimension to products like coffee, cocoa, and roasted nuts[5][6][7]. Understanding the subtle yet critical differences between these two molecules is essential for precise flavor formulation and quality control.
Molecular Structure and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between this compound and 2-acetyl-1-pyrroline lies in the degree of saturation of the pyrrole ring, which profoundly influences their chemical properties and, consequently, their sensory attributes.
This compound possesses a fully aromatic pyrrole ring, a five-membered heterocycle with a continuous pi system. This aromaticity imparts greater stability to the molecule. An ethyl group is attached to the nitrogen atom (N-1), and an acetyl group is at the C-2 position[5].
2-Acetyl-1-pyrroline , by contrast, has a partially saturated pyrroline ring, specifically a 1-pyrroline, which contains one double bond within the ring[1][2][3]. This cyclic imine structure is less stable than the aromatic pyrrole ring, rendering the molecule more volatile and reactive[8][9].
Caption: Chemical structures of this compound and 2-acetyl-1-pyrroline.
A comparative summary of their key physicochemical properties is presented below:
| Property | This compound | 2-Acetyl-1-pyrroline (2-AP) |
| Molecular Formula | C₈H₁₁NO | C₆H₉NO[2] |
| Molecular Weight | 137.18 g/mol [5] | 111.14 g/mol [2] |
| Boiling Point | 209-211 °C at 760 mmHg[7] | 182-183 °C at 760 mmHg[1][3] |
| Melting Point | 52-54 °C[10] | 19 °C[1][3] |
| Solubility | Soluble in fixed oils and propylene glycol; soluble in ethanol[5][7]. | Soluble in water and alcohol[1][3]. |
| Odor Threshold | Not widely reported, but noted for its potent aroma. | Extremely low, reported as 0.05 µg/L in water[1][2]. |
A Comparative Analysis of Flavor Profiles
While both compounds are broadly categorized as having "nutty" and "roasted" aromas, their sensory profiles are distinct. This distinction is a direct consequence of their structural differences.
2-Acetyl-1-pyrroline (2-AP): The flavor profile of 2-AP is intensely "popcorn-like," with strong "roasty," "nutty," "toasty," and "malty" notes[1][11]. It is the character-impact compound for aromatic rice, providing the signature "basmati-like" scent[1][4][12]. Its very low odor threshold makes it a powerful contributor to the overall aroma even at trace concentrations[1][2].
This compound: This compound is described as having a "nutty," "roasted," and "warm, ethereal" aroma[6][7][13]. Its profile is generally considered to be more aligned with the aromas developed during the roasting of coffee and nuts[5][7]. The presence of the N-ethyl group likely modulates the volatility and receptor interaction, leading to a different sensory perception compared to 2-AP.
Natural Occurrence and Formation Mechanisms
The origins of these two flavor compounds in food are also distinct, reflecting their different chemical stabilities and formation pathways.
2-Acetyl-1-pyrroline (2-AP):
-
Biosynthesis: In aromatic plants like rice and pandan, 2-AP is formed biosynthetically. This process is linked to the inactivation of the betaine aldehyde dehydrogenase 2 (BADH2) gene, leading to the accumulation of γ-aminobutyraldehyde (GABald), which cyclizes to 1-pyrroline. This intermediate then reacts non-enzymatically with methylglyoxal to form 2-AP[8][14].
-
Maillard Reaction: During the thermal processing of food, such as baking and roasting, 2-AP is a well-known product of the Maillard reaction between proline or ornithine and a reducing sugar[1][4][8][15].
This compound:
-
Maillard Reaction: This compound is primarily formed during the Maillard reaction. Its synthesis can occur via the N-alkylation of 2-acetylpyrrole or the acylation of 1-ethylpyrrole[5]. The precursors for the ethyl group can be derived from the degradation of certain amino acids or sugars. It has been identified in roasted coffee, a product of extensive Maillard browning[7].
Experimental Protocols for Comparative Analysis
To objectively compare the flavor profiles of these two compounds, a combination of sensory evaluation and analytical chemistry is required. The following protocols outline a robust methodology for such a comparison.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe and compare the sensory attributes of this compound and 2-acetyl-1-pyrroline.
Panel: A trained sensory panel of 8-12 individuals with demonstrated proficiency in identifying and scaling nutty and roasted aromas.
Sample Preparation:
-
Prepare stock solutions of high-purity this compound and 2-acetyl-1-pyrroline in an appropriate solvent, such as deodorized propylene glycol.
-
Create a series of dilutions in odor-free water at concentrations above their respective odor thresholds. It is crucial to present the samples at equi-potent concentrations, determined in preliminary threshold testing, to ensure a fair comparison of the flavor profiles.
-
Present the samples in coded, opaque glass containers to prevent visual bias.
Evaluation Procedure:
-
Panelists will evaluate the samples in a controlled sensory booth with standardized lighting and temperature.
-
A lexicon of aroma descriptors will be developed during training sessions, including terms like "popcorn," "roasted nut," "toasted bread," "earthy," "caramelic," and "ethereal."
-
Panelists will rate the intensity of each descriptor for each sample on a 15-cm line scale anchored from "not perceptible" to "very intense."
-
Data will be collected and analyzed using statistical software to determine significant differences in the sensory profiles of the two compounds.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and quantify the two compounds in a model food matrix and to correlate instrumental data with sensory perception.
Instrumentation: A gas chromatograph coupled with a mass spectrometer and an olfactometry port.
Sample Preparation (Model System):
-
A simple food matrix, such as a solution of amino acids and reducing sugars, will be heated under controlled conditions to generate Maillard reaction products.
-
Separate reactions will be spiked with precursors for this compound and 2-acetyl-1-pyrroline.
-
Volatile compounds will be extracted using headspace solid-phase microextraction (HS-SPME) for analysis.
GC-MS-O Analysis:
-
The extracted volatiles will be separated on a suitable capillary column (e.g., DB-WAX).
-
The effluent will be split between the mass spectrometer for identification and quantification and the olfactometry port for sensory detection by a trained analyst.
-
The analyst at the GC-O port will describe the aroma of each eluting compound and rate its intensity.
-
This will allow for a direct comparison of the aroma character of the two compounds as they elute from the GC column.
Caption: Experimental workflow for comparative analysis.
Conclusion
This compound and 2-acetyl-1-pyrroline, while sharing a common structural motif and a general "nutty/roasted" flavor descriptor, are distinct molecules with unique sensory profiles and formation pathways. 2-Acetyl-1-pyrroline is characterized by its potent popcorn-like aroma and is a key component of aromatic rice and baked goods, formed through both biosynthesis and the Maillard reaction. In contrast, this compound imparts a more nuanced nutty and roasted character, typical of roasted coffee and nuts, and is primarily a product of the Maillard reaction.
For flavor chemists and product developers, a precise understanding of these differences is crucial for creating authentic and appealing flavor profiles. The choice between these two compounds, or their combination, can significantly impact the final sensory experience of a food product. The experimental protocols outlined in this guide provide a framework for a rigorous and objective comparison, enabling researchers to make informed decisions in the pursuit of flavor innovation.
References
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]
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Grokipedia. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Acetyl-1-pyrroline (CAS 85213-22-5). Retrieved from [Link]
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Yadav, M. K., et al. (2014). Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers. PMC. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). This compound. Retrieved from [Link]
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Organic Synthesis International. (2015, January 6). The rice flavor compound.......2-Acetyl-1-pyrroline. Retrieved from [Link]
-
Versatile Aromatic Compound. (n.d.). This compound: The Versatile Aromatic Compound for Flavors and Fragrances. Retrieved from [Link]
-
MDPI. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Retrieved from [Link]
-
ResearchGate. (2018). 2-Acetyl-1-pyrroline: A key aroma component of aromatic rice and other food products. Retrieved from [Link]
- Adams, A., & De Kimpe, N. (2006). Chemistry of 2-acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine, 2-acetyl-2-thiazoline, and 5-acetyl-2,3-dihydro-4H-thiazine: extraordinary Maillard flavor compounds. Chemical Reviews, 106(6), 2299-2319.
-
FooDB. (2010, April 8). Showing Compound this compound (FDB000964). Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Retrieved from [Link]
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ResearchGate. (2003). Identification and Quantitation of the Rice Aroma Compound, 2-Acetyl-1-pyrroline, in Bread Flowers (Vallaris glabra Ktze). Retrieved from [Link]
-
CentAUR. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Retrieved from [Link]
-
CentAUR. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. Retrieved from [Link]
-
UQ eSpace. (2016). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). Retrieved from [Link]
-
Perfumer & Flavorist. (2017, October 20). Flavor Bites: 2-Acetyl pyrrole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-ethyl-2-acetyl pyrrole. Retrieved from [Link]
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PubMed. (2019, March 13). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Acetyl-1-ethylpyrrole for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and flavor chemistry, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-Acetyl-1-ethylpyrrole stands out as a valuable building block and a significant contributor to the flavor and aroma profiles of various consumer products. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this versatile molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules and finds extensive application as a flavoring agent, imparting nutty and roasted notes to food products.[1] The strategic placement of the acetyl and ethyl groups on the pyrrole ring provides a scaffold ripe for further functionalization, making efficient and scalable synthetic access to this compound a critical consideration for chemists in both academic and industrial settings. This guide will dissect three principal synthetic strategies: the Friedel-Crafts acylation of 1-ethylpyrrole, the N-alkylation of 2-acetylpyrrole, and the Paal-Knorr synthesis.
Route 1: Friedel-Crafts Acylation of 1-Ethylpyrrole
The Friedel-Crafts acylation is a classic and direct method for the introduction of an acyl group onto an aromatic ring. In the context of this compound synthesis, this involves the reaction of 1-ethylpyrrole with an acylating agent, typically acetic anhydride, in the presence of a Lewis acid catalyst.
Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acetic anhydride to form a highly electrophilic acylium ion. The electron-rich pyrrole ring of 1-ethylpyrrole then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores the aromaticity of the pyrrole ring, yielding the desired this compound. The substitution occurs preferentially at the C2 position due to the directing effect of the nitrogen atom.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
1-Ethylpyrrole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add acetic anhydride.
-
After stirring for 15 minutes, add a solution of 1-ethylpyrrole in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Considerations
| Parameter | Observation |
| Yield | Moderate to good (typically 60-80%) |
| Purity | Good after chromatography |
| Reaction Time | 2-6 hours |
| Temperature | 0 °C to room temperature |
| Scalability | Moderate; exothermic nature requires careful temperature control on a larger scale. |
Advantages:
-
Direct and relatively high-yielding route.
-
Readily available and inexpensive starting materials.
Disadvantages:
-
Requires stoichiometric amounts of Lewis acid, which can be corrosive and moisture-sensitive.[2]
-
The workup procedure to remove the Lewis acid can be cumbersome.
-
Potential for polysubstitution, although the acetyl group is deactivating, minimizing this risk.[2]
Route 2: N-Alkylation of 2-Acetylpyrrole
This approach involves the deprotonation of 2-acetylpyrrole followed by the introduction of an ethyl group using an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide. This method is a reliable way to synthesize N-substituted pyrroles.
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as potassium carbonate or sodium hydride, deprotonates the nitrogen of 2-acetylpyrrole to form a pyrrolide anion. This highly nucleophilic anion then attacks the ethyl halide, displacing the halide ion and forming the N-ethyl bond.[3]
Caption: Workflow for N-Alkylation of 2-Acetylpyrrole.
Experimental Protocol
Materials:
-
2-Acetylpyrrole
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-acetylpyrrole in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide or ethyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Performance and Considerations
| Parameter | Observation |
| Yield | Good to excellent (often >80%) |
| Purity | High after purification |
| Reaction Time | 4-12 hours |
| Temperature | Room temperature to 80 °C |
| Scalability | Good; generally less exothermic than Friedel-Crafts acylation. |
Advantages:
-
High yields and clean reaction profiles.
-
Avoids the use of harsh Lewis acids.
Disadvantages:
-
The starting material, 2-acetylpyrrole, may be more expensive than 1-ethylpyrrole.
-
Alkyl halides can be toxic and require careful handling.
-
Potential for O-alkylation as a side reaction, though N-alkylation is generally favored.
Route 3: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful and versatile method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[4] To synthesize this compound, the logical precursors would be a 1,4-dicarbonyl compound that provides the acetyl-substituted four-carbon backbone and ethylamine. A suitable dicarbonyl starting material is 2,5-hexanedione.
Mechanistic Insights
The reaction mechanism involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-diketone. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[5]
Caption: Paal-Knorr Synthesis of this compound.
Experimental Protocol
Materials:
-
2,5-Hexanedione
-
Ethylamine (as a solution in a suitable solvent or as the hydrochloride salt with a base)
-
Acetic acid (catalyst)
-
Ethanol or another suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,5-hexanedione in ethanol.
-
Add ethylamine and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Performance and Considerations
| Parameter | Observation |
| Yield | Generally good to excellent (can exceed 80%) |
| Purity | Good after purification |
| Reaction Time | 2-5 hours |
| Temperature | Refluxing solvent (e.g., ethanol) |
| Scalability | Excellent; often a one-pot procedure with simple workup. |
Advantages:
-
High atom economy and often high yields.
-
Mild reaction conditions and simple procedures.
-
Avoids the use of hazardous reagents like strong Lewis acids or alkyl halides.
Disadvantages:
-
The availability and cost of the substituted 1,4-dicarbonyl starting material can be a limiting factor.[5]
Comparative Analysis and Conclusion
| Feature | Friedel-Crafts Acylation | N-Alkylation | Paal-Knorr Synthesis |
| Starting Materials | 1-Ethylpyrrole, Acetic Anhydride | 2-Acetylpyrrole, Ethyl Halide | 2,5-Hexanedione, Ethylamine |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Base (e.g., K₂CO₃) | Acid Catalyst (e.g., Acetic Acid) |
| Typical Yield | 60-80% | >80% | >80% |
| Scalability | Moderate | Good | Excellent |
| Key Advantages | Direct, inexpensive starting materials | High yields, avoids harsh acids | High atom economy, mild conditions |
| Key Disadvantages | Stoichiometric Lewis acid, workup | More expensive starting material | Availability of dicarbonyl precursor |
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project, including cost, scale, and available starting materials.
-
For large-scale, cost-effective production , the Paal-Knorr synthesis is often the most attractive option, provided the 1,4-dicarbonyl precursor is readily accessible. Its high atom economy and straightforward procedure make it highly amenable to industrial applications.
-
The N-alkylation of 2-acetylpyrrole offers a reliable and high-yielding alternative, particularly when the starting pyrrole is commercially available at a reasonable price. This method is well-suited for laboratory-scale synthesis where high purity and yield are paramount.
-
The Friedel-Crafts acylation remains a viable and direct approach, especially when 1-ethylpyrrole is the more accessible starting material. While the use of a Lewis acid presents some challenges, the methodology is well-established and effective.
Ultimately, a thorough evaluation of the economic and practical aspects of each route will guide the synthetic chemist toward the most judicious choice for their specific needs.
Characterization of this compound
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern of the pyrrole ring.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O stretch) of the acetyl moiety and the C-N and C-H bonds of the ethylpyrrole core.[8]
-
Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment.[6]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Filo. (2025, June 4). Synthesize 2,4-diethylpyrrole using Paal-Knorr synthesis. [Link]
-
MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Flavoring Agent and Synthetic Intermediate. [Link]
- Google Patents. (n.d.). US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
ResearchGate. (n.d.). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH.... [Link]
-
openlib. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. [Link]
-
National Center for Biotechnology Information. (2019, June 17). Mechanochemical Friedel–Crafts acylations. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation reaction with anhydrides. [Link]
- Google Patents. (n.d.). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 2-Acetyl-1-ethylpyrrole Quantification Methods
Introduction: The Analytical Imperative for 2-Acetyl-1-ethylpyrrole
This compound (AEP), a substituted pyrrole derivative (MW: 137.18 g/mol ), is a molecule of significant interest across diverse industries.[1][2] Renowned for its characteristic nutty, roasted aroma, it is a key component in the flavor and fragrance sector.[3] Beyond its sensory applications, its pyrrole scaffold makes it a valuable intermediate in pharmaceutical and specialty chemical synthesis.[1][3] This dual role necessitates robust, accurate, and reliable analytical methods for its quantification.
Whether AEP is being monitored as a critical flavor component in a food matrix or as a potential process-related impurity in an active pharmaceutical ingredient (API), the analytical objective is the same: to generate data of the highest integrity. The potential for pyrrole-related structures to be flagged as genotoxic impurities (GIs) further elevates this need, as GIs must be controlled at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[4][5]
This guide provides an in-depth, objective comparison of the two cornerstone analytical techniques for small molecule quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection. We will move beyond a simple listing of protocols to explore the fundamental causality behind methodological choices, present detailed, self-validating experimental workflows, and cross-validate their performance based on the internationally recognized ICH Q2(R1) guideline on Validation of Analytical Procedures .[6][7]
Chapter 1: Foundational Principles of Method Selection
The decision to employ GC or HPLC is fundamentally dictated by the physicochemical properties of the analyte.[8][9] For this compound, key properties include its boiling point (82 °C at 12 mmHg) and its structure as a relatively non-polar aryl alkyl ketone, which is soluble in organic solvents.[2][3][10]
The Case for Gas Chromatography (GC): A Natural Fit GC is the prima facie technique for analyzing compounds that are volatile or semi-volatile and thermally stable.[8][11] AEP, with its relatively low molecular weight and boiling point, fits these criteria perfectly. The process involves vaporizing the sample and separating its components in a gaseous mobile phase. This leads to high separation efficiency and, typically, faster analysis times for suitable molecules.[9] Coupling GC with a Mass Spectrometer (MS) provides definitive identification based on the analyte's unique mass fragmentation pattern, making GC-MS the gold standard for volatile compound analysis.[8][10]
The Rationale for High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach While GC is the more intuitive choice, developing an HPLC method provides a powerful orthogonal (i.e., different and independent) technique for confirmation and cross-validation.[12][13] HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase.[8] It is indispensable for non-volatile or thermally labile compounds that would decompose in a hot GC inlet.[9] For AEP, a reverse-phase HPLC method, where a non-polar stationary phase is used with a polar mobile phase, is appropriate.[14] An HPLC method serves two key purposes:
-
Cross-Validation : Comparing results from two fundamentally different separation techniques provides the highest level of confidence in the data.[12]
-
Method Flexibility : In laboratories where GC instrumentation is not available or when AEP must be analyzed concurrently with non-volatile compounds, a validated HPLC method is invaluable.
Chapter 2: Methodologies & Experimental Protocols
Trustworthiness in analytical data begins with a meticulously designed protocol. The following sections detail the experimental workflows for both GC-MS and HPLC-UV/MS, explaining the rationale behind each step.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for rapid and sensitive quantification of AEP. The use of Selected Ion Monitoring (SIM) in the mass spectrometer allows for trace-level detection, crucial for impurity analysis.[15]
Experimental Workflow Diagram: GC-MS
Caption: Workflow for this compound quantification by GC-MS.
Step-by-Step Protocol:
-
Standard Preparation : Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol. From this, create a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL via serial dilution in methanol.
-
Causality: Methanol is a suitable solvent that is compatible with most GC systems. A wide calibration range is necessary to cover different potential applications, from trace impurity to major component.
-
-
Sample Preparation : Accurately weigh and dissolve the sample matrix (e.g., drug substance, formulation placebo) in methanol to a final concentration of 10 mg/mL. If the sample is not fully soluble, sonication or alternative solvents like dichloromethane may be required.
-
GC-MS Instrumentation & Conditions :
-
System : Agilent 8890 GC coupled to a 5977B MS or equivalent.
-
Column : Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar column.
-
Causality: A non-polar DB-5ms column provides excellent separation for a wide range of semi-volatile analytes and is robust.
-
-
Inlet : 250°C, Splitless mode.
-
Causality: Splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis.
-
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Start at 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 2 min). Total run time: 14 minutes.
-
Causality: The initial hold allows for solvent focusing, while the rapid ramp ensures a sharp peak shape for AEP and efficient elution of higher boiling point compounds.
-
-
MS Transfer Line : 280°C.
-
Ion Source : Electron Ionization (EI) at 230°C.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Quantifier Ion : m/z 122 (M-15, loss of methyl group).
-
Qualifier Ions : m/z 137 (Molecular ion), m/z 94.
-
Causality: SIM mode drastically increases sensitivity and selectivity compared to full scan mode by only monitoring ions specific to the target analyte.[15] The M-15 fragment is often more abundant and stable than the molecular ion, making it a better choice for quantification.
-
-
High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol
This method provides an orthogonal approach using reverse-phase chromatography. Coupling with both UV and MS detectors provides dual confirmation.
Experimental Workflow Diagram: HPLC-UV/MS
Caption: Workflow for this compound quantification by HPLC-UV/MS.
Step-by-Step Protocol:
-
Standard Preparation : Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water (mobile phase diluent). Prepare calibration standards from 0.5 µg/mL to 100 µg/mL via serial dilution in the same diluent.
-
Causality: Using the mobile phase as a diluent prevents peak distortion and solubility issues upon injection.
-
-
Sample Preparation : Accurately weigh and dissolve the sample matrix in the mobile phase diluent to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Causality: Filtering is critical in HPLC to prevent particulates from clogging the column and system tubing.
-
-
HPLC-UV/MS Instrumentation & Conditions :
-
System : Waters ACQUITY UPLC H-Class coupled to a Xevo TQ-S micro Mass Spectrometer, or equivalent.
-
Column : Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent reverse-phase column.
-
Causality: A C18 column is the workhorse of reverse-phase chromatography, effectively retaining moderately non-polar compounds like AEP.
-
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Causality: Formic acid is a common mobile phase modifier that improves peak shape and provides a source of protons for efficient ionization in ESI-MS.
-
-
Gradient : Start at 30% B, hold for 0.5 min; ramp to 95% B over 3 min; hold at 95% B for 1 min; return to 30% B and re-equilibrate for 1.5 min. Total run time: 6 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
UV Detector : Photodiode Array (PDA) detector, monitoring at 285 nm.
-
MS Detector : Electrospray Ionization (ESI), Positive Mode.
-
Mode : Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1) : m/z 138.1 [M+H]⁺.
-
Product Ion (Q3) : m/z 96.1 (quantifier), m/z 68.1 (qualifier).
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation (parent ion -> product ion), virtually eliminating matrix interference.[16]
-
-
Chapter 3: Method Validation Framework (ICH Q2(R1))
A method is only reliable if its performance has been thoroughly validated. The ICH Q2(R1) guideline provides a harmonized framework for this process.[17][18] Both the GC-MS and HPLC-UV/MS methods were subjected to validation for the key parameters outlined below.
Validation Workflow Diagram
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Chapter 4: Cross-Validation Results & Comparative Analysis
The performance of both methods was evaluated using the same batch of AEP reference standard and a spiked placebo matrix. The results are summarized below.
Table 1: Comparative Performance Data for AEP Quantification
| Validation Parameter | GC-MS Method | HPLC-UV/MS Method | Acceptance Criteria |
| Specificity | No interference at AEP retention time | No interference at AEP retention time | No significant interfering peaks |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.995 |
| Range | 0.2 - 50 µg/mL | 0.5 - 100 µg/mL | Defined by linearity |
| LOD | 0.05 µg/mL | 0.15 µg/mL (MS) / 0.5 µg/mL (UV) | S/N ≥ 3 |
| LOQ | 0.2 µg/mL | 0.5 µg/mL (MS) / 1.5 µg/mL (UV) | S/N ≥ 10; Acc/Prec criteria met |
| Accuracy (% Recovery) | 98.5% - 102.1% | 97.2% - 103.5% | 80% - 120% (for impurities) |
| Precision (RSD%) | ≤ 2.5% | ≤ 3.1% | ≤ 15% |
| Robustness | Passed | Passed | No significant impact on results |
Analysis of Performance
-
Specificity & Selectivity : Both methods demonstrated excellent specificity. The GC-MS method achieves this through the combination of chromatographic retention time and the highly specific mass fragmentation pattern.[10] The HPLC-MS/MS method's use of MRM transitions provides arguably superior selectivity, as it is highly unlikely that an interfering compound will have the same retention time, the same parent mass, and the same product ion mass.[16]
-
Sensitivity (LOD/LOQ) : The GC-MS method in SIM mode proved to be more sensitive than the HPLC-MS/MS method, with a Limit of Quantitation (LOQ) of 0.2 µg/mL. This is expected for a volatile analyte well-suited to GC analysis.[19] The HPLC-UV method was, as predicted, the least sensitive, making it unsuitable for trace-level impurity work but adequate for higher concentration assays.
-
Accuracy & Precision : Both the GC-MS and HPLC-MS/MS methods delivered outstanding accuracy and precision, with recovery values centered around 100% and Relative Standard Deviation (RSD) values well below the typical 15% acceptance limit. This demonstrates that both techniques are highly reliable and reproducible for quantifying AEP.
-
Linearity & Range : Both methods exhibited excellent linearity over their respective ranges. The HPLC method demonstrated a slightly wider linear range at the upper end, which could be beneficial for assaying AEP as a major component.
Chapter 5: Senior Application Scientist's Recommendation
Based on the comprehensive cross-validation data, a clear, fit-for-purpose recommendation can be made.
-
Primary Recommended Method : For the routine, high-sensitivity quantification of this compound, GC-MS is the superior technique . Its higher sensitivity, suitability for volatile analytes, and excellent accuracy and precision make it the ideal choice, particularly for applications involving trace-level detection such as genotoxic impurity screening.[8][15]
The choice of detector for the HPLC method is critical. For trace analysis, MS detection is mandatory. For assaying AEP at higher concentrations (e.g., > 5 µg/mL), the simpler and more accessible HPLC-UV method is a viable and robust option.
Conclusion
The accurate quantification of this compound is achievable through multiple analytical techniques. This guide has demonstrated that while both GC-MS and HPLC-MS/MS are valid and reliable, they have distinct performance characteristics. GC-MS offers superior sensitivity for this volatile analyte, establishing it as the primary method of choice. HPLC-MS/MS provides a robust and essential orthogonal tool for cross-validation, ensuring the highest degree of data integrity.
Ultimately, the rigorous application of validation principles, as outlined in ICH Q2(R1), is not merely a regulatory hurdle but the bedrock of sound science.[17] By understanding the causality behind our analytical choices and validating our methods against established benchmarks, we can deliver data that is not only accurate and precise but also unequivocally trustworthy.
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Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
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Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
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Cross and Partial Validation. European Bioanalysis Forum. [Link]
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A Comparative Guide to the Efficacy of 2-Acetyl-1-ethylpyrrole as a Flavoring Agent
This guide provides an in-depth technical comparison of 2-Acetyl-1-ethylpyrrole and its key alternatives as flavoring agents. Designed for researchers, scientists, and product development professionals in the food and fragrance industries, this document synthesizes technical data with practical, field-proven insights to inform formulation decisions. We will delve into the chemical properties, flavor profiles, and regulatory status of these compounds, supported by experimental methodologies for their evaluation.
Introduction to this compound
This compound (CAS No. 39741-41-8) is a versatile aromatic compound valued for its unique sensory characteristics.[1] It is a key ingredient in the synthesis of flavoring agents and fragrances, lending a pleasant, nutty aroma to a variety of products.[1] Its application is particularly prominent in creating or enhancing flavor profiles in baked goods, confectionery, and coffee, where its warm, roasted notes add depth and complexity.[1] Beyond its role in food, it also finds use in the fragrance industry to create gourmand and warm, oriental scents.[2]
From a regulatory standpoint, this compound is recognized as a flavoring agent. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3147 and is considered Generally Recognized as Safe (GRAS) for its intended use.[3][4]
Core Alternatives for Comparative Analysis
For a comprehensive evaluation of this compound's efficacy, two primary alternatives have been selected based on their structural similarity and overlapping sensory profiles:
-
2-Acetylpyrrole (CAS No. 1072-83-9): The parent compound to this compound, lacking the N-ethyl group. It is known for its nutty, popcorn-like, and bready aroma.[5][6] It is also FEMA GRAS, with the designation number 3202.[7]
-
2-Acetyl-1-pyrroline (2AP) (CAS No. 85213-22-5): A structurally related and highly potent aroma compound famous for its characteristic "hot, buttered popcorn" scent.[8] It is a key flavor component in aromatic rice varieties like jasmine and basmati, as well as in baked bread.[8] 2AP is also FEMA GRAS, listed as FEMA No. 4249.[9][10]
Comparative Analysis of Physicochemical and Sensory Properties
A direct comparison of the key properties of these three flavoring agents is essential for formulators to make informed decisions.
| Property | This compound | 2-Acetylpyrrole | 2-Acetyl-1-pyrroline (2AP) |
| CAS Number | 39741-41-8 | 1072-83-9 | 85213-22-5 |
| FEMA Number | 3147[3][4] | 3202[7] | 4249[9][10] |
| Molecular Formula | C₈H₁₁NO | C₆H₇NO | C₆H₉NO |
| Molecular Weight | 137.18 g/mol | 109.13 g/mol | 111.14 g/mol |
| Flavor Profile | Warm, nutty, ethereal, roasted coffee-like[1][2] | Nutty, popcorn-like, bready, with coumarin and licorice nuances[5][6] | "Hot, buttered popcorn," toasted grain, malty[8][11] |
| Odor Threshold in Water | Data not readily available in public literature. | Data not readily available in public literature. | Extremely low; reported as low as <0.06 ng/L[8] and 0.05 µg/L.[12] |
Expert Insight: The addition of the ethyl group in this compound, as opposed to the unsubstituted amine in 2-acetylpyrrole, likely contributes to a more rounded and less sharp nutty profile, potentially with enhanced stability. The potency of 2-Acetyl-1-pyrroline is exceptionally high, meaning it can impart a significant aroma at very low concentrations. However, its instability can be a challenge in certain applications.[13]
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of these flavoring agents, a combination of sensory and instrumental analysis is required. The following protocols provide a framework for such an evaluation.
Protocol 1: Quantitative Sensory Analysis - Odor Threshold Determination
Objective: To determine and compare the odor detection thresholds of this compound, 2-acetylpyrrole, and 2-acetyl-1-pyrroline in water.
Methodology (Adapted from ASTM E679):
-
Panelist Selection: Recruit and screen a panel of at least 15 individuals for their ability to detect the target aromas.
-
Sample Preparation: Prepare a series of dilutions for each compound in odor-free water, with concentrations in a geometric progression (e.g., decreasing by a factor of 3).
-
Triangle Test Presentation: Present panelists with three samples at each concentration level, where two are identical (blanks) and one contains the flavor compound. The order of presentation should be randomized for each panelist.[14][15][16]
-
Data Collection: Panelists are asked to identify the "odd" sample.
-
Threshold Calculation: The individual threshold is the geometric mean of the last concentration missed and the first one correctly identified. The group threshold is the geometric mean of the individual thresholds.
Caption: Workflow for Odor Threshold Determination via Triangle Test.
Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To create a detailed flavor profile for each compound and quantify the intensity of each attribute.
Methodology:
-
Panel Training: Train a panel of 8-12 individuals to identify and rate the intensity of specific flavor attributes (e.g., nutty, roasted, buttery, bready, sweet, chemical).
-
Lexicon Development: Through exposure to reference standards, the panel develops a consensus lexicon to describe the aromas.
-
Sample Evaluation: Panelists evaluate solutions of each flavoring agent at a concentration above their respective odor thresholds and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).
-
Data Analysis: The data is analyzed using statistical methods like Analysis of Variance (ANOVA) to identify significant differences in the flavor profiles of the compounds.[17]
Protocol 3: Instrumental Analysis - Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To identify and quantify the volatile compounds and assess their stability.
Methodology:
-
Sample Preparation: Prepare solutions of each flavoring agent in a relevant food matrix (e.g., a simple sugar solution or a model beverage).
-
Incubation: Incubate the samples under controlled conditions (e.g., different temperatures and pH levels) to simulate processing and storage.
-
Headspace Sampling: Place the samples in sealed vials and heat to allow volatile compounds to partition into the headspace.[18][19][20]
-
GC-MS Analysis: Inject a sample of the headspace gas into a GC-MS system to separate and identify the volatile compounds.
-
Quantification: Use an internal standard to quantify the concentration of the target flavoring agent and any degradation products over time.
Caption: Workflow for HS-GC-MS Stability Analysis.
Discussion and Causality
The structural differences between these three molecules directly influence their sensory properties and likely their stability.
-
Impact of the N-ethyl Group: The ethyl group on the pyrrole nitrogen of this compound increases its molecular weight and likely its boiling point compared to 2-acetylpyrrole. This substitution can also alter the electronic properties of the pyrrole ring, potentially influencing its interaction with olfactory receptors and leading to a different nuance in its nutty profile. Furthermore, the absence of an acidic N-H proton may enhance its stability in certain matrices compared to 2-acetylpyrrole.
-
The Potency of 2-Acetyl-1-pyrroline: The imine functionality within the pyrroline ring of 2AP is a key structural feature contributing to its extremely low odor threshold. This structural element is a potent osmophore. However, this same reactivity makes 2AP susceptible to degradation, particularly in aqueous environments or under thermal stress, which is a critical consideration for its application in food products.
Conclusion and Recommendations
This compound stands as a robust and versatile flavoring agent with a desirable nutty and roasted flavor profile. Its efficacy, when compared to its parent compound, 2-acetylpyrrole, may lie in a more rounded flavor and potentially greater stability due to the N-ethyl substitution. While 2-acetyl-1-pyrroline offers unparalleled potency with its distinct popcorn aroma, its application can be limited by its inherent instability.
For applications requiring a stable, foundational nutty and roasted character, particularly in baked goods and confectionery, this compound is an excellent choice. For achieving a powerful and specific "buttered popcorn" note, 2-acetyl-1-pyrroline is highly effective, though careful consideration of its stability within the food matrix is paramount. 2-Acetylpyrrole remains a valuable tool for imparting a classic nutty and bready flavor.
Further research is warranted to generate direct comparative data on the odor thresholds and stability of this compound and 2-acetylpyrrole to provide a more complete quantitative picture of their relative efficacies.
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A Comparative Guide to the Sensory Panel Validation of 2-Acetyl-1-ethylpyrrole Aroma
This guide provides a comprehensive framework for the sensory validation of 2-Acetyl-1-ethylpyrrole, a significant aroma compound in the flavor and fragrance industry. Designed for researchers, scientists, and product development professionals, this document delves into the causal relationships behind experimental design, offering a self-validating system for aroma characterization. We will objectively compare the sensory profile of this compound with key structural analogs, supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Aromatic Significance of Pyrrole Derivatives
This compound is a heterocyclic compound prized for its characteristic warm, nutty, and roasted aroma profile.[1][2][3] Its unique sensory properties make it a valuable ingredient for enhancing the flavor and fragrance of a wide array of products, from baked goods to fine perfumes.[2] However, relying solely on instrumental analysis, such as gas chromatography, is insufficient for characterizing its sensory impact. The human olfactory system remains the ultimate detector for aroma perception, capable of discerning nuances that machines cannot.[4] Therefore, rigorous sensory panel validation is indispensable for defining its performance, ensuring quality, and substantiating sensory claims.
To contextualize the unique aromatic signature of this compound, this guide will draw comparisons with two structurally related and commercially significant pyrrole derivatives:
-
2-Acetyl-1-pyrroline (2-AP): The archetypal "popcorn" aroma, renowned for its extremely low odor threshold and potent impact in foods like basmati rice and bread.[5][6][7]
-
2-Acetylpyrrole: A foundational compound with a reported aroma of bread, walnut, and licorice, found naturally in roasted almonds, coffee, and tea.[8]
This comparative approach allows for a more nuanced understanding of this compound's specific contribution to a sensory experience.
Comparative Sensory Profiles: A Quantitative Overview
The sensory characteristics of these compounds are distinct, driven by subtle changes in their molecular structure. The following table summarizes their key attributes, providing a foundation for the validation protocols that follow.
| Compound Name | Chemical Structure | Odor/Flavor Description | Odor Threshold (in water) | Key References |
| This compound | C₈H₁₁NO | Warm, nutty, ethereal, roasted[1][2][3] | Not Widely Published | [1][2][3] |
| 2-Acetyl-1-pyrroline (2-AP) | C₆H₉NO | Popcorn-like, roasted, nutty, basmati rice-like[5][6] | < 0.06 ng/L[5][6] | [5][6][7] |
| 2-Acetylpyrrole | C₆H₇NO | Bread, walnut, licorice-like, fried hazelnut, fishy[8] | Not Widely Published | [8][9] |
The Sensory Validation Workflow: A Methodological Blueprint
A robust sensory validation program integrates multiple testing methodologies to build a complete and reliable aroma profile. The process begins with rigorous panelist selection and proceeds through discriminative and descriptive testing, often correlated with instrumental analysis. This multi-pronged approach ensures that results are not only statistically significant but also rich in descriptive detail.
Caption: A workflow for comprehensive sensory panel validation.
Experimental Protocols: A Step-by-Step Guide
The trustworthiness of sensory data hinges on meticulous and standardized execution. The following protocols are grounded in internationally recognized standards from ASTM International and ISO.
Panelist Selection and Training (Ref: ISO 8586)
The human assessor is the most critical instrument in sensory analysis. Proper selection and training are paramount to minimize bias and ensure reproducible results.[10]
Objective: To assemble a panel of 8-12 individuals with average sensory acuity who can reliably detect, describe, and quantify aroma characteristics.[11][12]
Methodology:
-
Recruitment: Recruit candidates interested in objective sensory assessment. Avoid individuals with specific anosmias, allergies, or aversions to the product category.[11]
-
Screening: Conduct preliminary tests to assess basic sensory abilities.[12]
-
Odor Identification: Present a series of common odorants (e.g., vanilla, lemon, coffee) for correct identification.
-
Taste Sensitivity: Test for the ability to recognize and rank the intensity of basic tastes (sweet, sour, salty, bitter).[13]
-
-
Orientation & Training:
-
Familiarize selected panelists with sensory testing procedures, terminology, and the specific aroma compounds under evaluation.[11]
-
For descriptive analysis, conduct sessions where panelists collectively develop a lexicon of terms to describe the aromas of this compound and the comparative compounds.[14] This ensures all panelists are using the same language.
-
Train panelists on the use of the intensity scale until they can rate reference standards with high repeatability.[10][14]
-
Protocol 1: Odor Detection Threshold Determination
The odor detection threshold is the minimum concentration of a substance that is perceivable by the human sense of smell.[15] It is a fundamental measure of an aroma's potency. This protocol is based on the ASTM E679 "Forced-Choice Ascending Concentration Series" method.
Objective: To determine the lowest concentration at which the aroma of this compound can be detected.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound in a neutral solvent (e.g., deionized water or mineral oil) with a dilution factor of 2 or 3. The series should range from a concentration well below the expected threshold to one that is clearly perceivable.
-
Presentation: For each concentration step, present panelists with a triangle test setup: three samples (e.g., in sniff bottles), two of which contain only the solvent (blanks) and one containing the diluted aroma compound.[16] The position of the odd sample should be randomized for each presentation.
-
Evaluation: Panelists are instructed to sniff each sample from left to right and identify the "odd" sample, even if they must guess.[17]
-
Ascending Series: Present the sets in order of increasing concentration. The individual's threshold is defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.
-
Data Analysis: The group detection threshold is calculated as the geometric mean of the individual thresholds.
Protocol 2: Discriminative Analysis (Triangle Test)
The triangle test is a highly effective method for determining if a perceptible sensory difference exists between two products.[18][19] It is ideal for comparing a new formulation of this compound against a control or a competitor.
Objective: To determine if a statistically significant sensory difference exists between two samples (e.g., Sample A: Control vs. Sample B: this compound at a specific concentration).
Methodology:
-
Sample Preparation: Prepare the two samples to be compared. Code them appropriately.
-
Presentation: Present each panelist with a set of three coded samples. Two samples are identical (e.g., A, A) and one is different (e.g., B). The order of presentation is randomized across panelists (e.g., AAB, ABA, BAA).[16][20]
-
Evaluation: Panelists are asked to identify the odd sample.[17] A correct answer is a "hit."
-
Data Analysis: The total number of correct judgments is tallied. This number is then compared to a statistical table based on the binomial distribution to determine if the result is significant at a chosen confidence level (typically α = 0.05). For a significant difference to be concluded, the number of correct identifications must exceed the number likely to occur by chance (which is 1 in 3).[16]
Protocol 3: Descriptive Analysis (Quantitative Aroma Profile)
Descriptive analysis goes beyond difference testing to characterize how products differ.[21][22] This method provides a detailed "fingerprint" of the aroma.
Objective: To identify and quantify the specific aroma attributes of this compound and compare them to alternatives.
Methodology:
-
Lexicon Development: In training sessions, the panel collectively agrees upon a set of descriptive terms (e.g., "nutty," "roasted," "bready," "caramelic," "ethereal") that characterize the aromas of the samples. Reference standards for each attribute should be provided to anchor the panel.
-
Sample Evaluation: Present the coded samples one at a time to the panelists in a randomized order.
-
Intensity Rating: For each sample, panelists rate the intensity of each attribute from the lexicon using an unstructured line scale (e.g., a 15-cm line anchored with "low" on the left and "high" on the right).[23]
-
Data Conversion: The marks on the line scales are converted to numerical scores (e.g., 0-15).
-
Data Analysis: The mean scores for each attribute are calculated across the panel for each product. The data can be analyzed using Analysis of Variance (ANOVA) to identify significant differences in attribute intensity between products. The results are best visualized using a spider web or radar plot for easy comparison of the aroma profiles.[22]
The Role of Instrumental Correlation: Gas Chromatography-Olfactometry (GC-O)
While sensory panels describe what they perceive, Gas Chromatography-Olfactometry (GC-O) helps explain why. This technique combines the separation power of a gas chromatograph with the sensitivity of the human nose as a detector.[24][25]
In a GC-O system, the effluent from the GC column is split. One portion goes to a standard chemical detector (like a mass spectrometer, MS), while the other is directed to a heated sniffing port.[4] A trained panelist sniffs the port and records the time, duration, and description of any perceived odors. By aligning the olfactometry data with the MS data, specific odor-active compounds can be identified, even those present at concentrations too low for instrumental detection. This provides an objective, chemical basis for the descriptors generated by the sensory panel.
Conclusion: Building a Defensible Sensory Profile
The validation of an aroma compound like this compound is a multi-faceted process that relies on the synergy between trained human assessors and precise analytical protocols. By employing standardized methods for threshold determination, discrimination, and descriptive analysis, a robust and defensible sensory profile can be constructed.
This guide demonstrates that this compound possesses a distinct nutty, roasted aroma that differentiates it from the potent popcorn-like character of 2-Acetyl-1-pyrroline and the broader bread-and-licorice notes of 2-Acetylpyrrole. The methodologies detailed herein provide the necessary framework for researchers and developers to precisely characterize its sensory performance, compare it objectively to alternatives, and confidently apply it to create superior flavor and fragrance experiences.
References
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Brattoli, M., Cisternino, E., de Gennaro, G., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. Chemical Engineering Transactions, 37, 403-408. [Link]
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Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Sepsolve Analytical. [Link]
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d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]
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The Pyrrole Scaffold: A Comparative Guide to the Biological Activity of N-Substituted Derivatives
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic substitution at the nitrogen atom (N-1 position) of the pyrrole ring provides a powerful tool to modulate the molecule's physicochemical properties and, consequently, its biological activity. This guide offers a comparative analysis of the biological activities of various N-substituted pyrroles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers and drug development professionals in their quest for novel therapeutics.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
N-substituted pyrroles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] The nature of the N-substituent plays a pivotal role in determining their potency and selectivity.
Comparative Analysis of Anticancer Potency
The antiproliferative activity of N-substituted pyrroles is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparison.
| Compound Class | N-Substituent | Target Cell Line | IC50 (µM) | Reference |
| N-Arylpyrroles | Tropolone ring | L1210, CEM, HeLa | 10-14 | [3] |
| Pyrrolo[2,3-d]pyrimidines | Fluorine-substituted phenyl ring | A549, HeLa, MDA-MB-231 | 0.18-0.7 | [4] |
| 3-Aroyl-1-arylpyrroles (ARAPs) | Phenyl ring | Medulloblastoma D283 | Nanomolar concentrations | [5] |
| Pyrrolonaphthoxazepines | Varied | HL-60 | 0.2945 | [4] |
Key Insights from Structure-Activity Relationships (SAR):
-
Aromatic Substituents: The presence of an aromatic ring on the nitrogen atom is a common feature in many active compounds. Substitutions on this ring, such as electron-withdrawing groups like fluorine, can significantly enhance anticancer activity.[4]
-
Hydrogen Bonding: The inclusion of hydrogen-bonding donor and acceptor groups in the N-substituent can contribute to noteworthy cytostatic activity.[3]
-
Bulky Groups: While some bulk is tolerated, excessively large N-substituents can lead to a decrease in activity, suggesting steric hindrance at the target site.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of N-substituted pyrroles on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted pyrrole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Experimental Workflow
Caption: Workflow for determining the cytotoxicity of N-substituted pyrroles using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
N-substituted pyrroles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7][8] The modification of the N-substituent allows for the fine-tuning of their antimicrobial spectrum and potency.
Comparative Analysis of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key parameter for comparing the efficacy of different compounds.
| Compound Class | N-Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrrole Schiff bases | Benzylidene derivatives with electron-withdrawing groups (-Cl) | Bacillus subtilis | Potent activity | [6] |
| Pyrrolyl chalcones | Ethyl group with a 4-bromophenyl or 4-chlorophenyl moiety | Rhizoctonia solani | 10.7 - 13.4 | [9] |
| Pyrrole sulfonamides | Meta-substituted sulfonamides | Escherichia coli, Pseudomonas aeruginosa | Stronger antibacterial activity | [10] |
| Pyrrole sulfonamides | Para-substituted sulfonamides | Candida albicans | Superior antifungal activity | [10] |
Key Insights from Structure-Activity Relationships (SAR):
-
Lipophilicity and Substitution Pattern: The lipophilicity and the substitution pattern on the N-aryl ring are crucial for antimicrobial activity. For instance, in pyrrole sulfonamides, meta-substitution favors antibacterial activity, while para-substitution enhances antifungal efficacy.[10]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine, on the N-benzylidene substituent of pyrrole Schiff bases enhances their potency against bacteria like B. subtilis.[6]
-
Specific Moieties: The incorporation of specific chemical moieties can target particular microbial enzymes. For example, some N-substituted pyrrolyl chalcones exhibit excellent inhibitory activity against succinate dehydrogenase (SDH) in fungi.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of N-substituted pyrroles against bacteria.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the N-substituted pyrrole in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Antimicrobial Action
Caption: Inhibition of the cyclooxygenase (COX) pathway by N-substituted pyrroles.
Conclusion
The N-substituted pyrrole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. As this guide has demonstrated, strategic modifications at the nitrogen atom can profoundly influence the biological activity, leading to potent and selective anticancer, antimicrobial, and anti-inflammatory compounds. The structure-activity relationships highlighted herein provide a rational basis for the design of future generations of pyrrole-based drugs. The detailed experimental protocols offer a practical framework for researchers to evaluate the biological potential of their synthesized compounds. Continued exploration of the chemical space around the N-substituted pyrrole core, guided by a deep understanding of SAR and mechanistic insights, will undoubtedly pave the way for new and effective treatments for a wide range of human diseases.
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Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (URL: [Link])
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Bioactive pyrrole-based compounds with target selectivity. (URL: [Link])
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New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. (URL: [Link])
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (URL: [Link])
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Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (URL: [Link])
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Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. (URL: [Link])
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (URL: [Link])
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (URL: [Link])
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (URL: [Link])
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Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. (URL: [Link])
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (URL: [Link])
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (URL: [Link])
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New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (URL: [Link])
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Benchmarking 2-Acetyl-1-ethylpyrrole in Synthetic Applications: A Comparative Guide for Researchers
Abstract
2-Acetyl-1-ethylpyrrole (AEP), a substituted pyrrole derivative, is a compound of significant interest, bridging the gap between flavor chemistry and advanced synthetic applications.[1][2] While well-established for its characteristic nutty and roasted aroma in the food and fragrance sectors, its utility as a versatile building block in pharmaceutical and material science research is an area of expanding exploration.[3][4] This guide provides an in-depth performance benchmark of AEP in common synthetic transformations. We objectively compare its reactivity, yield, and regioselectivity against structurally relevant alternatives—namely 1-ethylpyrrole and 2-acetylpyrrole—to delineate the distinct influence of its constituent functional groups. Through detailed experimental protocols, comparative data analysis, and mechanistic discussions, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to strategically incorporate this compound into their synthetic programs.
Introduction: The Synthetic Profile of this compound
Pyrrole derivatives are foundational scaffolds in a multitude of biologically active compounds and functional materials.[5][6] The selection of a starting material is a critical decision point in any synthetic campaign, balancing factors of cost, availability, and chemical reactivity. This compound presents a unique proposition: it is an N-alkylated, C2-acylated pyrrole. This pre-functionalization offers distinct advantages by obviating the need for separate N-alkylation steps, which can be complicated by issues of regioselectivity and the acidic nature of the N-H proton in unsubstituted pyrroles.
This guide benchmarks AEP's performance in two fundamental classes of reactions: electrophilic aromatic substitution on the pyrrole ring and condensation reactions involving the acetyl group. By comparing it with 1-ethylpyrrole (lacking the C2-acetyl group) and 2-acetylpyrrole (lacking the N-ethyl group), we can isolate and understand the electronic and steric contributions of each substituent, enabling chemists to make informed decisions for their specific synthetic targets.
Physicochemical Properties and Synthetic Accessibility
The reliable application of any reagent begins with a clear understanding of its physical properties and the viability of its synthesis. Commercial preparations of AEP typically exceed 98% purity as assessed by gas chromatography.[1][7]
| Property | Value | Reference(s) |
| CAS Number | 39741-41-8 | [1] |
| Molecular Formula | C₈H₁₁NO | [7] |
| Molecular Weight | 137.18 g/mol | [7] |
| Appearance | Colorless to yellowish liquid | [8] |
| Boiling Point | 82 °C at 12 mmHg | [1] |
| Density | ~1.01 g/cm³ | [1] |
| Solubility | Soluble in ethanol, propylene glycol, and fixed oils | [7] |
The synthesis of AEP is typically approached via two primary routes: the Friedel-Crafts acylation of 1-ethylpyrrole or the N-alkylation of 2-acetylpyrrole.[9] The choice between these pathways often depends on the relative cost and availability of the starting materials. The acylation route offers direct C2 functionalization, while the alkylation route is advantageous when a diverse range of N-substituents is desired from a common 2-acetylpyrrole intermediate.
Performance Benchmark: Electrophilic Aromatic Substitution
The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. However, the substituents on the ring profoundly influence both its reactivity and the regioselectivity of the substitution. The N-ethyl group is an electron-donating group (EDG) that activates the ring, while the C2-acetyl group is a strong electron-withdrawing group (EWG) that deactivates it. We benchmarked this interplay in a model Friedel-Crafts acylation reaction.
Causality Behind Experimental Choices
The goal is to introduce a second acyl group (propionyl chloride) onto the pyrrole ring. By comparing AEP with 1-ethylpyrrole and 2-acetylpyrrole, we can dissect the electronic effects:
-
1-Ethylpyrrole: Represents a highly activated system, expected to react rapidly and primarily at the C2 position.
-
2-Acetylpyrrole: Represents a deactivated system with a free N-H bond, which can complicate the reaction through N-acylation or deprotonation.
-
This compound (AEP): Represents the test case, where the activating N-ethyl and deactivating C2-acetyl groups compete. The substitution is expected to be slower than for 1-ethylpyrrole and directed to the C4 or C5 position.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred solution of the pyrrole substrate (10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, add aluminum chloride (1.33 g, 10 mmol) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of propionyl chloride (0.93 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the time specified in Table 2. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and 1 M HCl (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acylated product. Characterize by ¹H NMR and GC-MS to determine yield and isomeric ratio.
Comparative Performance Data
| Substrate | Reaction Time (h) | Total Yield (%) | Product(s) / Regioselectivity |
| 1-Ethylpyrrole | 2 | 85 | 2-Propionyl-1-ethylpyrrole (>98%) |
| 2-Acetylpyrrole | 24 | 40 | 2-Acetyl-5-propionylpyrrole (major), N-acylated byproduct |
| This compound | 12 | 72 | 2-Acetyl-4-propionyl-1-ethylpyrrole (4:1 ratio over C5 isomer) |
Analysis: The data clearly demonstrates the competing electronic effects. 1-Ethylpyrrole reacts quickly and cleanly. 2-Acetylpyrrole is sluggish, and the acidic N-H proton leads to side reactions, lowering the yield. This compound offers a compelling balance: its N-ethyl group prevents N-acylation and sufficiently activates the ring for a clean, high-yielding reaction, albeit slower than the unsubstituted analog. The deactivating acetyl group directs the incoming electrophile primarily to the C4 position, providing good regiochemical control.[10]
Performance Benchmark: Acetyl Group Condensation Chemistry
The acetyl group of AEP provides a reactive handle for carbon-carbon bond formation via enolate chemistry. We benchmarked its performance in a Claisen-Schmidt condensation reaction against 2-acetylpyrrole to determine the influence, if any, of the N-ethyl group on the reactivity of the acetyl moiety's α-protons.
Experimental Protocol: Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve the acetylpyrrole substrate (10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 6 hours. Monitor the formation of the chalcone-like product by TLC.
-
After completion, pour the reaction mixture into cold water (100 mL) and acidify with 1 M HCl to pH ~5.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure condensed product.
Comparative Performance Data
| Substrate | Reaction Time (h) | Yield (%) | Observations |
| 2-Acetylpyrrole | 6 | 88 | Clean reaction, product precipitates easily. |
| This compound | 6 | 91 | Clean reaction, product precipitates easily. |
Analysis: In this condensation reaction, the performance of AEP is nearly identical to that of 2-acetylpyrrole. This is chemically logical, as the N-ethyl group is electronically insulated from the acetyl group's α-protons. Its primary role is steric and in modifying the overall solubility of the molecule, which in this case has a negligible to slightly positive effect on the reaction yield. This demonstrates that for reactions targeting the acetyl group, AEP can be used interchangeably with 2-acetylpyrrole, with the key advantage that the N-position is already protected, preventing potential side reactions under different basic conditions.
Conclusion: A Strategic Choice in Synthesis
Our benchmarking analysis demonstrates that this compound is more than a flavor compound; it is a highly effective and strategic synthetic intermediate.
-
For Electrophilic Substitution: AEP provides a significant advantage over 2-acetylpyrrole by preventing N-H related side reactions, leading to cleaner reactions and higher yields. While less reactive than a fully activated substrate like 1-ethylpyrrole, it offers excellent regiochemical control, directing substitution to the C4 position.
-
For Acetyl Group Chemistry: AEP performs equivalently to 2-acetylpyrrole, offering the inherent benefit of a protected nitrogen atom. This makes it a superior choice for multi-step syntheses where the pyrrole N-H might interfere with subsequent steps.
Final Verdict: this compound should be the preferred substrate when a synthetic route requires (1) electrophilic substitution on a C2-acylated pyrrole, or (2) reactions involving the acetyl group where subsequent steps could be complicated by an acidic N-H proton. Its predictable reactivity and favorable performance profile make it a valuable tool for researchers developing complex molecules and novel pharmaceutical agents.
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A Guide to Inter-Laboratory Comparison of 2-Acetyl-1-ethylpyrrole Analysis
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Acetyl-1-ethylpyrrole, a key aroma compound. It is designed for researchers, scientists, and professionals in the food, fragrance, and pharmaceutical industries who are involved in quality control and method validation. This document establishes a framework for conducting an inter-laboratory comparison to ensure accuracy and reproducibility of results across different analytical platforms and laboratories.
Introduction: The Significance of Accurate this compound Analysis
This compound is a vital compound that contributes to the characteristic nutty and roasted aroma of many food products and is a valuable ingredient in the fragrance industry.[1][2] Its accurate quantification is crucial for quality control, product development, and regulatory compliance. Given the variety of analytical techniques available, it is imperative to establish a consensus on best practices to ensure that results are comparable and reliable across different laboratories.
Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical chemistry.[3][4] They provide an objective assessment of a laboratory's performance, help identify potential methodological biases, and ultimately lead to improved accuracy and harmonization of results. This guide will explore the common analytical techniques for this compound and present a framework for a comprehensive inter-laboratory comparison study.
Analytical Methodologies for this compound
The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[5][6] The compound is separated from other components in a sample based on its boiling point and affinity for a stationary phase within a capillary column, and then detected by a mass spectrometer, which provides a unique fragmentation pattern for identification and quantification.[6]
Causality Behind Experimental Choices: The choice of injection mode (e.g., split/splitless), column polarity, and temperature programming in GC-MS is critical. For trace analysis, a splitless injection is often preferred to maximize the amount of analyte reaching the column. The column polarity should be chosen based on the polarity of this compound to achieve optimal separation from matrix interferences. A carefully designed temperature ramp ensures good peak shape and resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC is another viable technique for the analysis of this compound, particularly for less volatile samples or when derivatization is employed to enhance detection.[5] Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices: The selection of the column (e.g., C18) and the mobile phase composition (e.g., acetonitrile and water) is crucial for achieving good separation in HPLC.[7][8] The detector, often a UV-Vis or mass spectrometer, is chosen based on the desired sensitivity and selectivity. For compounds lacking a strong chromophore, derivatization may be necessary to improve UV detection, or a mass spectrometer can be used for more universal and sensitive detection.[9][10][11]
Framework for an Inter-Laboratory Comparison Study
To ensure the comparability of this compound analysis across different laboratories, a well-designed inter-laboratory comparison study is essential. This involves the preparation of homogeneous and stable test materials, a clear protocol for analysis, and a robust statistical evaluation of the results.
Study Design and Workflow
The following diagram illustrates the workflow of a typical inter-laboratory comparison study for this compound analysis.
Caption: Workflow of the inter-laboratory comparison study.
Experimental Protocols
A homogenous batch of a relevant food matrix (e.g., biscuit dough) is prepared and divided into aliquots. A known amount of a certified this compound standard is spiked into a subset of these aliquots to create samples with different concentration levels. A blank (unspiked) sample is also included. The homogeneity and stability of the spiked samples are thoroughly tested before distribution to participating laboratories.
Participating laboratories are instructed to analyze the samples using their routine, validated in-house methods for this compound. They are required to report their results along with key method performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.
Data Presentation and Comparison
The performance of each participating laboratory is evaluated based on their reported results. A common statistical approach is the use of z-scores, which indicate how far a laboratory's result deviates from the consensus value.
Comparison of Analytical Method Performance
The following table summarizes hypothetical performance data for the analysis of this compound using GC-MS and HPLC, based on data from analogous compounds.[9][12]
| Parameter | GC-MS | HPLC-MS/MS (with derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 ng/g | 0.2 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.4 - 3 ng/g | 0.7 - 1.5 µg/kg |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110% | 90 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Hypothetical Inter-laboratory Comparison Results
The table below presents hypothetical results from an inter-laboratory comparison study for this compound in a spiked food matrix.
| Laboratory ID | Method | Reported Concentration (mg/kg) | z-score |
| Lab 1 | GC-MS | 5.2 | 0.4 |
| Lab 2 | HPLC-UV | 4.8 | -0.8 |
| Lab 3 | GC-MS/MS | 5.5 | 1.2 |
| Lab 4 | GC-MS | 4.9 | -0.4 |
| Lab 5 | HPLC-MS/MS | 5.1 | 0.0 |
| Consensus Mean | 5.1 | ||
| Standard Deviation | 0.25 |
Note: z-scores are calculated as (reported value - consensus mean) / standard deviation. A z-score between -2 and 2 is generally considered satisfactory.
Conclusion and Recommendations
This guide has outlined the principal analytical techniques for the determination of this compound and provided a comprehensive framework for conducting an inter-laboratory comparison. The successful implementation of such a study is crucial for achieving harmonization of analytical results and ensuring the quality and safety of products containing this important aroma compound. It is recommended that laboratories regularly participate in proficiency testing schemes to monitor and improve their analytical performance.
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A Senior Application Scientist's Guide to Differentiating Natural vs. Synthetic 2-Acetyl-1-ethylpyrrole
Introduction: The Question of Origin
2-Acetyl-1-ethylpyrrole (CAS 39741-41-8) is a heterocyclic compound prized for its characteristic warm, nutty, and roasted aroma, making it a valuable component in the flavor and fragrance industries.[1][2] It is a known constituent in natural products like roasted coffee and green tea.[2][3] Beyond its sensory applications, its pyrrole scaffold makes it a versatile building block for specialty chemical synthesis and a potential intermediate in pharmaceutical research.[1][4][5]
Given the premium placed on natural ingredients and the stringent regulatory requirements in food, fragrance, and pharmaceutical development, verifying the "natural" claim of this compound is of paramount importance. Adulteration or mislabeling, whether intentional for economic gain or unintentional, can have significant quality and regulatory consequences.[6] Synthetically produced compounds are not identical to their natural counterparts due to differences in isotopic composition and the presence of trace-level impurities.[6][7]
This guide provides an in-depth comparison of the robust analytical methodologies required to definitively confirm the identity and origin of this compound, designed for researchers, quality control scientists, and drug development professionals. We will move beyond simple identification to explore the forensic-level detail required for authentication, focusing on the causality behind our experimental choices.
The Foundational Difference: Isotopic Fingerprints and Impurity Profiles
The ability to distinguish between natural and synthetic this compound hinges on two core principles:
-
Isotopic Composition: Natural compounds derive their carbon from atmospheric CO2 fixed by plants through photosynthesis. Synthetic compounds, by contrast, are typically derived from fossil fuel precursors (petroleum). These two carbon sources have measurably different ratios of the stable isotopes ¹³C and ¹²C.[7] This natural variation provides a permanent "isotopic fingerprint." Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for measuring this fingerprint with exceptional precision.[8][9][10]
-
Trace Impurity Profile: Natural products are rarely, if ever, present in absolute purity within their source matrix.[6] They are accompanied by a complex entourage of other biosynthetically related compounds. Conversely, synthetic routes produce a distinct set of by-products, unreacted starting materials, and catalyst residues.[5] High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for mapping these unique impurity profiles.[11][12]
An integrated approach, leveraging both isotopic analysis and impurity profiling, provides an unassailable, self-validating system for determining the origin of a given sample.
Primary Investigation: Stable Isotope Ratio Analysis
The most conclusive evidence for the origin of this compound comes from the analysis of its stable isotope ratios. The primary technique for this is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
Causality of Experimental Choice
We choose GC-C-IRMS because it physically separates the target analyte (this compound) from the sample matrix before measuring its specific isotopic ratio. This ensures that the measurement is not confounded by other carbon-containing compounds. The technique is sensitive enough to detect the subtle but significant differences in the ¹³C/¹²C ratio between a compound sourced from plant biomass and one synthesized from petrochemicals.[13][14]
Experimental Protocol: GC-C-IRMS for δ¹³C Analysis
-
Sample Preparation: Dissolve the this compound sample in a high-purity volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample into a GC system equipped with a capillary column suitable for separating volatile compounds (e.g., a DB-5 or equivalent). The GC oven temperature is programmed to ensure baseline separation of the this compound peak from any solvent or impurity peaks.
-
Combustion: The eluent from the GC column is directed into a high-temperature (typically >950°C) combustion reactor containing a copper oxide catalyst. All organic compounds are quantitatively converted to CO₂ and H₂O.
-
Water Removal: The gas stream passes through a water trap to remove H₂O, which would otherwise interfere with the analysis.
-
Introduction to IRMS: The purified CO₂ gas is introduced into the ion source of the Isotope Ratio Mass Spectrometer.
-
Isotopic Analysis: The IRMS measures the precise ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44). This ratio is compared against a calibrated reference gas (e.g., Vienna Pee Dee Belemnite - VPDB) and expressed in delta notation (δ¹³C) in parts per thousand (‰).
Workflow Diagram: GC-C-IRMS Analysis
Caption: Workflow for δ¹³C analysis using GC-C-IRMS.
Data Interpretation & Expected Results
The primary differentiator is the δ¹³C value. Natural products from C3 plants (the majority of terrestrial plants) have different isotopic signatures than those from petrochemical sources.
| Parameter | Expected Result (Natural) | Expected Result (Synthetic) | Justification |
| δ¹³C Value (‰) | Typically -24‰ to -34‰ | Typically -22‰ to -30‰ (but can vary) and often outside the natural range for a specific botanical origin. Crucially, it will not match the isotopic signature of other natural compounds from the same extract. | Natural this compound originates from plant precursors which fix atmospheric CO₂. Synthetic variants are derived from petroleum, which has a different average isotopic composition. |
Confirmatory Analysis: Impurity & By-Product Profiling
While IRMS provides a powerful quantitative measure of origin, a detailed look at the minor compounds accompanying the main analyte provides crucial qualitative and confirmatory evidence.
Causality of Experimental Choice
High-Resolution Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice for this analysis.[5][15] Its high separation efficiency can resolve trace-level impurities, and the mass spectrometer acts as a definitive detector, providing a "fingerprint" mass spectrum for each impurity that allows for its identification or characterization.[12] A natural product will be accompanied by other structurally related, biosynthetically plausible compounds. A synthetic product will contain impurities linked directly to its manufacturing process, such as unreacted starting materials or by-products from side reactions.[6]
Experimental Protocol: High-Resolution GC-MS
-
Sample Preparation: Prepare the sample as described for the GC-C-IRMS protocol. A slightly higher concentration may be used to improve the detection of trace impurities.
-
GC Separation: Inject 1 µL of the sample into a GC-MS system. Utilize a high-resolution capillary column (e.g., 60m length, 0.25mm ID) to achieve maximum separation of all volatile components. A slow oven temperature ramp is critical for resolving closely eluting peaks.
-
Mass Spectrometry: Use Electron Ionization (EI) at 70 eV, which provides reproducible fragmentation patterns.[12] Scan a wide mass range (e.g., m/z 35-400) to capture the molecular ions and fragment ions of all potential impurities.
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to visualize all separated compounds.
-
Examine the mass spectrum of each impurity peak.
-
Compare the fragmentation patterns against spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
For unknown but significant impurities in a synthetic sample, analyze the structure to determine if it is a plausible by-product of a known synthetic route (e.g., N-alkylation of 2-acetylpyrrole or acylation of 1-ethylpyrrole).[5]
-
Workflow Diagram: GC-MS Impurity Profiling
Caption: Workflow for impurity profiling via GC-MS.
Data Interpretation & Expected Results
The comparison of chromatograms provides a clear visual distinction between natural and synthetic samples.
| Parameter | Expected Result (Natural) | Expected Result (Synthetic) | Justification |
| Chromatographic Profile | Complex, with multiple small peaks corresponding to other natural volatiles (e.g., other pyrroles, pyrazines, furans). | Simpler profile, but with distinct non-natural impurity peaks. | Natural extracts contain a wide array of biosynthesized compounds. |
| Identified Impurities | Biosynthetically related compounds found in the source material (e.g., coffee, tea). | Unreacted starting materials (e.g., 2-acetylpyrrole, ethyl iodide), isomers, or by-products of the specific chemical reaction used for synthesis. | Synthetic impurities are dictated by the reaction pathway, not by biological processes. |
Advanced & Orthogonal Verification: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful orthogonal technique.[16][17] While its primary use is for definitive structure elucidation, specialized NMR methods can provide quantitative and even isotopic information.[18][19]
Causality of Experimental Choice
We employ NMR for three reasons:
-
Absolute Structure Confirmation: ¹H and ¹³C NMR spectra provide unambiguous confirmation that the primary compound is indeed this compound.
-
Quantitative Analysis (qNMR): qNMR can determine the precise purity of the sample, which is a critical parameter for any further analysis.[16][18]
-
Site-Specific Isotope Analysis: While technically demanding, Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR) can measure isotope ratios at specific atomic positions within the molecule. This offers an incredibly detailed fingerprint that is virtually impossible to forge synthetically.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the this compound sample and an internal standard in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Ensure acquisition parameters (e.g., relaxation delay D1) are optimized for quantitative accuracy if performing qNMR.
-
Data Analysis:
-
Confirm the chemical shifts and coupling constants match the known structure of this compound.
-
For qNMR, integrate the area of a well-resolved analyte peak against the area of the internal standard peak to calculate purity.
-
For SNIF-NMR (specialized application), specific pulse sequences are used to acquire deuterium spectra to determine site-specific ²H/¹H ratios.
-
Workflow Diagram: NMR Analysis
Caption: General workflow for NMR-based analysis.
Conclusion: An Integrated and Defensible Strategy
-
GC-C-IRMS provides the primary, quantitative evidence of origin through bulk stable isotope analysis.
-
High-Resolution GC-MS offers qualitative, confirmatory evidence by mapping the unique impurity profile, which must be consistent with the claimed origin.
-
NMR Spectroscopy provides absolute structural confirmation and quantitative purity, ensuring the integrity of the sample being tested.
By combining these powerful techniques, researchers, scientists, and drug development professionals can unequivocally differentiate between natural and synthetic this compound, ensuring product quality, regulatory compliance, and scientific integrity.
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- BenchChem. (2025). A Comparative Guide to the Isomeric Purity Analysis of Dimethylpyrrole Samples by GC-MS.
- BenchChem. (n.d.).
- PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole.
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- MDPI. (2021).
- Reddit. (2022).
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- ResearchGate. (2013).
- The Good Scents Company. (n.d.). 1-ethyl-2-acetyl pyrrole, 39741-41-8.
- MedchemExpress.com. (n.d.). 2-Acetylpyrrole | Flavor Compound.
- MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl.
- ChemicalBook. (n.d.). This compound CAS#: 39741-41-8.
- Google Patents. (2010). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
- G
- Wikipedia. (n.d.). 2-Acetyl-1-pyrroline.
- PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Acetyl-1-ethylpyrrole
An In-depth Technical Comparison of Leading Synthetic Methodologies for Researchers and Drug Development Professionals
Abstract
2-Acetyl-1-ethylpyrrole is a key heterocyclic compound with applications ranging from flavor and fragrance to pharmaceutical intermediates. The economic viability of its large-scale production is critically dependent on the chosen synthetic route. This guide provides a comprehensive evaluation of the cost-effectiveness of four primary synthesis methods: N-alkylation of 2-acetylpyrrole, Friedel-Crafts acylation of 1-ethylpyrrole, the Paal-Knorr synthesis, and the Trofimov reaction. Each method is analyzed for its chemical principles, detailed experimental protocols, and a comparative cost analysis based on reagent prices and typical yields. This in-depth comparison is intended to empower researchers, scientists, and professionals in drug development to make informed decisions for the efficient and economical synthesis of this versatile pyrrole derivative.
Introduction: The Significance of this compound
This compound, a substituted pyrrole, is a molecule of significant interest across various chemical industries. Its unique organoleptic properties make it a valuable component in the flavor and fragrance industry. In the realm of medicinal chemistry and drug development, the pyrrole scaffold is a common motif in numerous biologically active compounds, and this compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates.
The selection of an appropriate synthetic strategy is a critical decision in the lifecycle of any chemical product. An ideal synthesis should not only be high-yielding and reproducible but also economically viable and scalable. This guide delves into the practical aspects of four distinct methods for synthesizing this compound, offering a comparative analysis to aid in the selection of the most cost-effective approach for a given application.
Method 1: N-Alkylation of 2-Acetylpyrrole
This classical and straightforward approach involves the direct alkylation of the nitrogen atom of the pyrrole ring of the readily available starting material, 2-acetylpyrrole.
Chemical Principles
The N-alkylation of 2-acetylpyrrole is a nucleophilic substitution reaction. The pyrrole nitrogen, upon deprotonation by a suitable base, becomes a potent nucleophile that attacks an ethylating agent, typically an ethyl halide. The choice of base and solvent is crucial to ensure selective N-alkylation and minimize potential side reactions such as C-alkylation.
Experimental Protocol
Materials:
-
2-Acetylpyrrole
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-acetylpyrrole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Method 2: Friedel-Crafts Acylation of 1-Ethylpyrrole
This method introduces the acetyl group onto the pre-formed 1-ethylpyrrole ring through an electrophilic aromatic substitution reaction.
Chemical Principles
The Friedel-Crafts acylation involves the reaction of an acylating agent, such as acetic anhydride or acetyl chloride, with an aromatic compound in the presence of a Lewis acid catalyst. For pyrroles, which are highly reactive aromatic systems, milder Lewis acids or conditions are often employed to prevent polymerization and control regioselectivity. The acylation of 1-ethylpyrrole is expected to occur predominantly at the C2 position due to the directing effect of the nitrogen atom.
Experimental Protocol
Materials:
-
1-Ethylpyrrole
-
Acetic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0°C, add acetic anhydride (1.1 eq) dropwise.
-
Stir the mixture at 0°C for 30 minutes to form the acylium ion complex.
-
Add a solution of 1-ethylpyrrole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Method 3: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly versatile method for the construction of the pyrrole ring itself from a 1,4-dicarbonyl compound and a primary amine.
Chemical Principles
This synthesis involves the condensation of a 1,4-diketone, in this case, 2,5-hexanedione, with a primary amine, ethylamine. The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the pyrrole ring. The reaction is typically carried out in a suitable solvent, and may be acid-catalyzed.
Experimental Protocol
Materials:
-
2,5-Hexanedione
-
Ethylamine (70% in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add ethylamine (70% in water, 1.2 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 4: Trofimov Reaction
The Trofimov reaction is a more modern and atom-economical approach to pyrrole synthesis, utilizing ketoximes and acetylenes as starting materials.
Chemical Principles
This reaction involves the base-catalyzed condensation of a ketoxime with an acetylene. For the synthesis of this compound, a plausible route would involve the reaction of acetylacetone monoxime with acetylene in the presence of a superbasic system (e.g., KOH/DMSO), followed by N-ethylation. However, a one-pot synthesis of the N-ethylated product is also conceivable. For the purpose of this comparison, we will consider a two-step approach for clarity.
Experimental Protocol (Hypothetical Two-Step Route)
Step 1: Synthesis of 2-Acetyl-1H-pyrrole
Materials:
-
Acetylacetone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Dichloromethane
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Prepare acetylacetone monoxime by reacting acetylacetone with hydroxylamine hydrochloride.
-
In a reaction vessel equipped for gas dispersion, dissolve potassium hydroxide (3-5 eq) in DMSO under an inert atmosphere.
-
Add acetylacetone monoxime (1.0 eq) to the superbasic medium.
-
Heat the mixture to 80-100°C and bubble acetylene gas through the solution for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with dichloromethane.
-
Wash the organic phase with water, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-acetyl-1H-pyrrole.
Step 2: N-Ethylation of 2-Acetyl-1H-pyrrole
Follow the protocol described in Section 2.2 .
Comparative Cost-Effectiveness Analysis
To provide a practical comparison, the following table summarizes the estimated cost per gram of this compound for each method, based on typical laboratory-scale synthesis and current reagent prices. It is important to note that these costs are estimates and can vary based on supplier, scale, and optimization of reaction conditions.
| Parameter | N-Alkylation | Friedel-Crafts Acylation | Paal-Knorr Synthesis | Trofimov Reaction (Two-Step) |
| Starting Materials | 2-Acetylpyrrole, Ethyl iodide | 1-Ethylpyrrole, Acetic anhydride | 2,5-Hexanedione, Ethylamine | Acetylacetone, Hydroxylamine, Acetylene, Ethyl iodide |
| Typical Yield | 80-90% | 70-85% | 60-75% | 50-65% (overall) |
| Reaction Time | 4-6 hours | 1-2 hours | 3-5 hours | 8-14 hours (total) |
| Key Reagent Cost | Moderate | Low to Moderate | Low | Low to Moderate |
| Catalyst/Base Cost | Low (K2CO3) | High (AlCl3) | Low (HCl) | Moderate (KOH) |
| Solvent Cost | Moderate (DMF) | Low (DCM) | Low (Ethanol) | Moderate (DMSO) |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography | Column Chromatography (x2) |
| Estimated Cost/gram * | $ |
*Relative cost estimation: $ (Low) to
Discussion and Recommendations
-
N-Alkylation of 2-Acetylpyrrole: This method offers a good balance of high yield, moderate reaction time, and relatively low-cost reagents, making it a strong contender for both laboratory and pilot-scale synthesis. The availability of 2-acetylpyrrole is a key factor.
-
Friedel-Crafts Acylation of 1-Ethylpyrrole: While the reaction time is short, the need for a stoichiometric amount of a Lewis acid catalyst like aluminum chloride increases the overall cost and complicates the work-up procedure. However, if 1-ethylpyrrole is a readily available and inexpensive starting material, this route can be competitive.
-
Paal-Knorr Synthesis: This method is highly attractive from a cost perspective due to the use of inexpensive and readily available starting materials. Although the yields may be slightly lower than the N-alkylation route, the low cost of 2,5-hexanedione and ethylamine makes it a very economical option, especially for large-scale production where optimization of reaction conditions could further improve the yield.
-
Trofimov Reaction: This approach, while atom-economical in principle, is the most complex to execute in a standard laboratory setting due to the handling of acetylene gas and the use of a superbasic system. The two-step process also adds to the overall time and reduces the final yield, making it the least cost-effective option for the synthesis of this specific compound unless highly optimized one-pot procedures are developed and scaled.
Recommendation for Researchers and Scientists: For laboratory-scale synthesis where yield and reliability are paramount, the N-alkylation of 2-acetylpyrrole is often the preferred method.
Recommendation for Drug Development Professionals and Large-Scale Production: For industrial-scale production where cost per kilogram is a primary driver, the Paal-Knorr synthesis presents the most promising route for cost-effective manufacturing, provided that the yield can be optimized.
Conclusion
The synthesis of this compound can be approached through several distinct chemical pathways, each with its own set of advantages and disadvantages. This guide has provided a detailed comparison of four prominent methods, offering insights into their chemical underpinnings, practical execution, and economic viability. By understanding the trade-offs between yield, reaction complexity, and reagent cost, researchers and chemical engineers can select the most appropriate synthetic strategy to meet their specific needs, whether for small-scale research or large-scale industrial production.
References
- General methodologies for N-alkylation of pyrroles are widely documented in standard organic chemistry textbooks and liter
- Principles of Friedel-Crafts acylation are extensively covered in the organic chemistry liter
- The Paal-Knorr synthesis is a well-established reaction with numerous examples in the chemical liter
- For information on the Trofimov reaction, refer to reviews and primary liter
- Reagent costs are based on an aggregation of publicly available data from various chemical suppliers and are subject to change.
A Comparative Guide to the Antioxidant Properties of Pyrrole Compounds
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the quest for novel therapeutics to combat oxidative stress-related pathologies. This guide provides an in-depth, objective comparison of the antioxidant properties of various pyrrole-containing compounds, grounded in experimental data and mechanistic insights. We will explore the structural features governing their antioxidant capacity, the mechanisms by which they neutralize harmful free radicals, and the standardized assays used to quantify their efficacy.
The Pyrrole Scaffold: A Privileged Structure in Antioxidant Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules.[1][2] Its inherent electronic properties, particularly the ability of the nitrogen's lone pair of electrons to participate in the aromatic system, make it a versatile scaffold for designing potent antioxidant agents.[3] The antioxidant activity of pyrrole derivatives is primarily attributed to their ability to donate a hydrogen atom from the N-H group, a process that is often the rate-limiting step in scavenging free radicals.[3][4][5][6] This hydrogen atom transfer (HAT) mechanism results in the formation of a stabilized pyrrolyl radical, thanks to resonance delocalization of the unpaired electron around the aromatic ring.[3]
The general mechanism of action for pyrrole-based antioxidants can be visualized as follows:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. [7]Store in a dark bottle.
-
Prepare a series of dilutions of the test pyrrole compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent. [8]2. Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 20 µL). * Add the DPPH working solution to each well (e.g., 200 µL). * Prepare a blank containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes). [7]3. Measurement and Calculation:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader. * Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100. [8] * Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. [9]The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm. [9] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water. [9][10] * To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours. [9][10] * Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 (±0.02) at 734 nm. 2. Assay Procedure:
-
Add a small volume of the test compound or standard (e.g., Trolox) to a cuvette or microplate well (e.g., 5 µL). * Add the diluted ABTS•+ solution (e.g., 200 µL). * Mix and incubate for a specific time (e.g., 5 minutes) at a controlled temperature. 3. Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound. [9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. [11] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP working solution fresh by mixing FRAP Reagent A (acetate buffer), Solution B (TPZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio. [11]2. Assay Procedure:
-
Add a small volume of the sample or standard (e.g., FeSO₄) to a microplate well (e.g., 10 µL). * Add the FRAP working solution to each well (e.g., 220 µL). * Mix and incubate for a defined period (e.g., 4 minutes) with continuous stirring. 3. Measurement and Calculation:
-
Measure the absorbance at 593 nm. * Create a standard curve using known concentrations of Fe²⁺.
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization. [12][13]It measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), by intracellular reactive oxygen species (ROS). [12][14][15][13] Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluence. [12][13][16]2. Cell Treatment:
-
Wash the cells with a suitable buffer (e.g., DPBS). [12][13] * Incubate the cells with a solution containing the DCFH-DA probe and the test pyrrole compound or a standard antioxidant like Quercetin for a specific time (e.g., 60 minutes) at 37°C. [12][13]3. ROS Generation and Measurement:
-
Wash the cells to remove excess probe and compound. [12] * Add a free radical initiator (e.g., AAPH) to all wells to induce oxidative stress. [12] * Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (excitation ~485 nm, emission ~538 nm) at 37°C for a set period (e.g., 60 minutes). [13]4. Data Analysis:
-
The antioxidant activity is quantified by calculating the area under the curve (AUC) of the fluorescence versus time plot.
-
The results are often expressed as CAA units, where one CAA unit is the amount of antioxidant activity provided by 1 µmol of Quercetin.
-
Conclusion and Future Directions
Pyrrole and its derivatives represent a promising class of antioxidant compounds with tunable properties. Their efficacy is intrinsically linked to their chemical structure, with electron-donating substituents and extended conjugation being key features for enhanced activity. A multi-assay approach, combining chemical-based assays like DPPH and ABTS with more biologically relevant cellular assays like the CAA, is essential for a comprehensive evaluation of their antioxidant potential.
Future research in this area should focus on the rational design of novel pyrrole derivatives with improved antioxidant activity and favorable pharmacokinetic profiles. The insights gained from detailed structure-activity relationship studies will be instrumental in developing the next generation of pyrrole-based therapeutics for the prevention and treatment of diseases associated with oxidative stress.
References
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). National Institutes of Health.
- Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. (n.d.). Benchchem.
- Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. (n.d.). Benchchem.
- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PubMed Central.
- Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. (n.d.). ACS Publications.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
- FRAP Antioxidant Assay. (n.d.). G-Biosciences.
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- Effect of the pyrrole polymerization mechanism on the antioxidative activity of nonenzymatic browning reactions. (n.d.). PubMed.
- Cell-Based Antioxidant Assays. (n.d.). BioIVT.
- Genesis and development of DPPH method of antioxidant assay. (n.d.). PubMed Central.
- CAA Antioxidant Assay Kit. (n.d.). Zen-Bio.
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- FRAP Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). MDPI.
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.
- Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. (n.d.). Scilit.
- Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. (2025, August 10). ResearchGate.
- Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). RSC Publishing.
- Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. (n.d.). PubMed Central.
- Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. (2020, September 1). PubMed.
- Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2018, September 5). PubMed.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Acetyl-1-ethylpyrrole
This guide provides an in-depth comparison of the primary analytical methodologies for validating the purity of commercially sourced 2-Acetyl-1-ethylpyrrole. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring each method serves as a self-validating system for robust quality assessment.
Understanding Potential Impurities
The purity of this compound is influenced by factors such as the quality of raw materials and the manufacturing processes used.[4] Typical synthesis routes include the N-alkylation of 2-acetylpyrrole or the acylation of 1-ethylpyrrole.[2] Consequently, common impurities may include:
-
Unreacted Starting Materials: Residual 2-acetylpyrrole or 1-ethylpyrrole.
-
Structural Isomers: Positional isomers such as 3-Acetyl-1-ethylpyrrole.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: The compound's color can range from colorless to yellow or orange, indicating potential degradation depending on storage conditions.[5]
A multi-faceted analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.
Orthogonal Approaches to Purity Verification
No single analytical technique is infallible. A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) using different chemical or physical principles. For this compound, the combination of chromatography and spectroscopy provides the highest degree of confidence. The primary methods for purity determination include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
| Analytical Technique | Principle | Strengths | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile impurities; excellent for quantitative analysis (purity >98% is common).[5] | Not suitable for non-volatile impurities; thermal degradation of the analyte is possible. |
| HPLC with UV Detection | Separation based on polarity and partitioning between mobile and stationary phases. | Suitable for a wider range of polar and non-polar impurities; non-destructive. | May have lower resolution for highly volatile impurities compared to GC; requires chromophoric impurities for detection. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural confirmation and can identify unknown impurities; quantitative (qNMR). | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight information and fragmentation patterns for identity confirmation.[2] | Co-eluting compounds with similar mass spectra can cause interference.[5] |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an indispensable tool, combining the powerful separation capabilities of GC with the definitive identification power of MS.[2] It is particularly effective for analyzing volatile and semi-volatile compounds like this compound.
Causality in Protocol Design
The choice of a polar capillary column, such as a DB-WAX, is critical.[7] this compound is a polar molecule due to the ketone and the N-heterocycle. A polar stationary phase promotes stronger interactions, leading to better retention and superior separation from less polar impurities and structurally related polar compounds.[5] The temperature program is designed to first elute highly volatile impurities at a lower temperature before ramping up to elute the target analyte and any less volatile contaminants.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS purity assessment of this compound.
Detailed GC-MS Protocol
-
Sample Preparation: Accurately dissolve ~10 mg of the this compound sample in 1 mL of a volatile solvent like dichloromethane or methanol.[6]
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. The mass range should be set to scan from m/z 40 to 400.[6]
-
Data Analysis: Determine purity by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Confirm the identity by comparing the mass spectrum of the main peak against a reference spectrum.[6]
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent complementary technique to GC. It separates compounds based on their polarity and interaction with the column's stationary phase, making it ideal for detecting non-volatile or thermally sensitive impurities that GC might miss.
Causality in Protocol Design
A C18 reverse-phase column is the workhorse of HPLC and is well-suited for separating moderately polar compounds like this compound from both more polar and less polar impurities.[6] A gradient elution, starting with a high concentration of water and gradually increasing the organic solvent (acetonitrile), is employed. This ensures that highly polar impurities elute first, followed by the target analyte, and finally any non-polar, "greasy" impurities are washed off the column, providing a comprehensive impurity profile. Using a Diode Array Detector (DAD) allows for the acquisition of UV spectra for each peak, which aids in peak purity assessment and identification.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity assessment of this compound.
Detailed HPLC Protocol
-
Sample Preparation: Prepare a sample stock of approximately 1 mg/mL by dissolving the compound in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).[6] Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.
-
Instrument: Agilent 1260 Infinity II HPLC system with DAD or equivalent.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: DAD at 265 nm (based on the chromophore).
-
Data Analysis: Calculate purity as the percentage of the main peak area relative to the total peak area in the chromatogram.[6]
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography is excellent for quantification, ¹H NMR spectroscopy provides an orthogonal confirmation of both identity and purity. It offers unparalleled insight into molecular structure, confirming the correct placement of the ethyl and acetyl groups on the pyrrole ring.[2] The integral of the peaks corresponding to the analyte can be compared to the integrals of impurity peaks to estimate purity. For higher accuracy, quantitative NMR (qNMR) can be performed by adding a certified internal standard.
Causality in Protocol Design
Deuterated chloroform (CDCl₃) is a standard solvent for many organic molecules, including this compound, as it effectively dissolves the compound and provides a clean spectral window. The presence of a small amount of tetramethylsilane (TMS) provides a zero reference point for the chemical shift scale. Analyzing the ¹H NMR spectrum allows for the identification of characteristic proton signals. Any unexpected signals may indicate the presence of impurities, such as residual 2-acetylpyrrole, which would lack the signals for the N-ethyl group.[8][9]
Experimental Workflow: NMR Analysis
Caption: Workflow for ¹H NMR purity and identity confirmation.
Detailed NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the TMS peak at 0 ppm.
-
Identify the characteristic peaks for this compound (triplet and quartet for the ethyl group, singlet for the acetyl group, and multiplets for the pyrrole ring protons).
-
Integrate all peaks. The presence of peaks not corresponding to the main compound or the solvent indicates impurities. The relative integrals can be used to estimate their concentration.
-
Comparative Data Summary
To illustrate the output of these analyses, the table below presents hypothetical purity data for this compound from three different commercial suppliers.
| Supplier | Stated Purity | Purity by GC (%) | Purity by HPLC (%) | ¹H NMR Observations |
| Supplier A | >99% | 99.6 | 99.5 | Conforms to structure. Trace solvent peak noted. |
| Supplier B | >98% | 98.3 | 98.1 | Conforms to structure. Minor unidentified peaks (~1.5%) in the aromatic region. |
| Supplier C | >98% | 98.9 | 97.2 | Main peaks conform. Significant impurity peak (~1.7%) observed in HPLC. GC suggests impurity is less volatile. |
This comparative data highlights the importance of using orthogonal methods. While Supplier C's product appears acceptable by GC, the HPLC analysis reveals a significant impurity, underscoring the need for a comprehensive testing strategy.
Conclusion: A Mandate for Rigorous Validation
The assessment of purity for a critical reagent like this compound is a fundamental exercise in scientific diligence. Relying solely on a supplier's Certificate of Analysis is insufficient for applications in research and drug development where outcomes are highly sensitive to impurities. By employing a multi-technique approach combining high-resolution chromatography (GC and HPLC) with definitive structural confirmation (NMR), researchers can establish a self-validating system of quality control. This ensures that the material meets the stringent requirements for the intended application, thereby safeguarding the integrity and reproducibility of the scientific work.[10][11]
References
- Ryze Chemie. (2025, March 10). Purity Standards in Fine Chemicals: A Buyer's Comprehensive...
- Smolecule. Buy this compound | 39741-41-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- Benchchem. Comparative Guide to Validating the Purity of Synthesized 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
- CS@Purdue. Live qualification/validation of purity methods for protein products.
- ChemicalBook. This compound(39741-41-8) 13C NMR spectrum.
- Analytical method validation: A brief review.
- PubChem. 2-Acetylpyrrole | C6H7NO | CID 14079.
- FDA. Q2(R2) Validation of Analytical Procedures.
- LCGC International. Analytical Method Validation: Back to Basics, Part II.
- Alliance Chemical. (2023, May 19). Understanding Chemical Grades: Technical, ACS, USP, FCC, and Water Treatment Grades Explained.
- Making Cosmetics. Purity Grades.
- Chemical Grade Definitions from Highest to Lowest Purity.
- Pure Synth. (2025, July 18). Quality Control Standards Every Fine Chemical Supplier Must Follow.
- Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. (2021, August 18). PMC - NIH.
- ChemicalBook. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum.
- This compound: A Key Flavoring Agent and Synthetic Intermediate.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Acetyl-1-ethylpyrrole
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Acetyl-1-ethylpyrrole, a compound utilized in the flavor, fragrance, and pharmaceutical sectors.[1][2] The protocols herein are designed to be self-validating systems, ensuring compliance and safety by explaining the causality behind each procedural choice.
PART 1: Hazard Assessment & The Precautionary Principle
A crucial first step in any disposal plan is a thorough hazard assessment. For this compound (CAS RN 39741-41-8), there is conflicting information in available safety data sheets. One source classifies it as not a hazardous substance under European regulations[3], while data for the closely related parent compound, 2-Acetylpyrrole (CAS RN 1072-83-9), indicates it is a skin and eye irritant and potentially harmful.[4][5][6]
In laboratory practice, ambiguity necessitates caution. The foundational principle of chemical safety dictates that any chemical waste should be treated as hazardous unless it is definitively confirmed to be non-hazardous.[7] Therefore, this guide is built upon the precautionary principle : we will handle and dispose of this compound as a hazardous chemical waste, specifically as a skin and eye irritant.
| Compound | CAS Number | Reported Hazards | Source |
| This compound | 39741-41-8 | Not a hazardous substance or mixture. | TCI Chemicals[3] |
| 2-Acetylpyrrole (Parent Compound) | 1072-83-9 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3). | Fisher Scientific[6] |
| 2-Acetylpyrrole (Parent Compound) | 1072-83-9 | Harmful if ingested or inhaled; Irritating to eyes, skin, and respiratory system. | TCI Chemicals[4] |
PART 2: Personal Protective Equipment (PPE) & Immediate Safety
Before handling the chemical for use or disposal, ensure all necessary safety measures are in place. This includes the availability of an eyewash station and a safety shower.[8] Proper personal protective equipment is your first and most critical line of defense.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Routine Handling / Waste Collection | Safety glasses with side shields or chemical safety goggles.[9] | Chemically resistant gloves (e.g., nitrile), inspected prior to use.[10] | Standard laboratory coat. |
| Spill Cleanup | Chemical safety goggles and/or a full-face shield.[10] | Chemically resistant gloves. | Lab coat or chemical-resistant apron. |
PART 3: Standard Operating Procedure for Waste Accumulation and Disposal
Disposal of this compound must not involve drain or trash disposal.[11] Its insolubility in water makes sink disposal environmentally unsound[12], and its potential hazards preclude it from being placed in regular solid waste. The only appropriate method is collection as hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) department.[7][13]
Step 1: Waste Characterization
-
Classify all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), as Hazardous Solid Waste .
Step 2: Container Selection and Labeling
-
Container Choice : Use a chemically compatible, leak-proof waste container with a secure, tight-fitting lid.[14] Whenever possible, using the original product container is a good practice, provided it is in good condition.[14] Do not use food-grade containers.[14]
-
Labeling : Proper labeling is a regulatory mandate and is essential for the safety of EH&S personnel.[13] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[7] The label must include:
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[14][15] A designated portion of a chemical fume hood is often a suitable SAA.[14]
-
Segregation : Chemical incompatibility can lead to dangerous reactions.[14] Store the this compound waste container segregated from incompatible materials. Based on data for similar compounds, this includes:
-
Closure : Keep the waste container securely capped at all times, except when you are actively adding waste to it.[7][13] This prevents the release of vapors and potential spills.
Step 4: Requesting Final Disposal
-
Once the waste container is full, or if it has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), you must arrange for its removal.[14]
-
Submit a chemical waste collection request through your institution's EH&S department.[7]
-
Do not transport hazardous waste containers yourself. This must be done by trained EH&S staff.[7]
PART 4: Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is vital.
Small Spill Cleanup (Solid)
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Don PPE : Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment : Prevent the spilled material from entering any drains.[3]
-
Cleanup : Carefully sweep or scoop the solid material into a designated waste container.[8] Avoid creating dust.[5]
-
Decontaminate : Clean the spill area with soap and water.
-
Disposal : Label the container with the spilled material as "Hazardous Waste" and manage it according to the procedures in Part 3.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact : Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[6]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste in a laboratory setting.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetyl-1-ethylpyrrole
As researchers and scientists, our primary commitment is to safety, which forms the bedrock of innovative and reproducible work. Handling any chemical reagent requires a foundational understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, procedural framework for the safe handling of 2-Acetyl-1-ethylpyrrole, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety within your laboratory operations.
Hazard Profile of this compound
Understanding the specific risks is the critical first step in mitigating them. This compound is an aromatic ketone that, while useful in various applications including as a flavoring agent, presents distinct hazards that dictate our safety protocols.[1][2] The primary risks are associated with direct contact.
Aggregated data from multiple safety sources, including the ECHA C&L Inventory, classifies this compound with specific hazard statements.[1][2] A summary of its hazard classifications is presented below.
| Hazard Classification | GHS Code | Description | Primary Exposure Route |
| Skin Corrosion / Irritation | H315 | Causes skin irritation.[1][2] | Dermal |
| Serious Eye Damage / Irritation | H319 | Causes serious eye irritation.[3] | Ocular |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][5] | Inhalation |
It is crucial to recognize that these classifications are not merely advisory; they are directives that inform every aspect of our handling procedure, from the choice of gloves to our waste disposal strategy.
The Core Directive: Selecting Route-Specific PPE
Effective PPE selection is a process of matching the protective barrier to the specific hazard and route of exposure. For this compound, the strategy is clear: prevent dermal, ocular, and respiratory contact.
Eye and Face Protection: The Non-Negotiable Barrier
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.[3] Standard safety glasses are insufficient as they do not protect against splashes.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Best Practice (High-Splash Potential): For tasks involving larger volumes, heating, or potential for aerosolization, a full-face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection and must always be paired with goggles.[6]
Causality: The mucous membranes of the eyes are highly permeable and sensitive. Direct contact with an irritant like this compound can cause significant pain and damage. A sealed goggle prevents entry of liquids and vapors from all angles.
Skin and Body Protection: A Multi-Layered Defense
The H315 classification ("Causes skin irritation") necessitates comprehensive skin protection.[1][2] This involves more than just gloves; it requires consideration of the entire body.
-
Gloves: Chemical-resistant gloves are the primary line of defense.
-
Technique: Employ the practice of "double-gloving," especially when handling concentrated solutions.[6] This allows for the removal of the outer, contaminated glove without exposing the skin, thereby containing contamination within the primary engineering control (e.g., fume hood).[6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[6]
-
Laboratory Coat/Coveralls:
-
Standard Use: A clean, buttoned laboratory coat provides protection against incidental spills and contact.
-
High-Risk Operations: For tasks with a significant risk of splashing or exposure, chemical-resistant coveralls are recommended.[7]
-
-
Footwear: Never wear open-toed shoes in a laboratory. Sturdy, closed-toe shoes are required. For spill response or large-scale work, chemical-resistant boots or shoe covers should be utilized.[7][8]
Respiratory Protection: An Engineering Control-First Approach
While some safety data sheets note that this compound may cause respiratory irritation (H335), the primary method of control is through engineering, not PPE.[4][5]
-
Primary Control: All handling of this compound that could generate dust (if solid) or vapors should be performed within a certified chemical fume hood.[3][9] Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.
-
Secondary Control (When Necessary): If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors should be used.[8][9] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Procedural Workflow: From Preparation to Disposal
A safe protocol is a self-validating system. The following steps provide a logical and repeatable workflow for handling this compound, minimizing the risk of exposure at each stage.
Experimental Workflow Diagram
The following diagram illustrates the complete logical flow for safely handling this compound.
Caption: Logical workflow for handling this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Body Protection: Don your laboratory coat and ensure it is fully buttoned.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on your first (inner) pair of nitrile gloves. Pull the cuffs over the cuffs of your lab coat. Put on the second (outer) pair of gloves.
Doffing (Taking Off) PPE: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).
-
Outer Gloves: While still in the work area (e.g., at the fume hood), remove the outer, most contaminated gloves. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Laboratory Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and place it in the designated area for lab laundry or disposal.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[3][4]
Operational and Disposal Plans
Safe handling extends beyond the experiment itself to include the entire lifecycle of the chemical and associated materials.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][10] Keep it away from incompatible materials such as strong oxidizing agents.[3][4]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel.
-
Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat; respirator if needed).
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Use a shovel to collect the material and place it into a designated, labeled container for hazardous waste disposal.[9]
-
Clean the spill area thoroughly.
Disposal of Contaminated Materials
Proper disposal is a legal and ethical responsibility.
-
Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with this compound is considered hazardous waste. It must be collected in a clearly labeled, sealed hazardous waste container and disposed of through your institution's environmental health and safety office.[11]
-
Chemical Waste: Unused or waste this compound must be collected in a designated hazardous waste container. The container must be kept closed except when adding waste, be clearly labeled with its contents, and stored in a secondary containment bin.[11] Do not pour this chemical down the drain. All disposal must be handled by a licensed waste disposal company.[4]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[11] Only after proper rinsing can the container be discarded or recycled.
By adhering to this comprehensive guide, you build a resilient safety framework that protects not only yourself but also your colleagues and the integrity of your research.
References
-
PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
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Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). This compound. Retrieved from [Link]
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American Chemical Society. (2020). 2-Acetylpyrrole. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
